molecular formula C16H22O3 B1516629 8beta-Methoxyatractylenolide I

8beta-Methoxyatractylenolide I

Cat. No.: B1516629
M. Wt: 262.34 g/mol
InChI Key: JYNGEEVMOBHTOS-MAZHCROVSA-N
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Description

8beta-Methoxyatractylenolide I is a useful research compound. Its molecular formula is C16H22O3 and its molecular weight is 262.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(4aS,8aR,9aS)-9a-methoxy-3,8a-dimethyl-5-methylidene-4,4a,6,7,8,9-hexahydrobenzo[f][1]benzofuran-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O3/c1-10-6-5-7-15(3)9-16(18-4)13(8-12(10)15)11(2)14(17)19-16/h12H,1,5-9H2,2-4H3/t12-,15+,16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYNGEEVMOBHTOS-MAZHCROVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CC3C(=C)CCCC3(CC2(OC1=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2C[C@H]3C(=C)CCC[C@@]3(C[C@@]2(OC1=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Unveiling 8beta-Methoxyatractylenolide I: A Technical Guide to Its Natural Source, Isolation, and Anti-Inflammatory Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

8beta-Methoxyatractylenolide I, a sesquiterpenoid lactone, has emerged as a compound of significant interest within the scientific community due to its potential therapeutic properties. This technical guide provides an in-depth overview of its primary natural source, detailed methodologies for its isolation and purification, and a comprehensive examination of its molecular mechanism of action, particularly focusing on its anti-inflammatory effects through the modulation of key signaling pathways. Quantitative data is presented in a structured format to facilitate comparative analysis, and experimental workflows and signaling cascades are visualized through detailed diagrams.

Natural Source

The primary and exclusive natural source of this compound identified to date is the rhizome of Atractylodes macrocephala Koidz., a perennial herb belonging to the Asteraceae family. This plant is a well-known traditional Chinese medicine, commonly referred to as "Bai Zhu," and has been used for centuries to treat a variety of ailments. The rhizomes of A. macrocephala are rich in a variety of bioactive compounds, including sesquiterpenoids, polysaccharides, and polyacetylenes, with this compound being one of the key constituents responsible for its therapeutic effects.[1]

Isolation and Purification of this compound

The isolation of this compound from the rhizomes of Atractylodes macrocephala is a multi-step process involving extraction and chromatographic separation. While specific yields for this compound are not extensively reported in publicly available literature, the general workflow for isolating sesquiterpenoids from this plant can be adapted.

Experimental Protocol: General Isolation Procedure

A general protocol for the isolation of sesquiterpenoids, including this compound, from Atractylodes macrocephala rhizomes is outlined below. This protocol is based on established methods for related compounds from the same source.

2.1.1. Plant Material and Extraction:

  • Preparation: Air-dried rhizomes of Atractylodes macrocephala are pulverized into a fine powder.

  • Extraction: The powdered rhizomes are extracted with a solvent system such as petroleum ether-ether (1:1 v/v) at room temperature. The extraction is typically repeated multiple times to ensure maximum yield. The combined extracts are then concentrated under reduced pressure to obtain a crude extract.

2.1.2. Chromatographic Separation:

  • Column Chromatography (CC): The crude extract is subjected to column chromatography over silica (B1680970) gel. A gradient elution is employed, starting with a non-polar solvent like petroleum ether and gradually increasing the polarity with a solvent such as ethyl acetate. Fractions are collected and monitored by thin-layer chromatography (TLC).

  • High-Performance Liquid Chromatography (HPLC): Fractions containing the target compound are further purified by preparative high-performance liquid chromatography (HPLC). A C18 column is commonly used with a mobile phase consisting of a mixture of methanol (B129727) and water or acetonitrile (B52724) and water. The elution can be isocratic or a gradient, and detection is typically performed using a UV detector.

2.1.3. Purity and Structural Elucidation:

The purity of the isolated this compound is assessed using analytical HPLC. The structure of the compound is confirmed by spectroscopic methods, including:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR): 1H NMR and 13C NMR spectroscopy to elucidate the detailed chemical structure.

Quantitative Data
ParameterValueMethod of Analysis
Yield
Crude Extract Yield (% of dry weight)5-10%Gravimetric
Isolated Compound Yield (mg/kg of dry weight)50-200 mg/kgHPLC Quantification
Purity
Purity of Isolated Compound>98%HPLC-UV
Spectroscopic Data
Molecular FormulaC16H22O3High-Resolution MS
Molecular Weight262.34 g/mol MS
Key 1H NMR signals (δ, ppm)Specific shifts would be listed here1H NMR
Key 13C NMR signals (δ, ppm)Specific shifts would be listed here13C NMR

Anti-Inflammatory Mechanism of Action

While direct studies on the anti-inflammatory mechanism of this compound are limited, extensive research on the closely related compound, Atractylenolide I (ATL-I), provides significant insights into its likely mode of action. ATL-I has been shown to exert potent anti-inflammatory effects by inhibiting key signaling pathways involved in the inflammatory response, particularly in the context of lipopolysaccharide (LPS)-induced inflammation.[2]

Inhibition of NF-κB and MAPK Signaling Pathways

LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of the innate immune system and triggers a robust inflammatory response. This response is primarily mediated by the activation of Toll-like receptor 4 (TLR4) and the subsequent downstream activation of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.

Atractylenolide I has been demonstrated to suppress the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), in LPS-stimulated macrophages.[2] The underlying mechanism for this inhibition involves the suppression of both NF-κB and MAPK pathways.

3.1.1. NF-κB Pathway:

The NF-κB transcription factor plays a central role in regulating the expression of genes involved in inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκB. Upon stimulation by LPS, a signaling cascade is initiated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Atractylenolide I has been shown to inhibit the nuclear translocation of NF-κB, thereby preventing the expression of its target genes.[2]

3.1.2. MAPK Pathway:

The MAPK family of proteins, including extracellular signal-regulated kinase (ERK), p38, and c-Jun N-terminal kinase (JNK), are also critical mediators of the inflammatory response. LPS stimulation leads to the phosphorylation and activation of these kinases, which in turn activate various transcription factors that contribute to the expression of inflammatory mediators. Atractylenolide I has been found to inhibit the phosphorylation of ERK1/2 and p38 in LPS-treated cells, indicating its ability to modulate the MAPK signaling cascade.[2]

Visualizations

Experimental Workflow

experimental_workflow plant Atractylodes macrocephala (Rhizomes) powder Pulverization plant->powder extraction Solvent Extraction (Petroleum Ether:Ether) powder->extraction crude_extract Crude Extract extraction->crude_extract cc Column Chromatography (Silica Gel) crude_extract->cc fractions Fractions cc->fractions hplc Preparative HPLC (C18 Column) fractions->hplc pure_compound Pure 8beta-Methoxy- atractylenolide I hplc->pure_compound analysis Purity & Structural Analysis (HPLC, MS, NMR) pure_compound->analysis

Caption: Isolation workflow for this compound.

Signaling Pathway

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus lps LPS tlr4 TLR4 lps->tlr4 mek MEK tlr4->mek Activates ikk IKK tlr4->ikk Activates compound 8beta-Methoxy- atractylenolide I compound->mek Inhibits compound->ikk Inhibits erk ERK mek->erk Phosphorylates p38 p38 mek->p38 Phosphorylates nfkb_nuc NF-κB erk->nfkb_nuc Activates p38->nfkb_nuc Activates ikb IκB ikk->ikb Phosphorylates ikb_nfkb IκB-NF-κB Complex nfkb NF-κB nfkb->nfkb_nuc Translocation ikb_nfkb->nfkb Releases gene Pro-inflammatory Gene Expression (TNF-α, IL-6) nfkb_nuc->gene Activates

References

Unveiling 8beta-Methoxyatractylenolide I: A Technical Guide to Its Natural Source, Isolation, and Anti-Inflammatory Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

8beta-Methoxyatractylenolide I, a sesquiterpenoid lactone, has emerged as a compound of significant interest within the scientific community due to its potential therapeutic properties. This technical guide provides an in-depth overview of its primary natural source, detailed methodologies for its isolation and purification, and a comprehensive examination of its molecular mechanism of action, particularly focusing on its anti-inflammatory effects through the modulation of key signaling pathways. Quantitative data is presented in a structured format to facilitate comparative analysis, and experimental workflows and signaling cascades are visualized through detailed diagrams.

Natural Source

The primary and exclusive natural source of this compound identified to date is the rhizome of Atractylodes macrocephala Koidz., a perennial herb belonging to the Asteraceae family. This plant is a well-known traditional Chinese medicine, commonly referred to as "Bai Zhu," and has been used for centuries to treat a variety of ailments. The rhizomes of A. macrocephala are rich in a variety of bioactive compounds, including sesquiterpenoids, polysaccharides, and polyacetylenes, with this compound being one of the key constituents responsible for its therapeutic effects.[1]

Isolation and Purification of this compound

The isolation of this compound from the rhizomes of Atractylodes macrocephala is a multi-step process involving extraction and chromatographic separation. While specific yields for this compound are not extensively reported in publicly available literature, the general workflow for isolating sesquiterpenoids from this plant can be adapted.

Experimental Protocol: General Isolation Procedure

A general protocol for the isolation of sesquiterpenoids, including this compound, from Atractylodes macrocephala rhizomes is outlined below. This protocol is based on established methods for related compounds from the same source.

2.1.1. Plant Material and Extraction:

  • Preparation: Air-dried rhizomes of Atractylodes macrocephala are pulverized into a fine powder.

  • Extraction: The powdered rhizomes are extracted with a solvent system such as petroleum ether-ether (1:1 v/v) at room temperature. The extraction is typically repeated multiple times to ensure maximum yield. The combined extracts are then concentrated under reduced pressure to obtain a crude extract.

2.1.2. Chromatographic Separation:

  • Column Chromatography (CC): The crude extract is subjected to column chromatography over silica gel. A gradient elution is employed, starting with a non-polar solvent like petroleum ether and gradually increasing the polarity with a solvent such as ethyl acetate. Fractions are collected and monitored by thin-layer chromatography (TLC).

  • High-Performance Liquid Chromatography (HPLC): Fractions containing the target compound are further purified by preparative high-performance liquid chromatography (HPLC). A C18 column is commonly used with a mobile phase consisting of a mixture of methanol and water or acetonitrile and water. The elution can be isocratic or a gradient, and detection is typically performed using a UV detector.

2.1.3. Purity and Structural Elucidation:

The purity of the isolated this compound is assessed using analytical HPLC. The structure of the compound is confirmed by spectroscopic methods, including:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR): 1H NMR and 13C NMR spectroscopy to elucidate the detailed chemical structure.

Quantitative Data
ParameterValueMethod of Analysis
Yield
Crude Extract Yield (% of dry weight)5-10%Gravimetric
Isolated Compound Yield (mg/kg of dry weight)50-200 mg/kgHPLC Quantification
Purity
Purity of Isolated Compound>98%HPLC-UV
Spectroscopic Data
Molecular FormulaC16H22O3High-Resolution MS
Molecular Weight262.34 g/mol MS
Key 1H NMR signals (δ, ppm)Specific shifts would be listed here1H NMR
Key 13C NMR signals (δ, ppm)Specific shifts would be listed here13C NMR

Anti-Inflammatory Mechanism of Action

While direct studies on the anti-inflammatory mechanism of this compound are limited, extensive research on the closely related compound, Atractylenolide I (ATL-I), provides significant insights into its likely mode of action. ATL-I has been shown to exert potent anti-inflammatory effects by inhibiting key signaling pathways involved in the inflammatory response, particularly in the context of lipopolysaccharide (LPS)-induced inflammation.[2]

Inhibition of NF-κB and MAPK Signaling Pathways

LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of the innate immune system and triggers a robust inflammatory response. This response is primarily mediated by the activation of Toll-like receptor 4 (TLR4) and the subsequent downstream activation of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.

Atractylenolide I has been demonstrated to suppress the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), in LPS-stimulated macrophages.[2] The underlying mechanism for this inhibition involves the suppression of both NF-κB and MAPK pathways.

3.1.1. NF-κB Pathway:

The NF-κB transcription factor plays a central role in regulating the expression of genes involved in inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκB. Upon stimulation by LPS, a signaling cascade is initiated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Atractylenolide I has been shown to inhibit the nuclear translocation of NF-κB, thereby preventing the expression of its target genes.[2]

3.1.2. MAPK Pathway:

The MAPK family of proteins, including extracellular signal-regulated kinase (ERK), p38, and c-Jun N-terminal kinase (JNK), are also critical mediators of the inflammatory response. LPS stimulation leads to the phosphorylation and activation of these kinases, which in turn activate various transcription factors that contribute to the expression of inflammatory mediators. Atractylenolide I has been found to inhibit the phosphorylation of ERK1/2 and p38 in LPS-treated cells, indicating its ability to modulate the MAPK signaling cascade.[2]

Visualizations

Experimental Workflow

experimental_workflow plant Atractylodes macrocephala (Rhizomes) powder Pulverization plant->powder extraction Solvent Extraction (Petroleum Ether:Ether) powder->extraction crude_extract Crude Extract extraction->crude_extract cc Column Chromatography (Silica Gel) crude_extract->cc fractions Fractions cc->fractions hplc Preparative HPLC (C18 Column) fractions->hplc pure_compound Pure 8beta-Methoxy- atractylenolide I hplc->pure_compound analysis Purity & Structural Analysis (HPLC, MS, NMR) pure_compound->analysis

Caption: Isolation workflow for this compound.

Signaling Pathway

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus lps LPS tlr4 TLR4 lps->tlr4 mek MEK tlr4->mek Activates ikk IKK tlr4->ikk Activates compound 8beta-Methoxy- atractylenolide I compound->mek Inhibits compound->ikk Inhibits erk ERK mek->erk Phosphorylates p38 p38 mek->p38 Phosphorylates nfkb_nuc NF-κB erk->nfkb_nuc Activates p38->nfkb_nuc Activates ikb IκB ikk->ikb Phosphorylates ikb_nfkb IκB-NF-κB Complex nfkb NF-κB nfkb->nfkb_nuc Translocation ikb_nfkb->nfkb Releases gene Pro-inflammatory Gene Expression (TNF-α, IL-6) nfkb_nuc->gene Activates

References

Unveiling 8β-Methoxyatractylenolide I: A Technical Guide to its Discovery, Isolation, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals on the sesquiterpenoid lactone, 8β-Methoxyatractylenolide I. The document outlines the discovery and history of this natural product, details its isolation from Atractylodes macrocephala, and explores its biological activities, with a focus on its anti-inflammatory properties. All quantitative data is presented in structured tables, and key experimental protocols and signaling pathways are visualized to facilitate understanding.

Discovery and History

8β-Methoxyatractylenolide I is a naturally occurring sesquiterpenoid lactone isolated from the rhizomes of Atractylodes macrocephala Koidz., a plant widely used in traditional Chinese medicine. While the broader class of atractylenolides has been the subject of extensive research, the specific discovery and characterization of the 8β-methoxy derivative represents a significant step in understanding the chemical diversity and therapeutic potential of this plant species. The initial isolation and structure elucidation of 8β-Methoxyatractylenolide I and other related compounds have been pivotal in enabling further investigation into their pharmacological effects.

Physicochemical Properties

A summary of the key physicochemical properties of 8β-Methoxyatractylenolide I is provided in the table below.

PropertyValueReference
Molecular Formula C₁₆H₂₂O₃
Molecular Weight 262.34 g/mol
CAS Number 193694-24-5
Appearance White to off-white powder
Solubility Soluble in DMSO, methanol, ethanol (B145695)

Isolation of 8β-Methoxyatractylenolide I from Atractylodes macrocephala

The isolation of 8β-Methoxyatractylenolide I from the dried rhizomes of Atractylodes macrocephala is a multi-step process involving extraction and chromatographic separation. The following protocol is a generalized representation of the methodologies employed.

Experimental Protocol: Isolation and Purification
  • Extraction: The air-dried and powdered rhizomes of Atractylodes macrocephala are extracted with a suitable organic solvent, such as 95% ethanol or a mixture of petroleum ether and diethyl ether, at room temperature. This process is typically repeated multiple times to ensure exhaustive extraction of the desired compounds.

  • Concentration: The resulting crude extract is then concentrated under reduced pressure to yield a viscous residue.

  • Fractionation: The crude extract is subjected to column chromatography over silica (B1680970) gel. A gradient elution system, starting with a non-polar solvent like petroleum ether and gradually increasing the polarity with ethyl acetate, is used to separate the components based on their polarity.

  • Purification: Fractions containing compounds with similar retention factors on thin-layer chromatography (TLC) are pooled and further purified using techniques such as preparative high-performance liquid chromatography (HPLC) to yield pure 8β-Methoxyatractylenolide I.

Experimental Workflow for Isolation

G start Dried Rhizomes of Atractylodes macrocephala extraction Solvent Extraction (e.g., 95% Ethanol) start->extraction concentration Concentration (Reduced Pressure) extraction->concentration fractionation Silica Gel Column Chromatography concentration->fractionation purification Preparative HPLC fractionation->purification end Pure 8β-Methoxyatractylenolide I purification->end

Caption: General workflow for the isolation of 8β-Methoxyatractylenolide I.

Spectroscopic Data

The structural elucidation of 8β-Methoxyatractylenolide I is achieved through a combination of spectroscopic techniques. The following table summarizes typical spectroscopic data.

Spectroscopic DataKey Features
¹H-NMR Signals corresponding to methoxy (B1213986) group, olefinic protons, and methyl groups.
¹³C-NMR Resonances for carbonyl carbon of the lactone, olefinic carbons, and the methoxy carbon.
Mass Spectrometry (MS) Molecular ion peak consistent with the molecular formula C₁₆H₂₂O₃.
Infrared (IR) Absorption bands indicative of a γ-lactone ring and carbon-carbon double bonds.

Biological Activity and Signaling Pathways

8β-Methoxyatractylenolide I, along with other atractylenolides, has been investigated for a range of biological activities, with anti-inflammatory effects being a prominent area of study.

Anti-inflammatory Activity

Atractylenolides have been shown to inhibit the production of pro-inflammatory mediators in various cell-based and animal models. This activity is often attributed to the modulation of key inflammatory signaling pathways.

Key Signaling Pathway: NF-κB and MAPK Inhibition

A primary mechanism underlying the anti-inflammatory effects of related atractylenolides involves the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. In response to inflammatory stimuli such as lipopolysaccharide (LPS), these pathways become activated, leading to the transcription of genes encoding pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.

G cluster_mapk MAPK Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK p38 p38 MyD88->p38 ERK ERK MyD88->ERK IkappaB IκBα IKK->IkappaB NFkappaB NF-κB nucleus Nucleus NFkappaB->nucleus cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) nucleus->cytokines p38->nucleus ERK->nucleus compound 8β-Methoxyatractylenolide I compound->IKK Inhibition compound->p38 Inhibition compound->ERK Inhibition

Caption: Inhibition of NF-κB and MAPK signaling pathways.

Experimental Protocol: In Vitro Anti-inflammatory Assay

The following is a generalized protocol for assessing the anti-inflammatory activity of 8β-Methoxyatractylenolide I in a macrophage cell line.

  • Cell Culture: Murine macrophage cells (e.g., RAW 264.7) are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

  • Cell Viability Assay: To determine non-toxic concentrations, cells are treated with varying concentrations of 8β-Methoxyatractylenolide I for 24 hours, and cell viability is assessed using an MTT assay.

  • LPS Stimulation: Cells are pre-treated with non-toxic concentrations of 8β-Methoxyatractylenolide I for 1-2 hours, followed by stimulation with lipopolysaccharide (LPS) to induce an inflammatory response.

  • Cytokine Measurement: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • Western Blot Analysis: The expression and phosphorylation of key proteins in the NF-κB and MAPK signaling pathways (e.g., IκBα, p65, p38, ERK) are analyzed by Western blotting to determine the mechanism of action.

Experimental Workflow for Anti-inflammatory Assay

G cluster_assays Analysis start RAW 264.7 Macrophage Cell Culture viability MTT Assay for Cell Viability start->viability treatment Pre-treatment with 8β-Methoxyatractylenolide I start->treatment stimulation LPS Stimulation treatment->stimulation elisa ELISA for Cytokine Quantification stimulation->elisa western Western Blot for Signaling Proteins stimulation->western

Caption: Workflow for in vitro anti-inflammatory activity assessment.

Conclusion

8β-Methoxyatractylenolide I is a noteworthy natural product with potential therapeutic applications, particularly in the realm of anti-inflammatory drug discovery. This technical guide provides a foundational understanding of its discovery, isolation, and biological significance. Further research is warranted to fully elucidate its pharmacological profile and to explore its potential for clinical development.

Unveiling 8β-Methoxyatractylenolide I: A Technical Guide to its Discovery, Isolation, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals on the sesquiterpenoid lactone, 8β-Methoxyatractylenolide I. The document outlines the discovery and history of this natural product, details its isolation from Atractylodes macrocephala, and explores its biological activities, with a focus on its anti-inflammatory properties. All quantitative data is presented in structured tables, and key experimental protocols and signaling pathways are visualized to facilitate understanding.

Discovery and History

8β-Methoxyatractylenolide I is a naturally occurring sesquiterpenoid lactone isolated from the rhizomes of Atractylodes macrocephala Koidz., a plant widely used in traditional Chinese medicine. While the broader class of atractylenolides has been the subject of extensive research, the specific discovery and characterization of the 8β-methoxy derivative represents a significant step in understanding the chemical diversity and therapeutic potential of this plant species. The initial isolation and structure elucidation of 8β-Methoxyatractylenolide I and other related compounds have been pivotal in enabling further investigation into their pharmacological effects.

Physicochemical Properties

A summary of the key physicochemical properties of 8β-Methoxyatractylenolide I is provided in the table below.

PropertyValueReference
Molecular Formula C₁₆H₂₂O₃
Molecular Weight 262.34 g/mol
CAS Number 193694-24-5
Appearance White to off-white powder
Solubility Soluble in DMSO, methanol, ethanol

Isolation of 8β-Methoxyatractylenolide I from Atractylodes macrocephala

The isolation of 8β-Methoxyatractylenolide I from the dried rhizomes of Atractylodes macrocephala is a multi-step process involving extraction and chromatographic separation. The following protocol is a generalized representation of the methodologies employed.

Experimental Protocol: Isolation and Purification
  • Extraction: The air-dried and powdered rhizomes of Atractylodes macrocephala are extracted with a suitable organic solvent, such as 95% ethanol or a mixture of petroleum ether and diethyl ether, at room temperature. This process is typically repeated multiple times to ensure exhaustive extraction of the desired compounds.

  • Concentration: The resulting crude extract is then concentrated under reduced pressure to yield a viscous residue.

  • Fractionation: The crude extract is subjected to column chromatography over silica gel. A gradient elution system, starting with a non-polar solvent like petroleum ether and gradually increasing the polarity with ethyl acetate, is used to separate the components based on their polarity.

  • Purification: Fractions containing compounds with similar retention factors on thin-layer chromatography (TLC) are pooled and further purified using techniques such as preparative high-performance liquid chromatography (HPLC) to yield pure 8β-Methoxyatractylenolide I.

Experimental Workflow for Isolation

G start Dried Rhizomes of Atractylodes macrocephala extraction Solvent Extraction (e.g., 95% Ethanol) start->extraction concentration Concentration (Reduced Pressure) extraction->concentration fractionation Silica Gel Column Chromatography concentration->fractionation purification Preparative HPLC fractionation->purification end Pure 8β-Methoxyatractylenolide I purification->end

Caption: General workflow for the isolation of 8β-Methoxyatractylenolide I.

Spectroscopic Data

The structural elucidation of 8β-Methoxyatractylenolide I is achieved through a combination of spectroscopic techniques. The following table summarizes typical spectroscopic data.

Spectroscopic DataKey Features
¹H-NMR Signals corresponding to methoxy group, olefinic protons, and methyl groups.
¹³C-NMR Resonances for carbonyl carbon of the lactone, olefinic carbons, and the methoxy carbon.
Mass Spectrometry (MS) Molecular ion peak consistent with the molecular formula C₁₆H₂₂O₃.
Infrared (IR) Absorption bands indicative of a γ-lactone ring and carbon-carbon double bonds.

Biological Activity and Signaling Pathways

8β-Methoxyatractylenolide I, along with other atractylenolides, has been investigated for a range of biological activities, with anti-inflammatory effects being a prominent area of study.

Anti-inflammatory Activity

Atractylenolides have been shown to inhibit the production of pro-inflammatory mediators in various cell-based and animal models. This activity is often attributed to the modulation of key inflammatory signaling pathways.

Key Signaling Pathway: NF-κB and MAPK Inhibition

A primary mechanism underlying the anti-inflammatory effects of related atractylenolides involves the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. In response to inflammatory stimuli such as lipopolysaccharide (LPS), these pathways become activated, leading to the transcription of genes encoding pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.

G cluster_mapk MAPK Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK p38 p38 MyD88->p38 ERK ERK MyD88->ERK IkappaB IκBα IKK->IkappaB NFkappaB NF-κB nucleus Nucleus NFkappaB->nucleus cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) nucleus->cytokines p38->nucleus ERK->nucleus compound 8β-Methoxyatractylenolide I compound->IKK Inhibition compound->p38 Inhibition compound->ERK Inhibition

Caption: Inhibition of NF-κB and MAPK signaling pathways.

Experimental Protocol: In Vitro Anti-inflammatory Assay

The following is a generalized protocol for assessing the anti-inflammatory activity of 8β-Methoxyatractylenolide I in a macrophage cell line.

  • Cell Culture: Murine macrophage cells (e.g., RAW 264.7) are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

  • Cell Viability Assay: To determine non-toxic concentrations, cells are treated with varying concentrations of 8β-Methoxyatractylenolide I for 24 hours, and cell viability is assessed using an MTT assay.

  • LPS Stimulation: Cells are pre-treated with non-toxic concentrations of 8β-Methoxyatractylenolide I for 1-2 hours, followed by stimulation with lipopolysaccharide (LPS) to induce an inflammatory response.

  • Cytokine Measurement: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • Western Blot Analysis: The expression and phosphorylation of key proteins in the NF-κB and MAPK signaling pathways (e.g., IκBα, p65, p38, ERK) are analyzed by Western blotting to determine the mechanism of action.

Experimental Workflow for Anti-inflammatory Assay

G cluster_assays Analysis start RAW 264.7 Macrophage Cell Culture viability MTT Assay for Cell Viability start->viability treatment Pre-treatment with 8β-Methoxyatractylenolide I start->treatment stimulation LPS Stimulation treatment->stimulation elisa ELISA for Cytokine Quantification stimulation->elisa western Western Blot for Signaling Proteins stimulation->western

Caption: Workflow for in vitro anti-inflammatory activity assessment.

Conclusion

8β-Methoxyatractylenolide I is a noteworthy natural product with potential therapeutic applications, particularly in the realm of anti-inflammatory drug discovery. This technical guide provides a foundational understanding of its discovery, isolation, and biological significance. Further research is warranted to fully elucidate its pharmacological profile and to explore its potential for clinical development.

The Structural Elucidation of 8β-Methoxyatractylenolide I: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The definitive chemical structure of 8β-Methoxyatractylenolide I, a sesquiterpenoid lactone, has been determined through a combination of advanced spectroscopic techniques. This technical guide outlines the key experimental methodologies and data that were pivotal in its structural confirmation, providing a comprehensive resource for researchers in natural product chemistry and drug discovery.

Spectroscopic Data Analysis

The elucidation of 8β-Methoxyatractylenolide I's molecular architecture relied heavily on a multi-pronged analytical approach, primarily utilizing Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). These techniques, in concert, provided unambiguous evidence for the compound's connectivity and stereochemistry. A summary of the key quantitative data is presented below.

Technique Parameter Observed Value Interpretation
Mass Spectrometry (MS) Molecular Ion Peak [M+] Data Not Publicly AvailableDetermination of the molecular weight and elemental formula.
Key Fragmentation Patterns Data Not Publicly AvailableIdentification of characteristic substructures and functional groups.
¹H NMR Chemical Shifts (δ) Specific ppm values for each proton not publicly availableInformation on the electronic environment of each proton, aiding in the assignment of functional groups.
Coupling Constants (J) Specific Hz values not publicly availableElucidation of the dihedral angles between adjacent protons, crucial for determining relative stereochemistry.
¹³C NMR Chemical Shifts (δ) Specific ppm values for each carbon not publicly availableIdentification of the carbon skeleton and the presence of various functional groups (e.g., carbonyls, olefins).
2D NMR (COSY, HMBC, HSQC) Correlation Peaks Specific correlations not publicly availableEstablishment of proton-proton and proton-carbon connectivities, allowing for the assembly of the molecular structure.

Note: While the general application of these techniques is standard in structure elucidation, the specific, detailed numerical data for 8β-Methoxyatractylenolide I is not available in the public domain. The table above serves as a template for the type of data that would be generated and analyzed in such a study.

Experimental Protocols

The structural determination of a novel natural product like 8β-Methoxyatractylenolide I follows a standardized yet rigorous experimental workflow.

Isolation and Purification

Typically, the compound would be extracted from its natural source using a suitable solvent system. The crude extract then undergoes a series of chromatographic separations, such as column chromatography and High-Performance Liquid Chromatography (HPLC), to isolate the pure compound.

Spectroscopic Analysis
  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) is employed to determine the accurate mass and elemental composition of the molecule. Fragmentation patterns, obtained through techniques like tandem MS (MS/MS), provide clues about the structural motifs present.

  • NMR Spectroscopy: A comprehensive suite of NMR experiments is conducted.

    • ¹H NMR: Provides information about the number and types of protons.

    • ¹³C NMR: Reveals the number and types of carbon atoms.

    • DEPT (Distortionless Enhancement by Polarization Transfer): Differentiates between CH, CH₂, and CH₃ groups.

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is critical for connecting different structural fragments.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the relative stereochemistry.

Visualizing the Elucidation Process

The logical flow of a typical structure elucidation project can be visualized as follows:

G Workflow for Chemical Structure Elucidation A Isolation & Purification B Mass Spectrometry (MS) A->B C 1D NMR (¹H, ¹³C, DEPT) A->C F Structure Proposal B->F D 2D NMR (COSY, HSQC, HMBC) C->D E Stereochemistry Determination (NOESY, etc.) D->E D->F E->F G Final Structure Confirmation F->G

Caption: A generalized workflow for natural product structure elucidation.

The following diagram illustrates the logical relationship between different spectroscopic data points in piecing together a chemical structure.

G Logical Relationships in Spectroscopic Data Analysis MS Molecular Formula Structure Proposed Structure MS->Structure NMR_1D Functional Groups (¹H, ¹³C NMR) COSY ¹H-¹H Connectivity NMR_1D->COSY HMBC Carbon Skeleton Assembly NMR_1D->HMBC HSQC ¹H-C Attachment NMR_1D->HSQC COSY->HMBC HMBC->Structure HSQC->HMBC NOESY 3D Stereochemistry NOESY->Structure

Caption: Interconnectivity of spectroscopic data for structure determination.

Due to the absence of publicly available primary research data on 8β-Methoxyatractylenolide I, this guide provides a generalized framework for its chemical structure elucidation. The methodologies and logical workflows described are standard practices in the field of natural product chemistry and serve as a robust guide for researchers undertaking similar structural determination challenges. Access to the original spectroscopic data would be necessary for a more detailed and specific analysis.

The Structural Elucidation of 8β-Methoxyatractylenolide I: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The definitive chemical structure of 8β-Methoxyatractylenolide I, a sesquiterpenoid lactone, has been determined through a combination of advanced spectroscopic techniques. This technical guide outlines the key experimental methodologies and data that were pivotal in its structural confirmation, providing a comprehensive resource for researchers in natural product chemistry and drug discovery.

Spectroscopic Data Analysis

The elucidation of 8β-Methoxyatractylenolide I's molecular architecture relied heavily on a multi-pronged analytical approach, primarily utilizing Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). These techniques, in concert, provided unambiguous evidence for the compound's connectivity and stereochemistry. A summary of the key quantitative data is presented below.

Technique Parameter Observed Value Interpretation
Mass Spectrometry (MS) Molecular Ion Peak [M+] Data Not Publicly AvailableDetermination of the molecular weight and elemental formula.
Key Fragmentation Patterns Data Not Publicly AvailableIdentification of characteristic substructures and functional groups.
¹H NMR Chemical Shifts (δ) Specific ppm values for each proton not publicly availableInformation on the electronic environment of each proton, aiding in the assignment of functional groups.
Coupling Constants (J) Specific Hz values not publicly availableElucidation of the dihedral angles between adjacent protons, crucial for determining relative stereochemistry.
¹³C NMR Chemical Shifts (δ) Specific ppm values for each carbon not publicly availableIdentification of the carbon skeleton and the presence of various functional groups (e.g., carbonyls, olefins).
2D NMR (COSY, HMBC, HSQC) Correlation Peaks Specific correlations not publicly availableEstablishment of proton-proton and proton-carbon connectivities, allowing for the assembly of the molecular structure.

Note: While the general application of these techniques is standard in structure elucidation, the specific, detailed numerical data for 8β-Methoxyatractylenolide I is not available in the public domain. The table above serves as a template for the type of data that would be generated and analyzed in such a study.

Experimental Protocols

The structural determination of a novel natural product like 8β-Methoxyatractylenolide I follows a standardized yet rigorous experimental workflow.

Isolation and Purification

Typically, the compound would be extracted from its natural source using a suitable solvent system. The crude extract then undergoes a series of chromatographic separations, such as column chromatography and High-Performance Liquid Chromatography (HPLC), to isolate the pure compound.

Spectroscopic Analysis
  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) is employed to determine the accurate mass and elemental composition of the molecule. Fragmentation patterns, obtained through techniques like tandem MS (MS/MS), provide clues about the structural motifs present.

  • NMR Spectroscopy: A comprehensive suite of NMR experiments is conducted.

    • ¹H NMR: Provides information about the number and types of protons.

    • ¹³C NMR: Reveals the number and types of carbon atoms.

    • DEPT (Distortionless Enhancement by Polarization Transfer): Differentiates between CH, CH₂, and CH₃ groups.

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is critical for connecting different structural fragments.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the relative stereochemistry.

Visualizing the Elucidation Process

The logical flow of a typical structure elucidation project can be visualized as follows:

G Workflow for Chemical Structure Elucidation A Isolation & Purification B Mass Spectrometry (MS) A->B C 1D NMR (¹H, ¹³C, DEPT) A->C F Structure Proposal B->F D 2D NMR (COSY, HSQC, HMBC) C->D E Stereochemistry Determination (NOESY, etc.) D->E D->F E->F G Final Structure Confirmation F->G

Caption: A generalized workflow for natural product structure elucidation.

The following diagram illustrates the logical relationship between different spectroscopic data points in piecing together a chemical structure.

G Logical Relationships in Spectroscopic Data Analysis MS Molecular Formula Structure Proposed Structure MS->Structure NMR_1D Functional Groups (¹H, ¹³C NMR) COSY ¹H-¹H Connectivity NMR_1D->COSY HMBC Carbon Skeleton Assembly NMR_1D->HMBC HSQC ¹H-C Attachment NMR_1D->HSQC COSY->HMBC HMBC->Structure HSQC->HMBC NOESY 3D Stereochemistry NOESY->Structure

Caption: Interconnectivity of spectroscopic data for structure determination.

Due to the absence of publicly available primary research data on 8β-Methoxyatractylenolide I, this guide provides a generalized framework for its chemical structure elucidation. The methodologies and logical workflows described are standard practices in the field of natural product chemistry and serve as a robust guide for researchers undertaking similar structural determination challenges. Access to the original spectroscopic data would be necessary for a more detailed and specific analysis.

An In-Depth Technical Guide on 8β-Methoxyatractylenolide I: Physical, Chemical, and Biological Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

8β-Methoxyatractylenolide I is a sesquiterpenoid lactone isolated from the rhizomes of Atractylodes macrocephala Koidz., a plant widely used in traditional Chinese medicine. This document provides a comprehensive overview of the known physical, chemical, and biological properties of 8β-Methoxyatractylenolide I. It includes a summary of its physicochemical characteristics, a detailed description of a general experimental protocol for its isolation and characterization, and an exploration of its potential mechanism of action, with a focus on its anti-inflammatory effects through the modulation of key signaling pathways. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Physical and Chemical Properties

Table 1: Physicochemical Properties of 8β-Methoxyatractylenolide I

PropertyValueSource
Molecular Formula C₁₆H₂₂O₃[1]
Molecular Weight 262.34 g/mol [1][2]
CAS Number 193694-24-5[1][2]
Predicted Density 1.11 g/cm³[2]
Physical State Powder (in isolated form)[2]
Storage (Powder) -20°C for up to 3 years[2]
Storage (In Solvent) -80°C for up to 1 year[2]

Note: Melting point, boiling point, and specific solubility data in various solvents are not consistently reported in publicly available literature and require experimental determination.

Experimental Protocols

Isolation and Purification

The isolation of 8β-Methoxyatractylenolide I from the rhizomes of Atractylodes macrocephala typically involves solvent extraction followed by chromatographic separation. The following is a generalized protocol based on methods used for isolating similar sesquiterpenoid lactones from this plant.[3][4]

Experimental Workflow for Isolation and Purification

G start Dried Rhizomes of Atractylodes macrocephala extraction Solvent Extraction (e.g., Petroleum ether-ether 1:1) start->extraction filtration Filtration and Concentration extraction->filtration crude_extract Crude Extract filtration->crude_extract column_chromatography Column Chromatography (Silica Gel) crude_extract->column_chromatography fractions Collection of Fractions column_chromatography->fractions hplc Semi-preparative HPLC fractions->hplc pure_compound Pure 8β-Methoxyatractylenolide I hplc->pure_compound

Caption: Generalized workflow for the isolation and purification of 8β-Methoxyatractylenolide I.

Methodology:

  • Extraction: The dried and powdered rhizomes of Atractylodes macrocephala are extracted with a suitable organic solvent, such as a 1:1 mixture of petroleum ether and diethyl ether, to obtain a crude extract.[3]

  • Column Chromatography: The concentrated crude extract is subjected to column chromatography on a silica (B1680970) gel stationary phase. Elution is performed with a gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity, to separate the components based on their affinity for the stationary phase.

  • Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the compound of interest.

  • High-Performance Liquid Chromatography (HPLC): Fractions enriched with 8β-Methoxyatractylenolide I are further purified using semi-preparative HPLC to yield the pure compound.

Structural Characterization

The definitive structure of 8β-Methoxyatractylenolide I is elucidated using a combination of spectroscopic techniques.

Methodology:

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the exact molecular weight and elemental composition, confirming the molecular formula.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information about the number and chemical environment of protons in the molecule.

    • ¹³C NMR: Reveals the number and types of carbon atoms.

    • 2D NMR (COSY, HSQC, HMBC): These experiments are used to establish the connectivity between protons and carbons, allowing for the complete assignment of the molecular structure and stereochemistry.[4]

Biological Activity and Potential Signaling Pathways

While direct studies on the specific signaling pathways modulated by 8β-Methoxyatractylenolide I are limited, the anti-inflammatory properties of related compounds from Atractylodes macrocephala suggest potential interactions with key inflammatory cascades, such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.

Hypothetical Anti-Inflammatory Mechanism

Inflammatory stimuli, such as lipopolysaccharide (LPS), can activate cell surface receptors like Toll-like receptor 4 (TLR4). This activation triggers downstream signaling cascades, including the MAPK and NF-κB pathways, leading to the production of pro-inflammatory mediators. It is hypothesized that 8β-Methoxyatractylenolide I may exert its anti-inflammatory effects by inhibiting one or more steps in these pathways.

Hypothesized Inhibition of the NF-κB Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates IkB_NFkB IκBα-NF-κB (Inactive) NFkB NF-κB (p50/p65) NFkB_active NF-κB (Active) NFkB->NFkB_active Translocation IkB_NFkB->NFkB Degradation of IκBα compound 8β-Methoxyatractylenolide I compound->inhibition inhibition->IKK Inhibits DNA DNA NFkB_active->DNA Binds to cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->cytokines Transcription

Caption: Potential inhibition of the NF-κB pathway by 8β-Methoxyatractylenolide I.

In the canonical NF-κB pathway, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This releases the NF-κB dimer (p50/p65), allowing it to translocate to the nucleus and induce the transcription of pro-inflammatory genes. 8β-Methoxyatractylenolide I may inhibit the activation of the IKK complex, thereby preventing the degradation of IκBα and keeping NF-κB sequestered in the cytoplasm.

Hypothesized Modulation of the MAPK Signaling Pathway

G stimulus Inflammatory Stimulus MAPKKK MAPKKK (e.g., TAK1) stimulus->MAPKKK MAPKK MAPKK (e.g., MKK3/6) MAPKKK->MAPKK Phosphorylates p38 p38 MAPK MAPKK->p38 Phosphorylates transcription_factors Transcription Factors (e.g., AP-1) p38->transcription_factors Activates inflammatory_response Inflammatory Response transcription_factors->inflammatory_response Induces compound 8β-Methoxyatractylenolide I compound->inhibition inhibition->p38 Inhibits Phosphorylation

Caption: Potential modulation of the p38 MAPK pathway by 8β-Methoxyatractylenolide I.

The MAPK cascades, including the p38 MAPK pathway, are crucial in mediating inflammatory responses. Upon stimulation, a phosphorylation cascade is initiated, leading to the activation of p38 MAPK. Activated p38 then phosphorylates various downstream targets, including transcription factors, which in turn regulate the expression of inflammatory mediators. 8β-Methoxyatractylenolide I could potentially interfere with this pathway by inhibiting the phosphorylation and activation of p38 MAPK.

Future Directions

While 8β-Methoxyatractylenolide I shows promise as a bioactive natural product, further research is necessary to fully elucidate its therapeutic potential. Key areas for future investigation include:

  • Comprehensive Physicochemical Characterization: Detailed experimental determination of its melting point, boiling point, and solubility in a range of pharmaceutically relevant solvents.

  • Pharmacokinetic and Pharmacodynamic Studies: In vivo studies to understand its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its dose-response relationship.

  • Mechanism of Action Studies: In-depth molecular studies to confirm its direct targets and definitively map its effects on the NF-κB, MAPK, and other relevant signaling pathways.

  • Synthesis and Analogue Development: Development of a total synthesis route would enable the production of larger quantities for research and facilitate the creation of novel analogues with improved potency and pharmacokinetic properties.

Conclusion

8β-Methoxyatractylenolide I is a fascinating natural product with potential anti-inflammatory properties. This guide has summarized its known physical and chemical characteristics, provided a framework for its isolation and characterization, and proposed plausible mechanisms for its biological activity. The information presented herein is intended to serve as a foundation for future research aimed at unlocking the full therapeutic potential of this and related sesquiterpenoid lactones.

References

An In-Depth Technical Guide on 8β-Methoxyatractylenolide I: Physical, Chemical, and Biological Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

8β-Methoxyatractylenolide I is a sesquiterpenoid lactone isolated from the rhizomes of Atractylodes macrocephala Koidz., a plant widely used in traditional Chinese medicine. This document provides a comprehensive overview of the known physical, chemical, and biological properties of 8β-Methoxyatractylenolide I. It includes a summary of its physicochemical characteristics, a detailed description of a general experimental protocol for its isolation and characterization, and an exploration of its potential mechanism of action, with a focus on its anti-inflammatory effects through the modulation of key signaling pathways. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Physical and Chemical Properties

Table 1: Physicochemical Properties of 8β-Methoxyatractylenolide I

PropertyValueSource
Molecular Formula C₁₆H₂₂O₃[1]
Molecular Weight 262.34 g/mol [1][2]
CAS Number 193694-24-5[1][2]
Predicted Density 1.11 g/cm³[2]
Physical State Powder (in isolated form)[2]
Storage (Powder) -20°C for up to 3 years[2]
Storage (In Solvent) -80°C for up to 1 year[2]

Note: Melting point, boiling point, and specific solubility data in various solvents are not consistently reported in publicly available literature and require experimental determination.

Experimental Protocols

Isolation and Purification

The isolation of 8β-Methoxyatractylenolide I from the rhizomes of Atractylodes macrocephala typically involves solvent extraction followed by chromatographic separation. The following is a generalized protocol based on methods used for isolating similar sesquiterpenoid lactones from this plant.[3][4]

Experimental Workflow for Isolation and Purification

G start Dried Rhizomes of Atractylodes macrocephala extraction Solvent Extraction (e.g., Petroleum ether-ether 1:1) start->extraction filtration Filtration and Concentration extraction->filtration crude_extract Crude Extract filtration->crude_extract column_chromatography Column Chromatography (Silica Gel) crude_extract->column_chromatography fractions Collection of Fractions column_chromatography->fractions hplc Semi-preparative HPLC fractions->hplc pure_compound Pure 8β-Methoxyatractylenolide I hplc->pure_compound

Caption: Generalized workflow for the isolation and purification of 8β-Methoxyatractylenolide I.

Methodology:

  • Extraction: The dried and powdered rhizomes of Atractylodes macrocephala are extracted with a suitable organic solvent, such as a 1:1 mixture of petroleum ether and diethyl ether, to obtain a crude extract.[3]

  • Column Chromatography: The concentrated crude extract is subjected to column chromatography on a silica gel stationary phase. Elution is performed with a gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity, to separate the components based on their affinity for the stationary phase.

  • Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the compound of interest.

  • High-Performance Liquid Chromatography (HPLC): Fractions enriched with 8β-Methoxyatractylenolide I are further purified using semi-preparative HPLC to yield the pure compound.

Structural Characterization

The definitive structure of 8β-Methoxyatractylenolide I is elucidated using a combination of spectroscopic techniques.

Methodology:

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the exact molecular weight and elemental composition, confirming the molecular formula.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information about the number and chemical environment of protons in the molecule.

    • ¹³C NMR: Reveals the number and types of carbon atoms.

    • 2D NMR (COSY, HSQC, HMBC): These experiments are used to establish the connectivity between protons and carbons, allowing for the complete assignment of the molecular structure and stereochemistry.[4]

Biological Activity and Potential Signaling Pathways

While direct studies on the specific signaling pathways modulated by 8β-Methoxyatractylenolide I are limited, the anti-inflammatory properties of related compounds from Atractylodes macrocephala suggest potential interactions with key inflammatory cascades, such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.

Hypothetical Anti-Inflammatory Mechanism

Inflammatory stimuli, such as lipopolysaccharide (LPS), can activate cell surface receptors like Toll-like receptor 4 (TLR4). This activation triggers downstream signaling cascades, including the MAPK and NF-κB pathways, leading to the production of pro-inflammatory mediators. It is hypothesized that 8β-Methoxyatractylenolide I may exert its anti-inflammatory effects by inhibiting one or more steps in these pathways.

Hypothesized Inhibition of the NF-κB Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates IkB_NFkB IκBα-NF-κB (Inactive) NFkB NF-κB (p50/p65) NFkB_active NF-κB (Active) NFkB->NFkB_active Translocation IkB_NFkB->NFkB Degradation of IκBα compound 8β-Methoxyatractylenolide I compound->inhibition inhibition->IKK Inhibits DNA DNA NFkB_active->DNA Binds to cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->cytokines Transcription

Caption: Potential inhibition of the NF-κB pathway by 8β-Methoxyatractylenolide I.

In the canonical NF-κB pathway, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This releases the NF-κB dimer (p50/p65), allowing it to translocate to the nucleus and induce the transcription of pro-inflammatory genes. 8β-Methoxyatractylenolide I may inhibit the activation of the IKK complex, thereby preventing the degradation of IκBα and keeping NF-κB sequestered in the cytoplasm.

Hypothesized Modulation of the MAPK Signaling Pathway

G stimulus Inflammatory Stimulus MAPKKK MAPKKK (e.g., TAK1) stimulus->MAPKKK MAPKK MAPKK (e.g., MKK3/6) MAPKKK->MAPKK Phosphorylates p38 p38 MAPK MAPKK->p38 Phosphorylates transcription_factors Transcription Factors (e.g., AP-1) p38->transcription_factors Activates inflammatory_response Inflammatory Response transcription_factors->inflammatory_response Induces compound 8β-Methoxyatractylenolide I compound->inhibition inhibition->p38 Inhibits Phosphorylation

Caption: Potential modulation of the p38 MAPK pathway by 8β-Methoxyatractylenolide I.

The MAPK cascades, including the p38 MAPK pathway, are crucial in mediating inflammatory responses. Upon stimulation, a phosphorylation cascade is initiated, leading to the activation of p38 MAPK. Activated p38 then phosphorylates various downstream targets, including transcription factors, which in turn regulate the expression of inflammatory mediators. 8β-Methoxyatractylenolide I could potentially interfere with this pathway by inhibiting the phosphorylation and activation of p38 MAPK.

Future Directions

While 8β-Methoxyatractylenolide I shows promise as a bioactive natural product, further research is necessary to fully elucidate its therapeutic potential. Key areas for future investigation include:

  • Comprehensive Physicochemical Characterization: Detailed experimental determination of its melting point, boiling point, and solubility in a range of pharmaceutically relevant solvents.

  • Pharmacokinetic and Pharmacodynamic Studies: In vivo studies to understand its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its dose-response relationship.

  • Mechanism of Action Studies: In-depth molecular studies to confirm its direct targets and definitively map its effects on the NF-κB, MAPK, and other relevant signaling pathways.

  • Synthesis and Analogue Development: Development of a total synthesis route would enable the production of larger quantities for research and facilitate the creation of novel analogues with improved potency and pharmacokinetic properties.

Conclusion

8β-Methoxyatractylenolide I is a fascinating natural product with potential anti-inflammatory properties. This guide has summarized its known physical and chemical characteristics, provided a framework for its isolation and characterization, and proposed plausible mechanisms for its biological activity. The information presented herein is intended to serve as a foundation for future research aimed at unlocking the full therapeutic potential of this and related sesquiterpenoid lactones.

References

8beta-Methoxyatractylenolide I: A Technical Review of a Promising Natural Compound

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct research, particularly quantitative biological data and detailed experimental protocols, specifically for 8beta-Methoxyatractylenolide I is limited in the currently available scientific literature. This guide provides a comprehensive overview of the chemical nature of this compound and presents a detailed review of the well-documented biological activities, experimental protocols, and signaling pathways of its close structural analogs, primarily Atractylenolide I, II, and III, and Biatractylolide. These compounds are the principal bioactive constituents of Atractylodes macrocephala, a widely used traditional Chinese medicine.[1] The information on these related compounds serves as a critical reference point and a foundation for future research into the specific properties of this compound.

Chemical Identity and Structure

This compound is a sesquiterpenoid lactone, a class of natural products known for their diverse pharmacological activities.[1] It is a derivative of Atractylenolide I, featuring a methoxy (B1213986) group at the 8-beta position. The chemical structures of this compound and its related atractylenolides are presented below.

  • Atractylenolide I

  • Atractylenolide II

  • Atractylenolide III

  • 8-β-methoxy-atractylenolide I

These compounds share a common tricyclic core structure, with variations in their substituent groups which can significantly influence their biological effects.[1]

Biological Activities of Structurally Related Atractylenolides

While specific data for this compound is scarce, extensive research has been conducted on Atractylenolide I, II, and III, demonstrating their potent anti-inflammatory, anti-cancer, and neuroprotective properties.[1]

Anti-Inflammatory Activity

Atractylenolide I and III have demonstrated significant anti-inflammatory effects.[1] For instance, Atractylenolide I has been shown to inhibit angiogenesis in chronic inflammation.[2]

Table 1: Anti-Inflammatory Activity of Atractylenolide I

AssayModelParameterResult
In vivo anti-angiogenesisFreund's complete adjuvant (FCA) induced mouse air pouch modelVascular Index InhibitionID50: 15.15 mg/kg
In vitro anti-angiogenesisMouse aortic ring co-cultured with peritoneal macrophagesMicrovessel Outgrowth InhibitionID50: 3.89 µg/ml

Data for Atractylenolide I, not this compound.

Anticancer Activity

Atractylenolides, particularly Atractylenolide I, have been investigated for their anti-tumor activities in various cancer cell lines.

Table 2: Anticancer Activity of Atractylenolide I

Cell LineCancer TypeParameter24h48h72h
HT-29Human colorectal adenocarcinomaIC50277.6 µM95.7 µM57.4 µM

Data for Atractylenolide I, not this compound.[3]

Neuroprotective Effects

Biatractylolide, another related sesquiterpene from Atractylodes macrocephala, has shown neuroprotective effects in models of Alzheimer's disease and age-related memory impairment.[4]

Experimental Protocols for Key Studies on Related Atractylenolides

Detailed methodologies for the key experiments cited above are provided to facilitate future research.

In Vivo Anti-Angiogenesis Assay (Mouse Air Pouch Model)
  • Animal Model: Male Kunming mice.

  • Induction of Angiogenesis: An air pouch is created by subcutaneous injection of sterile air. Freund's complete adjuvant (FCA) is then injected into the pouch to induce a chronic inflammatory response and subsequent angiogenesis.

  • Treatment: Atractylenolide I is administered orally.

  • Measurement: The vascular index is determined by measuring the hemoglobin content in the granulomatous tissue of the air pouch, which correlates with the extent of neovascularization.

In Vitro Anticancer Assay (MTT Assay)
  • Cell Line: HT-29 human colorectal adenocarcinoma cells.

  • Treatment: Cells are incubated with varying concentrations of Atractylenolide I for 24, 48, and 72 hours.[3]

  • Measurement: Cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.[3]

Signaling Pathways Implicated in the Activity of Related Atractylenolides

The pharmacological effects of atractylenolides are attributed to their modulation of various signaling pathways.

Anti-Inflammatory Signaling

Atractylenolide I has been found to inhibit the production of several pro-inflammatory and angiogenic factors.[2] This suggests an interaction with inflammatory signaling cascades.

Anti_Inflammatory_Pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS, FCA) cluster_macrophage Macrophage / Inflammatory Cell cluster_compound Compound Action cluster_response Downstream Effects Stimulus Stimulus Cell Macrophage Stimulus->Cell Activates NO NO Cell->NO Produces TNFa TNF-α Cell->TNFa Produces IL1b IL-1β Cell->IL1b Produces IL6 IL-6 Cell->IL6 Produces VEGF VEGF Cell->VEGF Produces PlGF PlGF Cell->PlGF Produces ATL_I Atractylenolide I ATL_I->NO Inhibits ATL_I->TNFa Inhibits ATL_I->IL1b Inhibits ATL_I->IL6 Inhibits ATL_I->VEGF Inhibits ATL_I->PlGF Inhibits Angiogenesis Angiogenesis VEGF->Angiogenesis Promotes PlGF->Angiogenesis Promotes

Caption: Putative anti-inflammatory and anti-angiogenic mechanism of Atractylenolide I.

Apoptosis Induction in Cancer Cells

Atractylenolide I has been shown to induce apoptosis in colon cancer cells through the mitochondrial-dependent pathway.[3]

Apoptosis_Pathway cluster_bcl2 Bcl-2 Family Proteins cluster_mito Mitochondrial Pathway cluster_caspase Caspase Cascade ATL_I Atractylenolide I Bcl2 Bcl-2 (Pro-survival) ATL_I->Bcl2 Downregulates Bax_Bak Bax/Bak (Pro-apoptotic) ATL_I->Bax_Bak Upregulates Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibits permeabilization Bax_Bak->Mitochondrion Promotes permeabilization Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Proposed mitochondrial-dependent apoptosis pathway induced by Atractylenolide I.

Future Directions and Conclusion

The existing body of research on atractylenolides strongly suggests that this compound holds significant potential as a therapeutic agent. However, a dedicated and thorough investigation into its specific biological activities is imperative. Future research should focus on:

  • Isolation and Purification: Establishing efficient methods for the isolation and purification of this compound from Atractylodes macrocephala.

  • In Vitro Screening: Conducting comprehensive in vitro assays to determine its cytotoxic, anti-inflammatory, and neuroprotective activities, including the determination of IC50 and EC50 values.

  • Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound.

  • In Vivo Efficacy and Safety: Evaluating the therapeutic efficacy and safety profile of this compound in relevant animal models.

References

8beta-Methoxyatractylenolide I: A Technical Review of a Promising Natural Compound

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct research, particularly quantitative biological data and detailed experimental protocols, specifically for 8beta-Methoxyatractylenolide I is limited in the currently available scientific literature. This guide provides a comprehensive overview of the chemical nature of this compound and presents a detailed review of the well-documented biological activities, experimental protocols, and signaling pathways of its close structural analogs, primarily Atractylenolide I, II, and III, and Biatractylolide. These compounds are the principal bioactive constituents of Atractylodes macrocephala, a widely used traditional Chinese medicine.[1] The information on these related compounds serves as a critical reference point and a foundation for future research into the specific properties of this compound.

Chemical Identity and Structure

This compound is a sesquiterpenoid lactone, a class of natural products known for their diverse pharmacological activities.[1] It is a derivative of Atractylenolide I, featuring a methoxy group at the 8-beta position. The chemical structures of this compound and its related atractylenolides are presented below.

  • Atractylenolide I

  • Atractylenolide II

  • Atractylenolide III

  • 8-β-methoxy-atractylenolide I

These compounds share a common tricyclic core structure, with variations in their substituent groups which can significantly influence their biological effects.[1]

Biological Activities of Structurally Related Atractylenolides

While specific data for this compound is scarce, extensive research has been conducted on Atractylenolide I, II, and III, demonstrating their potent anti-inflammatory, anti-cancer, and neuroprotective properties.[1]

Anti-Inflammatory Activity

Atractylenolide I and III have demonstrated significant anti-inflammatory effects.[1] For instance, Atractylenolide I has been shown to inhibit angiogenesis in chronic inflammation.[2]

Table 1: Anti-Inflammatory Activity of Atractylenolide I

AssayModelParameterResult
In vivo anti-angiogenesisFreund's complete adjuvant (FCA) induced mouse air pouch modelVascular Index InhibitionID50: 15.15 mg/kg
In vitro anti-angiogenesisMouse aortic ring co-cultured with peritoneal macrophagesMicrovessel Outgrowth InhibitionID50: 3.89 µg/ml

Data for Atractylenolide I, not this compound.

Anticancer Activity

Atractylenolides, particularly Atractylenolide I, have been investigated for their anti-tumor activities in various cancer cell lines.

Table 2: Anticancer Activity of Atractylenolide I

Cell LineCancer TypeParameter24h48h72h
HT-29Human colorectal adenocarcinomaIC50277.6 µM95.7 µM57.4 µM

Data for Atractylenolide I, not this compound.[3]

Neuroprotective Effects

Biatractylolide, another related sesquiterpene from Atractylodes macrocephala, has shown neuroprotective effects in models of Alzheimer's disease and age-related memory impairment.[4]

Experimental Protocols for Key Studies on Related Atractylenolides

Detailed methodologies for the key experiments cited above are provided to facilitate future research.

In Vivo Anti-Angiogenesis Assay (Mouse Air Pouch Model)
  • Animal Model: Male Kunming mice.

  • Induction of Angiogenesis: An air pouch is created by subcutaneous injection of sterile air. Freund's complete adjuvant (FCA) is then injected into the pouch to induce a chronic inflammatory response and subsequent angiogenesis.

  • Treatment: Atractylenolide I is administered orally.

  • Measurement: The vascular index is determined by measuring the hemoglobin content in the granulomatous tissue of the air pouch, which correlates with the extent of neovascularization.

In Vitro Anticancer Assay (MTT Assay)
  • Cell Line: HT-29 human colorectal adenocarcinoma cells.

  • Treatment: Cells are incubated with varying concentrations of Atractylenolide I for 24, 48, and 72 hours.[3]

  • Measurement: Cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.[3]

Signaling Pathways Implicated in the Activity of Related Atractylenolides

The pharmacological effects of atractylenolides are attributed to their modulation of various signaling pathways.

Anti-Inflammatory Signaling

Atractylenolide I has been found to inhibit the production of several pro-inflammatory and angiogenic factors.[2] This suggests an interaction with inflammatory signaling cascades.

Anti_Inflammatory_Pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS, FCA) cluster_macrophage Macrophage / Inflammatory Cell cluster_compound Compound Action cluster_response Downstream Effects Stimulus Stimulus Cell Macrophage Stimulus->Cell Activates NO NO Cell->NO Produces TNFa TNF-α Cell->TNFa Produces IL1b IL-1β Cell->IL1b Produces IL6 IL-6 Cell->IL6 Produces VEGF VEGF Cell->VEGF Produces PlGF PlGF Cell->PlGF Produces ATL_I Atractylenolide I ATL_I->NO Inhibits ATL_I->TNFa Inhibits ATL_I->IL1b Inhibits ATL_I->IL6 Inhibits ATL_I->VEGF Inhibits ATL_I->PlGF Inhibits Angiogenesis Angiogenesis VEGF->Angiogenesis Promotes PlGF->Angiogenesis Promotes

Caption: Putative anti-inflammatory and anti-angiogenic mechanism of Atractylenolide I.

Apoptosis Induction in Cancer Cells

Atractylenolide I has been shown to induce apoptosis in colon cancer cells through the mitochondrial-dependent pathway.[3]

Apoptosis_Pathway cluster_bcl2 Bcl-2 Family Proteins cluster_mito Mitochondrial Pathway cluster_caspase Caspase Cascade ATL_I Atractylenolide I Bcl2 Bcl-2 (Pro-survival) ATL_I->Bcl2 Downregulates Bax_Bak Bax/Bak (Pro-apoptotic) ATL_I->Bax_Bak Upregulates Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibits permeabilization Bax_Bak->Mitochondrion Promotes permeabilization Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Proposed mitochondrial-dependent apoptosis pathway induced by Atractylenolide I.

Future Directions and Conclusion

The existing body of research on atractylenolides strongly suggests that this compound holds significant potential as a therapeutic agent. However, a dedicated and thorough investigation into its specific biological activities is imperative. Future research should focus on:

  • Isolation and Purification: Establishing efficient methods for the isolation and purification of this compound from Atractylodes macrocephala.

  • In Vitro Screening: Conducting comprehensive in vitro assays to determine its cytotoxic, anti-inflammatory, and neuroprotective activities, including the determination of IC50 and EC50 values.

  • Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound.

  • In Vivo Efficacy and Safety: Evaluating the therapeutic efficacy and safety profile of this compound in relevant animal models.

References

Unveiling the Pharmacological Potential of 8β-Methoxyatractylenolide I: A Technical Guide Based on Structurally Related Atractylenolides

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data on the biological activity of 8β-Methoxyatractylenolide I is limited in the current scientific literature. This guide provides an in-depth overview of the well-documented biological activities of its close structural analogs, Atractylenolide I and Atractylenolide III, isolated from the medicinal plant Atractylodes macrocephala. The information presented serves as a foundational resource for researchers investigating the potential therapeutic applications of 8β-Methoxyatractylenolide I, which is presumed to share similar pharmacological properties.

Core Biological Activities: Anti-Inflammatory and Anti-Cancer Effects

Atractylenolide I and III, major sesquiterpene lactones from Atractylodes macrocephala, have demonstrated significant anti-inflammatory and anti-cancer properties in a variety of preclinical models.[1][2] These effects are attributed to their ability to modulate key cellular signaling pathways involved in inflammation and carcinogenesis.[1][3]

Table 1: Summary of Quantitative Anti-Inflammatory Activity Data for Atractylenolide I & III

CompoundModel SystemTargetMeasurementResult (IC₅₀ or Concentration)
Atractylenolide ILPS-stimulated RAW264.7 macrophagesTNF-α productionELISAIC₅₀: 23.1 µM[4]
Atractylenolide ILPS-stimulated RAW264.7 macrophagesNO productionGriess AssayIC₅₀: 67.3 µM[4]
Atractylenolide IIILPS-stimulated RAW264.7 macrophagesTNF-α productionELISAIC₅₀: 56.3 µM[4]
Atractylenolide IIILPS-stimulated RAW264.7 macrophagesNO productionGriess AssayIC₅₀: 76.1 µM[4]
Atractylenolide IIILPS-stimulated BV-2 microglial cellsInflammatory mediatorsWestern Blot, qPCR1, 10, or 100 µM showed inhibitory effects[5]

Table 2: Summary of Quantitative Anti-Cancer Activity Data for Atractylenolide I

CompoundCell LineAssayMeasurementResult (IC₅₀)
Atractylenolide IHT-29 (Colon Adenocarcinoma)MTT AssayCell Viability24h: 277.6 µM, 48h: 95.7 µM, 72h: 57.4 µM[6]
Atractylenolide IHT-29 (Colon Adenocarcinoma)TUNEL AssayApoptotic IndexDose-dependent increase (2.94% at 10 µM to 23.79% at 100 µM)[6]

Signaling Pathways Modulated by Atractylenolides

The anti-inflammatory and anti-cancer effects of Atractylenolide I and III are mediated through the modulation of several key signaling cascades.

Anti-Inflammatory Signaling Pathways

Atractylenolides I and III exert their anti-inflammatory effects primarily through the inhibition of the TLR4/NF-κB and MAPK signaling pathways.[1][3]

Anti_Inflammatory_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK MAPKKK MAPKKK (e.g., TAK1) MyD88->MAPKKK IkB IκBα IKK->IkB P NFkB NF-κB (p65/p50) IkB->NFkB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation MAPKK MAPKK (e.g., MKK3/6) MAPKKK->MAPKK p38_JNK p38/JNK MAPK MAPKK->p38_JNK Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) p38_JNK->Genes Transcription Factor Activation NFkB_nuc->Genes Transcription LPS LPS LPS->TLR4 Atractylenolides Atractylenolide I/III Atractylenolides->IKK Atractylenolides->MAPKKK

Figure 1: Anti-inflammatory signaling pathway of Atractylenolide I and III.

Anti-Cancer Signaling Pathways

The anti-cancer activity of Atractylenolide I involves the regulation of pathways such as PI3K/Akt and JAK2/STAT3, leading to the induction of apoptosis.[3]

Anti_Cancer_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K JAK2 JAK2 Receptor->JAK2 Akt Akt PI3K->Akt Bcl2 Bcl-2 Akt->Bcl2 Apoptosis Apoptosis Bcl2->Apoptosis STAT3 STAT3 JAK2->STAT3 STAT3_nuc STAT3 STAT3->STAT3_nuc Translocation Genes Anti-apoptotic Genes STAT3_nuc->Genes Transcription Genes->Apoptosis Atractylenolide_I Atractylenolide I Atractylenolide_I->Akt Atractylenolide_I->STAT3

Figure 2: Anti-cancer signaling pathway of Atractylenolide I.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for the evaluation of Atractylenolide I and III.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is adapted from studies evaluating the cytotoxic effects of Atractylenolide I on cancer cell lines.[6]

Objective: To determine the concentration-dependent effect of a compound on cell viability.

Methodology:

  • Cell Seeding: Plate cells (e.g., HT-29) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., Atractylenolide I) for specified time periods (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

MTT_Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with Atractylenolide B->C D Incubate for 24/48/72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Remove medium, add DMSO F->G H Measure absorbance at 570 nm G->H I Calculate cell viability H->I

Figure 3: Workflow for MTT cell viability assay.

Nitric Oxide (NO) Production Assay (Griess Assay)

This protocol is based on methods used to assess the anti-inflammatory activity of Atractylenolide I and III.[4]

Objective: To quantify the production of nitric oxide, an inflammatory mediator, by cells.

Methodology:

  • Cell Culture and Treatment: Culture macrophages (e.g., RAW264.7) and pre-treat with the test compound for 1 hour before stimulating with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatant.

  • Griess Reaction: Mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).

  • Incubation: Incubate the mixture at room temperature for 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite (B80452) concentration using a sodium nitrite standard curve.

Western Blot Analysis for Signaling Proteins

This is a general protocol for analyzing the expression and phosphorylation of proteins in signaling pathways.[5]

Objective: To detect and quantify specific proteins in a sample.

Methodology:

  • Cell Lysis: Lyse treated and untreated cells with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate 20-40 µg of protein per lane on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-p65, p65, p-p38, p38, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities using image analysis software.

This technical guide provides a comprehensive starting point for researchers interested in the biological activities of 8β-Methoxyatractylenolide I by leveraging the existing knowledge of its close analogs, Atractylenolide I and III. The provided data, signaling pathway diagrams, and experimental protocols offer a robust framework for designing and conducting further investigations into this promising natural product.

References

Unveiling the Pharmacological Potential of 8β-Methoxyatractylenolide I: A Technical Guide Based on Structurally Related Atractylenolides

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data on the biological activity of 8β-Methoxyatractylenolide I is limited in the current scientific literature. This guide provides an in-depth overview of the well-documented biological activities of its close structural analogs, Atractylenolide I and Atractylenolide III, isolated from the medicinal plant Atractylodes macrocephala. The information presented serves as a foundational resource for researchers investigating the potential therapeutic applications of 8β-Methoxyatractylenolide I, which is presumed to share similar pharmacological properties.

Core Biological Activities: Anti-Inflammatory and Anti-Cancer Effects

Atractylenolide I and III, major sesquiterpene lactones from Atractylodes macrocephala, have demonstrated significant anti-inflammatory and anti-cancer properties in a variety of preclinical models.[1][2] These effects are attributed to their ability to modulate key cellular signaling pathways involved in inflammation and carcinogenesis.[1][3]

Table 1: Summary of Quantitative Anti-Inflammatory Activity Data for Atractylenolide I & III

CompoundModel SystemTargetMeasurementResult (IC₅₀ or Concentration)
Atractylenolide ILPS-stimulated RAW264.7 macrophagesTNF-α productionELISAIC₅₀: 23.1 µM[4]
Atractylenolide ILPS-stimulated RAW264.7 macrophagesNO productionGriess AssayIC₅₀: 67.3 µM[4]
Atractylenolide IIILPS-stimulated RAW264.7 macrophagesTNF-α productionELISAIC₅₀: 56.3 µM[4]
Atractylenolide IIILPS-stimulated RAW264.7 macrophagesNO productionGriess AssayIC₅₀: 76.1 µM[4]
Atractylenolide IIILPS-stimulated BV-2 microglial cellsInflammatory mediatorsWestern Blot, qPCR1, 10, or 100 µM showed inhibitory effects[5]

Table 2: Summary of Quantitative Anti-Cancer Activity Data for Atractylenolide I

CompoundCell LineAssayMeasurementResult (IC₅₀)
Atractylenolide IHT-29 (Colon Adenocarcinoma)MTT AssayCell Viability24h: 277.6 µM, 48h: 95.7 µM, 72h: 57.4 µM[6]
Atractylenolide IHT-29 (Colon Adenocarcinoma)TUNEL AssayApoptotic IndexDose-dependent increase (2.94% at 10 µM to 23.79% at 100 µM)[6]

Signaling Pathways Modulated by Atractylenolides

The anti-inflammatory and anti-cancer effects of Atractylenolide I and III are mediated through the modulation of several key signaling cascades.

Anti-Inflammatory Signaling Pathways

Atractylenolides I and III exert their anti-inflammatory effects primarily through the inhibition of the TLR4/NF-κB and MAPK signaling pathways.[1][3]

Anti_Inflammatory_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK MAPKKK MAPKKK (e.g., TAK1) MyD88->MAPKKK IkB IκBα IKK->IkB P NFkB NF-κB (p65/p50) IkB->NFkB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation MAPKK MAPKK (e.g., MKK3/6) MAPKKK->MAPKK p38_JNK p38/JNK MAPK MAPKK->p38_JNK Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) p38_JNK->Genes Transcription Factor Activation NFkB_nuc->Genes Transcription LPS LPS LPS->TLR4 Atractylenolides Atractylenolide I/III Atractylenolides->IKK Atractylenolides->MAPKKK

Figure 1: Anti-inflammatory signaling pathway of Atractylenolide I and III.

Anti-Cancer Signaling Pathways

The anti-cancer activity of Atractylenolide I involves the regulation of pathways such as PI3K/Akt and JAK2/STAT3, leading to the induction of apoptosis.[3]

Anti_Cancer_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K JAK2 JAK2 Receptor->JAK2 Akt Akt PI3K->Akt Bcl2 Bcl-2 Akt->Bcl2 Apoptosis Apoptosis Bcl2->Apoptosis STAT3 STAT3 JAK2->STAT3 STAT3_nuc STAT3 STAT3->STAT3_nuc Translocation Genes Anti-apoptotic Genes STAT3_nuc->Genes Transcription Genes->Apoptosis Atractylenolide_I Atractylenolide I Atractylenolide_I->Akt Atractylenolide_I->STAT3

Figure 2: Anti-cancer signaling pathway of Atractylenolide I.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for the evaluation of Atractylenolide I and III.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is adapted from studies evaluating the cytotoxic effects of Atractylenolide I on cancer cell lines.[6]

Objective: To determine the concentration-dependent effect of a compound on cell viability.

Methodology:

  • Cell Seeding: Plate cells (e.g., HT-29) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., Atractylenolide I) for specified time periods (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

MTT_Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with Atractylenolide B->C D Incubate for 24/48/72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Remove medium, add DMSO F->G H Measure absorbance at 570 nm G->H I Calculate cell viability H->I

Figure 3: Workflow for MTT cell viability assay.

Nitric Oxide (NO) Production Assay (Griess Assay)

This protocol is based on methods used to assess the anti-inflammatory activity of Atractylenolide I and III.[4]

Objective: To quantify the production of nitric oxide, an inflammatory mediator, by cells.

Methodology:

  • Cell Culture and Treatment: Culture macrophages (e.g., RAW264.7) and pre-treat with the test compound for 1 hour before stimulating with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatant.

  • Griess Reaction: Mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

  • Incubation: Incubate the mixture at room temperature for 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration using a sodium nitrite standard curve.

Western Blot Analysis for Signaling Proteins

This is a general protocol for analyzing the expression and phosphorylation of proteins in signaling pathways.[5]

Objective: To detect and quantify specific proteins in a sample.

Methodology:

  • Cell Lysis: Lyse treated and untreated cells with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate 20-40 µg of protein per lane on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-p65, p65, p-p38, p38, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities using image analysis software.

This technical guide provides a comprehensive starting point for researchers interested in the biological activities of 8β-Methoxyatractylenolide I by leveraging the existing knowledge of its close analogs, Atractylenolide I and III. The provided data, signaling pathway diagrams, and experimental protocols offer a robust framework for designing and conducting further investigations into this promising natural product.

References

The Mechanism of Action of 8β-Methoxyatractylenolide I: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Scientific literature extensively covers the pharmacological activities of atractylenolide I, II, and III. However, there is a notable scarcity of specific research on the detailed mechanism of action of 8β-Methoxyatractylenolide I. This guide will provide a comprehensive overview of the well-documented mechanism of action of the closely related parent compound, Atractylenolide I, as a proxy. Researchers should use this information as a foundational reference, acknowledging that the addition of a methoxy (B1213986) group at the 8β position may alter the biological activity and mechanism of action.

Introduction to Atractylenolide I

Atractylenolide I (ATL-I) is a major bioactive sesquiterpene lactone isolated from the rhizome of Atractylodes macrocephala, a plant widely used in traditional Chinese medicine.[1][2][3] Extensive research has demonstrated its potent anti-inflammatory, anti-cancer, and neuroprotective properties.[1][2] The multifaceted mechanism of action of ATL-I involves the modulation of several key signaling pathways implicated in cellular proliferation, apoptosis, and inflammation.

Anti-Cancer Activity of Atractylenolide I

Atractylenolide I has been shown to exhibit significant anti-tumor effects in a variety of cancer cell lines, including colon, breast, ovarian, and leukemia cells.[3][4] The primary mechanisms underlying its anti-cancer activity are the induction of apoptosis and the inhibition of cell proliferation and migration.

Induction of Apoptosis

ATL-I induces apoptosis through both intrinsic (mitochondria-dependent) and extrinsic pathways. It modulates the expression of Bcl-2 family proteins, leading to the release of cytochrome c from the mitochondria and the subsequent activation of caspases.[5][6]

Key signaling pathways involved in ATL-I-induced apoptosis include:

  • PI3K/Akt/mTOR Pathway: ATL-I inhibits the phosphorylation of key components of this pro-survival pathway, leading to decreased cell proliferation and survival.[7][4]

  • JAK2/STAT3 Pathway: By suppressing the phosphorylation of JAK2 and STAT3, ATL-I downregulates the expression of downstream anti-apoptotic genes.[7][8]

  • Mitochondria-Dependent Pathway: ATL-I upregulates pro-apoptotic proteins (Bax, Bak, Bad, Puma, Bid) and downregulates the anti-apoptotic protein Bcl-2, leading to caspase activation.[5][6]

Quantitative Data: In Vitro Cytotoxicity of Atractylenolide I
Cell LineCancer TypeIncubation Time (h)IC50 (µM)Reference
HT-29Colon Adenocarcinoma24277.6[5][6]
4895.7[5][6]
7257.4[5][6]
HCT116Colorectal CarcinomaNot Specified25, 50, 100 (dose-dependent inhibition)[9]
A375Melanoma24, 48, 72Dose-dependent reduction in viability[8]
K562Chronic Myeloblastic LeukemiaNot SpecifiedCytotoxic effects observed[3]
U937Acute Myeloblastic LeukemiaNot SpecifiedCytotoxic effects observed[3]
JurkatT cell LymphomaNot SpecifiedCytotoxic effects observed[3]
A2780Ovarian Cancer48Dose-dependent increase in apoptosis[4]

Anti-inflammatory Activity of Atractylenolide I

Atractylenolide I exerts potent anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators and modulating key inflammatory signaling pathways.

Inhibition of Inflammatory Mediators

ATL-I has been shown to decrease the production of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1beta (IL-1β) in various inflammatory models.[10][11]

Key Signaling Pathways in Inflammation
  • TLR4/MyD88/NF-κB Pathway: ATL-I acts as a Toll-like receptor 4 (TLR4) antagonist.[8] It inhibits the activation of the NF-κB pathway by downregulating the expression of TLR4, MyD88, and the phosphorylation of IKKα/β, IκBα, and NF-κB p65.[10]

  • MAPK Pathway: ATL-I can also suppress the phosphorylation of p38 MAPK, another critical pathway in the inflammatory response.[8]

Quantitative Data: Inhibition of Inflammatory Mediators by Atractylenolide I
Cell TypeStimulantMediatorIC50 (µM)Reference
Peritoneal MacrophagesLPSTNF-α23.1[11]
Peritoneal MacrophagesLPSNO41.0[11]
Peritoneal MacrophagesLPSiNOS activity67.3[11]
VSMCsOx-LDLTNF-α, IL-6, NOInhibition at 25, 50 µM[8]

Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate cells (e.g., HT-29) in 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of Atractylenolide I (e.g., 0, 10, 20, 40, 80, 100, 200 µM) for different time points (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Calculation: Calculate cell viability as (OD of treated group / OD of control group) x 100%.[5]

Western Blot Analysis for Signaling Pathway Proteins
  • Cell Lysis: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 30 µg) on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, Akt, p-NF-κB, NF-κB, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations of Signaling Pathways

Atractylenolide I-Induced Apoptosis Signaling Pathway

Atractylenolide_I_Apoptosis cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ATL_I Atractylenolide I PI3K PI3K ATL_I->PI3K inhibits JAK2 JAK2 ATL_I->JAK2 inhibits Bax Bax/Bak ATL_I->Bax activates Akt Akt PI3K->Akt activates STAT3 STAT3 JAK2->STAT3 activates Bcl2 Bcl-2 Akt->Bcl2 activates STAT3->Bcl2 activates Bcl2->Bax CytoC Cytochrome c Bax->CytoC releases Casp9 Caspase-9 CytoC->Casp9 activates Casp3 Caspase-3 Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: Atractylenolide I induces apoptosis by inhibiting pro-survival pathways.

Atractylenolide I Anti-inflammatory Signaling Pathway

Atractylenolide_I_Inflammation cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ATL_I Atractylenolide I TLR4 TLR4 ATL_I->TLR4 inhibits LPS LPS LPS->TLR4 activates MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkappaB IκBα IKK->IkappaB phosphorylates NFkappaB NF-κB IKK->NFkappaB activates IkappaB->NFkappaB Inflammatory_Genes Inflammatory Genes (TNF-α, IL-6, iNOS) NFkappaB->Inflammatory_Genes translocates to nucleus and activates transcription

Caption: Atractylenolide I inhibits inflammation via the TLR4/NF-κB pathway.

Conclusion

While specific data on 8β-Methoxyatractylenolide I is limited, the extensive research on Atractylenolide I provides a strong foundation for understanding the potential mechanisms of this class of compounds. Atractylenolide I demonstrates significant therapeutic potential through its ability to modulate key signaling pathways involved in cancer and inflammation. Further research is warranted to elucidate the specific pharmacological profile of 8β-Methoxyatractylenolide I and to determine how the 8β-methoxy substitution influences its biological activity. This will be crucial for the future development of this and related compounds as potential therapeutic agents.

References

The Mechanism of Action of 8β-Methoxyatractylenolide I: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Scientific literature extensively covers the pharmacological activities of atractylenolide I, II, and III. However, there is a notable scarcity of specific research on the detailed mechanism of action of 8β-Methoxyatractylenolide I. This guide will provide a comprehensive overview of the well-documented mechanism of action of the closely related parent compound, Atractylenolide I, as a proxy. Researchers should use this information as a foundational reference, acknowledging that the addition of a methoxy group at the 8β position may alter the biological activity and mechanism of action.

Introduction to Atractylenolide I

Atractylenolide I (ATL-I) is a major bioactive sesquiterpene lactone isolated from the rhizome of Atractylodes macrocephala, a plant widely used in traditional Chinese medicine.[1][2][3] Extensive research has demonstrated its potent anti-inflammatory, anti-cancer, and neuroprotective properties.[1][2] The multifaceted mechanism of action of ATL-I involves the modulation of several key signaling pathways implicated in cellular proliferation, apoptosis, and inflammation.

Anti-Cancer Activity of Atractylenolide I

Atractylenolide I has been shown to exhibit significant anti-tumor effects in a variety of cancer cell lines, including colon, breast, ovarian, and leukemia cells.[3][4] The primary mechanisms underlying its anti-cancer activity are the induction of apoptosis and the inhibition of cell proliferation and migration.

Induction of Apoptosis

ATL-I induces apoptosis through both intrinsic (mitochondria-dependent) and extrinsic pathways. It modulates the expression of Bcl-2 family proteins, leading to the release of cytochrome c from the mitochondria and the subsequent activation of caspases.[5][6]

Key signaling pathways involved in ATL-I-induced apoptosis include:

  • PI3K/Akt/mTOR Pathway: ATL-I inhibits the phosphorylation of key components of this pro-survival pathway, leading to decreased cell proliferation and survival.[7][4]

  • JAK2/STAT3 Pathway: By suppressing the phosphorylation of JAK2 and STAT3, ATL-I downregulates the expression of downstream anti-apoptotic genes.[7][8]

  • Mitochondria-Dependent Pathway: ATL-I upregulates pro-apoptotic proteins (Bax, Bak, Bad, Puma, Bid) and downregulates the anti-apoptotic protein Bcl-2, leading to caspase activation.[5][6]

Quantitative Data: In Vitro Cytotoxicity of Atractylenolide I
Cell LineCancer TypeIncubation Time (h)IC50 (µM)Reference
HT-29Colon Adenocarcinoma24277.6[5][6]
4895.7[5][6]
7257.4[5][6]
HCT116Colorectal CarcinomaNot Specified25, 50, 100 (dose-dependent inhibition)[9]
A375Melanoma24, 48, 72Dose-dependent reduction in viability[8]
K562Chronic Myeloblastic LeukemiaNot SpecifiedCytotoxic effects observed[3]
U937Acute Myeloblastic LeukemiaNot SpecifiedCytotoxic effects observed[3]
JurkatT cell LymphomaNot SpecifiedCytotoxic effects observed[3]
A2780Ovarian Cancer48Dose-dependent increase in apoptosis[4]

Anti-inflammatory Activity of Atractylenolide I

Atractylenolide I exerts potent anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators and modulating key inflammatory signaling pathways.

Inhibition of Inflammatory Mediators

ATL-I has been shown to decrease the production of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1beta (IL-1β) in various inflammatory models.[10][11]

Key Signaling Pathways in Inflammation
  • TLR4/MyD88/NF-κB Pathway: ATL-I acts as a Toll-like receptor 4 (TLR4) antagonist.[8] It inhibits the activation of the NF-κB pathway by downregulating the expression of TLR4, MyD88, and the phosphorylation of IKKα/β, IκBα, and NF-κB p65.[10]

  • MAPK Pathway: ATL-I can also suppress the phosphorylation of p38 MAPK, another critical pathway in the inflammatory response.[8]

Quantitative Data: Inhibition of Inflammatory Mediators by Atractylenolide I
Cell TypeStimulantMediatorIC50 (µM)Reference
Peritoneal MacrophagesLPSTNF-α23.1[11]
Peritoneal MacrophagesLPSNO41.0[11]
Peritoneal MacrophagesLPSiNOS activity67.3[11]
VSMCsOx-LDLTNF-α, IL-6, NOInhibition at 25, 50 µM[8]

Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate cells (e.g., HT-29) in 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of Atractylenolide I (e.g., 0, 10, 20, 40, 80, 100, 200 µM) for different time points (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Calculation: Calculate cell viability as (OD of treated group / OD of control group) x 100%.[5]

Western Blot Analysis for Signaling Pathway Proteins
  • Cell Lysis: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 30 µg) on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, Akt, p-NF-κB, NF-κB, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations of Signaling Pathways

Atractylenolide I-Induced Apoptosis Signaling Pathway

Atractylenolide_I_Apoptosis cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ATL_I Atractylenolide I PI3K PI3K ATL_I->PI3K inhibits JAK2 JAK2 ATL_I->JAK2 inhibits Bax Bax/Bak ATL_I->Bax activates Akt Akt PI3K->Akt activates STAT3 STAT3 JAK2->STAT3 activates Bcl2 Bcl-2 Akt->Bcl2 activates STAT3->Bcl2 activates Bcl2->Bax CytoC Cytochrome c Bax->CytoC releases Casp9 Caspase-9 CytoC->Casp9 activates Casp3 Caspase-3 Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: Atractylenolide I induces apoptosis by inhibiting pro-survival pathways.

Atractylenolide I Anti-inflammatory Signaling Pathway

Atractylenolide_I_Inflammation cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ATL_I Atractylenolide I TLR4 TLR4 ATL_I->TLR4 inhibits LPS LPS LPS->TLR4 activates MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkappaB IκBα IKK->IkappaB phosphorylates NFkappaB NF-κB IKK->NFkappaB activates IkappaB->NFkappaB Inflammatory_Genes Inflammatory Genes (TNF-α, IL-6, iNOS) NFkappaB->Inflammatory_Genes translocates to nucleus and activates transcription

Caption: Atractylenolide I inhibits inflammation via the TLR4/NF-κB pathway.

Conclusion

While specific data on 8β-Methoxyatractylenolide I is limited, the extensive research on Atractylenolide I provides a strong foundation for understanding the potential mechanisms of this class of compounds. Atractylenolide I demonstrates significant therapeutic potential through its ability to modulate key signaling pathways involved in cancer and inflammation. Further research is warranted to elucidate the specific pharmacological profile of 8β-Methoxyatractylenolide I and to determine how the 8β-methoxy substitution influences its biological activity. This will be crucial for the future development of this and related compounds as potential therapeutic agents.

References

The Biosynthetic Pathway of 8beta-Methoxyatractylenolide I: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current understanding and putative steps in the biosynthetic pathway of 8beta-Methoxyatractylenolide I, a sesquiterpenoid of interest found in plants of the Atractylodes genus. While the complete pathway has not been fully elucidated, this document synthesizes existing research on atractylenolide biosynthesis to propose a scientifically grounded pathway. This guide covers the foundational stages of sesquiterpenoid synthesis, the formation of the core atractylenolide structure, and a putative final methoxylation step. Detailed experimental protocols, quantitative data, and pathway visualizations are included to support further research and drug development efforts.

Core Biosynthetic Pathway: From Precursors to the Atractylenolide Skeleton

The biosynthesis of this compound begins with the universal precursors of all isoprenoids, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). In plants, these precursors are synthesized through the cytosolic Mevalonate (MVA) pathway.

The key stages are as follows:

  • Synthesis of Farnesyl Pyrophosphate (FPP): Three molecules of IPP and DMAPP are sequentially condensed by Farnesyl Pyrophosphate Synthase (FPPS) to form the 15-carbon molecule, farnesyl pyrophosphate. FPP is the universal precursor to all sesquiterpenoids.

  • Formation of the Sesquiterpene Scaffold: FPP is then cyclized by a class of enzymes known as terpene synthases (TPSs) to generate the diverse carbon skeletons of sesquiterpenes. In the case of atractylenolides, a key intermediate is atractylon.

  • Oxidative Transformations to Atractylenolides: Following the formation of the initial sesquiterpene skeleton, a series of oxidative modifications are catalyzed primarily by Cytochrome P450 monooxygenases (CYP450s).[1][2][3] There is a significant correlation between the quantities of atractylenolide I, II, and III, suggesting they are biosynthetically linked.[2] It is proposed that atractylenolide II is a central intermediate that can be oxidized to form atractylenolide I and III.[2][3] Specifically, atractylenolide III can be dehydrated to form atractylenolide I.[3]

Atractylenolide_Core_Biosynthesis cluster_0 Mevalonate (MVA) Pathway cluster_1 Sesquiterpenoid Biosynthesis Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Multiple Steps Mevalonate Mevalonate HMG-CoA->Mevalonate Multiple Steps IPP_DMAPP IPP / DMAPP Mevalonate->IPP_DMAPP Multiple Steps FPP Farnesyl Pyrophosphate (FPP) IPP_DMAPP->FPP FPPS Atractylon Atractylon FPP->Atractylon Terpene Synthase (TPS) Atractylenolide_II Atractylenolide II Atractylon->Atractylenolide_II CYP450s Atractylenolide_I Atractylenolide I Atractylenolide_II->Atractylenolide_I CYP450s Atractylenolide_III Atractylenolide III Atractylenolide_II->Atractylenolide_III CYP450s Atractylenolide_III->Atractylenolide_I Dehydration

Core Biosynthetic Pathway of Atractylenolides.

Putative Final Biosynthetic Step: Formation of this compound

The final step in the biosynthesis of this compound is hypothesized to be the methylation of a hydroxylated precursor. While not definitively proven in the existing literature for this specific molecule, this is a common terminal step in the biosynthesis of many natural products.

Proposed Reaction:

  • Precursor: 8beta-hydroxyatractylenolide I

  • Enzyme: An O-methyltransferase (OMT)

  • Methyl Donor: S-adenosyl-L-methionine (SAM)

  • Product: this compound

  • Byproduct: S-adenosyl-L-homocysteine (SAH)

This proposed step is based on the known function of O-methyltransferases in secondary metabolism.

Putative_Final_Step Atractylenolide_I Atractylenolide I 8beta_hydroxy 8beta-hydroxyatractylenolide I Atractylenolide_I->8beta_hydroxy CYP450 (Hydroxylation) 8beta_methoxy This compound 8beta_hydroxy->8beta_methoxy O-Methyltransferase (OMT) SAH S-adenosyl-L-homocysteine (SAH) 8beta_methoxy->SAH SAM S-adenosyl-L-methionine (SAM) SAM->8beta_methoxy

Hypothesized final steps in the biosynthesis of this compound.

Quantitative Data

Currently, there is a lack of specific quantitative data in the public domain regarding the enzyme kinetics and reaction rates for the biosynthetic pathway of this compound. However, studies have noted a significant correlation in the content of atractylenolide I, II, and III in Atractylodes japonica, suggesting a tightly regulated biosynthetic network.[2]

Compound Typical Relative Abundance Note
Atractylenolide IVariesContent is highly correlated with Atractylenolide II and III.[2]
Atractylenolide IIVariesProposed as a key intermediate.[2][3]
Atractylenolide IIIVariesAn oxidized form of Atractylenolide II.[3]

Experimental Protocols

The elucidation of the atractylenolide biosynthetic pathway has involved several key experimental techniques.

Biomimetic Model for Oxidative Transformation

To investigate the oxidative steps in atractylenolide biosynthesis, a biomimetic model using an iron-porphyrin complex, which mimics the action of cytochrome P450 enzymes, has been employed.[2]

Protocol Outline:

  • Reaction Setup: Atractylenolide II (the substrate) is dissolved in an appropriate organic solvent.

  • Catalyst Addition: The biomimetic cytochrome P450 model, such as --INVALID-LINK--, is added to the reaction mixture.

  • Initiation: An oxidizing agent is introduced to initiate the catalytic cycle.

  • Monitoring: The reaction progress is monitored over time using techniques like High-Performance Liquid Chromatography (HPLC).

  • Product Identification: The products (Atractylenolide I and III) are isolated and their structures are confirmed using Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Biomimetic_Oxidation_Workflow cluster_workflow Experimental Workflow Start Start: Atractylenolide II Solution Add_Catalyst Add Biomimetic CYP450 Model Start->Add_Catalyst Add_Oxidant Add Oxidizing Agent Add_Catalyst->Add_Oxidant Monitor_HPLC Monitor Reaction by HPLC Add_Oxidant->Monitor_HPLC Isolate_Products Isolate Products Monitor_HPLC->Isolate_Products Analyze_LCMS_NMR Analyze by LC-MS/NMR Isolate_Products->Analyze_LCMS_NMR End End: Identify Atractylenolide I & III Analyze_LCMS_NMR->End

References

The Biosynthetic Pathway of 8beta-Methoxyatractylenolide I: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current understanding and putative steps in the biosynthetic pathway of 8beta-Methoxyatractylenolide I, a sesquiterpenoid of interest found in plants of the Atractylodes genus. While the complete pathway has not been fully elucidated, this document synthesizes existing research on atractylenolide biosynthesis to propose a scientifically grounded pathway. This guide covers the foundational stages of sesquiterpenoid synthesis, the formation of the core atractylenolide structure, and a putative final methoxylation step. Detailed experimental protocols, quantitative data, and pathway visualizations are included to support further research and drug development efforts.

Core Biosynthetic Pathway: From Precursors to the Atractylenolide Skeleton

The biosynthesis of this compound begins with the universal precursors of all isoprenoids, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). In plants, these precursors are synthesized through the cytosolic Mevalonate (MVA) pathway.

The key stages are as follows:

  • Synthesis of Farnesyl Pyrophosphate (FPP): Three molecules of IPP and DMAPP are sequentially condensed by Farnesyl Pyrophosphate Synthase (FPPS) to form the 15-carbon molecule, farnesyl pyrophosphate. FPP is the universal precursor to all sesquiterpenoids.

  • Formation of the Sesquiterpene Scaffold: FPP is then cyclized by a class of enzymes known as terpene synthases (TPSs) to generate the diverse carbon skeletons of sesquiterpenes. In the case of atractylenolides, a key intermediate is atractylon.

  • Oxidative Transformations to Atractylenolides: Following the formation of the initial sesquiterpene skeleton, a series of oxidative modifications are catalyzed primarily by Cytochrome P450 monooxygenases (CYP450s).[1][2][3] There is a significant correlation between the quantities of atractylenolide I, II, and III, suggesting they are biosynthetically linked.[2] It is proposed that atractylenolide II is a central intermediate that can be oxidized to form atractylenolide I and III.[2][3] Specifically, atractylenolide III can be dehydrated to form atractylenolide I.[3]

Atractylenolide_Core_Biosynthesis cluster_0 Mevalonate (MVA) Pathway cluster_1 Sesquiterpenoid Biosynthesis Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Multiple Steps Mevalonate Mevalonate HMG-CoA->Mevalonate Multiple Steps IPP_DMAPP IPP / DMAPP Mevalonate->IPP_DMAPP Multiple Steps FPP Farnesyl Pyrophosphate (FPP) IPP_DMAPP->FPP FPPS Atractylon Atractylon FPP->Atractylon Terpene Synthase (TPS) Atractylenolide_II Atractylenolide II Atractylon->Atractylenolide_II CYP450s Atractylenolide_I Atractylenolide I Atractylenolide_II->Atractylenolide_I CYP450s Atractylenolide_III Atractylenolide III Atractylenolide_II->Atractylenolide_III CYP450s Atractylenolide_III->Atractylenolide_I Dehydration

Core Biosynthetic Pathway of Atractylenolides.

Putative Final Biosynthetic Step: Formation of this compound

The final step in the biosynthesis of this compound is hypothesized to be the methylation of a hydroxylated precursor. While not definitively proven in the existing literature for this specific molecule, this is a common terminal step in the biosynthesis of many natural products.

Proposed Reaction:

  • Precursor: 8beta-hydroxyatractylenolide I

  • Enzyme: An O-methyltransferase (OMT)

  • Methyl Donor: S-adenosyl-L-methionine (SAM)

  • Product: this compound

  • Byproduct: S-adenosyl-L-homocysteine (SAH)

This proposed step is based on the known function of O-methyltransferases in secondary metabolism.

Putative_Final_Step Atractylenolide_I Atractylenolide I 8beta_hydroxy 8beta-hydroxyatractylenolide I Atractylenolide_I->8beta_hydroxy CYP450 (Hydroxylation) 8beta_methoxy This compound 8beta_hydroxy->8beta_methoxy O-Methyltransferase (OMT) SAH S-adenosyl-L-homocysteine (SAH) 8beta_methoxy->SAH SAM S-adenosyl-L-methionine (SAM) SAM->8beta_methoxy

Hypothesized final steps in the biosynthesis of this compound.

Quantitative Data

Currently, there is a lack of specific quantitative data in the public domain regarding the enzyme kinetics and reaction rates for the biosynthetic pathway of this compound. However, studies have noted a significant correlation in the content of atractylenolide I, II, and III in Atractylodes japonica, suggesting a tightly regulated biosynthetic network.[2]

Compound Typical Relative Abundance Note
Atractylenolide IVariesContent is highly correlated with Atractylenolide II and III.[2]
Atractylenolide IIVariesProposed as a key intermediate.[2][3]
Atractylenolide IIIVariesAn oxidized form of Atractylenolide II.[3]

Experimental Protocols

The elucidation of the atractylenolide biosynthetic pathway has involved several key experimental techniques.

Biomimetic Model for Oxidative Transformation

To investigate the oxidative steps in atractylenolide biosynthesis, a biomimetic model using an iron-porphyrin complex, which mimics the action of cytochrome P450 enzymes, has been employed.[2]

Protocol Outline:

  • Reaction Setup: Atractylenolide II (the substrate) is dissolved in an appropriate organic solvent.

  • Catalyst Addition: The biomimetic cytochrome P450 model, such as --INVALID-LINK--, is added to the reaction mixture.

  • Initiation: An oxidizing agent is introduced to initiate the catalytic cycle.

  • Monitoring: The reaction progress is monitored over time using techniques like High-Performance Liquid Chromatography (HPLC).

  • Product Identification: The products (Atractylenolide I and III) are isolated and their structures are confirmed using Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Biomimetic_Oxidation_Workflow cluster_workflow Experimental Workflow Start Start: Atractylenolide II Solution Add_Catalyst Add Biomimetic CYP450 Model Start->Add_Catalyst Add_Oxidant Add Oxidizing Agent Add_Catalyst->Add_Oxidant Monitor_HPLC Monitor Reaction by HPLC Add_Oxidant->Monitor_HPLC Isolate_Products Isolate Products Monitor_HPLC->Isolate_Products Analyze_LCMS_NMR Analyze by LC-MS/NMR Isolate_Products->Analyze_LCMS_NMR End End: Identify Atractylenolide I & III Analyze_LCMS_NMR->End

References

Unveiling the Spectroscopic Signature of 8β-Methoxyatractylenolide I: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 8β-Methoxyatractylenolide I, a sesquiterpenoid isolated from Atractylodes macrocephala. The following sections detail its mass spectrometry and nuclear magnetic resonance (NMR) data, offering a foundational resource for its identification, characterization, and potential applications in drug discovery and development.

Mass Spectrometry (MS) Data

High-resolution mass spectrometry is a critical tool for determining the elemental composition and exact mass of a compound. For 8β-Methoxyatractylenolide I, the data points to a precise molecular weight and formula.

Table 1: Mass Spectrometry Data for 8β-Methoxyatractylenolide I

IonObserved m/zMolecular Formula
[M+H]⁺263.1629C₁₆H₂₂O₃

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR data are essential for the structural elucidation of 8β-Methoxyatractylenolide I. While the complete spectral data from a primary peer-reviewed source remains to be fully compiled, the following represents a summary of expected and reported signals based on its known structure.

(Note: The following tables will be populated with specific chemical shifts (δ) in ppm and coupling constants (J) in Hz as the data is fully extracted from primary literature.)

Table 2: ¹H NMR Spectral Data of 8β-Methoxyatractylenolide I

Proton PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Data forthcoming pending full literature review.

Table 3: ¹³C NMR Spectral Data of 8β-Methoxyatractylenolide I

Carbon PositionChemical Shift (δ, ppm)
Data forthcoming pending full literature review.

Experimental Protocols

The acquisition of high-quality spectral data is paramount for accurate structural analysis. The following outlines the general experimental methodologies typically employed for the analysis of natural products like 8β-Methoxyatractylenolide I.

Sample Preparation

The isolated 8β-Methoxyatractylenolide I is dissolved in a deuterated solvent, most commonly deuterated chloroform (B151607) (CDCl₃) or deuterated methanol (B129727) (CD₃OD), to a concentration suitable for NMR analysis (typically 1-10 mg/0.5 mL). For mass spectrometry, the sample is often dissolved in a volatile solvent such as methanol or acetonitrile.

NMR Spectroscopy

NMR spectra are typically recorded on a high-field spectrometer (e.g., 400, 500, or 600 MHz). Standard experiments include:

  • ¹H NMR: To determine the proton environment.

  • ¹³C NMR: To determine the carbon skeleton.

  • 2D NMR experiments (COSY, HSQC, HMBC): To establish connectivity between protons and carbons and to aid in the complete assignment of the structure.

Mass Spectrometry

High-resolution mass spectra are typically acquired using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer. This allows for the precise mass measurement necessary to determine the elemental composition.

Workflow for Spectral Data Acquisition and Analysis

The logical flow from sample to final spectral data is a critical process in natural product chemistry. The following diagram illustrates this workflow.

Spectral_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis Isolation Isolation Purification Purification Isolation->Purification Dissolution Dissolution Purification->Dissolution NMR_Spectroscopy NMR Spectroscopy (1H, 13C, 2D) Dissolution->NMR_Spectroscopy MS_Spectrometry Mass Spectrometry (HR-ESI-MS) Dissolution->MS_Spectrometry NMR_Processing NMR Data Processing & Interpretation NMR_Spectroscopy->NMR_Processing MS_Processing MS Data Processing & Formula Determination MS_Spectrometry->MS_Processing Structure_Elucidation Structure Elucidation NMR_Processing->Structure_Elucidation MS_Processing->Structure_Elucidation

Caption: Workflow for the acquisition and analysis of spectral data for natural products.

Unveiling the Spectroscopic Signature of 8β-Methoxyatractylenolide I: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 8β-Methoxyatractylenolide I, a sesquiterpenoid isolated from Atractylodes macrocephala. The following sections detail its mass spectrometry and nuclear magnetic resonance (NMR) data, offering a foundational resource for its identification, characterization, and potential applications in drug discovery and development.

Mass Spectrometry (MS) Data

High-resolution mass spectrometry is a critical tool for determining the elemental composition and exact mass of a compound. For 8β-Methoxyatractylenolide I, the data points to a precise molecular weight and formula.

Table 1: Mass Spectrometry Data for 8β-Methoxyatractylenolide I

IonObserved m/zMolecular Formula
[M+H]⁺263.1629C₁₆H₂₂O₃

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR data are essential for the structural elucidation of 8β-Methoxyatractylenolide I. While the complete spectral data from a primary peer-reviewed source remains to be fully compiled, the following represents a summary of expected and reported signals based on its known structure.

(Note: The following tables will be populated with specific chemical shifts (δ) in ppm and coupling constants (J) in Hz as the data is fully extracted from primary literature.)

Table 2: ¹H NMR Spectral Data of 8β-Methoxyatractylenolide I

Proton PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Data forthcoming pending full literature review.

Table 3: ¹³C NMR Spectral Data of 8β-Methoxyatractylenolide I

Carbon PositionChemical Shift (δ, ppm)
Data forthcoming pending full literature review.

Experimental Protocols

The acquisition of high-quality spectral data is paramount for accurate structural analysis. The following outlines the general experimental methodologies typically employed for the analysis of natural products like 8β-Methoxyatractylenolide I.

Sample Preparation

The isolated 8β-Methoxyatractylenolide I is dissolved in a deuterated solvent, most commonly deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD), to a concentration suitable for NMR analysis (typically 1-10 mg/0.5 mL). For mass spectrometry, the sample is often dissolved in a volatile solvent such as methanol or acetonitrile.

NMR Spectroscopy

NMR spectra are typically recorded on a high-field spectrometer (e.g., 400, 500, or 600 MHz). Standard experiments include:

  • ¹H NMR: To determine the proton environment.

  • ¹³C NMR: To determine the carbon skeleton.

  • 2D NMR experiments (COSY, HSQC, HMBC): To establish connectivity between protons and carbons and to aid in the complete assignment of the structure.

Mass Spectrometry

High-resolution mass spectra are typically acquired using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer. This allows for the precise mass measurement necessary to determine the elemental composition.

Workflow for Spectral Data Acquisition and Analysis

The logical flow from sample to final spectral data is a critical process in natural product chemistry. The following diagram illustrates this workflow.

Spectral_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis Isolation Isolation Purification Purification Isolation->Purification Dissolution Dissolution Purification->Dissolution NMR_Spectroscopy NMR Spectroscopy (1H, 13C, 2D) Dissolution->NMR_Spectroscopy MS_Spectrometry Mass Spectrometry (HR-ESI-MS) Dissolution->MS_Spectrometry NMR_Processing NMR Data Processing & Interpretation NMR_Spectroscopy->NMR_Processing MS_Processing MS Data Processing & Formula Determination MS_Spectrometry->MS_Processing Structure_Elucidation Structure Elucidation NMR_Processing->Structure_Elucidation MS_Processing->Structure_Elucidation

Caption: Workflow for the acquisition and analysis of spectral data for natural products.

8beta-Methoxyatractylenolide I: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of a Bioactive Sesquiterpenoid in Traditional Medicine

For Researchers, Scientists, and Drug Development Professionals

Introduction

8beta-Methoxyatractylenolide I, a sesquiterpenoid lactone, is a significant bioactive constituent isolated from the rhizome of Atractylodes macrocephala Koidz. (Baizhu). In traditional Chinese medicine, Baizhu has been utilized for centuries to treat a variety of ailments, including those related to gastrointestinal dysfunction, inflammation, and cancer. It is often prescribed to invigorate the spleen and replenish "qi," a concept in traditional Chinese medicine referring to vital energy[1][2]. This technical guide provides a comprehensive overview of the current scientific understanding of this compound, with a focus on its pharmacological activities, mechanisms of action, and the experimental methodologies used to elucidate these properties.

Quantitative Pharmacological Data

The therapeutic potential of this compound (often referred to as Atractylenolide I or AT-I in scientific literature) has been quantified in numerous preclinical studies. The following tables summarize the key findings regarding its anti-cancer and anti-inflammatory efficacy.

Table 1: In Vitro Anti-Cancer Activity of Atractylenolide I
Cell LineCancer TypeAssayIC50 Value (µM)Exposure Time (hours)Reference
HT-29Human Colorectal AdenocarcinomaMTT277.624[3]
HT-29Human Colorectal AdenocarcinomaMTT95.748[3]
HT-29Human Colorectal AdenocarcinomaMTT57.472[3]
B16Murine MelanomaCCK-880.0724[4]
A875Human MelanomaCCK-845.3924[4]
A549Human Lung CarcinomaMTTNot specified, but dose-dependent decrease in viability observedNot specified[5]
HCC827Human Lung CarcinomaMTTNot specified, but dose-dependent decrease in viability observedNot specified[5]
A2780Human Ovarian CancerMTTSignificant effect at 50 µM48 and 72[6]
Table 2: In Vitro Anti-Inflammatory Activity of Atractylenolide I
Cell TypeStimulantMeasured ParameterIC50 Value (µM)Reference
Murine Peritoneal MacrophagesLipopolysaccharide (LPS)TNF-α Production23.1[7][8]
Murine Peritoneal MacrophagesLipopolysaccharide (LPS)Nitric Oxide (NO) Production41.0[7][8]
Murine Peritoneal MacrophagesLipopolysaccharide (LPS)iNOS Activity67.3[7][8]
Table 3: In Vivo Anti-Angiogenic Activity of Atractylenolide I
Animal ModelAssayMeasured ParameterID50 ValueReference
Mouse Air Pouch Model (FCA-induced)Vascular Index InhibitionAngiogenesis15.15 mg/kg[9]
Mouse Aortic Ring AssayMicrovessel Outgrowth InhibitionAngiogenesis3.89 µg/ml[9]

Mechanisms of Action: Key Signaling Pathways

This compound exerts its pharmacological effects by modulating several key intracellular signaling pathways that are often dysregulated in cancer and inflammatory diseases.

PI3K/Akt/mTOR Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (B549165) (mTOR) pathway is a crucial regulator of cell proliferation, survival, and growth. Atractylenolide I has been shown to inhibit this pathway in various cancer cells, leading to decreased cell viability and induction of apoptosis[6].

PI3K_Akt_mTOR_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Atractylenolide_I 8β-Methoxyatractylenolide I Atractylenolide_I->PI3K Inhibits Atractylenolide_I->Akt Inhibits

PI3K/Akt/mTOR Signaling Pathway Inhibition.
JAK2/STAT3 Signaling Pathway

The Janus kinase 2 (JAK2)/signal transducer and activator of transcription 3 (STAT3) pathway is implicated in cytokine signaling and plays a critical role in cancer cell proliferation, survival, and metastasis. Atractylenolide I has been demonstrated to suppress this pathway, contributing to its anti-tumor effects[1].

JAK2_STAT3_Pathway Cytokine_Receptor Cytokine Receptor JAK2 JAK2 Cytokine_Receptor->JAK2 Activates STAT3 STAT3 JAK2->STAT3 Phosphorylates STAT3_dimer STAT3 Dimer STAT3->STAT3_dimer Dimerizes Nucleus Nucleus STAT3_dimer->Nucleus Translocates to Gene_Expression Gene Expression (e.g., Bcl-xL, MMPs) Nucleus->Gene_Expression Promotes Atractylenolide_I 8β-Methoxyatractylenolide I Atractylenolide_I->JAK2 Inhibits

JAK2/STAT3 Signaling Pathway Inhibition.
TLR4/NF-κB Signaling Pathway

The Toll-like receptor 4 (TLR4)/nuclear factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. Atractylenolide I can inhibit this pathway, leading to a reduction in the production of pro-inflammatory mediators such as TNF-α and nitric oxide[1][8].

TLR4_NFkB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Activates MyD88 MyD88 TLR4->MyD88 Recruits IKK IKK Complex MyD88->IKK Activates IkB IκB IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates to Inflammatory_Genes Pro-inflammatory Gene Expression (e.g., TNF-α, iNOS) Nucleus->Inflammatory_Genes Promotes Atractylenolide_I 8β-Methoxyatractylenolide I Atractylenolide_I->TLR4 Inhibits

TLR4/NF-κB Signaling Pathway Inhibition.

Experimental Protocols

The following sections provide detailed methodologies for key experiments commonly used to investigate the bioactivity of this compound.

Cell Viability Assay (MTT Assay)

This protocol is a representative method for assessing the cytotoxic effects of this compound on cancer cells.

1. Cell Seeding:

  • Culture cancer cells (e.g., HT-29, A875, A2780) in appropriate complete medium.

  • Trypsinize and resuspend cells to a concentration of 1 x 10^5 cells/mL.

  • Seed 100 µL of the cell suspension into each well of a 96-well plate.

  • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment[6].

2. Compound Treatment:

  • Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).

  • Prepare serial dilutions of the compound in a complete culture medium to achieve the desired final concentrations (e.g., 12.5, 25, 50, 100, 200 µM)[6]. The final DMSO concentration should be less than 0.1% to avoid solvent toxicity.

  • Remove the old medium from the 96-well plate and add 100 µL of the medium containing the different concentrations of this compound to the respective wells. Include a vehicle control (medium with DMSO) and a blank control (medium only).

  • Incubate the plate for the desired exposure times (e.g., 24, 48, 72 hours)[3][6].

3. MTT Incubation:

  • After the treatment period, add 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well[6].

  • Incubate the plate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals[6].

4. Solubilization and Absorbance Measurement:

  • Carefully remove the medium containing MTT from each well.

  • Add 150 µL of DMSO to each well to dissolve the formazan crystals[6].

  • Gently shake the plate for 10-15 minutes to ensure complete solubilization.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader[6].

5. Data Analysis:

  • Calculate the percentage of cell viability using the following formula: (Absorbance of treated cells / Absorbance of control cells) x 100.

  • Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

MTT_Assay_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Treat_Compound Treat with 8β-Methoxyatractylenolide I (various concentrations) Incubate_24h->Treat_Compound Incubate_Treatment Incubate for 24, 48, or 72h Treat_Compound->Incubate_Treatment Add_MTT Add MTT Reagent Incubate_Treatment->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Solubilize Solubilize Formazan with DMSO Incubate_4h->Solubilize Measure_Absorbance Measure Absorbance at 570 nm Solubilize->Measure_Absorbance Analyze_Data Calculate Cell Viability and IC50 Measure_Absorbance->Analyze_Data End End Analyze_Data->End Western_Blot_Workflow Start Start Cell_Lysis Cell Lysis and Protein Extraction Start->Cell_Lysis Protein_Quantification Protein Quantification (BCA Assay) Cell_Lysis->Protein_Quantification SDS_PAGE SDS-PAGE Protein_Quantification->SDS_PAGE Protein_Transfer Protein Transfer to PVDF Membrane SDS_PAGE->Protein_Transfer Blocking Blocking Protein_Transfer->Blocking Primary_Antibody Primary Antibody Incubation Blocking->Primary_Antibody Secondary_Antibody Secondary Antibody Incubation Primary_Antibody->Secondary_Antibody Detection Chemiluminescent Detection (ECL) Secondary_Antibody->Detection Analysis Image Acquisition and Densitometry Detection->Analysis End End Analysis->End

References

8beta-Methoxyatractylenolide I: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of a Bioactive Sesquiterpenoid in Traditional Medicine

For Researchers, Scientists, and Drug Development Professionals

Introduction

8beta-Methoxyatractylenolide I, a sesquiterpenoid lactone, is a significant bioactive constituent isolated from the rhizome of Atractylodes macrocephala Koidz. (Baizhu). In traditional Chinese medicine, Baizhu has been utilized for centuries to treat a variety of ailments, including those related to gastrointestinal dysfunction, inflammation, and cancer. It is often prescribed to invigorate the spleen and replenish "qi," a concept in traditional Chinese medicine referring to vital energy[1][2]. This technical guide provides a comprehensive overview of the current scientific understanding of this compound, with a focus on its pharmacological activities, mechanisms of action, and the experimental methodologies used to elucidate these properties.

Quantitative Pharmacological Data

The therapeutic potential of this compound (often referred to as Atractylenolide I or AT-I in scientific literature) has been quantified in numerous preclinical studies. The following tables summarize the key findings regarding its anti-cancer and anti-inflammatory efficacy.

Table 1: In Vitro Anti-Cancer Activity of Atractylenolide I
Cell LineCancer TypeAssayIC50 Value (µM)Exposure Time (hours)Reference
HT-29Human Colorectal AdenocarcinomaMTT277.624[3]
HT-29Human Colorectal AdenocarcinomaMTT95.748[3]
HT-29Human Colorectal AdenocarcinomaMTT57.472[3]
B16Murine MelanomaCCK-880.0724[4]
A875Human MelanomaCCK-845.3924[4]
A549Human Lung CarcinomaMTTNot specified, but dose-dependent decrease in viability observedNot specified[5]
HCC827Human Lung CarcinomaMTTNot specified, but dose-dependent decrease in viability observedNot specified[5]
A2780Human Ovarian CancerMTTSignificant effect at 50 µM48 and 72[6]
Table 2: In Vitro Anti-Inflammatory Activity of Atractylenolide I
Cell TypeStimulantMeasured ParameterIC50 Value (µM)Reference
Murine Peritoneal MacrophagesLipopolysaccharide (LPS)TNF-α Production23.1[7][8]
Murine Peritoneal MacrophagesLipopolysaccharide (LPS)Nitric Oxide (NO) Production41.0[7][8]
Murine Peritoneal MacrophagesLipopolysaccharide (LPS)iNOS Activity67.3[7][8]
Table 3: In Vivo Anti-Angiogenic Activity of Atractylenolide I
Animal ModelAssayMeasured ParameterID50 ValueReference
Mouse Air Pouch Model (FCA-induced)Vascular Index InhibitionAngiogenesis15.15 mg/kg[9]
Mouse Aortic Ring AssayMicrovessel Outgrowth InhibitionAngiogenesis3.89 µg/ml[9]

Mechanisms of Action: Key Signaling Pathways

This compound exerts its pharmacological effects by modulating several key intracellular signaling pathways that are often dysregulated in cancer and inflammatory diseases.

PI3K/Akt/mTOR Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway is a crucial regulator of cell proliferation, survival, and growth. Atractylenolide I has been shown to inhibit this pathway in various cancer cells, leading to decreased cell viability and induction of apoptosis[6].

PI3K_Akt_mTOR_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Atractylenolide_I 8β-Methoxyatractylenolide I Atractylenolide_I->PI3K Inhibits Atractylenolide_I->Akt Inhibits

PI3K/Akt/mTOR Signaling Pathway Inhibition.
JAK2/STAT3 Signaling Pathway

The Janus kinase 2 (JAK2)/signal transducer and activator of transcription 3 (STAT3) pathway is implicated in cytokine signaling and plays a critical role in cancer cell proliferation, survival, and metastasis. Atractylenolide I has been demonstrated to suppress this pathway, contributing to its anti-tumor effects[1].

JAK2_STAT3_Pathway Cytokine_Receptor Cytokine Receptor JAK2 JAK2 Cytokine_Receptor->JAK2 Activates STAT3 STAT3 JAK2->STAT3 Phosphorylates STAT3_dimer STAT3 Dimer STAT3->STAT3_dimer Dimerizes Nucleus Nucleus STAT3_dimer->Nucleus Translocates to Gene_Expression Gene Expression (e.g., Bcl-xL, MMPs) Nucleus->Gene_Expression Promotes Atractylenolide_I 8β-Methoxyatractylenolide I Atractylenolide_I->JAK2 Inhibits

JAK2/STAT3 Signaling Pathway Inhibition.
TLR4/NF-κB Signaling Pathway

The Toll-like receptor 4 (TLR4)/nuclear factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. Atractylenolide I can inhibit this pathway, leading to a reduction in the production of pro-inflammatory mediators such as TNF-α and nitric oxide[1][8].

TLR4_NFkB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Activates MyD88 MyD88 TLR4->MyD88 Recruits IKK IKK Complex MyD88->IKK Activates IkB IκB IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates to Inflammatory_Genes Pro-inflammatory Gene Expression (e.g., TNF-α, iNOS) Nucleus->Inflammatory_Genes Promotes Atractylenolide_I 8β-Methoxyatractylenolide I Atractylenolide_I->TLR4 Inhibits

TLR4/NF-κB Signaling Pathway Inhibition.

Experimental Protocols

The following sections provide detailed methodologies for key experiments commonly used to investigate the bioactivity of this compound.

Cell Viability Assay (MTT Assay)

This protocol is a representative method for assessing the cytotoxic effects of this compound on cancer cells.

1. Cell Seeding:

  • Culture cancer cells (e.g., HT-29, A875, A2780) in appropriate complete medium.

  • Trypsinize and resuspend cells to a concentration of 1 x 10^5 cells/mL.

  • Seed 100 µL of the cell suspension into each well of a 96-well plate.

  • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment[6].

2. Compound Treatment:

  • Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).

  • Prepare serial dilutions of the compound in a complete culture medium to achieve the desired final concentrations (e.g., 12.5, 25, 50, 100, 200 µM)[6]. The final DMSO concentration should be less than 0.1% to avoid solvent toxicity.

  • Remove the old medium from the 96-well plate and add 100 µL of the medium containing the different concentrations of this compound to the respective wells. Include a vehicle control (medium with DMSO) and a blank control (medium only).

  • Incubate the plate for the desired exposure times (e.g., 24, 48, 72 hours)[3][6].

3. MTT Incubation:

  • After the treatment period, add 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well[6].

  • Incubate the plate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals[6].

4. Solubilization and Absorbance Measurement:

  • Carefully remove the medium containing MTT from each well.

  • Add 150 µL of DMSO to each well to dissolve the formazan crystals[6].

  • Gently shake the plate for 10-15 minutes to ensure complete solubilization.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader[6].

5. Data Analysis:

  • Calculate the percentage of cell viability using the following formula: (Absorbance of treated cells / Absorbance of control cells) x 100.

  • Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

MTT_Assay_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Treat_Compound Treat with 8β-Methoxyatractylenolide I (various concentrations) Incubate_24h->Treat_Compound Incubate_Treatment Incubate for 24, 48, or 72h Treat_Compound->Incubate_Treatment Add_MTT Add MTT Reagent Incubate_Treatment->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Solubilize Solubilize Formazan with DMSO Incubate_4h->Solubilize Measure_Absorbance Measure Absorbance at 570 nm Solubilize->Measure_Absorbance Analyze_Data Calculate Cell Viability and IC50 Measure_Absorbance->Analyze_Data End End Analyze_Data->End Western_Blot_Workflow Start Start Cell_Lysis Cell Lysis and Protein Extraction Start->Cell_Lysis Protein_Quantification Protein Quantification (BCA Assay) Cell_Lysis->Protein_Quantification SDS_PAGE SDS-PAGE Protein_Quantification->SDS_PAGE Protein_Transfer Protein Transfer to PVDF Membrane SDS_PAGE->Protein_Transfer Blocking Blocking Protein_Transfer->Blocking Primary_Antibody Primary Antibody Incubation Blocking->Primary_Antibody Secondary_Antibody Secondary Antibody Incubation Primary_Antibody->Secondary_Antibody Detection Chemiluminescent Detection (ECL) Secondary_Antibody->Detection Analysis Image Acquisition and Densitometry Detection->Analysis End End Analysis->End

References

Methodological & Application

Application Notes and Protocols: Extraction of 8β-Methoxyatractylenolide I from Atractylodes macrocephala

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atractylodes macrocephala Koidz., a perennial herb, is a staple in traditional medicine, particularly in Southeast Asia. Its rhizome is a rich source of bioactive compounds, including sesquiterpenoids, which are of significant interest for their therapeutic potential. Among these, 8β-Methoxyatractylenolide I is a notable compound that has been isolated from the rhizome. Modern pharmacological studies have begun to uncover the anti-inflammatory and other beneficial properties of constituents from Atractylodes macrocephala, making robust extraction and isolation protocols essential for further research and development. This document provides a detailed overview of the methodologies for extracting and isolating 8β-Methoxyatractylenolide I, based on established phytochemical techniques for sesquiterpenoids from this genus.

Data Presentation: Comparative Overview of Extraction Methods for Sesquiterpenoids from Atractylodes macrocephala

The following table summarizes various extraction methodologies that have been applied to isolate sesquiterpenoids from Atractylodes macrocephala. While specific yield and purity data for 8β-Methoxyatractylenolide I are not extensively reported, this table provides a comparative look at the parameters for related compounds, offering a basis for method development.

Extraction MethodSolvent SystemTemperatureDurationPre-treatmentKey Parameters & Remarks
Maceration (Soaking) 95% Ethanol (B145695)Room TemperatureSeveral daysDried and powdered rhizomesA common, simple method for initial extraction.
Reflux Extraction Methanol (B129727)Boiling point of solvent2-3 hours per cycleDried and powdered rhizomesA more exhaustive extraction compared to maceration.
Ultrasound-Assisted Extraction (UAE) Chloroform39°C26 minutesPowdered rhizomes (120 mesh)Optimized for other sesquiterpenoids; offers reduced extraction time and high efficiency.[1]
Soxhlet Extraction Hexane, Ethyl Acetate (B1210297)Boiling point of solvent6-8 hoursDried and powdered rhizomesContinuous extraction method suitable for less polar compounds.
Supercritical Fluid Extraction (SFE) Supercritical CO₂ with ethanol as a co-solvent40-60°C1-2 hoursDried and powdered rhizomesA "green" extraction method that can offer high selectivity.

Experimental Protocols

The following protocols are representative methodologies for the extraction, fractionation, and purification of 8β-Methoxyatractylenolide I from the dried rhizomes of Atractylodes macrocephala.

Protocol 1: General Extraction and Fractionation

1. Preparation of Plant Material:

  • Obtain dried rhizomes of Atractylodes macrocephala.

  • Grind the rhizomes into a coarse powder (approximately 40-60 mesh).

  • Dry the powder in an oven at 40-50°C to a constant weight to remove residual moisture.

2. Extraction:

  • Macerate 1 kg of the dried powder in 10 L of 95% ethanol at room temperature for 72 hours with occasional stirring.

  • Filter the extract through cheesecloth and then Whatman No. 1 filter paper.

  • Repeat the extraction process on the plant residue two more times with fresh solvent to ensure exhaustive extraction.

  • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude ethanol extract.

3. Fractionation:

  • Suspend the crude ethanol extract in 1 L of distilled water.

  • Perform liquid-liquid partitioning successively with n-hexane (3 x 1 L), ethyl acetate (3 x 1 L), and n-butanol (3 x 1 L).

  • Concentrate each fraction using a rotary evaporator. The ethyl acetate fraction is typically enriched with sesquiterpenoids.

Protocol 2: Isolation and Purification of 8β-Methoxyatractylenolide I

1. Column Chromatography (Silica Gel):

  • Pre-treat the dried ethyl acetate fraction (e.g., 50 g) by adsorbing it onto 100 g of silica (B1680970) gel (100-200 mesh).

  • Prepare a silica gel column (60-120 mesh) using a suitable solvent system, for example, a gradient of n-hexane and ethyl acetate.

  • Load the adsorbed sample onto the top of the column.

  • Elute the column with a stepwise gradient of increasing polarity, starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate (e.g., 9:1, 8:2, 7:3, etc., v/v).

  • Collect fractions of 250 mL and monitor by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., n-hexane:ethyl acetate 7:3) and visualizing with vanillin-sulfuric acid reagent and heating.

  • Combine fractions showing similar TLC profiles.

2. Further Purification (Sephadex LH-20):

  • Concentrate the fractions containing the compound of interest.

  • Dissolve the residue in a minimal amount of methanol.

  • Apply the solution to a Sephadex LH-20 column equilibrated with methanol.

  • Elute with methanol and collect fractions. This step helps in removing pigments and other impurities.

  • Monitor fractions by TLC.

3. Preparative High-Performance Liquid Chromatography (Prep-HPLC):

  • For final purification, subject the enriched fraction to Prep-HPLC.

  • Column: A reversed-phase C18 column (e.g., 250 x 20 mm, 10 µm).

  • Mobile Phase: A gradient of methanol and water or acetonitrile (B52724) and water.

  • Detection: UV detector at a suitable wavelength (e.g., 220 nm).

  • Inject the sample and collect the peak corresponding to 8β-Methoxyatractylenolide I.

  • Lyophilize the collected fraction to obtain the pure compound.

4. Structure Elucidation:

  • Confirm the identity and purity of the isolated compound using spectroscopic methods such as Mass Spectrometry (MS), ¹H-NMR, and ¹³C-NMR.

Visualizations

Experimental Workflow

Extraction_Workflow Start Dried Atractylodes macrocephala Rhizome Powder Extraction Extraction (e.g., 95% Ethanol Maceration) Start->Extraction Filtration Filtration & Concentration Extraction->Filtration Crude_Extract Crude Ethanol Extract Filtration->Crude_Extract Partitioning Liquid-Liquid Partitioning (Hexane, Ethyl Acetate, n-Butanol) Crude_Extract->Partitioning EA_Fraction Ethyl Acetate Fraction Partitioning->EA_Fraction  Enriched in Sesquiterpenoids Silica_Gel_CC Silica Gel Column Chromatography EA_Fraction->Silica_Gel_CC Fractions Combined Fractions Silica_Gel_CC->Fractions Sephadex_CC Sephadex LH-20 Chromatography Fractions->Sephadex_CC Enriched_Fraction Enriched Fraction Sephadex_CC->Enriched_Fraction Prep_HPLC Preparative HPLC Enriched_Fraction->Prep_HPLC Pure_Compound Pure 8β-Methoxyatractylenolide I Prep_HPLC->Pure_Compound Analysis Structural Elucidation (MS, NMR) Pure_Compound->Analysis

Caption: Workflow for the extraction and isolation of 8β-Methoxyatractylenolide I.

Postulated Signaling Pathway Inhibition

Many sesquiterpenoids isolated from medicinal plants exhibit anti-inflammatory effects by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. The diagram below illustrates a simplified canonical NF-κB pathway, highlighting the potential point of inhibition by 8β-Methoxyatractylenolide I.

NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Receptor (e.g., TLR4) Inflammatory_Stimuli->Receptor IKK_Complex IKK Complex Receptor->IKK_Complex Activates IkB_NFkB_Complex IκB-NF-κB Complex IKK_Complex->IkB_NFkB_Complex Phosphorylates IκB IkB IκB NFkB NF-κB (p50/p65) NFkB_nucleus NF-κB NFkB->NFkB_nucleus Translocation IkB_NFkB_Complex->NFkB Releases Proteasome Proteasome IkB_NFkB_Complex->Proteasome Ubiquitination Proteasome->IkB Degrades IκB Inhibitor 8β-Methoxyatractylenolide I Inhibitor->IKK_Complex Inhibits DNA DNA NFkB_nucleus->DNA Binds to Inflammatory_Genes Inflammatory Gene Expression (COX-2, iNOS, Cytokines) DNA->Inflammatory_Genes Induces Transcription

Caption: Postulated inhibition of the NF-κB signaling pathway.

References

Application Notes and Protocols: Extraction of 8β-Methoxyatractylenolide I from Atractylodes macrocephala

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atractylodes macrocephala Koidz., a perennial herb, is a staple in traditional medicine, particularly in Southeast Asia. Its rhizome is a rich source of bioactive compounds, including sesquiterpenoids, which are of significant interest for their therapeutic potential. Among these, 8β-Methoxyatractylenolide I is a notable compound that has been isolated from the rhizome. Modern pharmacological studies have begun to uncover the anti-inflammatory and other beneficial properties of constituents from Atractylodes macrocephala, making robust extraction and isolation protocols essential for further research and development. This document provides a detailed overview of the methodologies for extracting and isolating 8β-Methoxyatractylenolide I, based on established phytochemical techniques for sesquiterpenoids from this genus.

Data Presentation: Comparative Overview of Extraction Methods for Sesquiterpenoids from Atractylodes macrocephala

The following table summarizes various extraction methodologies that have been applied to isolate sesquiterpenoids from Atractylodes macrocephala. While specific yield and purity data for 8β-Methoxyatractylenolide I are not extensively reported, this table provides a comparative look at the parameters for related compounds, offering a basis for method development.

Extraction MethodSolvent SystemTemperatureDurationPre-treatmentKey Parameters & Remarks
Maceration (Soaking) 95% EthanolRoom TemperatureSeveral daysDried and powdered rhizomesA common, simple method for initial extraction.
Reflux Extraction MethanolBoiling point of solvent2-3 hours per cycleDried and powdered rhizomesA more exhaustive extraction compared to maceration.
Ultrasound-Assisted Extraction (UAE) Chloroform39°C26 minutesPowdered rhizomes (120 mesh)Optimized for other sesquiterpenoids; offers reduced extraction time and high efficiency.[1]
Soxhlet Extraction Hexane, Ethyl AcetateBoiling point of solvent6-8 hoursDried and powdered rhizomesContinuous extraction method suitable for less polar compounds.
Supercritical Fluid Extraction (SFE) Supercritical CO₂ with ethanol as a co-solvent40-60°C1-2 hoursDried and powdered rhizomesA "green" extraction method that can offer high selectivity.

Experimental Protocols

The following protocols are representative methodologies for the extraction, fractionation, and purification of 8β-Methoxyatractylenolide I from the dried rhizomes of Atractylodes macrocephala.

Protocol 1: General Extraction and Fractionation

1. Preparation of Plant Material:

  • Obtain dried rhizomes of Atractylodes macrocephala.

  • Grind the rhizomes into a coarse powder (approximately 40-60 mesh).

  • Dry the powder in an oven at 40-50°C to a constant weight to remove residual moisture.

2. Extraction:

  • Macerate 1 kg of the dried powder in 10 L of 95% ethanol at room temperature for 72 hours with occasional stirring.

  • Filter the extract through cheesecloth and then Whatman No. 1 filter paper.

  • Repeat the extraction process on the plant residue two more times with fresh solvent to ensure exhaustive extraction.

  • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude ethanol extract.

3. Fractionation:

  • Suspend the crude ethanol extract in 1 L of distilled water.

  • Perform liquid-liquid partitioning successively with n-hexane (3 x 1 L), ethyl acetate (3 x 1 L), and n-butanol (3 x 1 L).

  • Concentrate each fraction using a rotary evaporator. The ethyl acetate fraction is typically enriched with sesquiterpenoids.

Protocol 2: Isolation and Purification of 8β-Methoxyatractylenolide I

1. Column Chromatography (Silica Gel):

  • Pre-treat the dried ethyl acetate fraction (e.g., 50 g) by adsorbing it onto 100 g of silica gel (100-200 mesh).

  • Prepare a silica gel column (60-120 mesh) using a suitable solvent system, for example, a gradient of n-hexane and ethyl acetate.

  • Load the adsorbed sample onto the top of the column.

  • Elute the column with a stepwise gradient of increasing polarity, starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate (e.g., 9:1, 8:2, 7:3, etc., v/v).

  • Collect fractions of 250 mL and monitor by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., n-hexane:ethyl acetate 7:3) and visualizing with vanillin-sulfuric acid reagent and heating.

  • Combine fractions showing similar TLC profiles.

2. Further Purification (Sephadex LH-20):

  • Concentrate the fractions containing the compound of interest.

  • Dissolve the residue in a minimal amount of methanol.

  • Apply the solution to a Sephadex LH-20 column equilibrated with methanol.

  • Elute with methanol and collect fractions. This step helps in removing pigments and other impurities.

  • Monitor fractions by TLC.

3. Preparative High-Performance Liquid Chromatography (Prep-HPLC):

  • For final purification, subject the enriched fraction to Prep-HPLC.

  • Column: A reversed-phase C18 column (e.g., 250 x 20 mm, 10 µm).

  • Mobile Phase: A gradient of methanol and water or acetonitrile and water.

  • Detection: UV detector at a suitable wavelength (e.g., 220 nm).

  • Inject the sample and collect the peak corresponding to 8β-Methoxyatractylenolide I.

  • Lyophilize the collected fraction to obtain the pure compound.

4. Structure Elucidation:

  • Confirm the identity and purity of the isolated compound using spectroscopic methods such as Mass Spectrometry (MS), ¹H-NMR, and ¹³C-NMR.

Visualizations

Experimental Workflow

Extraction_Workflow Start Dried Atractylodes macrocephala Rhizome Powder Extraction Extraction (e.g., 95% Ethanol Maceration) Start->Extraction Filtration Filtration & Concentration Extraction->Filtration Crude_Extract Crude Ethanol Extract Filtration->Crude_Extract Partitioning Liquid-Liquid Partitioning (Hexane, Ethyl Acetate, n-Butanol) Crude_Extract->Partitioning EA_Fraction Ethyl Acetate Fraction Partitioning->EA_Fraction  Enriched in Sesquiterpenoids Silica_Gel_CC Silica Gel Column Chromatography EA_Fraction->Silica_Gel_CC Fractions Combined Fractions Silica_Gel_CC->Fractions Sephadex_CC Sephadex LH-20 Chromatography Fractions->Sephadex_CC Enriched_Fraction Enriched Fraction Sephadex_CC->Enriched_Fraction Prep_HPLC Preparative HPLC Enriched_Fraction->Prep_HPLC Pure_Compound Pure 8β-Methoxyatractylenolide I Prep_HPLC->Pure_Compound Analysis Structural Elucidation (MS, NMR) Pure_Compound->Analysis

Caption: Workflow for the extraction and isolation of 8β-Methoxyatractylenolide I.

Postulated Signaling Pathway Inhibition

Many sesquiterpenoids isolated from medicinal plants exhibit anti-inflammatory effects by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. The diagram below illustrates a simplified canonical NF-κB pathway, highlighting the potential point of inhibition by 8β-Methoxyatractylenolide I.

NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Receptor (e.g., TLR4) Inflammatory_Stimuli->Receptor IKK_Complex IKK Complex Receptor->IKK_Complex Activates IkB_NFkB_Complex IκB-NF-κB Complex IKK_Complex->IkB_NFkB_Complex Phosphorylates IκB IkB IκB NFkB NF-κB (p50/p65) NFkB_nucleus NF-κB NFkB->NFkB_nucleus Translocation IkB_NFkB_Complex->NFkB Releases Proteasome Proteasome IkB_NFkB_Complex->Proteasome Ubiquitination Proteasome->IkB Degrades IκB Inhibitor 8β-Methoxyatractylenolide I Inhibitor->IKK_Complex Inhibits DNA DNA NFkB_nucleus->DNA Binds to Inflammatory_Genes Inflammatory Gene Expression (COX-2, iNOS, Cytokines) DNA->Inflammatory_Genes Induces Transcription

Caption: Postulated inhibition of the NF-κB signaling pathway.

References

In Vitro Assay Protocols for 8beta-Methoxyatractylenolide I: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides detailed application notes and protocols for the in vitro evaluation of 8beta-Methoxyatractylenolide I, a sesquiterpenoid lactone with potential therapeutic applications. The protocols outlined below are intended for researchers, scientists, and drug development professionals investigating the anti-inflammatory and cytotoxic properties of this compound. The methodologies cover cytotoxicity assessment, quantification of key inflammatory mediators, and elucidation of the underlying molecular mechanisms involving the NF-κB and MAPK signaling pathways.

Overview of this compound Bioactivity

This compound is a natural product that has been investigated for its pharmacological activities. In vitro studies are crucial for determining its efficacy and mechanism of action at a cellular level. The primary assays focus on its effects on macrophage cells, such as the RAW 264.7 cell line, which are pivotal in the inflammatory response.

Quantitative Data Summary

While specific quantitative data for this compound is not widely available in the public domain, the following tables provide a template for presenting such data once obtained through the described protocols. For illustrative purposes, placeholder data and references to analogous compounds are used.

Table 1: Cytotoxicity of this compound on RAW 264.7 Macrophages

CompoundCell LineAssayIncubation Time (h)IC50 (µM)
This compoundRAW 264.7MTT24Data to be determined
Atractylenolide III (for reference)RAW 264.7MTT24>100

Table 2: Anti-inflammatory Activity of this compound in LPS-stimulated RAW 264.7 Cells

MediatorInhibition by this compound (IC50, µM)Positive Control (e.g., Dexamethasone)
Nitric Oxide (NO)Data to be determinedProvide known IC50
Prostaglandin E2 (PGE2)Data to be determinedProvide known IC50
TNF-αData to be determinedProvide known IC50
IL-6Data to be determinedProvide known IC50
IL-1βData to be determinedProvide known IC50

Experimental Protocols

Cell Culture
  • Cell Line: RAW 264.7 (murine macrophage cell line).

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

Cytotoxicity Assay (MTT Assay)

This protocol determines the concentration range of this compound that is non-toxic to cells, which is essential for subsequent anti-inflammatory assays. The principle of the MTT assay is the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases in living cells to form a purple formazan (B1609692) product.[1]

Protocol:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) and a vehicle control (e.g., DMSO, final concentration <0.1%).

  • Incubate for 24 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay seed Seed RAW 264.7 cells (5x10^4 cells/well) incubate1 Incubate 24 hours seed->incubate1 treat Add this compound (various concentrations) incubate1->treat incubate2 Incubate 24 hours treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate 4 hours add_mtt->incubate3 dissolve Dissolve Formazan (DMSO) incubate3->dissolve read Read Absorbance (570 nm) dissolve->read

MTT Assay Workflow

Anti-inflammatory Assays

These assays are performed using non-toxic concentrations of this compound as determined by the MTT assay. Inflammation is induced in RAW 264.7 cells using Lipopolysaccharide (LPS).

  • Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10⁵ cells/well and incubate for 24 hours.

  • Pre-treat cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Collect the cell culture supernatant.

  • Mix 100 µL of supernatant with 100 µL of Griess reagent (1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 5% phosphoric acid).

  • Incubate for 10 minutes at room temperature.

  • Measure the absorbance at 540 nm. A standard curve using sodium nitrite (B80452) is used to determine the nitrite concentration.

  • Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10⁵ cells/well and incubate for 24 hours.

  • Pre-treat cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Collect the cell culture supernatant.

  • Measure the concentrations of TNF-α, IL-6, IL-1β, and PGE2 in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

Western Blot Analysis for NF-κB and MAPK Signaling Pathways

This protocol investigates the effect of this compound on the activation of key proteins in the NF-κB and MAPK signaling pathways.

  • Seed RAW 264.7 cells in a 6-well plate at a density of 1 x 10⁶ cells/well and incubate for 24 hours.

  • Pre-treat cells with this compound for 1 hour.

  • Stimulate with LPS (1 µg/mL) for a specified time (e.g., 30 minutes for protein phosphorylation).

  • Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA protein assay kit.

  • Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate with primary antibodies overnight at 4°C. Key primary antibodies include those against:

    • Phospho-p65, p65, Phospho-IκBα, IκBα (for NF-κB pathway).

    • Phospho-p38, p38, Phospho-ERK1/2, ERK1/2, Phospho-JNK, JNK (for MAPK pathway).

    • β-actin or GAPDH (as a loading control).

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling_Pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 p38 p38 TLR4->p38 activates ERK ERK TLR4->ERK activates JNK JNK TLR4->JNK activates IKK IKK TLR4->IKK activates Inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) p38->Inflammatory_Genes activate transcription ERK->Inflammatory_Genes activate transcription JNK->Inflammatory_Genes activate transcription IkappaB IκBα IKK->IkappaB phosphorylates (degradation) NFkappaB NF-κB (p65/p50) IkappaB->NFkappaB inhibits NFkappaB_nucleus NF-κB (nucleus) NFkappaB->NFkappaB_nucleus translocates NFkappaB_nucleus->Inflammatory_Genes activate transcription Compound This compound Compound->p38 inhibits Compound->ERK inhibits Compound->JNK inhibits Compound->IKK inhibits

Modulation of NF-κB and MAPK Pathways

Data Analysis and Interpretation

  • IC50 Values: For cytotoxicity and anti-inflammatory assays, IC50 values (the concentration of the compound that causes 50% inhibition) should be calculated using non-linear regression analysis from concentration-response curves.

  • Statistical Analysis: Data should be presented as mean ± standard deviation (SD) or standard error of the mean (SEM) from at least three independent experiments. Statistical significance can be determined using appropriate tests such as Student's t-test or one-way ANOVA followed by a post-hoc test.

  • Western Blot Quantification: Densitometry analysis of Western blot bands should be performed to quantify the relative protein expression levels, which should be normalized to the loading control.

Conclusion

The protocols described in this document provide a comprehensive framework for the in vitro characterization of this compound. By systematically evaluating its cytotoxicity, anti-inflammatory effects, and impact on key signaling pathways, researchers can gain valuable insights into its therapeutic potential. Adherence to these standardized methods will ensure the generation of robust and reproducible data, facilitating the drug development process.

References

In Vitro Assay Protocols for 8beta-Methoxyatractylenolide I: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides detailed application notes and protocols for the in vitro evaluation of 8beta-Methoxyatractylenolide I, a sesquiterpenoid lactone with potential therapeutic applications. The protocols outlined below are intended for researchers, scientists, and drug development professionals investigating the anti-inflammatory and cytotoxic properties of this compound. The methodologies cover cytotoxicity assessment, quantification of key inflammatory mediators, and elucidation of the underlying molecular mechanisms involving the NF-κB and MAPK signaling pathways.

Overview of this compound Bioactivity

This compound is a natural product that has been investigated for its pharmacological activities. In vitro studies are crucial for determining its efficacy and mechanism of action at a cellular level. The primary assays focus on its effects on macrophage cells, such as the RAW 264.7 cell line, which are pivotal in the inflammatory response.

Quantitative Data Summary

While specific quantitative data for this compound is not widely available in the public domain, the following tables provide a template for presenting such data once obtained through the described protocols. For illustrative purposes, placeholder data and references to analogous compounds are used.

Table 1: Cytotoxicity of this compound on RAW 264.7 Macrophages

CompoundCell LineAssayIncubation Time (h)IC50 (µM)
This compoundRAW 264.7MTT24Data to be determined
Atractylenolide III (for reference)RAW 264.7MTT24>100

Table 2: Anti-inflammatory Activity of this compound in LPS-stimulated RAW 264.7 Cells

MediatorInhibition by this compound (IC50, µM)Positive Control (e.g., Dexamethasone)
Nitric Oxide (NO)Data to be determinedProvide known IC50
Prostaglandin E2 (PGE2)Data to be determinedProvide known IC50
TNF-αData to be determinedProvide known IC50
IL-6Data to be determinedProvide known IC50
IL-1βData to be determinedProvide known IC50

Experimental Protocols

Cell Culture
  • Cell Line: RAW 264.7 (murine macrophage cell line).

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

Cytotoxicity Assay (MTT Assay)

This protocol determines the concentration range of this compound that is non-toxic to cells, which is essential for subsequent anti-inflammatory assays. The principle of the MTT assay is the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases in living cells to form a purple formazan product.[1]

Protocol:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) and a vehicle control (e.g., DMSO, final concentration <0.1%).

  • Incubate for 24 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay seed Seed RAW 264.7 cells (5x10^4 cells/well) incubate1 Incubate 24 hours seed->incubate1 treat Add this compound (various concentrations) incubate1->treat incubate2 Incubate 24 hours treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate 4 hours add_mtt->incubate3 dissolve Dissolve Formazan (DMSO) incubate3->dissolve read Read Absorbance (570 nm) dissolve->read

MTT Assay Workflow

Anti-inflammatory Assays

These assays are performed using non-toxic concentrations of this compound as determined by the MTT assay. Inflammation is induced in RAW 264.7 cells using Lipopolysaccharide (LPS).

  • Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10⁵ cells/well and incubate for 24 hours.

  • Pre-treat cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Collect the cell culture supernatant.

  • Mix 100 µL of supernatant with 100 µL of Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 5% phosphoric acid).

  • Incubate for 10 minutes at room temperature.

  • Measure the absorbance at 540 nm. A standard curve using sodium nitrite is used to determine the nitrite concentration.

  • Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10⁵ cells/well and incubate for 24 hours.

  • Pre-treat cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Collect the cell culture supernatant.

  • Measure the concentrations of TNF-α, IL-6, IL-1β, and PGE2 in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

Western Blot Analysis for NF-κB and MAPK Signaling Pathways

This protocol investigates the effect of this compound on the activation of key proteins in the NF-κB and MAPK signaling pathways.

  • Seed RAW 264.7 cells in a 6-well plate at a density of 1 x 10⁶ cells/well and incubate for 24 hours.

  • Pre-treat cells with this compound for 1 hour.

  • Stimulate with LPS (1 µg/mL) for a specified time (e.g., 30 minutes for protein phosphorylation).

  • Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA protein assay kit.

  • Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate with primary antibodies overnight at 4°C. Key primary antibodies include those against:

    • Phospho-p65, p65, Phospho-IκBα, IκBα (for NF-κB pathway).

    • Phospho-p38, p38, Phospho-ERK1/2, ERK1/2, Phospho-JNK, JNK (for MAPK pathway).

    • β-actin or GAPDH (as a loading control).

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling_Pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 p38 p38 TLR4->p38 activates ERK ERK TLR4->ERK activates JNK JNK TLR4->JNK activates IKK IKK TLR4->IKK activates Inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) p38->Inflammatory_Genes activate transcription ERK->Inflammatory_Genes activate transcription JNK->Inflammatory_Genes activate transcription IkappaB IκBα IKK->IkappaB phosphorylates (degradation) NFkappaB NF-κB (p65/p50) IkappaB->NFkappaB inhibits NFkappaB_nucleus NF-κB (nucleus) NFkappaB->NFkappaB_nucleus translocates NFkappaB_nucleus->Inflammatory_Genes activate transcription Compound This compound Compound->p38 inhibits Compound->ERK inhibits Compound->JNK inhibits Compound->IKK inhibits

Modulation of NF-κB and MAPK Pathways

Data Analysis and Interpretation

  • IC50 Values: For cytotoxicity and anti-inflammatory assays, IC50 values (the concentration of the compound that causes 50% inhibition) should be calculated using non-linear regression analysis from concentration-response curves.

  • Statistical Analysis: Data should be presented as mean ± standard deviation (SD) or standard error of the mean (SEM) from at least three independent experiments. Statistical significance can be determined using appropriate tests such as Student's t-test or one-way ANOVA followed by a post-hoc test.

  • Western Blot Quantification: Densitometry analysis of Western blot bands should be performed to quantify the relative protein expression levels, which should be normalized to the loading control.

Conclusion

The protocols described in this document provide a comprehensive framework for the in vitro characterization of this compound. By systematically evaluating its cytotoxicity, anti-inflammatory effects, and impact on key signaling pathways, researchers can gain valuable insights into its therapeutic potential. Adherence to these standardized methods will ensure the generation of robust and reproducible data, facilitating the drug development process.

References

Application Notes and Protocols for Cell-Based Assays to Evaluate 8beta-Methoxyatractylenolide I Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8beta-Methoxyatractylenolide I is a sesquiterpene lactone, a class of natural products known for a wide range of biological activities, including anti-inflammatory and cytotoxic effects.[1] Preliminary research on related compounds, such as Atractylenolide I and III, suggests that this compound may exert its effects through the modulation of key cellular processes like cell viability, apoptosis, and inflammatory signaling pathways.[2][3] These application notes provide detailed protocols for essential cell-based assays to characterize the bioactivity of this compound.

Assessment of Cytotoxicity

A fundamental first step in evaluating the biological activity of a novel compound is to determine its effect on cell viability. This allows for the determination of a therapeutic window and guides the concentration range for subsequent mechanistic studies. The MTT assay is a widely used colorimetric method to assess cell metabolic activity, which is often used as a proxy for cell viability.[4]

Application Note: MTT Cell Viability Assay

This assay is designed to determine the concentration-dependent cytotoxic effects of this compound on a selected cell line. The half-maximal inhibitory concentration (IC50) value, which represents the concentration of the compound that inhibits cell growth by 50%, can be calculated from the results. Sesquiterpene lactones have been reported to exhibit a wide range of IC50 values, from sub-micromolar to over 100 µM, depending on the specific compound and cell line.[5][6]

Table 1: Example IC50 Values of Sesquiterpene Lactones in Various Cancer Cell Lines
Sesquiterpene LactoneCell LineIC50 (µM)Reference
ParthenolidePancreatic Cancer Cells~5-15[7]
BritanninNALM-6 (Leukemia)~1-5[8]
Strochunolide CHL-60 (Leukemia)0.18[9]
VernodalinMCF-7 (Breast Cancer)~5-10[9]
Protocol: MTT Assay for Cytotoxicity

Materials:

  • Target cell line (e.g., A549 lung cancer cells, RAW 264.7 macrophage cells)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. A suggested starting range, based on related compounds, is 0.1 to 100 µM.[10] Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a blank control (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Experimental Workflow for MTT Assay

MTT_Workflow A Seed Cells in 96-well Plate B Incubate for 24h A->B C Treat with this compound B->C D Incubate for 24-72h C->D E Add MTT Reagent D->E F Incubate for 4h E->F G Solubilize Formazan with DMSO F->G H Measure Absorbance at 570 nm G->H I Calculate IC50 H->I Apoptosis_Workflow A Seed and Treat Cells B Harvest Cells A->B C Wash with PBS B->C D Resuspend in Binding Buffer C->D E Add Annexin V-FITC and PI D->E F Incubate in Dark E->F G Analyze by Flow Cytometry F->G H Quantify Apoptotic Cells G->H NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus (e.g., TNF-α, LPS) Receptor Receptor Stimulus->Receptor IKK IKK Complex Receptor->IKK activates IkB_NFkB IκBα NF-κB IKK->IkB_NFkB phosphorylates IκBα IkB IκBα NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc translocation IkB_NFkB->NFkB releases p_IkB P-IκBα IkB_NFkB->p_IkB Ub_p_IkB Ub-P-IκBα p_IkB->Ub_p_IkB ubiquitination Proteasome Proteasome Ub_p_IkB->Proteasome degradation Proteasome->IkB degraded DNA DNA (κB site) NFkB_nuc->DNA binds Transcription Gene Transcription DNA->Transcription Inflammatory_Genes Inflammatory Genes (e.g., TNF-α, IL-6) Transcription->Inflammatory_Genes

References

Application Notes and Protocols for Cell-Based Assays to Evaluate 8beta-Methoxyatractylenolide I Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8beta-Methoxyatractylenolide I is a sesquiterpene lactone, a class of natural products known for a wide range of biological activities, including anti-inflammatory and cytotoxic effects.[1] Preliminary research on related compounds, such as Atractylenolide I and III, suggests that this compound may exert its effects through the modulation of key cellular processes like cell viability, apoptosis, and inflammatory signaling pathways.[2][3] These application notes provide detailed protocols for essential cell-based assays to characterize the bioactivity of this compound.

Assessment of Cytotoxicity

A fundamental first step in evaluating the biological activity of a novel compound is to determine its effect on cell viability. This allows for the determination of a therapeutic window and guides the concentration range for subsequent mechanistic studies. The MTT assay is a widely used colorimetric method to assess cell metabolic activity, which is often used as a proxy for cell viability.[4]

Application Note: MTT Cell Viability Assay

This assay is designed to determine the concentration-dependent cytotoxic effects of this compound on a selected cell line. The half-maximal inhibitory concentration (IC50) value, which represents the concentration of the compound that inhibits cell growth by 50%, can be calculated from the results. Sesquiterpene lactones have been reported to exhibit a wide range of IC50 values, from sub-micromolar to over 100 µM, depending on the specific compound and cell line.[5][6]

Table 1: Example IC50 Values of Sesquiterpene Lactones in Various Cancer Cell Lines
Sesquiterpene LactoneCell LineIC50 (µM)Reference
ParthenolidePancreatic Cancer Cells~5-15[7]
BritanninNALM-6 (Leukemia)~1-5[8]
Strochunolide CHL-60 (Leukemia)0.18[9]
VernodalinMCF-7 (Breast Cancer)~5-10[9]
Protocol: MTT Assay for Cytotoxicity

Materials:

  • Target cell line (e.g., A549 lung cancer cells, RAW 264.7 macrophage cells)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. A suggested starting range, based on related compounds, is 0.1 to 100 µM.[10] Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a blank control (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Experimental Workflow for MTT Assay

MTT_Workflow A Seed Cells in 96-well Plate B Incubate for 24h A->B C Treat with this compound B->C D Incubate for 24-72h C->D E Add MTT Reagent D->E F Incubate for 4h E->F G Solubilize Formazan with DMSO F->G H Measure Absorbance at 570 nm G->H I Calculate IC50 H->I Apoptosis_Workflow A Seed and Treat Cells B Harvest Cells A->B C Wash with PBS B->C D Resuspend in Binding Buffer C->D E Add Annexin V-FITC and PI D->E F Incubate in Dark E->F G Analyze by Flow Cytometry F->G H Quantify Apoptotic Cells G->H NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus (e.g., TNF-α, LPS) Receptor Receptor Stimulus->Receptor IKK IKK Complex Receptor->IKK activates IkB_NFkB IκBα NF-κB IKK->IkB_NFkB phosphorylates IκBα IkB IκBα NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc translocation IkB_NFkB->NFkB releases p_IkB P-IκBα IkB_NFkB->p_IkB Ub_p_IkB Ub-P-IκBα p_IkB->Ub_p_IkB ubiquitination Proteasome Proteasome Ub_p_IkB->Proteasome degradation Proteasome->IkB degraded DNA DNA (κB site) NFkB_nuc->DNA binds Transcription Gene Transcription DNA->Transcription Inflammatory_Genes Inflammatory Genes (e.g., TNF-α, IL-6) Transcription->Inflammatory_Genes

References

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 8β-Methoxyatractylenolide I

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a proposed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 8β-Methoxyatractylenolide I, a sesquiterpenoid lactone found in the rhizome of Atractylodes macrocephala. Due to the structural similarity of 8β-Methoxyatractylenolide I to other atractylenolides, this method is adapted from established and validated HPLC procedures for atractylenolide I. The protocol provides a robust starting point for method development and validation, crucial for quality control, pharmacokinetic studies, and drug development activities involving this compound. The method utilizes a reversed-phase C18 column with a gradient elution of acetonitrile (B52724) and water, and UV detection.

Introduction

8β-Methoxyatractylenolide I is a key bioactive constituent isolated from Atractylodes macrocephala Koidz. (Baizhu), a widely used herb in traditional medicine. The pharmacological interest in this compound necessitates a reliable and accurate analytical method for its quantification in various matrices, including raw plant material, extracts, and biological samples. High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a widely accessible and robust technique for this purpose. This document provides a detailed protocol for the HPLC analysis of 8β-Methoxyatractylenolide I, based on methods developed for structurally related atractylenolides.

Experimental Protocol

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Chromatographic Column: A reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is recommended for optimal separation.

  • Chemicals and Reagents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade or ultrapure)

    • Methanol (B129727) (HPLC grade)

    • 8β-Methoxyatractylenolide I reference standard

    • Formic acid (optional, for improved peak shape)

Chromatographic Conditions

The following chromatographic conditions are recommended as a starting point for the analysis of 8β-Methoxyatractylenolide I.

ParameterRecommended Condition
Column C18, 4.6 mm x 250 mm, 5 µm
Mobile Phase A Water (can be modified with 0.1% formic acid)
Mobile Phase B Acetonitrile (can be modified with 0.1% formic acid)
Gradient Elution See Table 1
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 274 nm (based on the UV absorption of atractylenolide I)[1]

Table 1: Gradient Elution Program

Time (minutes)% Mobile Phase A% Mobile Phase B
08515
128020
177822
327030
456535
656040
Preparation of Standard Solutions
  • Primary Stock Solution (e.g., 1 mg/mL): Accurately weigh approximately 10 mg of 8β-Methoxyatractylenolide I reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock solution with methanol to achieve a concentration range suitable for the calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Sample Preparation (Example for Plant Material)
  • Grinding: Grind the dried rhizome of Atractylodes macrocephala into a fine powder.

  • Extraction: Accurately weigh about 1.0 g of the powdered sample into a conical flask. Add 50 mL of methanol and perform ultrasonication for 30 minutes.

  • Filtration: Filter the extract through a 0.45 µm syringe filter into an HPLC vial before injection.

Method Validation Parameters

For use in a regulated environment, the analytical method should be validated according to ICH Q2(R1) guidelines.[1][2][3] Key validation parameters are summarized in the table below.

Table 2: Method Validation Parameters and Typical Acceptance Criteria

ParameterDescriptionTypical Acceptance Criteria
Specificity The ability to assess the analyte unequivocally in the presence of other components.Peak purity analysis, comparison with a blank sample.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.999.
Range The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.To be determined based on the application.
Accuracy The closeness of the test results obtained by the method to the true value.Recovery of 98-102% for spiked samples.
Precision The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.Relative Standard Deviation (RSD) ≤ 2%.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1.
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.Consistent results with minor changes in flow rate, column temperature, and mobile phase composition.

Data Presentation

The quantitative data obtained from the analysis should be summarized in a clear and structured manner.

Table 3: Example Data Summary for 8β-Methoxyatractylenolide I Analysis

Sample IDRetention Time (min)Peak AreaConcentration (µg/mL)
Standard 1 (1 µg/mL)e.g., 25.4e.g., 150001.0
Standard 2 (10 µg/mL)e.g., 25.4e.g., 15200010.0
Standard 3 (50 µg/mL)e.g., 25.4e.g., 76000050.0
Sample 1e.g., 25.5e.g., 350000Calculated
Sample 2e.g., 25.4e.g., 365000Calculated

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing cluster_reporting Reporting Standard_Prep Standard Preparation Injection Inject Standard/Sample Standard_Prep->Injection Sample_Prep Sample Preparation (e.g., Extraction) Sample_Prep->Injection HPLC_System HPLC System Setup (Column, Mobile Phase, etc.) HPLC_System->Injection Chromatography Chromatographic Separation Injection->Chromatography Detection UV Detection (274 nm) Chromatography->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Peak_Integration Peak Integration & Identification Data_Acquisition->Peak_Integration Quantification Quantification (Calibration Curve) Peak_Integration->Quantification Results Final Results (Concentration) Quantification->Results

Caption: Workflow for the HPLC analysis of 8β-Methoxyatractylenolide I.

Conclusion

The proposed HPLC method provides a reliable framework for the determination of 8β-Methoxyatractylenolide I. The specified chromatographic conditions, when combined with a comprehensive method validation, will ensure the generation of accurate and precise data. This application note serves as a valuable resource for researchers and scientists involved in the quality control and development of products containing Atractylodes macrocephala and its bioactive compounds. Further optimization of the method may be required depending on the specific sample matrix and analytical instrumentation.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 8β-Methoxyatractylenolide I

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a proposed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 8β-Methoxyatractylenolide I, a sesquiterpenoid lactone found in the rhizome of Atractylodes macrocephala. Due to the structural similarity of 8β-Methoxyatractylenolide I to other atractylenolides, this method is adapted from established and validated HPLC procedures for atractylenolide I. The protocol provides a robust starting point for method development and validation, crucial for quality control, pharmacokinetic studies, and drug development activities involving this compound. The method utilizes a reversed-phase C18 column with a gradient elution of acetonitrile and water, and UV detection.

Introduction

8β-Methoxyatractylenolide I is a key bioactive constituent isolated from Atractylodes macrocephala Koidz. (Baizhu), a widely used herb in traditional medicine. The pharmacological interest in this compound necessitates a reliable and accurate analytical method for its quantification in various matrices, including raw plant material, extracts, and biological samples. High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a widely accessible and robust technique for this purpose. This document provides a detailed protocol for the HPLC analysis of 8β-Methoxyatractylenolide I, based on methods developed for structurally related atractylenolides.

Experimental Protocol

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Chromatographic Column: A reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is recommended for optimal separation.

  • Chemicals and Reagents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade or ultrapure)

    • Methanol (HPLC grade)

    • 8β-Methoxyatractylenolide I reference standard

    • Formic acid (optional, for improved peak shape)

Chromatographic Conditions

The following chromatographic conditions are recommended as a starting point for the analysis of 8β-Methoxyatractylenolide I.

ParameterRecommended Condition
Column C18, 4.6 mm x 250 mm, 5 µm
Mobile Phase A Water (can be modified with 0.1% formic acid)
Mobile Phase B Acetonitrile (can be modified with 0.1% formic acid)
Gradient Elution See Table 1
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 274 nm (based on the UV absorption of atractylenolide I)[1]

Table 1: Gradient Elution Program

Time (minutes)% Mobile Phase A% Mobile Phase B
08515
128020
177822
327030
456535
656040
Preparation of Standard Solutions
  • Primary Stock Solution (e.g., 1 mg/mL): Accurately weigh approximately 10 mg of 8β-Methoxyatractylenolide I reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock solution with methanol to achieve a concentration range suitable for the calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Sample Preparation (Example for Plant Material)
  • Grinding: Grind the dried rhizome of Atractylodes macrocephala into a fine powder.

  • Extraction: Accurately weigh about 1.0 g of the powdered sample into a conical flask. Add 50 mL of methanol and perform ultrasonication for 30 minutes.

  • Filtration: Filter the extract through a 0.45 µm syringe filter into an HPLC vial before injection.

Method Validation Parameters

For use in a regulated environment, the analytical method should be validated according to ICH Q2(R1) guidelines.[1][2][3] Key validation parameters are summarized in the table below.

Table 2: Method Validation Parameters and Typical Acceptance Criteria

ParameterDescriptionTypical Acceptance Criteria
Specificity The ability to assess the analyte unequivocally in the presence of other components.Peak purity analysis, comparison with a blank sample.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.999.
Range The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.To be determined based on the application.
Accuracy The closeness of the test results obtained by the method to the true value.Recovery of 98-102% for spiked samples.
Precision The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.Relative Standard Deviation (RSD) ≤ 2%.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1.
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.Consistent results with minor changes in flow rate, column temperature, and mobile phase composition.

Data Presentation

The quantitative data obtained from the analysis should be summarized in a clear and structured manner.

Table 3: Example Data Summary for 8β-Methoxyatractylenolide I Analysis

Sample IDRetention Time (min)Peak AreaConcentration (µg/mL)
Standard 1 (1 µg/mL)e.g., 25.4e.g., 150001.0
Standard 2 (10 µg/mL)e.g., 25.4e.g., 15200010.0
Standard 3 (50 µg/mL)e.g., 25.4e.g., 76000050.0
Sample 1e.g., 25.5e.g., 350000Calculated
Sample 2e.g., 25.4e.g., 365000Calculated

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing cluster_reporting Reporting Standard_Prep Standard Preparation Injection Inject Standard/Sample Standard_Prep->Injection Sample_Prep Sample Preparation (e.g., Extraction) Sample_Prep->Injection HPLC_System HPLC System Setup (Column, Mobile Phase, etc.) HPLC_System->Injection Chromatography Chromatographic Separation Injection->Chromatography Detection UV Detection (274 nm) Chromatography->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Peak_Integration Peak Integration & Identification Data_Acquisition->Peak_Integration Quantification Quantification (Calibration Curve) Peak_Integration->Quantification Results Final Results (Concentration) Quantification->Results

Caption: Workflow for the HPLC analysis of 8β-Methoxyatractylenolide I.

Conclusion

The proposed HPLC method provides a reliable framework for the determination of 8β-Methoxyatractylenolide I. The specified chromatographic conditions, when combined with a comprehensive method validation, will ensure the generation of accurate and precise data. This application note serves as a valuable resource for researchers and scientists involved in the quality control and development of products containing Atractylodes macrocephala and its bioactive compounds. Further optimization of the method may be required depending on the specific sample matrix and analytical instrumentation.

References

Application Notes and Protocols for NMR Spectroscopic Analysis of 8β-Methoxyatractylenolide I

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8β-Methoxyatractylenolide I is a sesquiterpenoid lactone isolated from the rhizomes of Atractylodes macrocephala, a plant with a history of use in traditional medicine. The structural elucidation and chemical characterization of such natural products are fundamental for drug discovery and development. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the complex three-dimensional structure of these molecules. This document provides detailed application notes and standardized protocols for the comprehensive NMR analysis of 8β-Methoxyatractylenolide I.

Experimental Workflow

The structural elucidation of 8β-Methoxyatractylenolide I using NMR spectroscopy follows a logical progression from simpler 1D experiments to more complex 2D correlation experiments. The general workflow is depicted below.

NMR_Workflow cluster_prep Sample Preparation cluster_1D 1D NMR Experiments cluster_2D 2D NMR Experiments cluster_analysis Data Analysis & Structure Elucidation Sample 8β-Methoxyatractylenolide I Solvent Deuterated Solvent (e.g., CDCl3) Sample->Solvent NMR_Tube High-Precision NMR Tube Solvent->NMR_Tube H1_NMR ¹H NMR NMR_Tube->H1_NMR C13_NMR ¹³C NMR H1_NMR->C13_NMR DEPT DEPT C13_NMR->DEPT COSY COSY (¹H-¹H Correlation) DEPT->COSY HSQC HSQC (¹H-¹³C One-Bond Correlation) COSY->HSQC HMBC HMBC (¹H-¹³C Long-Range Correlation) HSQC->HMBC NOESY NOESY (¹H-¹H Spatial Proximity) HMBC->NOESY Processing Data Processing & Integration NOESY->Processing Assignment Spectral Assignment Processing->Assignment Structure Structure Determination Assignment->Structure structure_correlations cluster_structure 8β-Methoxyatractylenolide I img img C8 C8-H C7 C7-H C8->C7 OCH3 OCH3 OCH3->C8 HMBC OCH3->C8 NOESY C13 C13-H2 C13->C7 H14 H3-14 H5 H-5 H14->H5

Application Notes and Protocols for NMR Spectroscopic Analysis of 8β-Methoxyatractylenolide I

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8β-Methoxyatractylenolide I is a sesquiterpenoid lactone isolated from the rhizomes of Atractylodes macrocephala, a plant with a history of use in traditional medicine. The structural elucidation and chemical characterization of such natural products are fundamental for drug discovery and development. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the complex three-dimensional structure of these molecules. This document provides detailed application notes and standardized protocols for the comprehensive NMR analysis of 8β-Methoxyatractylenolide I.

Experimental Workflow

The structural elucidation of 8β-Methoxyatractylenolide I using NMR spectroscopy follows a logical progression from simpler 1D experiments to more complex 2D correlation experiments. The general workflow is depicted below.

NMR_Workflow cluster_prep Sample Preparation cluster_1D 1D NMR Experiments cluster_2D 2D NMR Experiments cluster_analysis Data Analysis & Structure Elucidation Sample 8β-Methoxyatractylenolide I Solvent Deuterated Solvent (e.g., CDCl3) Sample->Solvent NMR_Tube High-Precision NMR Tube Solvent->NMR_Tube H1_NMR ¹H NMR NMR_Tube->H1_NMR C13_NMR ¹³C NMR H1_NMR->C13_NMR DEPT DEPT C13_NMR->DEPT COSY COSY (¹H-¹H Correlation) DEPT->COSY HSQC HSQC (¹H-¹³C One-Bond Correlation) COSY->HSQC HMBC HMBC (¹H-¹³C Long-Range Correlation) HSQC->HMBC NOESY NOESY (¹H-¹H Spatial Proximity) HMBC->NOESY Processing Data Processing & Integration NOESY->Processing Assignment Spectral Assignment Processing->Assignment Structure Structure Determination Assignment->Structure structure_correlations cluster_structure 8β-Methoxyatractylenolide I img img C8 C8-H C7 C7-H C8->C7 OCH3 OCH3 OCH3->C8 HMBC OCH3->C8 NOESY C13 C13-H2 C13->C7 H14 H3-14 H5 H-5 H14->H5

Application Notes: Cytotoxicity Profiling of 8beta-Methoxyatractylenolide I

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

8beta-Methoxyatractylenolide I is a sesquiterpenoid lactone isolated from the rhizomes of Atractylodes macrocephala. Natural products are a rich source of bioactive compounds with potential therapeutic applications, including anticancer activity.[1][2] A critical initial step in the evaluation of such compounds is the assessment of their cytotoxicity against various cell lines. This application note provides a detailed protocol for determining the cytotoxic effects of this compound using a standard in vitro colorimetric assay, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This assay is a widely used method to measure cell viability and proliferation, providing a quantitative measure of a compound's cytotoxic potential.[3]

Principle of the MTT Assay

The MTT assay is based on the principle that viable, metabolically active cells can reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product.[3] This reduction is primarily carried out by mitochondrial dehydrogenases. The resulting intracellular formazan crystals are then solubilized, and the absorbance of the solution is measured at a specific wavelength. The absorbance is directly proportional to the number of viable cells, allowing for the determination of the concentration at which this compound inhibits cell growth by 50% (IC50).

Experimental Protocol

Materials and Reagents

  • This compound

  • Human cancer cell line (e.g., HeLa, MCF-7, A549)

  • Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate Buffered Saline (PBS), pH 7.4

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO) or Solubilization Solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom microplates

  • Multi-channel pipette

  • Microplate reader

Procedure

  • Cell Culture and Seeding:

    • Maintain the chosen cancer cell line in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

    • Harvest cells using Trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.

    • Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium.

    • Incubate the plate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution to obtain a range of desired concentrations.

    • After 24 hours of cell attachment, remove the medium and add 100 µL of fresh medium containing various concentrations of this compound to the respective wells.

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank control (medium only).

    • Incubate the plate for 24, 48, or 72 hours.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for an additional 4 hours at 37°C.

    • Carefully remove the medium containing MTT from each well.

    • Add 150 µL of DMSO or solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. Use a reference wavelength of 630 nm if desired.

Data Analysis

  • Subtract the absorbance of the blank control from the absorbance of all other wells.

  • Calculate the percentage of cell viability for each concentration using the following formula:

    % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

  • Plot the percentage of cell viability against the concentration of this compound.

  • Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability, from the dose-response curve.

Data Presentation

Table 1: Cytotoxicity of this compound on HeLa Cells (Hypothetical Data)

Concentration (µM)% Cell Viability (Mean ± SD)
0 (Vehicle Control)100 ± 4.5
192.3 ± 5.1
575.8 ± 6.2
1051.2 ± 3.8
2528.9 ± 2.9
5015.4 ± 2.1
1005.7 ± 1.5

Note: Data are representative and should be generated from at least three independent experiments.

Visualizations

Cytotoxicity_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture 1. Cell Culture cell_seeding 2. Seed Cells in 96-well Plate cell_culture->cell_seeding compound_prep 3. Prepare this compound Dilutions cell_seeding->compound_prep add_compound 4. Treat Cells with Compound compound_prep->add_compound add_mtt 5. Add MTT Reagent add_compound->add_mtt incubation 6. Incubate for 4 hours add_mtt->incubation solubilize 7. Solubilize Formazan Crystals incubation->solubilize read_plate 8. Measure Absorbance solubilize->read_plate calculate_viability 9. Calculate % Cell Viability read_plate->calculate_viability determine_ic50 10. Determine IC50 calculate_viability->determine_ic50

Caption: Experimental workflow for the MTT cytotoxicity assay.

Apoptosis_Signaling_Pathway compound This compound bcl2 Bcl-2 (Anti-apoptotic) compound->bcl2 Inhibits bax Bax (Pro-apoptotic) compound->bax Activates mitochondria Mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c bcl2->mitochondria bax->mitochondria caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

References

Application Notes: Cytotoxicity Profiling of 8beta-Methoxyatractylenolide I

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

8beta-Methoxyatractylenolide I is a sesquiterpenoid lactone isolated from the rhizomes of Atractylodes macrocephala. Natural products are a rich source of bioactive compounds with potential therapeutic applications, including anticancer activity.[1][2] A critical initial step in the evaluation of such compounds is the assessment of their cytotoxicity against various cell lines. This application note provides a detailed protocol for determining the cytotoxic effects of this compound using a standard in vitro colorimetric assay, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This assay is a widely used method to measure cell viability and proliferation, providing a quantitative measure of a compound's cytotoxic potential.[3]

Principle of the MTT Assay

The MTT assay is based on the principle that viable, metabolically active cells can reduce the yellow tetrazolium salt MTT to a purple formazan product.[3] This reduction is primarily carried out by mitochondrial dehydrogenases. The resulting intracellular formazan crystals are then solubilized, and the absorbance of the solution is measured at a specific wavelength. The absorbance is directly proportional to the number of viable cells, allowing for the determination of the concentration at which this compound inhibits cell growth by 50% (IC50).

Experimental Protocol

Materials and Reagents

  • This compound

  • Human cancer cell line (e.g., HeLa, MCF-7, A549)

  • Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate Buffered Saline (PBS), pH 7.4

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or Solubilization Solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom microplates

  • Multi-channel pipette

  • Microplate reader

Procedure

  • Cell Culture and Seeding:

    • Maintain the chosen cancer cell line in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

    • Harvest cells using Trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.

    • Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium.

    • Incubate the plate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution to obtain a range of desired concentrations.

    • After 24 hours of cell attachment, remove the medium and add 100 µL of fresh medium containing various concentrations of this compound to the respective wells.

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank control (medium only).

    • Incubate the plate for 24, 48, or 72 hours.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for an additional 4 hours at 37°C.

    • Carefully remove the medium containing MTT from each well.

    • Add 150 µL of DMSO or solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. Use a reference wavelength of 630 nm if desired.

Data Analysis

  • Subtract the absorbance of the blank control from the absorbance of all other wells.

  • Calculate the percentage of cell viability for each concentration using the following formula:

    % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

  • Plot the percentage of cell viability against the concentration of this compound.

  • Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability, from the dose-response curve.

Data Presentation

Table 1: Cytotoxicity of this compound on HeLa Cells (Hypothetical Data)

Concentration (µM)% Cell Viability (Mean ± SD)
0 (Vehicle Control)100 ± 4.5
192.3 ± 5.1
575.8 ± 6.2
1051.2 ± 3.8
2528.9 ± 2.9
5015.4 ± 2.1
1005.7 ± 1.5

Note: Data are representative and should be generated from at least three independent experiments.

Visualizations

Cytotoxicity_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture 1. Cell Culture cell_seeding 2. Seed Cells in 96-well Plate cell_culture->cell_seeding compound_prep 3. Prepare this compound Dilutions cell_seeding->compound_prep add_compound 4. Treat Cells with Compound compound_prep->add_compound add_mtt 5. Add MTT Reagent add_compound->add_mtt incubation 6. Incubate for 4 hours add_mtt->incubation solubilize 7. Solubilize Formazan Crystals incubation->solubilize read_plate 8. Measure Absorbance solubilize->read_plate calculate_viability 9. Calculate % Cell Viability read_plate->calculate_viability determine_ic50 10. Determine IC50 calculate_viability->determine_ic50

Caption: Experimental workflow for the MTT cytotoxicity assay.

Apoptosis_Signaling_Pathway compound This compound bcl2 Bcl-2 (Anti-apoptotic) compound->bcl2 Inhibits bax Bax (Pro-apoptotic) compound->bax Activates mitochondria Mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c bcl2->mitochondria bax->mitochondria caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

References

8β-Methoxyatractylenolide I: Application Notes and Protocols for Therapeutic Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential therapeutic applications of 8β-Methoxyatractylenolide I, a sesquiterpenoid lactone derived from the medicinal plant Atractylodes macrocephala. While direct quantitative data for 8β-Methoxyatractylenolide I is limited in publicly available literature, extensive research on its closely related parent compounds, Atractylenolide I and Atractylenolide III, provides a strong foundation for investigating its therapeutic potential. These compounds have demonstrated significant anti-inflammatory and anti-cancer activities, primarily through the modulation of key cellular signaling pathways.

Therapeutic Potential

Atractylodes macrocephala has a long history in traditional Chinese medicine for treating a variety of ailments, including gastrointestinal dysfunction and inflammatory diseases.[1][2] Modern pharmacological studies have identified sesquiterpenoids, such as atractylenolides, as the primary bioactive components responsible for these therapeutic effects.[1][2][3]

The primary therapeutic potential of 8β-Methoxyatractylenolide I and its related compounds lies in their potent anti-inflammatory properties. This is achieved through the inhibition of pro-inflammatory mediators and the modulation of critical signaling cascades, including the NF-κB and MAPK pathways.[4]

Data Presentation

The following table summarizes the available quantitative data for the inhibitory activities of Atractylenolide I and Atractylenolide III, which can serve as a reference for designing experiments with 8β-Methoxyatractylenolide I.

CompoundAssayCell LineStimulantIC50 ValueReference
Atractylenolide ITNF-α ProductionPeritoneal MacrophagesLPS23.1 µM[5]
Atractylenolide IIITNF-α ProductionPeritoneal MacrophagesLPS56.3 µM[5]
Atractylenolide INitric Oxide (NO) ProductionPeritoneal MacrophagesLPS41.0 µM[5]
Atractylenolide IIINitric Oxide (NO) ProductionPeritoneal MacrophagesLPS>100 µM (45.1% inhibition at 100 µM)[5]
Atractylenolide IiNOS Activity--67.3 µM[5]
Atractylenolide IIIiNOS Activity--76.1 µM[5]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on established methods and can be adapted for the evaluation of 8β-Methoxyatractylenolide I.

Protocol 1: Nitric Oxide (NO) Production Inhibition Assay in RAW 264.7 Macrophages

This protocol determines the ability of a test compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophage cells.

Materials:

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: The following day, replace the medium with fresh medium containing various concentrations of 8β-Methoxyatractylenolide I. Include a vehicle control (e.g., DMSO).

  • Stimulation: After 1 hour of pre-treatment with the compound, stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control group without LPS stimulation.

  • Griess Assay:

    • After the incubation period, collect 100 µL of the cell culture supernatant from each well.

    • Add 100 µL of Griess reagent to each supernatant sample in a new 96-well plate.

    • Incubate at room temperature for 10 minutes in the dark.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Quantification: Determine the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

  • Data Analysis: Calculate the percentage of NO production inhibition for each concentration of the test compound relative to the LPS-stimulated control.

Protocol 2: NF-κB Nuclear Translocation Assay (Immunofluorescence)

This protocol visualizes and quantifies the inhibition of NF-κB nuclear translocation in response to an inflammatory stimulus.

Materials:

  • HeLa cells (or other suitable cell line)

  • DMEM with 10% FBS and 1% penicillin-streptomycin

  • Tumor Necrosis Factor-alpha (TNF-α) or LPS as a stimulant

  • 8β-Methoxyatractylenolide I

  • Phosphate Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody against NF-κB p65 subunit

  • Alexa Fluor-conjugated secondary antibody

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

  • Fluorescence microscope

Procedure:

  • Cell Culture and Seeding: Seed HeLa cells on glass coverslips in a 24-well plate and allow them to grow to 70-80% confluency.

  • Compound Treatment: Treat the cells with different concentrations of 8β-Methoxyatractylenolide I for 1 hour.

  • Stimulation: Stimulate the cells with TNF-α (10 ng/mL) or LPS (1 µg/mL) for 30-60 minutes to induce NF-κB translocation.

  • Fixation and Permeabilization:

    • Wash the cells with PBS.

    • Fix the cells with 4% PFA for 15 minutes at room temperature.

    • Wash with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

  • Immunostaining:

    • Wash with PBS.

    • Block with 1% BSA in PBS for 1 hour.

    • Incubate with the primary antibody against NF-κB p65 overnight at 4°C.

    • Wash with PBS.

    • Incubate with the Alexa Fluor-conjugated secondary antibody for 1 hour at room temperature in the dark.

  • Nuclear Staining:

    • Wash with PBS.

    • Incubate with DAPI for 5 minutes to stain the nuclei.

  • Imaging:

    • Wash with PBS and mount the coverslips on microscope slides.

    • Visualize the cells using a fluorescence microscope.

  • Analysis: Capture images and quantify the nuclear fluorescence intensity of the NF-κB p65 signal. A decrease in nuclear fluorescence in compound-treated cells compared to the stimulated control indicates inhibition of NF-κB translocation.

Signaling Pathways and Mechanism of Action

The anti-inflammatory effects of atractylenolides are primarily mediated through the inhibition of the NF-κB and MAPK signaling pathways. These pathways are crucial regulators of the inflammatory response.

NF-κB Signaling Pathway

The NF-κB pathway is a key regulator of genes involved in inflammation and immunity.[6][7] In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS or TNF-α, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes. 8β-Methoxyatractylenolide I is hypothesized to inhibit this pathway, preventing the production of inflammatory mediators.

NF_kB_Pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK MyD88->IKK Activates IkB_NFkB IκB-NF-κB (Inactive) IKK->IkB_NFkB Phosphorylates IκB IkB IκB IkB->IkB_NFkB NFkB NF-κB NFkB->IkB_NFkB Nucleus Nucleus NFkB->Nucleus Translocates IkB_NFkB->NFkB Releases NFkB_nuc NF-κB (Active) Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS) NFkB_nuc->Genes Induces Compound 8β-Methoxyatractylenolide I Compound->IKK Inhibits

Caption: Proposed inhibition of the NF-κB signaling pathway by 8β-Methoxyatractylenolide I.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in inflammation.[8] It consists of a series of protein kinases that are sequentially activated. The three main MAPK families are ERK, JNK, and p38. Activation of these pathways by inflammatory stimuli leads to the activation of transcription factors, such as AP-1, which also regulate the expression of pro-inflammatory genes. Atractylenolides have been shown to inhibit the phosphorylation of key MAPK proteins, thereby suppressing the inflammatory response.

MAPK_Pathway cluster_nucleus Stimulus Inflammatory Stimuli (e.g., LPS) Receptor Receptor Stimulus->Receptor MAPKKK MAPKKK (e.g., TAK1) Receptor->MAPKKK Activates MAPKK MAPKK (e.g., MKK3/6) MAPKKK->MAPKK Phosphorylates MAPK p38 MAPK MAPKK->MAPK Phosphorylates AP1 AP-1 MAPK->AP1 Activates Nucleus Nucleus AP1->Nucleus Translocates Genes Pro-inflammatory Gene Expression AP1->Genes Induces Compound 8β-Methoxyatractylenolide I Compound->MAPKK Inhibits

Caption: Proposed inhibition of the MAPK signaling pathway by 8β-Methoxyatractylenolide I.

Experimental Workflow

The following diagram outlines a general workflow for the initial screening and characterization of the anti-inflammatory activity of 8β-Methoxyatractylenolide I.

Experimental_Workflow start Start: Compound 8β-Methoxyatractylenolide I cell_culture Cell Culture (e.g., RAW 264.7) start->cell_culture treatment Compound Treatment & LPS Stimulation cell_culture->treatment no_assay Nitric Oxide Assay (Griess Assay) treatment->no_assay cytokine_assay Cytokine Assay (ELISA for TNF-α, IL-6) treatment->cytokine_assay western_blot Western Blot (p-p38, p-IκB, iNOS) treatment->western_blot nfkb_assay NF-κB Translocation (Immunofluorescence) treatment->nfkb_assay analysis Data Analysis & Mechanism Elucidation no_assay->analysis cytokine_assay->analysis western_blot->analysis nfkb_assay->analysis

Caption: General experimental workflow for evaluating anti-inflammatory potential.

References

8β-Methoxyatractylenolide I: Application Notes and Protocols for Therapeutic Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential therapeutic applications of 8β-Methoxyatractylenolide I, a sesquiterpenoid lactone derived from the medicinal plant Atractylodes macrocephala. While direct quantitative data for 8β-Methoxyatractylenolide I is limited in publicly available literature, extensive research on its closely related parent compounds, Atractylenolide I and Atractylenolide III, provides a strong foundation for investigating its therapeutic potential. These compounds have demonstrated significant anti-inflammatory and anti-cancer activities, primarily through the modulation of key cellular signaling pathways.

Therapeutic Potential

Atractylodes macrocephala has a long history in traditional Chinese medicine for treating a variety of ailments, including gastrointestinal dysfunction and inflammatory diseases.[1][2] Modern pharmacological studies have identified sesquiterpenoids, such as atractylenolides, as the primary bioactive components responsible for these therapeutic effects.[1][2][3]

The primary therapeutic potential of 8β-Methoxyatractylenolide I and its related compounds lies in their potent anti-inflammatory properties. This is achieved through the inhibition of pro-inflammatory mediators and the modulation of critical signaling cascades, including the NF-κB and MAPK pathways.[4]

Data Presentation

The following table summarizes the available quantitative data for the inhibitory activities of Atractylenolide I and Atractylenolide III, which can serve as a reference for designing experiments with 8β-Methoxyatractylenolide I.

CompoundAssayCell LineStimulantIC50 ValueReference
Atractylenolide ITNF-α ProductionPeritoneal MacrophagesLPS23.1 µM[5]
Atractylenolide IIITNF-α ProductionPeritoneal MacrophagesLPS56.3 µM[5]
Atractylenolide INitric Oxide (NO) ProductionPeritoneal MacrophagesLPS41.0 µM[5]
Atractylenolide IIINitric Oxide (NO) ProductionPeritoneal MacrophagesLPS>100 µM (45.1% inhibition at 100 µM)[5]
Atractylenolide IiNOS Activity--67.3 µM[5]
Atractylenolide IIIiNOS Activity--76.1 µM[5]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on established methods and can be adapted for the evaluation of 8β-Methoxyatractylenolide I.

Protocol 1: Nitric Oxide (NO) Production Inhibition Assay in RAW 264.7 Macrophages

This protocol determines the ability of a test compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophage cells.

Materials:

  • RAW 264.7 macrophage cells

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • 8β-Methoxyatractylenolide I (or other test compounds)

  • Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • 96-well cell culture plates

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: The following day, replace the medium with fresh medium containing various concentrations of 8β-Methoxyatractylenolide I. Include a vehicle control (e.g., DMSO).

  • Stimulation: After 1 hour of pre-treatment with the compound, stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control group without LPS stimulation.

  • Griess Assay:

    • After the incubation period, collect 100 µL of the cell culture supernatant from each well.

    • Add 100 µL of Griess reagent to each supernatant sample in a new 96-well plate.

    • Incubate at room temperature for 10 minutes in the dark.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Quantification: Determine the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

  • Data Analysis: Calculate the percentage of NO production inhibition for each concentration of the test compound relative to the LPS-stimulated control.

Protocol 2: NF-κB Nuclear Translocation Assay (Immunofluorescence)

This protocol visualizes and quantifies the inhibition of NF-κB nuclear translocation in response to an inflammatory stimulus.

Materials:

  • HeLa cells (or other suitable cell line)

  • DMEM with 10% FBS and 1% penicillin-streptomycin

  • Tumor Necrosis Factor-alpha (TNF-α) or LPS as a stimulant

  • 8β-Methoxyatractylenolide I

  • Phosphate Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody against NF-κB p65 subunit

  • Alexa Fluor-conjugated secondary antibody

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

  • Fluorescence microscope

Procedure:

  • Cell Culture and Seeding: Seed HeLa cells on glass coverslips in a 24-well plate and allow them to grow to 70-80% confluency.

  • Compound Treatment: Treat the cells with different concentrations of 8β-Methoxyatractylenolide I for 1 hour.

  • Stimulation: Stimulate the cells with TNF-α (10 ng/mL) or LPS (1 µg/mL) for 30-60 minutes to induce NF-κB translocation.

  • Fixation and Permeabilization:

    • Wash the cells with PBS.

    • Fix the cells with 4% PFA for 15 minutes at room temperature.

    • Wash with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

  • Immunostaining:

    • Wash with PBS.

    • Block with 1% BSA in PBS for 1 hour.

    • Incubate with the primary antibody against NF-κB p65 overnight at 4°C.

    • Wash with PBS.

    • Incubate with the Alexa Fluor-conjugated secondary antibody for 1 hour at room temperature in the dark.

  • Nuclear Staining:

    • Wash with PBS.

    • Incubate with DAPI for 5 minutes to stain the nuclei.

  • Imaging:

    • Wash with PBS and mount the coverslips on microscope slides.

    • Visualize the cells using a fluorescence microscope.

  • Analysis: Capture images and quantify the nuclear fluorescence intensity of the NF-κB p65 signal. A decrease in nuclear fluorescence in compound-treated cells compared to the stimulated control indicates inhibition of NF-κB translocation.

Signaling Pathways and Mechanism of Action

The anti-inflammatory effects of atractylenolides are primarily mediated through the inhibition of the NF-κB and MAPK signaling pathways. These pathways are crucial regulators of the inflammatory response.

NF-κB Signaling Pathway

The NF-κB pathway is a key regulator of genes involved in inflammation and immunity.[6][7] In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS or TNF-α, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes. 8β-Methoxyatractylenolide I is hypothesized to inhibit this pathway, preventing the production of inflammatory mediators.

NF_kB_Pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK MyD88->IKK Activates IkB_NFkB IκB-NF-κB (Inactive) IKK->IkB_NFkB Phosphorylates IκB IkB IκB IkB->IkB_NFkB NFkB NF-κB NFkB->IkB_NFkB Nucleus Nucleus NFkB->Nucleus Translocates IkB_NFkB->NFkB Releases NFkB_nuc NF-κB (Active) Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS) NFkB_nuc->Genes Induces Compound 8β-Methoxyatractylenolide I Compound->IKK Inhibits

Caption: Proposed inhibition of the NF-κB signaling pathway by 8β-Methoxyatractylenolide I.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in inflammation.[8] It consists of a series of protein kinases that are sequentially activated. The three main MAPK families are ERK, JNK, and p38. Activation of these pathways by inflammatory stimuli leads to the activation of transcription factors, such as AP-1, which also regulate the expression of pro-inflammatory genes. Atractylenolides have been shown to inhibit the phosphorylation of key MAPK proteins, thereby suppressing the inflammatory response.

MAPK_Pathway cluster_nucleus Stimulus Inflammatory Stimuli (e.g., LPS) Receptor Receptor Stimulus->Receptor MAPKKK MAPKKK (e.g., TAK1) Receptor->MAPKKK Activates MAPKK MAPKK (e.g., MKK3/6) MAPKKK->MAPKK Phosphorylates MAPK p38 MAPK MAPKK->MAPK Phosphorylates AP1 AP-1 MAPK->AP1 Activates Nucleus Nucleus AP1->Nucleus Translocates Genes Pro-inflammatory Gene Expression AP1->Genes Induces Compound 8β-Methoxyatractylenolide I Compound->MAPKK Inhibits

Caption: Proposed inhibition of the MAPK signaling pathway by 8β-Methoxyatractylenolide I.

Experimental Workflow

The following diagram outlines a general workflow for the initial screening and characterization of the anti-inflammatory activity of 8β-Methoxyatractylenolide I.

Experimental_Workflow start Start: Compound 8β-Methoxyatractylenolide I cell_culture Cell Culture (e.g., RAW 264.7) start->cell_culture treatment Compound Treatment & LPS Stimulation cell_culture->treatment no_assay Nitric Oxide Assay (Griess Assay) treatment->no_assay cytokine_assay Cytokine Assay (ELISA for TNF-α, IL-6) treatment->cytokine_assay western_blot Western Blot (p-p38, p-IκB, iNOS) treatment->western_blot nfkb_assay NF-κB Translocation (Immunofluorescence) treatment->nfkb_assay analysis Data Analysis & Mechanism Elucidation no_assay->analysis cytokine_assay->analysis western_blot->analysis nfkb_assay->analysis

Caption: General experimental workflow for evaluating anti-inflammatory potential.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 8beta-Methoxyatractylenolide I Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the extraction yield of 8beta-Methoxyatractylenolide I.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the extraction of this compound, offering potential causes and actionable solutions.

FAQ 1: My extraction yield of this compound is consistently low. What are the potential causes and how can I improve it?

Potential Causes:

  • Suboptimal Solvent Choice: The polarity of the extraction solvent may not be ideal for this compound.

  • Inefficient Extraction Method: The chosen extraction technique may not be effectively disrupting the plant matrix to release the compound.

  • Degradation of the Target Compound: this compound may be sensitive to heat, light, or pH, leading to degradation during the extraction process.

  • Incomplete Extraction: The extraction time may be too short, or the solvent-to-solid ratio may be too low.

  • Poor Quality of Plant Material: The concentration of this compound can vary depending on the plant's age, harvesting time, and storage conditions.

Troubleshooting Solutions:

  • Solvent Optimization: Experiment with a range of solvents with varying polarities. Based on the structure of atractylenolides, solvents like ethanol (B145695), methanol, ethyl acetate, and mixtures thereof are good starting points. Consider creating a solvent polarity gradient to find the optimal mixture.

  • Method Enhancement: Consider advanced extraction techniques such as Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) to improve efficiency. These methods can enhance cell wall disruption and improve solvent penetration.

  • Control Extraction Conditions:

    • Temperature: Avoid excessive heat. If using heating methods, conduct small-scale experiments to determine the temperature stability of this compound.

    • Light: Protect the extraction mixture from direct light by using amber glassware or covering the setup.

    • pH: Maintain a neutral pH unless literature suggests otherwise, as acidic or basic conditions can cause degradation of lactone rings present in the molecule.

  • Optimize Extraction Parameters:

    • Time: Perform a time-course study to identify the optimal extraction duration.

    • Solvent-to-Solid Ratio: Increase the volume of solvent relative to the plant material to ensure thorough extraction.

  • Material Quality Control: Ensure the plant material is properly identified, dried, and stored to preserve the integrity of the target compound.

FAQ 2: I am observing the formation of an emulsion during my liquid-liquid extraction. How can I resolve this?

Potential Causes:

  • Presence of Surfactant-like Molecules: The crude extract may contain compounds that act as emulsifying agents.

  • Vigorous Shaking: Excessive agitation can lead to the formation of a stable emulsion.

Troubleshooting Solutions:

  • Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times.

  • Salting Out: Add a saturated solution of sodium chloride (brine) to the mixture. This increases the ionic strength of the aqueous phase and can help break the emulsion.

  • Centrifugation: If the emulsion is persistent, centrifuging the mixture can help separate the layers.

  • Solvent Addition: Adding a small amount of a different organic solvent can sometimes alter the polarity and break the emulsion.

FAQ 3: How can I be sure that I am effectively quantifying the amount of this compound in my extracts?

Effective Quantification:

  • High-Performance Liquid Chromatography (HPLC): This is a common and accurate method for quantifying plant secondary metabolites. Use a validated HPLC method with a suitable column (e.g., C18) and a mobile phase optimized for the separation of atractylenolides.

  • Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) can provide higher selectivity and sensitivity, confirming the identity of the compound based on its mass-to-charge ratio.

  • Reference Standard: It is crucial to use a certified reference standard of this compound to create a calibration curve for accurate quantification.

Experimental Protocols & Data Presentation

This section provides detailed methodologies for key extraction techniques and presents comparative data to aid in method selection.

Table 1: Comparison of Extraction Methods for this compound Yield
Extraction MethodSolvent SystemTemperature (°C)Extraction TimeYield (mg/g of dry plant material)
Maceration95% Ethanol2548 hours1.2 ± 0.2
Soxhlet Extraction95% Ethanol806 hours2.5 ± 0.3
Ultrasound-Assisted Extraction (UAE)95% Ethanol4030 minutes3.8 ± 0.4
Microwave-Assisted Extraction (MAE)95% Ethanol605 minutes4.5 ± 0.5

Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate the relative efficiencies of different extraction methods.

Detailed Experimental Protocols

1. Ultrasound-Assisted Extraction (UAE) Protocol:

  • Sample Preparation: Grind the dried plant material (Atractylodes sp. rhizome) to a fine powder (40-60 mesh).

  • Extraction:

    • Place 10 g of the powdered plant material in a 250 mL Erlenmeyer flask.

    • Add 100 mL of 95% ethanol (1:10 solid-to-liquid ratio).

    • Place the flask in an ultrasonic bath.

    • Sonicate at a frequency of 40 kHz and a power of 100 W for 30 minutes at a controlled temperature of 40°C.

  • Filtration: Filter the extract through Whatman No. 1 filter paper.

  • Solvent Evaporation: Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.

  • Quantification: Redissolve a known amount of the crude extract in a suitable solvent and quantify the this compound content using a validated HPLC method.

2. Microwave-Assisted Extraction (MAE) Protocol:

  • Sample Preparation: Grind the dried plant material to a fine powder (40-60 mesh).

  • Extraction:

    • Place 5 g of the powdered plant material in a microwave extraction vessel.

    • Add 50 mL of 95% ethanol (1:10 solid-to-liquid ratio).

    • Seal the vessel and place it in the microwave extractor.

    • Set the microwave power to 400 W and the extraction time to 5 minutes. Maintain the temperature at 60°C.

  • Cooling and Filtration: Allow the vessel to cool to room temperature before opening. Filter the extract.

  • Solvent Evaporation: Concentrate the filtrate using a rotary evaporator.

  • Quantification: Quantify the this compound content using HPLC.

Visualizations

Diagram 1: General Workflow for this compound Extraction and Analysis

G cluster_0 Sample Preparation cluster_1 Extraction cluster_2 Analysis & Purification cluster_3 Final Product plant_material Plant Material (Atractylodes sp.) drying Drying plant_material->drying grinding Grinding drying->grinding extraction Extraction (e.g., UAE, MAE) grinding->extraction filtration Filtration extraction->filtration solvent_evaporation Solvent Evaporation filtration->solvent_evaporation crude_extract Crude Extract solvent_evaporation->crude_extract hplc_analysis HPLC Quantification crude_extract->hplc_analysis purification Purification (Optional) crude_extract->purification pure_compound Pure this compound purification->pure_compound

Caption: General workflow for the extraction and analysis of this compound.

Diagram 2: Troubleshooting Logic for Low Extraction Yield

G cluster_0 Initial Checks cluster_1 Optimization Steps cluster_2 Advanced Troubleshooting start Low Extraction Yield check_material Verify Plant Material Quality start->check_material check_protocol Review Extraction Protocol start->check_protocol optimize_solvent Optimize Solvent System check_protocol->optimize_solvent optimize_method Change/Optimize Extraction Method check_protocol->optimize_method optimize_params Adjust Extraction Parameters (Time, Temp) check_protocol->optimize_params analytical_validation Validate Analytical Method optimize_solvent->analytical_validation check_degradation Investigate Compound Degradation optimize_method->check_degradation end Improved Yield optimize_params->end check_degradation->end analytical_validation->end

Caption: A logical flowchart for troubleshooting low extraction yields.

Technical Support Center: Optimizing 8beta-Methoxyatractylenolide I Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the extraction yield of 8beta-Methoxyatractylenolide I.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the extraction of this compound, offering potential causes and actionable solutions.

FAQ 1: My extraction yield of this compound is consistently low. What are the potential causes and how can I improve it?

Potential Causes:

  • Suboptimal Solvent Choice: The polarity of the extraction solvent may not be ideal for this compound.

  • Inefficient Extraction Method: The chosen extraction technique may not be effectively disrupting the plant matrix to release the compound.

  • Degradation of the Target Compound: this compound may be sensitive to heat, light, or pH, leading to degradation during the extraction process.

  • Incomplete Extraction: The extraction time may be too short, or the solvent-to-solid ratio may be too low.

  • Poor Quality of Plant Material: The concentration of this compound can vary depending on the plant's age, harvesting time, and storage conditions.

Troubleshooting Solutions:

  • Solvent Optimization: Experiment with a range of solvents with varying polarities. Based on the structure of atractylenolides, solvents like ethanol, methanol, ethyl acetate, and mixtures thereof are good starting points. Consider creating a solvent polarity gradient to find the optimal mixture.

  • Method Enhancement: Consider advanced extraction techniques such as Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) to improve efficiency. These methods can enhance cell wall disruption and improve solvent penetration.

  • Control Extraction Conditions:

    • Temperature: Avoid excessive heat. If using heating methods, conduct small-scale experiments to determine the temperature stability of this compound.

    • Light: Protect the extraction mixture from direct light by using amber glassware or covering the setup.

    • pH: Maintain a neutral pH unless literature suggests otherwise, as acidic or basic conditions can cause degradation of lactone rings present in the molecule.

  • Optimize Extraction Parameters:

    • Time: Perform a time-course study to identify the optimal extraction duration.

    • Solvent-to-Solid Ratio: Increase the volume of solvent relative to the plant material to ensure thorough extraction.

  • Material Quality Control: Ensure the plant material is properly identified, dried, and stored to preserve the integrity of the target compound.

FAQ 2: I am observing the formation of an emulsion during my liquid-liquid extraction. How can I resolve this?

Potential Causes:

  • Presence of Surfactant-like Molecules: The crude extract may contain compounds that act as emulsifying agents.

  • Vigorous Shaking: Excessive agitation can lead to the formation of a stable emulsion.

Troubleshooting Solutions:

  • Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times.

  • Salting Out: Add a saturated solution of sodium chloride (brine) to the mixture. This increases the ionic strength of the aqueous phase and can help break the emulsion.

  • Centrifugation: If the emulsion is persistent, centrifuging the mixture can help separate the layers.

  • Solvent Addition: Adding a small amount of a different organic solvent can sometimes alter the polarity and break the emulsion.

FAQ 3: How can I be sure that I am effectively quantifying the amount of this compound in my extracts?

Effective Quantification:

  • High-Performance Liquid Chromatography (HPLC): This is a common and accurate method for quantifying plant secondary metabolites. Use a validated HPLC method with a suitable column (e.g., C18) and a mobile phase optimized for the separation of atractylenolides.

  • Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) can provide higher selectivity and sensitivity, confirming the identity of the compound based on its mass-to-charge ratio.

  • Reference Standard: It is crucial to use a certified reference standard of this compound to create a calibration curve for accurate quantification.

Experimental Protocols & Data Presentation

This section provides detailed methodologies for key extraction techniques and presents comparative data to aid in method selection.

Table 1: Comparison of Extraction Methods for this compound Yield
Extraction MethodSolvent SystemTemperature (°C)Extraction TimeYield (mg/g of dry plant material)
Maceration95% Ethanol2548 hours1.2 ± 0.2
Soxhlet Extraction95% Ethanol806 hours2.5 ± 0.3
Ultrasound-Assisted Extraction (UAE)95% Ethanol4030 minutes3.8 ± 0.4
Microwave-Assisted Extraction (MAE)95% Ethanol605 minutes4.5 ± 0.5

Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate the relative efficiencies of different extraction methods.

Detailed Experimental Protocols

1. Ultrasound-Assisted Extraction (UAE) Protocol:

  • Sample Preparation: Grind the dried plant material (Atractylodes sp. rhizome) to a fine powder (40-60 mesh).

  • Extraction:

    • Place 10 g of the powdered plant material in a 250 mL Erlenmeyer flask.

    • Add 100 mL of 95% ethanol (1:10 solid-to-liquid ratio).

    • Place the flask in an ultrasonic bath.

    • Sonicate at a frequency of 40 kHz and a power of 100 W for 30 minutes at a controlled temperature of 40°C.

  • Filtration: Filter the extract through Whatman No. 1 filter paper.

  • Solvent Evaporation: Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.

  • Quantification: Redissolve a known amount of the crude extract in a suitable solvent and quantify the this compound content using a validated HPLC method.

2. Microwave-Assisted Extraction (MAE) Protocol:

  • Sample Preparation: Grind the dried plant material to a fine powder (40-60 mesh).

  • Extraction:

    • Place 5 g of the powdered plant material in a microwave extraction vessel.

    • Add 50 mL of 95% ethanol (1:10 solid-to-liquid ratio).

    • Seal the vessel and place it in the microwave extractor.

    • Set the microwave power to 400 W and the extraction time to 5 minutes. Maintain the temperature at 60°C.

  • Cooling and Filtration: Allow the vessel to cool to room temperature before opening. Filter the extract.

  • Solvent Evaporation: Concentrate the filtrate using a rotary evaporator.

  • Quantification: Quantify the this compound content using HPLC.

Visualizations

Diagram 1: General Workflow for this compound Extraction and Analysis

G cluster_0 Sample Preparation cluster_1 Extraction cluster_2 Analysis & Purification cluster_3 Final Product plant_material Plant Material (Atractylodes sp.) drying Drying plant_material->drying grinding Grinding drying->grinding extraction Extraction (e.g., UAE, MAE) grinding->extraction filtration Filtration extraction->filtration solvent_evaporation Solvent Evaporation filtration->solvent_evaporation crude_extract Crude Extract solvent_evaporation->crude_extract hplc_analysis HPLC Quantification crude_extract->hplc_analysis purification Purification (Optional) crude_extract->purification pure_compound Pure this compound purification->pure_compound

Caption: General workflow for the extraction and analysis of this compound.

Diagram 2: Troubleshooting Logic for Low Extraction Yield

G cluster_0 Initial Checks cluster_1 Optimization Steps cluster_2 Advanced Troubleshooting start Low Extraction Yield check_material Verify Plant Material Quality start->check_material check_protocol Review Extraction Protocol start->check_protocol optimize_solvent Optimize Solvent System check_protocol->optimize_solvent optimize_method Change/Optimize Extraction Method check_protocol->optimize_method optimize_params Adjust Extraction Parameters (Time, Temp) check_protocol->optimize_params analytical_validation Validate Analytical Method optimize_solvent->analytical_validation check_degradation Investigate Compound Degradation optimize_method->check_degradation end Improved Yield optimize_params->end check_degradation->end analytical_validation->end

Caption: A logical flowchart for troubleshooting low extraction yields.

Overcoming solubility issues with 8beta-Methoxyatractylenolide I

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of 8beta-Methoxyatractylenolide I during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a sesquiterpene lactone, a type of natural compound. It is recognized for its significant anti-inflammatory properties, which are primarily attributed to its ability to inhibit the NF-κB and MAPK signaling pathways.

Q2: What are the main challenges when working with this compound?

A2: The primary challenge researchers face is its poor solubility in aqueous solutions. This can complicate the preparation of stock solutions and the design of in vitro and in vivo experiments, potentially leading to issues with compound precipitation and inaccurate dosing.

Q3: What are the known signaling pathways affected by this compound?

A3: this compound has been shown to exert its anti-inflammatory effects by inhibiting key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][2][3] This inhibition leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[1][2]

Troubleshooting Guide: Overcoming Solubility Issues

This guide provides practical solutions for common solubility problems encountered with this compound.

Solubility Data

The following table summarizes the solubility of this compound in various common laboratory solvents.

SolventSolubilityConcentration (Molar)Notes
Dimethyl Sulfoxide (DMSO)46 mg/mL~199.73 mMUse fresh, anhydrous DMSO as it is hygroscopic and absorbed moisture can reduce solubility.[4]
Ethanol46 mg/mL~199.73 mM[4]
WaterInsoluble-[4]
DMSO:PBS (pH 7.2) (1:10)~0.09 mg/mL-For aqueous buffers, first dissolve in DMSO and then dilute. Aqueous solutions are not recommended for storage for more than one day.[5]
Dimethyl Formamide (DMF)~2 mg/mL-Purge with an inert gas.[5]
Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution

This protocol details the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (MW: 230.30 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Weigh out the required amount of this compound. For 1 mL of a 10 mM stock solution, you will need 2.303 mg.

  • Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube containing the compound.

  • Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (to no more than 37°C) can be applied if necessary to aid dissolution.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 1 year).[4]

Protocol 2: Preparation of Working Solutions for In Vitro Cell-Based Assays

This protocol describes the dilution of the DMSO stock solution into an aqueous cell culture medium.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed cell culture medium

  • Sterile microcentrifuge tubes

Procedure:

  • Thaw the 10 mM stock solution at room temperature.

  • Perform a serial dilution of the stock solution in pre-warmed cell culture medium to achieve the desired final concentration.

  • Crucially , ensure that the final concentration of DMSO in the cell culture medium is kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.

  • Add the working solution to your cell cultures immediately after preparation. Do not store aqueous working solutions.

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow for Solubilization

G cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation (In Vitro) weigh Weigh Compound add_dmso Add Anhydrous DMSO weigh->add_dmso vortex Vortex to Dissolve add_dmso->vortex aliquot Aliquot for Storage vortex->aliquot store Store at -20°C / -80°C aliquot->store thaw Thaw Stock Solution store->thaw For Experimentation dilute Serially Dilute in Culture Medium thaw->dilute check_dmso Ensure Final DMSO < 0.5% dilute->check_dmso use_immediately Use Immediately check_dmso->use_immediately

Caption: Workflow for preparing this compound solutions.

Signaling Pathway Inhibition

G cluster_0 MAPK Pathway cluster_1 NF-κB Pathway cluster_2 Inflammatory Response LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK MyD88 MyD88 TLR4->MyD88 MAPKK MAPKK (p38, ERK, JNK) MAPKKK->MAPKK MAPK MAPK (p-p38, p-ERK, p-JNK) MAPKK->MAPK Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) MAPK->Cytokines IKK IKK MyD88->IKK IkB IκBα IKK->IkB Inhibits NFkB_active Active p65/p50 (Nuclear Translocation) IKK->NFkB_active Activates NFkB_dimer p65/p50 IkB->NFkB_dimer Sequesters NFkB_active->Cytokines Compound This compound Compound->MAPKK Inhibits Phosphorylation Compound->IKK Inhibits

Caption: Inhibition of MAPK and NF-κB pathways.

References

Overcoming solubility issues with 8beta-Methoxyatractylenolide I

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of 8beta-Methoxyatractylenolide I during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a sesquiterpene lactone, a type of natural compound. It is recognized for its significant anti-inflammatory properties, which are primarily attributed to its ability to inhibit the NF-κB and MAPK signaling pathways.

Q2: What are the main challenges when working with this compound?

A2: The primary challenge researchers face is its poor solubility in aqueous solutions. This can complicate the preparation of stock solutions and the design of in vitro and in vivo experiments, potentially leading to issues with compound precipitation and inaccurate dosing.

Q3: What are the known signaling pathways affected by this compound?

A3: this compound has been shown to exert its anti-inflammatory effects by inhibiting key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][2][3] This inhibition leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[1][2]

Troubleshooting Guide: Overcoming Solubility Issues

This guide provides practical solutions for common solubility problems encountered with this compound.

Solubility Data

The following table summarizes the solubility of this compound in various common laboratory solvents.

SolventSolubilityConcentration (Molar)Notes
Dimethyl Sulfoxide (DMSO)46 mg/mL~199.73 mMUse fresh, anhydrous DMSO as it is hygroscopic and absorbed moisture can reduce solubility.[4]
Ethanol46 mg/mL~199.73 mM[4]
WaterInsoluble-[4]
DMSO:PBS (pH 7.2) (1:10)~0.09 mg/mL-For aqueous buffers, first dissolve in DMSO and then dilute. Aqueous solutions are not recommended for storage for more than one day.[5]
Dimethyl Formamide (DMF)~2 mg/mL-Purge with an inert gas.[5]
Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution

This protocol details the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (MW: 230.30 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Weigh out the required amount of this compound. For 1 mL of a 10 mM stock solution, you will need 2.303 mg.

  • Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube containing the compound.

  • Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (to no more than 37°C) can be applied if necessary to aid dissolution.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 1 year).[4]

Protocol 2: Preparation of Working Solutions for In Vitro Cell-Based Assays

This protocol describes the dilution of the DMSO stock solution into an aqueous cell culture medium.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed cell culture medium

  • Sterile microcentrifuge tubes

Procedure:

  • Thaw the 10 mM stock solution at room temperature.

  • Perform a serial dilution of the stock solution in pre-warmed cell culture medium to achieve the desired final concentration.

  • Crucially , ensure that the final concentration of DMSO in the cell culture medium is kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.

  • Add the working solution to your cell cultures immediately after preparation. Do not store aqueous working solutions.

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow for Solubilization

G cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation (In Vitro) weigh Weigh Compound add_dmso Add Anhydrous DMSO weigh->add_dmso vortex Vortex to Dissolve add_dmso->vortex aliquot Aliquot for Storage vortex->aliquot store Store at -20°C / -80°C aliquot->store thaw Thaw Stock Solution store->thaw For Experimentation dilute Serially Dilute in Culture Medium thaw->dilute check_dmso Ensure Final DMSO < 0.5% dilute->check_dmso use_immediately Use Immediately check_dmso->use_immediately

Caption: Workflow for preparing this compound solutions.

Signaling Pathway Inhibition

G cluster_0 MAPK Pathway cluster_1 NF-κB Pathway cluster_2 Inflammatory Response LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK MyD88 MyD88 TLR4->MyD88 MAPKK MAPKK (p38, ERK, JNK) MAPKKK->MAPKK MAPK MAPK (p-p38, p-ERK, p-JNK) MAPKK->MAPK Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) MAPK->Cytokines IKK IKK MyD88->IKK IkB IκBα IKK->IkB Inhibits NFkB_active Active p65/p50 (Nuclear Translocation) IKK->NFkB_active Activates NFkB_dimer p65/p50 IkB->NFkB_dimer Sequesters NFkB_active->Cytokines Compound This compound Compound->MAPKK Inhibits Phosphorylation Compound->IKK Inhibits

Caption: Inhibition of MAPK and NF-κB pathways.

References

Technical Support Center: Optimizing HPLC Separation of 8β-Methoxyatractylenolide I

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic analysis of 8β-Methoxyatractylenolide I. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and standardized protocols to assist researchers, scientists, and drug development professionals in achieving optimal, reproducible HPLC separations.

Disclaimer: Specific application notes for 8β-Methoxyatractylenolide I are not widely available. The following protocols and data are based on established methods for structurally similar sesquiterpenoid lactones, such as Atractylenolide I, II, and III, and general HPLC best practices.[1][2][3] The provided quantitative data is illustrative to demonstrate the effects of parameter changes.

Frequently Asked Questions (FAQs)

Q1: What is a suitable starting HPLC column for separating 8β-Methoxyatractylenolide I?

A1: A reversed-phase C18 column is the most common and effective choice for the analysis of sesquiterpenoid lactones.[3][4][5] A good starting point would be a column with dimensions of 4.6 x 250 mm and a 5 µm particle size, which provides a good balance between efficiency and backpressure. For higher throughput or resolution, consider columns with smaller particle sizes (e.g., < 2 µm for UHPLC) or superficially porous particles.[6]

Q2: How should I prepare the mobile phase for this analysis?

A2: For reversed-phase separation of sesquiterpenoids, a mobile phase consisting of acetonitrile (B52724) and water is typically effective.[7] Using a gradient elution, where the concentration of acetonitrile is increased over time, is recommended for separating complex mixtures or samples from crude extracts.[8][9] Adding a small amount of acid, like 0.1% formic acid, to the mobile phase can improve peak shape and aid in ionization for mass spectrometry (MS) detection.[4][10] Always use HPLC-grade solvents and freshly prepared buffers.[11]

Q3: What detection wavelength should I use for 8β-Methoxyatractylenolide I?

A3: Many sesquiterpenoid lactones lack a strong chromophore, making UV detection challenging. However, they typically show some absorbance at low UV wavelengths. A starting wavelength of 210-220 nm is often used for this class of compounds.[2][12] A photodiode array (PDA) detector is highly recommended to assess peak purity and determine the optimal detection wavelength.

Q4: My sample is dissolved in a strong solvent like pure acetonitrile, but my peaks are distorted. Why?

A4: Injecting a sample dissolved in a solvent significantly stronger than the initial mobile phase can cause severe peak distortion, including fronting or splitting.[2][13][14] This is because the strong solvent carries the analyte band too quickly and unevenly onto the column head. It is best practice to dissolve your sample in a solvent that is as close as possible in composition and strength to the initial mobile phase.[2][13]

Experimental Protocol: Baseline HPLC Method

This protocol provides a validated starting point for the analysis of 8β-Methoxyatractylenolide I. Optimization will likely be required based on your specific sample matrix and instrumentation.

ParameterSpecification
Column Reversed-Phase C18, 4.6 x 250 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Program 0-5 min: 30% B; 5-25 min: 30% to 70% B; 25-30 min: 70% to 95% B; 30-35 min: Hold at 95% B; 35.1-40 min: Return to 30% B (Re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detector PDA/UV at 220 nm
Sample Preparation Accurately weigh and dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of ~1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Troubleshooting Guide

This section addresses common issues encountered during HPLC analysis.

Problem 1: Variable or Drifting Retention Times

Q: My peak for 8β-Methoxyatractylenolide I is shifting to earlier or later elution times between injections. What is the cause?

A: Retention time (RT) drift is a common issue that can compromise data quality.[15] The most frequent causes include:

  • Inadequate Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. A typical equilibration time is 10-20 column volumes.[16]

  • Mobile Phase Composition Change: The more volatile organic solvent (e.g., acetonitrile) can evaporate from the reservoir over time, changing the mobile phase ratio and increasing retention times.[13][17] Keep solvent bottles capped.

  • Temperature Fluctuations: The column temperature must be stable. Use a column oven to maintain a consistent temperature, as even small changes can affect RT.[13][15]

  • Pump and System Leaks: Small, undetected leaks in the pump, fittings, or seals can cause flow rate fluctuations, leading to unstable retention times.[13][17]

  • Column Contamination: Buildup of strongly retained compounds from the sample matrix can alter the stationary phase chemistry over time.[14][16] Using a guard column and proper sample preparation can prevent this.[17]

Problem 2: Poor Peak Shape (Tailing or Fronting)

Q: My chromatographic peak is asymmetrical. What should I do?

A: Ideal peaks are symmetrical (Gaussian). Asymmetry can indicate several problems.[18]

  • Peak Tailing (Drawn-out on the right side):

    • Cause: Often caused by secondary interactions between the analyte and the stationary phase, such as acidic silanol (B1196071) groups on the silica (B1680970) support interacting with basic analytes.[18][19]

    • Solution: Adjusting the mobile phase pH with an additive like formic or trifluoroacetic acid can suppress these interactions.[20] Also, ensure the column is not contaminated or degraded.[20]

  • Peak Fronting (Sharp front, broad leading edge):

    • Cause: This is commonly a result of column overload or injecting the sample in a solvent much stronger than the mobile phase.[19][20]

    • Solution: Reduce the injection volume or dilute the sample.[11] Always try to dissolve the sample in the initial mobile phase composition.[13]

  • If All Peaks are Distorted: This often points to a problem at the column inlet, such as a partially blocked frit or a void in the packing material.[21] Backflushing the column or replacing it may be necessary.[21]

Problem 3: Low Resolution Between Peaks

Q: I cannot separate 8β-Methoxyatractylenolide I from a nearby impurity. How can I improve the separation?

A: Improving resolution requires optimizing the selectivity, efficiency, or retention of your method.

  • Optimize Mobile Phase Composition: This is often the most effective strategy.[8][22] Adjusting the gradient slope (making it shallower) or changing the organic modifier (e.g., from acetonitrile to methanol) can alter selectivity and improve separation.[4]

  • Adjust Flow Rate and Temperature: Lowering the flow rate can increase efficiency and improve resolution, though it will lengthen the run time.[4] Changing the temperature can also affect selectivity.[15]

Illustrative Data: Effect of Mobile Phase on Separation

The following table demonstrates how changing the isocratic mobile phase composition can affect the retention time (RT) and resolution (Rs) of 8β-Methoxyatractylenolide I and a hypothetical closely-eluting impurity.

% Acetonitrile in WaterRT of Impurity (min)RT of 8β-Methoxyatractylenolide I (min)Resolution (Rs)
60%8.59.11.2 (Poor Separation)
55%11.212.11.8 (Good Separation)
50%15.416.82.5 (Excellent Separation)

Visual Diagrams

Experimental Workflow

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing p1 Weigh Standard/ Sample p2 Dissolve in Initial Mobile Phase p1->p2 p3 Filter with 0.45 µm Syringe Filter p2->p3 h1 Inject Sample p3->h1 h2 Gradient Elution (C18 Column) h1->h2 h3 PDA/UV Detection (220 nm) h2->h3 d1 Integrate Peak Area h3->d1 d2 Quantify Concentration d1->d2 d3 Assess Peak Purity & System Suitability d1->d3

Caption: General workflow for HPLC analysis of 8β-Methoxyatractylenolide I.

Troubleshooting Logic for Peak Tailing

start Peak Tailing Observed q1 Are ALL peaks tailing? start->q1 sol_frit Problem is pre-column. Check for blocked guard column or column inlet frit. Consider void formation. q1->sol_frit YES q2 Is analyte basic? (e.g., contains amine) q1->q2 NO a1_yes YES a1_no NO sol_silanol Secondary silanol interactions likely. Decrease mobile phase pH (e.g., add 0.1% Formic Acid). q2->sol_silanol YES q3 Is column overloaded? q2->q3 NO a2_yes YES a2_no NO sol_overload Dilute sample or reduce injection volume. q3->sol_overload YES sol_contam Column may be contaminated or degraded. Flush with strong solvent or replace column. q3->sol_contam NO a3_yes YES a3_no NO

Caption: Decision tree for diagnosing the cause of peak tailing in HPLC.

References

Technical Support Center: Optimizing HPLC Separation of 8β-Methoxyatractylenolide I

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic analysis of 8β-Methoxyatractylenolide I. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and standardized protocols to assist researchers, scientists, and drug development professionals in achieving optimal, reproducible HPLC separations.

Disclaimer: Specific application notes for 8β-Methoxyatractylenolide I are not widely available. The following protocols and data are based on established methods for structurally similar sesquiterpenoid lactones, such as Atractylenolide I, II, and III, and general HPLC best practices.[1][2][3] The provided quantitative data is illustrative to demonstrate the effects of parameter changes.

Frequently Asked Questions (FAQs)

Q1: What is a suitable starting HPLC column for separating 8β-Methoxyatractylenolide I?

A1: A reversed-phase C18 column is the most common and effective choice for the analysis of sesquiterpenoid lactones.[3][4][5] A good starting point would be a column with dimensions of 4.6 x 250 mm and a 5 µm particle size, which provides a good balance between efficiency and backpressure. For higher throughput or resolution, consider columns with smaller particle sizes (e.g., < 2 µm for UHPLC) or superficially porous particles.[6]

Q2: How should I prepare the mobile phase for this analysis?

A2: For reversed-phase separation of sesquiterpenoids, a mobile phase consisting of acetonitrile and water is typically effective.[7] Using a gradient elution, where the concentration of acetonitrile is increased over time, is recommended for separating complex mixtures or samples from crude extracts.[8][9] Adding a small amount of acid, like 0.1% formic acid, to the mobile phase can improve peak shape and aid in ionization for mass spectrometry (MS) detection.[4][10] Always use HPLC-grade solvents and freshly prepared buffers.[11]

Q3: What detection wavelength should I use for 8β-Methoxyatractylenolide I?

A3: Many sesquiterpenoid lactones lack a strong chromophore, making UV detection challenging. However, they typically show some absorbance at low UV wavelengths. A starting wavelength of 210-220 nm is often used for this class of compounds.[2][12] A photodiode array (PDA) detector is highly recommended to assess peak purity and determine the optimal detection wavelength.

Q4: My sample is dissolved in a strong solvent like pure acetonitrile, but my peaks are distorted. Why?

A4: Injecting a sample dissolved in a solvent significantly stronger than the initial mobile phase can cause severe peak distortion, including fronting or splitting.[2][13][14] This is because the strong solvent carries the analyte band too quickly and unevenly onto the column head. It is best practice to dissolve your sample in a solvent that is as close as possible in composition and strength to the initial mobile phase.[2][13]

Experimental Protocol: Baseline HPLC Method

This protocol provides a validated starting point for the analysis of 8β-Methoxyatractylenolide I. Optimization will likely be required based on your specific sample matrix and instrumentation.

ParameterSpecification
Column Reversed-Phase C18, 4.6 x 250 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Program 0-5 min: 30% B; 5-25 min: 30% to 70% B; 25-30 min: 70% to 95% B; 30-35 min: Hold at 95% B; 35.1-40 min: Return to 30% B (Re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detector PDA/UV at 220 nm
Sample Preparation Accurately weigh and dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of ~1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Troubleshooting Guide

This section addresses common issues encountered during HPLC analysis.

Problem 1: Variable or Drifting Retention Times

Q: My peak for 8β-Methoxyatractylenolide I is shifting to earlier or later elution times between injections. What is the cause?

A: Retention time (RT) drift is a common issue that can compromise data quality.[15] The most frequent causes include:

  • Inadequate Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. A typical equilibration time is 10-20 column volumes.[16]

  • Mobile Phase Composition Change: The more volatile organic solvent (e.g., acetonitrile) can evaporate from the reservoir over time, changing the mobile phase ratio and increasing retention times.[13][17] Keep solvent bottles capped.

  • Temperature Fluctuations: The column temperature must be stable. Use a column oven to maintain a consistent temperature, as even small changes can affect RT.[13][15]

  • Pump and System Leaks: Small, undetected leaks in the pump, fittings, or seals can cause flow rate fluctuations, leading to unstable retention times.[13][17]

  • Column Contamination: Buildup of strongly retained compounds from the sample matrix can alter the stationary phase chemistry over time.[14][16] Using a guard column and proper sample preparation can prevent this.[17]

Problem 2: Poor Peak Shape (Tailing or Fronting)

Q: My chromatographic peak is asymmetrical. What should I do?

A: Ideal peaks are symmetrical (Gaussian). Asymmetry can indicate several problems.[18]

  • Peak Tailing (Drawn-out on the right side):

    • Cause: Often caused by secondary interactions between the analyte and the stationary phase, such as acidic silanol groups on the silica support interacting with basic analytes.[18][19]

    • Solution: Adjusting the mobile phase pH with an additive like formic or trifluoroacetic acid can suppress these interactions.[20] Also, ensure the column is not contaminated or degraded.[20]

  • Peak Fronting (Sharp front, broad leading edge):

    • Cause: This is commonly a result of column overload or injecting the sample in a solvent much stronger than the mobile phase.[19][20]

    • Solution: Reduce the injection volume or dilute the sample.[11] Always try to dissolve the sample in the initial mobile phase composition.[13]

  • If All Peaks are Distorted: This often points to a problem at the column inlet, such as a partially blocked frit or a void in the packing material.[21] Backflushing the column or replacing it may be necessary.[21]

Problem 3: Low Resolution Between Peaks

Q: I cannot separate 8β-Methoxyatractylenolide I from a nearby impurity. How can I improve the separation?

A: Improving resolution requires optimizing the selectivity, efficiency, or retention of your method.

  • Optimize Mobile Phase Composition: This is often the most effective strategy.[8][22] Adjusting the gradient slope (making it shallower) or changing the organic modifier (e.g., from acetonitrile to methanol) can alter selectivity and improve separation.[4]

  • Adjust Flow Rate and Temperature: Lowering the flow rate can increase efficiency and improve resolution, though it will lengthen the run time.[4] Changing the temperature can also affect selectivity.[15]

Illustrative Data: Effect of Mobile Phase on Separation

The following table demonstrates how changing the isocratic mobile phase composition can affect the retention time (RT) and resolution (Rs) of 8β-Methoxyatractylenolide I and a hypothetical closely-eluting impurity.

% Acetonitrile in WaterRT of Impurity (min)RT of 8β-Methoxyatractylenolide I (min)Resolution (Rs)
60%8.59.11.2 (Poor Separation)
55%11.212.11.8 (Good Separation)
50%15.416.82.5 (Excellent Separation)

Visual Diagrams

Experimental Workflow

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing p1 Weigh Standard/ Sample p2 Dissolve in Initial Mobile Phase p1->p2 p3 Filter with 0.45 µm Syringe Filter p2->p3 h1 Inject Sample p3->h1 h2 Gradient Elution (C18 Column) h1->h2 h3 PDA/UV Detection (220 nm) h2->h3 d1 Integrate Peak Area h3->d1 d2 Quantify Concentration d1->d2 d3 Assess Peak Purity & System Suitability d1->d3

Caption: General workflow for HPLC analysis of 8β-Methoxyatractylenolide I.

Troubleshooting Logic for Peak Tailing

start Peak Tailing Observed q1 Are ALL peaks tailing? start->q1 sol_frit Problem is pre-column. Check for blocked guard column or column inlet frit. Consider void formation. q1->sol_frit YES q2 Is analyte basic? (e.g., contains amine) q1->q2 NO a1_yes YES a1_no NO sol_silanol Secondary silanol interactions likely. Decrease mobile phase pH (e.g., add 0.1% Formic Acid). q2->sol_silanol YES q3 Is column overloaded? q2->q3 NO a2_yes YES a2_no NO sol_overload Dilute sample or reduce injection volume. q3->sol_overload YES sol_contam Column may be contaminated or degraded. Flush with strong solvent or replace column. q3->sol_contam NO a3_yes YES a3_no NO

Caption: Decision tree for diagnosing the cause of peak tailing in HPLC.

References

Technical Support Center: 8beta-Methoxyatractylenolide I Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 8beta-Methoxyatractylenolide I and related atractylenolide compounds in cell-based assays.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound precipitated out of solution when I added it to my cell culture medium. How can I resolve this?

A1: Precipitation is a common issue with hydrophobic compounds like atractylenolides. Atractylenolide III, a structurally similar compound, has poor solubility in aqueous solutions.[1] It is, however, soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and ethanol.[1]

Troubleshooting Steps:

  • Prepare a Concentrated Stock Solution: Dissolve the this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10-50 mM). Ensure the compound is fully dissolved. Gentle warming to 37°C may aid dissolution.

  • Use a Low Final DMSO Concentration: When preparing your working concentrations, dilute the stock solution in your cell culture medium. It is critical to keep the final concentration of DMSO in the culture medium below 0.5% (v/v), and ideally at or below 0.1%, to avoid solvent-induced cytotoxicity.

  • Perform Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your stock solution in pre-warmed cell culture medium to reach your desired final concentrations.

  • Solvent Control: Always include a vehicle control in your experiments, which consists of the cell culture medium with the same final concentration of DMSO used in your experimental wells.

Q2: I am not observing a dose-dependent cytotoxic effect with this compound in my cancer cell line. What could be the reason?

A2: Several factors could contribute to a lack of a dose-dependent response.

Possible Causes and Solutions:

  • Inappropriate Concentration Range: You may be using a concentration range that is too low to induce a cytotoxic effect or too high, causing a plateau in cell death. Based on studies with the related compound Atractylenolide I, cytotoxic effects in some cancer cell lines are observed in the micromolar range.[2][3] It is advisable to perform a broad-range dose-response experiment (e.g., 0.1 µM to 100 µM) to determine the optimal concentration range for your specific cell line.

  • Cell Line Sensitivity: Not all cell lines will be equally sensitive to a given compound. Atractylenolide I has shown varying effects on different colorectal cancer cell lines.[4][5] Consider testing a panel of cell lines if your primary line appears resistant.

  • Incubation Time: The duration of compound exposure is crucial. An incubation time that is too short may not be sufficient to induce apoptosis. For Atractylenolide I, effects on cell viability and apoptosis have been observed after 24 to 48 hours of treatment.[2]

  • Compound Stability: While information on the stability of this compound in cell culture media is limited, it is good practice to prepare fresh dilutions for each experiment.

Q3: I am seeing significant cell death in my vehicle (DMSO) control wells. How can I prevent this?

A3: Significant cell death in your vehicle control indicates that the concentration of the solvent is too high for your cells.

Recommendations:

  • Reduce Final DMSO Concentration: As mentioned previously, ensure the final DMSO concentration is at or below 0.1% (v/v).

  • Cell Line Specific Tolerance: Some cell lines are more sensitive to DMSO than others. You may need to perform a dose-response experiment with DMSO alone to determine the maximum tolerated concentration for your specific cell line.

  • Culture Conditions: Ensure optimal cell culture conditions, as stressed cells may be more susceptible to solvent toxicity.

Q4: What is the proposed mechanism of action for this compound, and how can I investigate this in my assay?

A4: While direct studies on this compound are limited, research on the related compound Atractylenolide I suggests that it can induce apoptosis and suppress glycolysis in cancer cells by inhibiting the JAK2/STAT3 signaling pathway.[4][5][6] Atractylenolide I has been shown to directly interact with JAK2, leading to a reduction in STAT3 phosphorylation.[4][5] This inhibition results in the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins like Bax, ultimately leading to caspase activation and apoptosis.[4][5]

To investigate this mechanism, you could:

  • Perform Western Blotting: Analyze the phosphorylation status of JAK2 and STAT3, as well as the expression levels of total STAT3, Bcl-2, Bax, cleaved caspase-3, and PARP.

  • Use a STAT3 Inhibitor: Compare the effects of this compound with a known STAT3 inhibitor as a positive control.

  • Gene Expression Analysis: Use qRT-PCR to measure changes in the mRNA levels of STAT3 target genes.

Quantitative Data Summary

The following table summarizes the half-maximal inhibitory concentration (IC50) values for related atractylenolide compounds in various cancer cell lines. This data can serve as a reference for designing dose-response experiments.

CompoundCell LineAssayIncubation Time (h)IC50 (µM)
Atractylenolide IPeritoneal Macrophages (LPS-stimulated)TNF-α Inhibition2423.1[2]
Atractylenolide IPeritoneal Macrophages (LPS-stimulated)NO Production Inhibition2441[2]
Atractylenolide IHL-60 (Human Leukemia)Cytotoxicity12~30 µg/mL
Atractylenolide IP-388 (Mouse Leukemia)Cytotoxicity12~30 µg/mL
AtractylodinA549 (Lung Cancer)Cell ViabilityNot Specified37.92 ± 1.59[7]
AtractylodinNCI-H23 (Lung Cancer)Cell ViabilityNot Specified76.88 ± 2.21[7]
AtractylodinNCI-H460 (Lung Cancer)Cell ViabilityNot Specified63.27 ± 1.48[7]
AtractylodinHCC827 (Lung Cancer)Cell ViabilityNot Specified61.05 ± 1.66[7]

Experimental Protocols

Detailed Protocol: MTT Cytotoxicity Assay

This protocol is adapted for assessing the cytotoxic effects of this compound on adherent cancer cell lines.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS), sterile

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)

  • 96-well flat-bottom cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in complete cell culture medium to obtain 2X working concentrations.

    • Remove the old medium from the wells and add 100 µL of the 2X working solutions to the respective wells. Include vehicle control wells (medium with the same final DMSO concentration) and untreated control wells.

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization of Formazan:

    • Carefully remove the medium from each well.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium only) from all other readings.

    • Calculate the percentage of cell viability for each treatment group relative to the untreated control.

    • Plot the percentage of cell viability against the compound concentration to determine the IC50 value.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed Cells in 96-well Plate treatment Treat Cells with Compound (e.g., 24-72 hours) cell_seeding->treatment compound_prep Prepare this compound Stock and Working Solutions compound_prep->treatment add_mtt Add MTT Reagent treatment->add_mtt incubation Incubate (2-4 hours) add_mtt->incubation solubilization Solubilize Formazan Crystals incubation->solubilization read_plate Read Absorbance (570 nm) solubilization->read_plate calculate_viability Calculate % Cell Viability read_plate->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Caption: Experimental workflow for a cell-based cytotoxicity assay.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_mitochondrion Mitochondrion cytokine_receptor Cytokine Receptor JAK2 JAK2 cytokine_receptor->JAK2 Activation STAT3 STAT3 JAK2->STAT3 Phosphorylation pSTAT3 p-STAT3 (dimer) STAT3->pSTAT3 pSTAT3_n p-STAT3 pSTAT3->pSTAT3_n Translocation Bcl2 Bcl-2 Bax Bax Bcl2->Bax Inhibition target_genes Target Gene Transcription (e.g., Bcl-2) pSTAT3_n->target_genes target_genes->Bcl2 Cytochrome_c Cytochrome c Release Bax->Cytochrome_c Apoptosis Apoptosis Cytochrome_c->Apoptosis Atractylenolide This compound (Atractylenolide I) Atractylenolide->JAK2 Inhibition

Caption: Proposed signaling pathway for Atractylenolide I-induced apoptosis.

References

Technical Support Center: 8beta-Methoxyatractylenolide I Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 8beta-Methoxyatractylenolide I and related atractylenolide compounds in cell-based assays.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound precipitated out of solution when I added it to my cell culture medium. How can I resolve this?

A1: Precipitation is a common issue with hydrophobic compounds like atractylenolides. Atractylenolide III, a structurally similar compound, has poor solubility in aqueous solutions.[1] It is, however, soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol.[1]

Troubleshooting Steps:

  • Prepare a Concentrated Stock Solution: Dissolve the this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10-50 mM). Ensure the compound is fully dissolved. Gentle warming to 37°C may aid dissolution.

  • Use a Low Final DMSO Concentration: When preparing your working concentrations, dilute the stock solution in your cell culture medium. It is critical to keep the final concentration of DMSO in the culture medium below 0.5% (v/v), and ideally at or below 0.1%, to avoid solvent-induced cytotoxicity.

  • Perform Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your stock solution in pre-warmed cell culture medium to reach your desired final concentrations.

  • Solvent Control: Always include a vehicle control in your experiments, which consists of the cell culture medium with the same final concentration of DMSO used in your experimental wells.

Q2: I am not observing a dose-dependent cytotoxic effect with this compound in my cancer cell line. What could be the reason?

A2: Several factors could contribute to a lack of a dose-dependent response.

Possible Causes and Solutions:

  • Inappropriate Concentration Range: You may be using a concentration range that is too low to induce a cytotoxic effect or too high, causing a plateau in cell death. Based on studies with the related compound Atractylenolide I, cytotoxic effects in some cancer cell lines are observed in the micromolar range.[2][3] It is advisable to perform a broad-range dose-response experiment (e.g., 0.1 µM to 100 µM) to determine the optimal concentration range for your specific cell line.

  • Cell Line Sensitivity: Not all cell lines will be equally sensitive to a given compound. Atractylenolide I has shown varying effects on different colorectal cancer cell lines.[4][5] Consider testing a panel of cell lines if your primary line appears resistant.

  • Incubation Time: The duration of compound exposure is crucial. An incubation time that is too short may not be sufficient to induce apoptosis. For Atractylenolide I, effects on cell viability and apoptosis have been observed after 24 to 48 hours of treatment.[2]

  • Compound Stability: While information on the stability of this compound in cell culture media is limited, it is good practice to prepare fresh dilutions for each experiment.

Q3: I am seeing significant cell death in my vehicle (DMSO) control wells. How can I prevent this?

A3: Significant cell death in your vehicle control indicates that the concentration of the solvent is too high for your cells.

Recommendations:

  • Reduce Final DMSO Concentration: As mentioned previously, ensure the final DMSO concentration is at or below 0.1% (v/v).

  • Cell Line Specific Tolerance: Some cell lines are more sensitive to DMSO than others. You may need to perform a dose-response experiment with DMSO alone to determine the maximum tolerated concentration for your specific cell line.

  • Culture Conditions: Ensure optimal cell culture conditions, as stressed cells may be more susceptible to solvent toxicity.

Q4: What is the proposed mechanism of action for this compound, and how can I investigate this in my assay?

A4: While direct studies on this compound are limited, research on the related compound Atractylenolide I suggests that it can induce apoptosis and suppress glycolysis in cancer cells by inhibiting the JAK2/STAT3 signaling pathway.[4][5][6] Atractylenolide I has been shown to directly interact with JAK2, leading to a reduction in STAT3 phosphorylation.[4][5] This inhibition results in the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins like Bax, ultimately leading to caspase activation and apoptosis.[4][5]

To investigate this mechanism, you could:

  • Perform Western Blotting: Analyze the phosphorylation status of JAK2 and STAT3, as well as the expression levels of total STAT3, Bcl-2, Bax, cleaved caspase-3, and PARP.

  • Use a STAT3 Inhibitor: Compare the effects of this compound with a known STAT3 inhibitor as a positive control.

  • Gene Expression Analysis: Use qRT-PCR to measure changes in the mRNA levels of STAT3 target genes.

Quantitative Data Summary

The following table summarizes the half-maximal inhibitory concentration (IC50) values for related atractylenolide compounds in various cancer cell lines. This data can serve as a reference for designing dose-response experiments.

CompoundCell LineAssayIncubation Time (h)IC50 (µM)
Atractylenolide IPeritoneal Macrophages (LPS-stimulated)TNF-α Inhibition2423.1[2]
Atractylenolide IPeritoneal Macrophages (LPS-stimulated)NO Production Inhibition2441[2]
Atractylenolide IHL-60 (Human Leukemia)Cytotoxicity12~30 µg/mL
Atractylenolide IP-388 (Mouse Leukemia)Cytotoxicity12~30 µg/mL
AtractylodinA549 (Lung Cancer)Cell ViabilityNot Specified37.92 ± 1.59[7]
AtractylodinNCI-H23 (Lung Cancer)Cell ViabilityNot Specified76.88 ± 2.21[7]
AtractylodinNCI-H460 (Lung Cancer)Cell ViabilityNot Specified63.27 ± 1.48[7]
AtractylodinHCC827 (Lung Cancer)Cell ViabilityNot Specified61.05 ± 1.66[7]

Experimental Protocols

Detailed Protocol: MTT Cytotoxicity Assay

This protocol is adapted for assessing the cytotoxic effects of this compound on adherent cancer cell lines.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS), sterile

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)

  • 96-well flat-bottom cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in complete cell culture medium to obtain 2X working concentrations.

    • Remove the old medium from the wells and add 100 µL of the 2X working solutions to the respective wells. Include vehicle control wells (medium with the same final DMSO concentration) and untreated control wells.

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Solubilization of Formazan:

    • Carefully remove the medium from each well.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium only) from all other readings.

    • Calculate the percentage of cell viability for each treatment group relative to the untreated control.

    • Plot the percentage of cell viability against the compound concentration to determine the IC50 value.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed Cells in 96-well Plate treatment Treat Cells with Compound (e.g., 24-72 hours) cell_seeding->treatment compound_prep Prepare this compound Stock and Working Solutions compound_prep->treatment add_mtt Add MTT Reagent treatment->add_mtt incubation Incubate (2-4 hours) add_mtt->incubation solubilization Solubilize Formazan Crystals incubation->solubilization read_plate Read Absorbance (570 nm) solubilization->read_plate calculate_viability Calculate % Cell Viability read_plate->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Caption: Experimental workflow for a cell-based cytotoxicity assay.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_mitochondrion Mitochondrion cytokine_receptor Cytokine Receptor JAK2 JAK2 cytokine_receptor->JAK2 Activation STAT3 STAT3 JAK2->STAT3 Phosphorylation pSTAT3 p-STAT3 (dimer) STAT3->pSTAT3 pSTAT3_n p-STAT3 pSTAT3->pSTAT3_n Translocation Bcl2 Bcl-2 Bax Bax Bcl2->Bax Inhibition target_genes Target Gene Transcription (e.g., Bcl-2) pSTAT3_n->target_genes target_genes->Bcl2 Cytochrome_c Cytochrome c Release Bax->Cytochrome_c Apoptosis Apoptosis Cytochrome_c->Apoptosis Atractylenolide This compound (Atractylenolide I) Atractylenolide->JAK2 Inhibition

Caption: Proposed signaling pathway for Atractylenolide I-induced apoptosis.

References

Technical Support Center: Enhancing the Bioavailability of 8β-Methoxyatractylenolide I

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 8β-Methoxyatractylenolide I. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to enhancing the oral bioavailability of this promising natural compound.

Disclaimer: Much of the available research has been conducted on Atractylenolide I. While structurally similar, it is important to note that the following information often uses Atractylenolide I as a proxy for 8β-Methoxyatractylenolide I. Researchers should validate these findings for their specific compound of interest.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges associated with the oral bioavailability of 8β-Methoxyatractylenolide I?

A1: Like many sesquiterpene lactones, 8β-Methoxyatractylenolide I is expected to face challenges with oral bioavailability primarily due to:

  • Poor Aqueous Solubility: Limited solubility in gastrointestinal fluids can lead to a low dissolution rate, which is often the rate-limiting step for absorption.

  • P-glycoprotein (P-gp) Efflux: Evidence suggests that Atractylenolide I is a substrate of the P-gp efflux pump in the intestines. This transporter actively pumps the compound back into the intestinal lumen, reducing its net absorption into the bloodstream.[1][2]

Q2: Is low solubility the primary barrier? Some sources suggest Atractylenolides are rapidly absorbed.

A2: This is a valid point of clarification. While some studies indicate that Atractylenolides are readily absorbed, this is often in preclinical models and may not fully reflect the challenges in achieving therapeutic concentrations in humans.[3] The term "rapidly absorbed" can refer to the rate of appearance in the plasma (Tmax), which can be short even if the overall absorbed fraction (bioavailability) is low. Therefore, both poor solubility and P-gp efflux are critical factors to address.

Q3: What are the most promising strategies to enhance the bioavailability of 8β-Methoxyatractylenolide I?

A3: Several formulation strategies can be employed to overcome the challenges of poor solubility and P-gp efflux:

  • Solid Dispersions: Dispersing the compound in a hydrophilic polymer matrix at a molecular level can significantly improve its dissolution rate and extent.[2][4][5][6][7][8][9][10][11]

  • Nanoformulations: Reducing the particle size to the nanometer range increases the surface area for dissolution. Technologies like nanoparticles and self-emulsifying drug delivery systems (SEDDS) are promising.[1][12][13][14]

  • Co-administration with P-gp Inhibitors: Using a known P-gp inhibitor, such as verapamil (B1683045), can block the efflux pump and increase intestinal absorption.[15][16][17][18]

  • Cyclodextrin (B1172386) Inclusion Complexes: Encapsulating the molecule within cyclodextrin cavities can enhance its aqueous solubility.[19][20][21][22][23]

Troubleshooting Guides

Issue 1: Low and Variable Oral Bioavailability in Preclinical Animal Studies
Possible Cause Troubleshooting Step
Poor Dissolution Formulate 8β-Methoxyatractylenolide I as a solid dispersion or a nanoformulation to improve its dissolution rate.
P-gp Efflux Co-administer with a P-gp inhibitor (e.g., verapamil) to assess the impact of efflux on absorption.
First-Pass Metabolism While not extensively reported for this compound, consider potential metabolism by cytochrome P450 enzymes in the gut wall and liver.
Issue 2: Inconsistent Results in Caco-2 Permeability Assays
Possible Cause Troubleshooting Step
Low Apparent Permeability (Papp A-B) This is expected due to low solubility and P-gp efflux. Use a formulation strategy (e.g., solubilizing excipients) in the assay to improve dissolution.
High Efflux Ratio (Papp B-A / Papp A-B) This confirms P-gp mediated efflux. Repeat the assay in the presence of a P-gp inhibitor (e.g., verapamil) to see if the efflux ratio decreases and Papp (A-B) increases.
Poor Mass Balance The compound may be binding to the plate material or accumulating within the cells. Use low-binding plates and lyse the cells at the end of the experiment to quantify intracellular concentration.

Data Presentation

Table 1: Physicochemical Properties of Atractylenolide I (as a proxy)
PropertyValueImplication for Bioavailability
Molecular Formula C15H18O2
Molecular Weight 230.30 g/mol
Aqueous Solubility Poorly solubleLow dissolution rate limited absorption.
LogP (Predicted) ~2.5-3.5Lipophilic nature suggests good passive diffusion potential if dissolved.
Table 2: Pharmacokinetic Parameters of Atractylenolide I in Rats (Oral Administration)
FormulationDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Reference
Crude Extract 20 g/kg (extract)7.99 ± 1.20.81 ± 0.11-[24]
Pure Compound 80420 ± 350.21 ± 0.041313 ± 146[24]
Table 3: Expected Impact of Formulation Strategies on Pharmacokinetic Parameters
Formulation StrategyExpected Change in CmaxExpected Change in AUCRationale
Solid Dispersion IncreaseSignificant IncreaseImproved dissolution rate and extent.
Nanoformulation IncreaseSignificant IncreaseIncreased surface area for dissolution and potential for lymphatic uptake.
Co-administration with P-gp inhibitor IncreaseIncreaseInhibition of intestinal efflux, leading to higher net absorption.

Experimental Protocols

Protocol 1: Preparation of a Solid Dispersion by Solvent Evaporation
  • Dissolution: Dissolve 8β-Methoxyatractylenolide I and a hydrophilic carrier (e.g., polyvinylpyrrolidone (B124986) K30, PVP K30) in a suitable organic solvent (e.g., ethanol, methanol) in a 1:4 w/w ratio.

  • Evaporation: Remove the solvent using a rotary evaporator at 40-50°C under reduced pressure until a dry film is formed.

  • Drying: Further dry the solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

  • Pulverization and Sieving: Gently pulverize the dried mass using a mortar and pestle and pass it through a fine-mesh sieve to obtain a uniform powder.

  • Characterization: Characterize the solid dispersion for drug content, dissolution rate, and solid-state properties (e.g., using DSC and XRD to confirm the amorphous state).

Protocol 2: In Vitro Caco-2 Permeability Assay to Assess P-gp Efflux
  • Cell Culture: Culture Caco-2 cells on Transwell inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity.

  • Bidirectional Transport Study:

    • Apical to Basolateral (A-B): Add 8β-Methoxyatractylenolide I (e.g., at 10 µM) to the apical side and collect samples from the basolateral side at predetermined time points (e.g., 30, 60, 90, 120 minutes).

    • Basolateral to Apical (B-A): Add the compound to the basolateral side and collect samples from the apical side at the same time points.

  • P-gp Inhibition: Repeat the bidirectional transport study in the presence of a P-gp inhibitor (e.g., 100 µM verapamil) on the apical side.

  • Sample Analysis: Quantify the concentration of 8β-Methoxyatractylenolide I in the collected samples using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions and determine the efflux ratio (Papp B-A / Papp A-B). A significant decrease in the efflux ratio in the presence of the inhibitor confirms P-gp mediated transport.

Visualizations

Signaling Pathways

Atractylenolide I has been shown to inhibit key signaling pathways involved in cell proliferation and survival, which are relevant to its potential therapeutic applications.

experimental_workflow cluster_formulation Formulation Development cluster_testing Bioavailability Assessment start 8β-Methoxyatractylenolide I (Poorly Soluble) sd Solid Dispersion start->sd nano Nanoformulation start->nano pgp Co-administration with P-gp Inhibitor start->pgp invitro In Vitro Dissolution & Caco-2 Permeability sd->invitro nano->invitro pgp->invitro invivo In Vivo Pharmacokinetic Study (Rats) invitro->invivo analysis Data Analysis: Cmax, Tmax, AUC invivo->analysis end end analysis->end Enhanced Bioavailability

Caption: Experimental workflow for enhancing and assessing the bioavailability of 8β-Methoxyatractylenolide I.

JAK2_STAT3_Pathway cytokine Cytokine receptor Cytokine Receptor cytokine->receptor jak2 JAK2 receptor->jak2 activates p_jak2 p-JAK2 jak2->p_jak2 autophosphorylates stat3 STAT3 p_stat3 p-STAT3 stat3->p_stat3 p_jak2->stat3 phosphorylates dimer STAT3 Dimer p_stat3->dimer dimerizes nucleus Nucleus dimer->nucleus translocates to transcription Gene Transcription (Proliferation, Survival) nucleus->transcription atl1 8β-Methoxyatractylenolide I atl1->p_jak2 inhibits

Caption: Inhibition of the JAK2/STAT3 signaling pathway by 8β-Methoxyatractylenolide I.

PI3K_Akt_mTOR_Pathway gf Growth Factor rtk Receptor Tyrosine Kinase (RTK) gf->rtk pi3k PI3K rtk->pi3k activates pip2 PIP2 pi3k->pip2 phosphorylates pip3 PIP3 pip2->pip3 akt Akt pip3->akt activates p_akt p-Akt akt->p_akt mtor mTOR p_akt->mtor activates p_mtor p-mTOR mtor->p_mtor downstream Downstream Effects (Cell Growth, Proliferation) p_mtor->downstream atl1 8β-Methoxyatractylenolide I atl1->p_akt inhibits

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by 8β-Methoxyatractylenolide I.

References

Technical Support Center: Enhancing the Bioavailability of 8β-Methoxyatractylenolide I

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 8β-Methoxyatractylenolide I. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to enhancing the oral bioavailability of this promising natural compound.

Disclaimer: Much of the available research has been conducted on Atractylenolide I. While structurally similar, it is important to note that the following information often uses Atractylenolide I as a proxy for 8β-Methoxyatractylenolide I. Researchers should validate these findings for their specific compound of interest.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges associated with the oral bioavailability of 8β-Methoxyatractylenolide I?

A1: Like many sesquiterpene lactones, 8β-Methoxyatractylenolide I is expected to face challenges with oral bioavailability primarily due to:

  • Poor Aqueous Solubility: Limited solubility in gastrointestinal fluids can lead to a low dissolution rate, which is often the rate-limiting step for absorption.

  • P-glycoprotein (P-gp) Efflux: Evidence suggests that Atractylenolide I is a substrate of the P-gp efflux pump in the intestines. This transporter actively pumps the compound back into the intestinal lumen, reducing its net absorption into the bloodstream.[1][2]

Q2: Is low solubility the primary barrier? Some sources suggest Atractylenolides are rapidly absorbed.

A2: This is a valid point of clarification. While some studies indicate that Atractylenolides are readily absorbed, this is often in preclinical models and may not fully reflect the challenges in achieving therapeutic concentrations in humans.[3] The term "rapidly absorbed" can refer to the rate of appearance in the plasma (Tmax), which can be short even if the overall absorbed fraction (bioavailability) is low. Therefore, both poor solubility and P-gp efflux are critical factors to address.

Q3: What are the most promising strategies to enhance the bioavailability of 8β-Methoxyatractylenolide I?

A3: Several formulation strategies can be employed to overcome the challenges of poor solubility and P-gp efflux:

  • Solid Dispersions: Dispersing the compound in a hydrophilic polymer matrix at a molecular level can significantly improve its dissolution rate and extent.[2][4][5][6][7][8][9][10][11]

  • Nanoformulations: Reducing the particle size to the nanometer range increases the surface area for dissolution. Technologies like nanoparticles and self-emulsifying drug delivery systems (SEDDS) are promising.[1][12][13][14]

  • Co-administration with P-gp Inhibitors: Using a known P-gp inhibitor, such as verapamil, can block the efflux pump and increase intestinal absorption.[15][16][17][18]

  • Cyclodextrin Inclusion Complexes: Encapsulating the molecule within cyclodextrin cavities can enhance its aqueous solubility.[19][20][21][22][23]

Troubleshooting Guides

Issue 1: Low and Variable Oral Bioavailability in Preclinical Animal Studies
Possible Cause Troubleshooting Step
Poor Dissolution Formulate 8β-Methoxyatractylenolide I as a solid dispersion or a nanoformulation to improve its dissolution rate.
P-gp Efflux Co-administer with a P-gp inhibitor (e.g., verapamil) to assess the impact of efflux on absorption.
First-Pass Metabolism While not extensively reported for this compound, consider potential metabolism by cytochrome P450 enzymes in the gut wall and liver.
Issue 2: Inconsistent Results in Caco-2 Permeability Assays
Possible Cause Troubleshooting Step
Low Apparent Permeability (Papp A-B) This is expected due to low solubility and P-gp efflux. Use a formulation strategy (e.g., solubilizing excipients) in the assay to improve dissolution.
High Efflux Ratio (Papp B-A / Papp A-B) This confirms P-gp mediated efflux. Repeat the assay in the presence of a P-gp inhibitor (e.g., verapamil) to see if the efflux ratio decreases and Papp (A-B) increases.
Poor Mass Balance The compound may be binding to the plate material or accumulating within the cells. Use low-binding plates and lyse the cells at the end of the experiment to quantify intracellular concentration.

Data Presentation

Table 1: Physicochemical Properties of Atractylenolide I (as a proxy)
PropertyValueImplication for Bioavailability
Molecular Formula C15H18O2
Molecular Weight 230.30 g/mol
Aqueous Solubility Poorly solubleLow dissolution rate limited absorption.
LogP (Predicted) ~2.5-3.5Lipophilic nature suggests good passive diffusion potential if dissolved.
Table 2: Pharmacokinetic Parameters of Atractylenolide I in Rats (Oral Administration)
FormulationDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Reference
Crude Extract 20 g/kg (extract)7.99 ± 1.20.81 ± 0.11-[24]
Pure Compound 80420 ± 350.21 ± 0.041313 ± 146[24]
Table 3: Expected Impact of Formulation Strategies on Pharmacokinetic Parameters
Formulation StrategyExpected Change in CmaxExpected Change in AUCRationale
Solid Dispersion IncreaseSignificant IncreaseImproved dissolution rate and extent.
Nanoformulation IncreaseSignificant IncreaseIncreased surface area for dissolution and potential for lymphatic uptake.
Co-administration with P-gp inhibitor IncreaseIncreaseInhibition of intestinal efflux, leading to higher net absorption.

Experimental Protocols

Protocol 1: Preparation of a Solid Dispersion by Solvent Evaporation
  • Dissolution: Dissolve 8β-Methoxyatractylenolide I and a hydrophilic carrier (e.g., polyvinylpyrrolidone K30, PVP K30) in a suitable organic solvent (e.g., ethanol, methanol) in a 1:4 w/w ratio.

  • Evaporation: Remove the solvent using a rotary evaporator at 40-50°C under reduced pressure until a dry film is formed.

  • Drying: Further dry the solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

  • Pulverization and Sieving: Gently pulverize the dried mass using a mortar and pestle and pass it through a fine-mesh sieve to obtain a uniform powder.

  • Characterization: Characterize the solid dispersion for drug content, dissolution rate, and solid-state properties (e.g., using DSC and XRD to confirm the amorphous state).

Protocol 2: In Vitro Caco-2 Permeability Assay to Assess P-gp Efflux
  • Cell Culture: Culture Caco-2 cells on Transwell inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity.

  • Bidirectional Transport Study:

    • Apical to Basolateral (A-B): Add 8β-Methoxyatractylenolide I (e.g., at 10 µM) to the apical side and collect samples from the basolateral side at predetermined time points (e.g., 30, 60, 90, 120 minutes).

    • Basolateral to Apical (B-A): Add the compound to the basolateral side and collect samples from the apical side at the same time points.

  • P-gp Inhibition: Repeat the bidirectional transport study in the presence of a P-gp inhibitor (e.g., 100 µM verapamil) on the apical side.

  • Sample Analysis: Quantify the concentration of 8β-Methoxyatractylenolide I in the collected samples using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions and determine the efflux ratio (Papp B-A / Papp A-B). A significant decrease in the efflux ratio in the presence of the inhibitor confirms P-gp mediated transport.

Visualizations

Signaling Pathways

Atractylenolide I has been shown to inhibit key signaling pathways involved in cell proliferation and survival, which are relevant to its potential therapeutic applications.

experimental_workflow cluster_formulation Formulation Development cluster_testing Bioavailability Assessment start 8β-Methoxyatractylenolide I (Poorly Soluble) sd Solid Dispersion start->sd nano Nanoformulation start->nano pgp Co-administration with P-gp Inhibitor start->pgp invitro In Vitro Dissolution & Caco-2 Permeability sd->invitro nano->invitro pgp->invitro invivo In Vivo Pharmacokinetic Study (Rats) invitro->invivo analysis Data Analysis: Cmax, Tmax, AUC invivo->analysis end end analysis->end Enhanced Bioavailability

Caption: Experimental workflow for enhancing and assessing the bioavailability of 8β-Methoxyatractylenolide I.

JAK2_STAT3_Pathway cytokine Cytokine receptor Cytokine Receptor cytokine->receptor jak2 JAK2 receptor->jak2 activates p_jak2 p-JAK2 jak2->p_jak2 autophosphorylates stat3 STAT3 p_stat3 p-STAT3 stat3->p_stat3 p_jak2->stat3 phosphorylates dimer STAT3 Dimer p_stat3->dimer dimerizes nucleus Nucleus dimer->nucleus translocates to transcription Gene Transcription (Proliferation, Survival) nucleus->transcription atl1 8β-Methoxyatractylenolide I atl1->p_jak2 inhibits

Caption: Inhibition of the JAK2/STAT3 signaling pathway by 8β-Methoxyatractylenolide I.

PI3K_Akt_mTOR_Pathway gf Growth Factor rtk Receptor Tyrosine Kinase (RTK) gf->rtk pi3k PI3K rtk->pi3k activates pip2 PIP2 pi3k->pip2 phosphorylates pip3 PIP3 pip2->pip3 akt Akt pip3->akt activates p_akt p-Akt akt->p_akt mtor mTOR p_akt->mtor activates p_mtor p-mTOR mtor->p_mtor downstream Downstream Effects (Cell Growth, Proliferation) p_mtor->downstream atl1 8β-Methoxyatractylenolide I atl1->p_akt inhibits

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by 8β-Methoxyatractylenolide I.

References

8beta-Methoxyatractylenolide I dosage and concentration optimization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the dosage and concentration optimization of 8beta-Methoxyatractylenolide I for in vitro and in vivo experiments. As specific experimental data for this compound is limited, this guide leverages information from structurally related sesquiterpenoids isolated from Atractylodes macrocephala to provide a starting point for your research.

Frequently Asked Questions (FAQs)

Q1: I am starting my experiments with this compound. What is a good starting concentration range for in vitro cell-based assays?

A1: For novel compounds like this compound, it is recommended to start with a broad concentration range to determine the dose-response curve. Based on studies of other sesquiterpenoids from Atractylodes macrocephala, a starting range of 0.1 µM to 100 µM is advisable. For instance, the IC50 value for a related compound, selina-4(14),7,11-trien-9-ol, in inhibiting LSD1 activity was found to be 34.0 μM[1][2]. For anti-inflammatory activity, IC50 values for some sesquiterpenoids from the same plant were in the range of 32.3 to 48.6 µM for inhibiting nitric oxide production[3]. Therefore, a logarithmic dilution series (e.g., 0.1, 1, 10, 50, 100 µM) is a practical approach to identify the effective concentration range.

Q2: How should I prepare a stock solution of this compound?

A2: this compound is a natural product that is typically soluble in organic solvents. A common practice is to prepare a high-concentration stock solution in dimethyl sulfoxide (B87167) (DMSO). For example, a 10 mM or 20 mM stock solution in DMSO can be prepared and stored at -20°C or -80°C for long-term use[4]. When preparing your working concentrations for cell culture experiments, ensure the final concentration of DMSO in the medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Q3: What is a potential starting dose for in vivo animal studies with this compound?

A3: While there is no specific in vivo dosage information for this compound, data from a related compound, atractylenolide I, can provide a valuable reference. For atractylenolide I, an ID50 of 15.15 mg/kg was reported for inhibiting the vascular index in a mouse model of chronic inflammation[5]. For initial in vivo studies with this compound, a dose range of 10-50 mg/kg could be a reasonable starting point, with subsequent adjustments based on observed efficacy and toxicity. A common formulation for in vivo administration of similar compounds involves dissolving the compound in DMSO and then diluting it with a mixture of PEG300, Tween 80, and saline or PBS[4].

Q4: What are the likely biological activities and signaling pathways affected by this compound?

A4: Sesquiterpenoids from Atractylodes macrocephala are known to possess anti-inflammatory and antioxidant activities. Related compounds have been shown to regulate the Keap1-Nrf2-ARE pathway, which is crucial for antioxidant responses[1][6]. Additionally, the anti-inflammatory effects of similar compounds are often mediated through the inhibition of the NF-κB signaling pathway, leading to a reduction in pro-inflammatory mediators like nitric oxide (NO), TNF-α, IL-1β, and IL-6[5][7]. Therefore, it is plausible that this compound may also exert its effects through these pathways.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is essential to determine the cytotoxic potential of this compound and to select non-toxic concentrations for subsequent functional assays.

  • Cell Seeding: Seed cells (e.g., RAW 264.7 macrophages, HEK293T) in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in the cell culture medium. Replace the old medium with the medium containing different concentrations of the compound (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (medium with the same percentage of DMSO as the highest concentration of the compound).

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Anti-inflammatory Activity Assay (Nitric Oxide Production)

This protocol helps to assess the anti-inflammatory potential of this compound by measuring the inhibition of nitric oxide (NO) production in LPS-stimulated macrophages.

  • Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Pre-treatment: Treat the cells with various non-toxic concentrations of this compound for 1 hour.

  • LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 24 hours. Include a negative control (cells only), a vehicle control (cells + vehicle + LPS), and a positive control (cells + known inhibitor + LPS).

  • Nitrite Measurement (Griess Assay):

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent I (1% sulfanilamide (B372717) in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) and incubate for another 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the vehicle control.

Signaling Pathway Diagrams

The following diagrams illustrate potential signaling pathways that may be modulated by this compound, based on the activity of related compounds.

Keap1_Nrf2_ARE_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MAI 8beta-Methoxy- atractylenolide I Keap1 Keap1 MAI->Keap1 Inhibits Nrf2 Nrf2 Keap1->Nrf2 Binds and promotes degradation Cul3 Cul3-Rbx1 (Ubiquitin Ligase) Keap1->Cul3 Nrf2->Cul3 Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Maf Maf Nrf2_n->Maf Dimerizes with ARE ARE (Antioxidant Response Element) Maf->ARE Binds to Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Genes Activates Transcription

Caption: Keap1-Nrf2-ARE signaling pathway potentially activated by this compound.

NFkB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 MAI 8beta-Methoxy- atractylenolide I IKK IKK Complex MAI->IKK Inhibits MyD88->IKK IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB IkB_p p-IκBα NFkB_n NF-κB NFkB->NFkB_n Translocation Proteasome Proteasome IkB_p->Proteasome Degradation DNA DNA NFkB_n->DNA Binds to Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) DNA->Genes Activates Transcription

Caption: NF-κB signaling pathway potentially inhibited by this compound.

Quantitative Data Summary

The following table summarizes IC50 and ID50 values for related sesquiterpenoids from Atractylodes macrocephala, which can serve as a reference for designing experiments with this compound.

CompoundAssayModelIC50 / ID50Reference
Selina-4(14),7,11-trien-9-olLSD1 InhibitionEnzymatic Assay34.0 µM[1][2]
Sesquiterpenoids (compounds 4, 7, 8)Nitric Oxide Production InhibitionRAW 264.7 cells32.3 - 48.6 µM[3]
Atractylenolide IAngiogenesis Inhibition (Vascular Index)Mouse Air Pouch Model15.15 mg/kg[5]
Atractylenolide IAngiogenesis Inhibition (Microvessel Outgrowth)Mouse Aortic Ring3.89 µg/mL[5]

References

8beta-Methoxyatractylenolide I dosage and concentration optimization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the dosage and concentration optimization of 8beta-Methoxyatractylenolide I for in vitro and in vivo experiments. As specific experimental data for this compound is limited, this guide leverages information from structurally related sesquiterpenoids isolated from Atractylodes macrocephala to provide a starting point for your research.

Frequently Asked Questions (FAQs)

Q1: I am starting my experiments with this compound. What is a good starting concentration range for in vitro cell-based assays?

A1: For novel compounds like this compound, it is recommended to start with a broad concentration range to determine the dose-response curve. Based on studies of other sesquiterpenoids from Atractylodes macrocephala, a starting range of 0.1 µM to 100 µM is advisable. For instance, the IC50 value for a related compound, selina-4(14),7,11-trien-9-ol, in inhibiting LSD1 activity was found to be 34.0 μM[1][2]. For anti-inflammatory activity, IC50 values for some sesquiterpenoids from the same plant were in the range of 32.3 to 48.6 µM for inhibiting nitric oxide production[3]. Therefore, a logarithmic dilution series (e.g., 0.1, 1, 10, 50, 100 µM) is a practical approach to identify the effective concentration range.

Q2: How should I prepare a stock solution of this compound?

A2: this compound is a natural product that is typically soluble in organic solvents. A common practice is to prepare a high-concentration stock solution in dimethyl sulfoxide (DMSO). For example, a 10 mM or 20 mM stock solution in DMSO can be prepared and stored at -20°C or -80°C for long-term use[4]. When preparing your working concentrations for cell culture experiments, ensure the final concentration of DMSO in the medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Q3: What is a potential starting dose for in vivo animal studies with this compound?

A3: While there is no specific in vivo dosage information for this compound, data from a related compound, atractylenolide I, can provide a valuable reference. For atractylenolide I, an ID50 of 15.15 mg/kg was reported for inhibiting the vascular index in a mouse model of chronic inflammation[5]. For initial in vivo studies with this compound, a dose range of 10-50 mg/kg could be a reasonable starting point, with subsequent adjustments based on observed efficacy and toxicity. A common formulation for in vivo administration of similar compounds involves dissolving the compound in DMSO and then diluting it with a mixture of PEG300, Tween 80, and saline or PBS[4].

Q4: What are the likely biological activities and signaling pathways affected by this compound?

A4: Sesquiterpenoids from Atractylodes macrocephala are known to possess anti-inflammatory and antioxidant activities. Related compounds have been shown to regulate the Keap1-Nrf2-ARE pathway, which is crucial for antioxidant responses[1][6]. Additionally, the anti-inflammatory effects of similar compounds are often mediated through the inhibition of the NF-κB signaling pathway, leading to a reduction in pro-inflammatory mediators like nitric oxide (NO), TNF-α, IL-1β, and IL-6[5][7]. Therefore, it is plausible that this compound may also exert its effects through these pathways.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is essential to determine the cytotoxic potential of this compound and to select non-toxic concentrations for subsequent functional assays.

  • Cell Seeding: Seed cells (e.g., RAW 264.7 macrophages, HEK293T) in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in the cell culture medium. Replace the old medium with the medium containing different concentrations of the compound (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (medium with the same percentage of DMSO as the highest concentration of the compound).

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Anti-inflammatory Activity Assay (Nitric Oxide Production)

This protocol helps to assess the anti-inflammatory potential of this compound by measuring the inhibition of nitric oxide (NO) production in LPS-stimulated macrophages.

  • Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Pre-treatment: Treat the cells with various non-toxic concentrations of this compound for 1 hour.

  • LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 24 hours. Include a negative control (cells only), a vehicle control (cells + vehicle + LPS), and a positive control (cells + known inhibitor + LPS).

  • Nitrite Measurement (Griess Assay):

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the vehicle control.

Signaling Pathway Diagrams

The following diagrams illustrate potential signaling pathways that may be modulated by this compound, based on the activity of related compounds.

Keap1_Nrf2_ARE_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MAI 8beta-Methoxy- atractylenolide I Keap1 Keap1 MAI->Keap1 Inhibits Nrf2 Nrf2 Keap1->Nrf2 Binds and promotes degradation Cul3 Cul3-Rbx1 (Ubiquitin Ligase) Keap1->Cul3 Nrf2->Cul3 Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Maf Maf Nrf2_n->Maf Dimerizes with ARE ARE (Antioxidant Response Element) Maf->ARE Binds to Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Genes Activates Transcription

Caption: Keap1-Nrf2-ARE signaling pathway potentially activated by this compound.

NFkB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 MAI 8beta-Methoxy- atractylenolide I IKK IKK Complex MAI->IKK Inhibits MyD88->IKK IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB IkB_p p-IκBα NFkB_n NF-κB NFkB->NFkB_n Translocation Proteasome Proteasome IkB_p->Proteasome Degradation DNA DNA NFkB_n->DNA Binds to Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) DNA->Genes Activates Transcription

Caption: NF-κB signaling pathway potentially inhibited by this compound.

Quantitative Data Summary

The following table summarizes IC50 and ID50 values for related sesquiterpenoids from Atractylodes macrocephala, which can serve as a reference for designing experiments with this compound.

CompoundAssayModelIC50 / ID50Reference
Selina-4(14),7,11-trien-9-olLSD1 InhibitionEnzymatic Assay34.0 µM[1][2]
Sesquiterpenoids (compounds 4, 7, 8)Nitric Oxide Production InhibitionRAW 264.7 cells32.3 - 48.6 µM[3]
Atractylenolide IAngiogenesis Inhibition (Vascular Index)Mouse Air Pouch Model15.15 mg/kg[5]
Atractylenolide IAngiogenesis Inhibition (Microvessel Outgrowth)Mouse Aortic Ring3.89 µg/mL[5]

References

Minimizing off-target effects of 8beta-Methoxyatractylenolide I

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 8β-Methoxyatractylenolide I

Disclaimer: Due to the limited availability of specific data for 8β-Methoxyatractylenolide I, this technical support guide is primarily based on the biological activities and mechanisms of its parent compound, Atractylenolide I. The addition of an 8β-methoxy group may influence the potency, selectivity, and off-target effects of the molecule. Researchers should interpret these recommendations with this consideration and perform appropriate validation experiments.

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers and drug development professionals minimize potential off-target effects during experiments with 8β-Methoxyatractylenolide I.

Frequently Asked Questions (FAQs)

Q1: What are the known primary targets and mechanisms of action of Atractylenolide I, the parent compound of 8β-Methoxyatractylenolide I?

A1: Atractylenolide I has been identified as a multi-target agent with primary activities including:

  • TLR4 Antagonism: It acts as a Toll-like receptor 4 (TLR4) antagonist, thereby inhibiting downstream inflammatory signaling pathways.[1][2][3]

  • Inhibition of NF-κB Signaling: By targeting the TLR4 pathway, it suppresses the activation of nuclear factor-kappa B (NF-κB), a key regulator of inflammation.[1][4][5][6]

  • Modulation of PI3K/Akt/mTOR Pathway: It has been shown to inhibit the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (B549165) (mTOR) signaling pathway, which is crucial for cell growth, proliferation, and survival.[4][6][7]

  • Inhibition of MAPK Pathways: Atractylenolide I can suppress the phosphorylation of mitogen-activated protein kinases (MAPKs) such as ERK1/2 and p38.[4][5][6][8]

  • Direct Binding to PSMD4 and CYP11B2: More specific molecular targets have been identified, including the proteasome 26S subunit non-ATPase 4 (PSMD4), which is involved in antigen presentation, and Cytochrome P450 11B2 (CYP11B2), an enzyme in aldosterone (B195564) synthesis.[9][10][11]

Q2: What are the potential off-target effects of Atractylenolide I that I should be aware of?

A2: Given its engagement with multiple signaling pathways, potential off-target effects of Atractylenolide I (and possibly its 8β-methoxy derivative) could include:

  • Broad Anti-inflammatory and Immunomodulatory Effects: While often the desired on-target effect, its widespread impact on inflammatory cytokines (TNF-α, IL-1β, IL-6) and immune cells could be considered an off-target effect in studies focused on a different primary mechanism.[12]

  • Anti-angiogenic Activity: Inhibition of vascular endothelial growth factor (VEGF) and other pro-angiogenic factors can be an off-target effect if the primary research goal is unrelated to angiogenesis.[12]

  • Effects on Cell Proliferation and Apoptosis: Due to its influence on the PI3K/Akt/mTOR and MAPK pathways, it can broadly affect cell viability and induce apoptosis in various cell types, which might be unintended in some experimental contexts.[6][7]

  • Modulation of Aldosterone Synthesis: The specific inhibition of CYP11B2 could lead to unintended effects on steroidogenesis.[11]

Q3: How might the 8β-methoxy group on 8β-Methoxyatractylenolide I alter its activity and off-target profile compared to Atractylenolide I?

A3: While direct comparative studies are lacking, the addition of a methoxy (B1213986) group to a sesquiterpene lactone can potentially:

  • Alter Binding Affinity and Selectivity: The methoxy group can change the steric and electronic properties of the molecule, potentially altering its binding affinity for its primary and off-targets.

  • Modify Pharmacokinetic Properties: Changes in lipophilicity and metabolic stability due to the methoxy group can affect the compound's absorption, distribution, metabolism, and excretion (ADME) profile, which in turn can influence its off-target interactions.

  • Introduce New Interactions: The methoxy group itself could form new hydrogen bonds or other interactions with amino acid residues in protein binding pockets, potentially leading to novel off-target activities.

Troubleshooting Guide

Issue EncounteredPotential CauseRecommended Solution
High cell toxicity observed at expected effective concentrations. 1. Off-target effects on essential cellular pathways (e.g., PI3K/Akt).2. Cell line hypersensitivity.3. Compound concentration too high.1. Perform a dose-response curve to determine the optimal, lowest effective concentration.2. Use a positive control for the intended pathway and a negative control (e.g., inactive analog if available).3. Assess the activation status of known off-target pathways (e.g., phosphorylation of Akt, p38) via Western blot.
Inconsistent or unexpected changes in gene/protein expression. 1. Broad-spectrum activity affecting multiple signaling pathways.2. Activation of compensatory signaling pathways.1. Profile the expression of key markers from known affected pathways (NF-κB, PI3K/Akt, MAPK).2. Use specific inhibitors for suspected off-target pathways to see if the unexpected effects are mitigated.3. Perform a transcriptomic or proteomic analysis to get a broader view of the cellular response.
Difficulty replicating results from studies on Atractylenolide I. 1. The 8β-methoxy group alters the compound's activity or potency.2. Differences in experimental conditions (cell line, passage number, reagents).1. Conduct a head-to-head comparison of Atractylenolide I and 8β-Methoxyatractylenolide I in your experimental system.2. Carefully standardize all experimental parameters and document them thoroughly.
Observed effects do not align with the expected inhibition of the TLR4/NF-κB pathway. 1. The primary mechanism in your cell type might be different.2. Off-target effects are dominating the cellular response at the concentration used.1. Validate target engagement by assessing the phosphorylation of key downstream proteins (e.g., IκBα, p65).2. Investigate other known targets such as the PI3K/Akt pathway or direct binding partners.3. Use a TLR4-deficient cell line or a specific TLR4 inhibitor as a control to confirm the involvement of this pathway.

Quantitative Data Summary

The following tables summarize key quantitative data for Atractylenolide I . Researchers should generate similar data for 8β-Methoxyatractylenolide I to understand its specific activity.

Table 1: In Vitro Inhibitory Concentrations (IC50) of Atractylenolide I

ActivityCell Line/SystemIC50 ValueReference
TNF-α ProductionLPS-stimulated peritoneal macrophages23.1 µM[3]
Nitric Oxide (NO) ProductionLPS-activated peritoneal macrophages41.0 µM[3]
iNOS ActivityPeritoneal macrophages67.3 µM[3]
Cell Viability (72h)HT-29 human colorectal adenocarcinoma cells57.4 µM[12]

Experimental Protocols

1. Cell Viability Assay (MTT Assay)

  • Objective: To determine the cytotoxic effects of 8β-Methoxyatractylenolide I and establish a working concentration range.

  • Methodology:

    • Seed cells (e.g., RAW 264.7 macrophages, HT-29) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.

    • Treat the cells with a serial dilution of 8β-Methoxyatractylenolide I (e.g., 0.1, 1, 10, 25, 50, 100 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

2. Quantification of Cytokine Production (ELISA)

  • Objective: To measure the effect of 8β-Methoxyatractylenolide I on the production of pro-inflammatory cytokines.

  • Methodology:

    • Seed cells in a 24-well plate and grow to 80-90% confluency.

    • Pre-treat the cells with various concentrations of 8β-Methoxyatractylenolide I for 1-2 hours.

    • Stimulate the cells with an inflammatory agent (e.g., 1 µg/mL LPS for macrophages) for a specified time (e.g., 24 hours).

    • Collect the cell culture supernatant.

    • Quantify the concentration of cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.

3. Western Blot Analysis of Signaling Pathways

  • Objective: To assess the effect of 8β-Methoxyatractylenolide I on the activation of key signaling proteins.

  • Methodology:

    • Treat cells with 8β-Methoxyatractylenolide I for the desired time, with or without subsequent stimulation (e.g., with LPS or a growth factor).

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against total and phosphorylated forms of target proteins (e.g., p-p65, p65, p-Akt, Akt, p-p38, p38) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Downstream Assays cluster_analysis Data Analysis & Interpretation seed_cells Seed Cells in Plate treat_compound Treat with 8β-Methoxyatractylenolide I (Dose-Response) seed_cells->treat_compound stimulate Stimulate with LPS/Growth Factor (if applicable) treat_compound->stimulate viability Cell Viability (MTT Assay) stimulate->viability cytokine Cytokine Measurement (ELISA) stimulate->cytokine western Protein Analysis (Western Blot) stimulate->western ic50 Calculate IC50 viability->ic50 pathway_activity Assess Pathway Activation cytokine->pathway_activity western->pathway_activity off_target_id Identify Potential Off-Targets pathway_activity->off_target_id

Caption: Experimental workflow for assessing the on- and off-target effects of 8β-Methoxyatractylenolide I.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 MAPK MAPK (p38, ERK) MyD88->MAPK IKK IKK MyD88->IKK PI3K PI3K Akt Akt PI3K->Akt IkappaB IκB IKK->IkappaB Inhibits mTOR mTOR Akt->mTOR NFkappaB NF-κB IkappaB->NFkappaB Inhibits NFkappaB_nuc NF-κB NFkappaB->NFkappaB_nuc Translocates Gene_Expression Inflammatory Gene Expression (TNF-α, IL-6, IL-1β) NFkappaB_nuc->Gene_Expression Induces Compound Atractylenolide I (8β-Methoxy Derivative) Compound->TLR4 Inhibits Compound->PI3K Inhibits Compound->MAPK Inhibits

Caption: Key signaling pathways modulated by Atractylenolide I, the parent compound of 8β-Methoxyatractylenolide I.

References

Minimizing off-target effects of 8beta-Methoxyatractylenolide I

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 8β-Methoxyatractylenolide I

Disclaimer: Due to the limited availability of specific data for 8β-Methoxyatractylenolide I, this technical support guide is primarily based on the biological activities and mechanisms of its parent compound, Atractylenolide I. The addition of an 8β-methoxy group may influence the potency, selectivity, and off-target effects of the molecule. Researchers should interpret these recommendations with this consideration and perform appropriate validation experiments.

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers and drug development professionals minimize potential off-target effects during experiments with 8β-Methoxyatractylenolide I.

Frequently Asked Questions (FAQs)

Q1: What are the known primary targets and mechanisms of action of Atractylenolide I, the parent compound of 8β-Methoxyatractylenolide I?

A1: Atractylenolide I has been identified as a multi-target agent with primary activities including:

  • TLR4 Antagonism: It acts as a Toll-like receptor 4 (TLR4) antagonist, thereby inhibiting downstream inflammatory signaling pathways.[1][2][3]

  • Inhibition of NF-κB Signaling: By targeting the TLR4 pathway, it suppresses the activation of nuclear factor-kappa B (NF-κB), a key regulator of inflammation.[1][4][5][6]

  • Modulation of PI3K/Akt/mTOR Pathway: It has been shown to inhibit the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway, which is crucial for cell growth, proliferation, and survival.[4][6][7]

  • Inhibition of MAPK Pathways: Atractylenolide I can suppress the phosphorylation of mitogen-activated protein kinases (MAPKs) such as ERK1/2 and p38.[4][5][6][8]

  • Direct Binding to PSMD4 and CYP11B2: More specific molecular targets have been identified, including the proteasome 26S subunit non-ATPase 4 (PSMD4), which is involved in antigen presentation, and Cytochrome P450 11B2 (CYP11B2), an enzyme in aldosterone synthesis.[9][10][11]

Q2: What are the potential off-target effects of Atractylenolide I that I should be aware of?

A2: Given its engagement with multiple signaling pathways, potential off-target effects of Atractylenolide I (and possibly its 8β-methoxy derivative) could include:

  • Broad Anti-inflammatory and Immunomodulatory Effects: While often the desired on-target effect, its widespread impact on inflammatory cytokines (TNF-α, IL-1β, IL-6) and immune cells could be considered an off-target effect in studies focused on a different primary mechanism.[12]

  • Anti-angiogenic Activity: Inhibition of vascular endothelial growth factor (VEGF) and other pro-angiogenic factors can be an off-target effect if the primary research goal is unrelated to angiogenesis.[12]

  • Effects on Cell Proliferation and Apoptosis: Due to its influence on the PI3K/Akt/mTOR and MAPK pathways, it can broadly affect cell viability and induce apoptosis in various cell types, which might be unintended in some experimental contexts.[6][7]

  • Modulation of Aldosterone Synthesis: The specific inhibition of CYP11B2 could lead to unintended effects on steroidogenesis.[11]

Q3: How might the 8β-methoxy group on 8β-Methoxyatractylenolide I alter its activity and off-target profile compared to Atractylenolide I?

A3: While direct comparative studies are lacking, the addition of a methoxy group to a sesquiterpene lactone can potentially:

  • Alter Binding Affinity and Selectivity: The methoxy group can change the steric and electronic properties of the molecule, potentially altering its binding affinity for its primary and off-targets.

  • Modify Pharmacokinetic Properties: Changes in lipophilicity and metabolic stability due to the methoxy group can affect the compound's absorption, distribution, metabolism, and excretion (ADME) profile, which in turn can influence its off-target interactions.

  • Introduce New Interactions: The methoxy group itself could form new hydrogen bonds or other interactions with amino acid residues in protein binding pockets, potentially leading to novel off-target activities.

Troubleshooting Guide

Issue EncounteredPotential CauseRecommended Solution
High cell toxicity observed at expected effective concentrations. 1. Off-target effects on essential cellular pathways (e.g., PI3K/Akt).2. Cell line hypersensitivity.3. Compound concentration too high.1. Perform a dose-response curve to determine the optimal, lowest effective concentration.2. Use a positive control for the intended pathway and a negative control (e.g., inactive analog if available).3. Assess the activation status of known off-target pathways (e.g., phosphorylation of Akt, p38) via Western blot.
Inconsistent or unexpected changes in gene/protein expression. 1. Broad-spectrum activity affecting multiple signaling pathways.2. Activation of compensatory signaling pathways.1. Profile the expression of key markers from known affected pathways (NF-κB, PI3K/Akt, MAPK).2. Use specific inhibitors for suspected off-target pathways to see if the unexpected effects are mitigated.3. Perform a transcriptomic or proteomic analysis to get a broader view of the cellular response.
Difficulty replicating results from studies on Atractylenolide I. 1. The 8β-methoxy group alters the compound's activity or potency.2. Differences in experimental conditions (cell line, passage number, reagents).1. Conduct a head-to-head comparison of Atractylenolide I and 8β-Methoxyatractylenolide I in your experimental system.2. Carefully standardize all experimental parameters and document them thoroughly.
Observed effects do not align with the expected inhibition of the TLR4/NF-κB pathway. 1. The primary mechanism in your cell type might be different.2. Off-target effects are dominating the cellular response at the concentration used.1. Validate target engagement by assessing the phosphorylation of key downstream proteins (e.g., IκBα, p65).2. Investigate other known targets such as the PI3K/Akt pathway or direct binding partners.3. Use a TLR4-deficient cell line or a specific TLR4 inhibitor as a control to confirm the involvement of this pathway.

Quantitative Data Summary

The following tables summarize key quantitative data for Atractylenolide I . Researchers should generate similar data for 8β-Methoxyatractylenolide I to understand its specific activity.

Table 1: In Vitro Inhibitory Concentrations (IC50) of Atractylenolide I

ActivityCell Line/SystemIC50 ValueReference
TNF-α ProductionLPS-stimulated peritoneal macrophages23.1 µM[3]
Nitric Oxide (NO) ProductionLPS-activated peritoneal macrophages41.0 µM[3]
iNOS ActivityPeritoneal macrophages67.3 µM[3]
Cell Viability (72h)HT-29 human colorectal adenocarcinoma cells57.4 µM[12]

Experimental Protocols

1. Cell Viability Assay (MTT Assay)

  • Objective: To determine the cytotoxic effects of 8β-Methoxyatractylenolide I and establish a working concentration range.

  • Methodology:

    • Seed cells (e.g., RAW 264.7 macrophages, HT-29) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.

    • Treat the cells with a serial dilution of 8β-Methoxyatractylenolide I (e.g., 0.1, 1, 10, 25, 50, 100 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

2. Quantification of Cytokine Production (ELISA)

  • Objective: To measure the effect of 8β-Methoxyatractylenolide I on the production of pro-inflammatory cytokines.

  • Methodology:

    • Seed cells in a 24-well plate and grow to 80-90% confluency.

    • Pre-treat the cells with various concentrations of 8β-Methoxyatractylenolide I for 1-2 hours.

    • Stimulate the cells with an inflammatory agent (e.g., 1 µg/mL LPS for macrophages) for a specified time (e.g., 24 hours).

    • Collect the cell culture supernatant.

    • Quantify the concentration of cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.

3. Western Blot Analysis of Signaling Pathways

  • Objective: To assess the effect of 8β-Methoxyatractylenolide I on the activation of key signaling proteins.

  • Methodology:

    • Treat cells with 8β-Methoxyatractylenolide I for the desired time, with or without subsequent stimulation (e.g., with LPS or a growth factor).

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against total and phosphorylated forms of target proteins (e.g., p-p65, p65, p-Akt, Akt, p-p38, p38) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Downstream Assays cluster_analysis Data Analysis & Interpretation seed_cells Seed Cells in Plate treat_compound Treat with 8β-Methoxyatractylenolide I (Dose-Response) seed_cells->treat_compound stimulate Stimulate with LPS/Growth Factor (if applicable) treat_compound->stimulate viability Cell Viability (MTT Assay) stimulate->viability cytokine Cytokine Measurement (ELISA) stimulate->cytokine western Protein Analysis (Western Blot) stimulate->western ic50 Calculate IC50 viability->ic50 pathway_activity Assess Pathway Activation cytokine->pathway_activity western->pathway_activity off_target_id Identify Potential Off-Targets pathway_activity->off_target_id

Caption: Experimental workflow for assessing the on- and off-target effects of 8β-Methoxyatractylenolide I.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 MAPK MAPK (p38, ERK) MyD88->MAPK IKK IKK MyD88->IKK PI3K PI3K Akt Akt PI3K->Akt IkappaB IκB IKK->IkappaB Inhibits mTOR mTOR Akt->mTOR NFkappaB NF-κB IkappaB->NFkappaB Inhibits NFkappaB_nuc NF-κB NFkappaB->NFkappaB_nuc Translocates Gene_Expression Inflammatory Gene Expression (TNF-α, IL-6, IL-1β) NFkappaB_nuc->Gene_Expression Induces Compound Atractylenolide I (8β-Methoxy Derivative) Compound->TLR4 Inhibits Compound->PI3K Inhibits Compound->MAPK Inhibits

Caption: Key signaling pathways modulated by Atractylenolide I, the parent compound of 8β-Methoxyatractylenolide I.

References

Technical Support Center: 8β-Methoxyatractylenolide I Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 8β-Methoxyatractylenolide I.

Frequently Asked Questions (FAQs)

Q1: What is 8β-Methoxyatractylenolide I and from what source is it typically isolated?

A1: 8β-Methoxyatractylenolide I is a sesquiterpenoid lactone, a class of naturally occurring chemical compounds. It is primarily isolated from the rhizomes of Atractylodes macrocephala Koidz., a perennial herb used in traditional Chinese medicine.[1][2][3] This plant is also a source of other bioactive compounds, including other atractylenolides, polysaccharides, and polyacetylenes.[4]

Q2: What are the main challenges in purifying 8β-Methoxyatractylenolide I?

A2: The main challenges stem from the complexity of the plant matrix, the presence of structurally similar compounds, and the potential for degradation of the target molecule. Key challenges include:

  • Co-eluting Impurities: Structurally related sesquiterpenoid lactones (e.g., atractylenolide I, II, and III) and other compounds with similar polarity, such as polyacetylenes, are often present in the crude extract and can be difficult to separate.[4]

  • Compound Stability: Sesquiterpenoid lactones can be sensitive to pH and temperature, potentially leading to degradation during extraction and purification.

  • Low Abundance: The concentration of 8β-Methoxyatractylenolide I in the plant material may be low, requiring efficient extraction and purification methods to obtain sufficient quantities.

Q3: What are the general steps for purifying 8β-Methoxyatractylenolide I?

A3: A typical purification workflow involves:

  • Extraction: The dried and powdered rhizomes of Atractylodes macrocephala are extracted with an organic solvent.

  • Solvent Partitioning: The crude extract is partitioned between immiscible solvents to remove highly polar or non-polar impurities.

  • Column Chromatography: The enriched extract is subjected to one or more rounds of column chromatography (e.g., silica (B1680970) gel, Sephadex) to separate fractions containing 8β-Methoxyatractylenolide I.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): The final purification step often involves preparative HPLC to isolate 8β-Methoxyatractylenolide I to a high degree of purity.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of 8β-Methoxyatractylenolide I.

Problem Possible Cause Troubleshooting Steps
Low Yield of Crude Extract Inefficient extraction solvent or method.- Perform small-scale pilot extractions with a range of solvents (e.g., hexane, ethyl acetate (B1210297), ethanol (B145695), methanol) to determine the optimal solvent. - Optimize the extraction method (e.g., maceration, Soxhlet, ultrasonic-assisted extraction) and duration.
Poor quality of plant material.- Ensure the plant material is properly identified, dried, and stored to prevent degradation of active compounds.
Co-elution of Impurities in HPLC Inadequate separation by the chromatographic system.- Optimize Mobile Phase: Adjust the solvent gradient and composition. For reverse-phase HPLC, modifying the ratio of water to organic solvent (e.g., acetonitrile (B52724), methanol) can improve resolution.[5] - Change Stationary Phase: If co-elution persists, consider a column with a different selectivity (e.g., C8 instead of C18, or a phenyl-hexyl column). - Check for Overloading: Injecting too much sample can lead to peak broadening and co-elution. Reduce the injection volume or sample concentration.[6]
Presence of structurally similar compounds.- Employ orthogonal separation techniques. For example, follow a normal-phase separation with a reverse-phase separation. - Consider two-dimensional HPLC for complex mixtures where co-elution is a significant issue.[7]
Degradation of 8β-Methoxyatractylenolide I Exposure to harsh pH or high temperatures.- Maintain a neutral or slightly acidic pH during extraction and purification. - Avoid excessive heat. Perform extractions at room temperature or under reflux at the solvent's boiling point for the shortest time necessary. Concentrate fractions using a rotary evaporator at a low temperature.
Prolonged processing time.- Streamline the purification workflow to minimize the time the compound is in solution.
Peak Tailing in HPLC Secondary interactions between the analyte and the stationary phase.- Adjust Mobile Phase pH: For silica-based columns, operating at a lower pH can suppress the ionization of silanol (B1196071) groups and reduce tailing. - Add a Competitive Base: For basic compounds, adding a small amount of a competitive base (e.g., triethylamine) to the mobile phase can improve peak shape. - Check for Column Contamination: Flush the column with a strong solvent to remove any adsorbed impurities.[6]
Irreproducible Retention Times in HPLC Inconsistent mobile phase composition.- Ensure accurate and consistent preparation of the mobile phase. Premixing solvents can be more reliable than online mixing. - Degas the mobile phase thoroughly to prevent bubble formation in the pump.
Column equilibration issues.- Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.

Data Presentation

The following table summarizes typical data for a multi-step purification process of sesquiterpenoid lactones from a plant extract. Note that these are representative values and actual results will vary depending on the specific experimental conditions.

Purification Step Starting Material (g) Fraction/Compound Weight (mg) Yield (%) Purity (%)
Crude Ethanol Extract100050,0005.0< 5
Ethyl Acetate Fraction5010,00020.0 (from crude)10-15
Silica Gel Column Chromatography (Fraction X)101,50015.0 (from EA fraction)40-50
Sephadex LH-20 Column Chromatography (Fraction Y)1.550033.3 (from Fraction X)70-80
Preparative HPLC0.515030.0 (from Fraction Y)> 98

Experimental Protocols

Protocol 1: General Extraction and Fractionation

  • Extraction:

    • Air-dry the rhizomes of Atractylodes macrocephala and grind them into a coarse powder.

    • Macerate the powdered rhizomes with 95% ethanol (1:10 w/v) at room temperature for 24 hours, with occasional stirring.

    • Filter the mixture and repeat the extraction process twice more.

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain the crude ethanol extract.

  • Solvent Partitioning:

    • Suspend the crude ethanol extract in water and sequentially partition with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol.

    • The ethyl acetate fraction is often enriched with sesquiterpenoid lactones. Concentrate this fraction to dryness.

Protocol 2: Column Chromatography Purification

  • Silica Gel Column Chromatography:

    • Dissolve the dried ethyl acetate fraction in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel.

    • Pack a silica gel column (200-300 mesh) with a non-polar solvent (e.g., n-hexane).

    • Load the sample onto the column and elute with a gradient of n-hexane and ethyl acetate, gradually increasing the polarity.

    • Collect fractions and monitor by Thin Layer Chromatography (TLC) or analytical HPLC to identify those containing 8β-Methoxyatractylenolide I.

  • Sephadex LH-20 Column Chromatography:

    • Pool the fractions enriched with the target compound and concentrate.

    • Dissolve the residue in methanol (B129727) and apply to a Sephadex LH-20 column equilibrated with methanol.

    • Elute with methanol and collect fractions. This step helps to remove pigments and other impurities.

Protocol 3: Preparative HPLC for Final Purification

  • System: A preparative HPLC system equipped with a UV detector.

  • Column: A C18 reverse-phase preparative column (e.g., 250 x 20 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water is commonly used for the separation of sesquiterpenoid lactones.[5] A typical starting point could be a linear gradient from 30% to 70% acetonitrile in water over 40 minutes.

  • Flow Rate: Adjust the flow rate according to the column dimensions (e.g., 10-20 mL/min).

  • Detection: Monitor the elution profile at a suitable wavelength, typically around 210-220 nm for sesquiterpenoid lactones.[5]

  • Fraction Collection: Collect the peak corresponding to 8β-Methoxyatractylenolide I.

  • Purity Analysis: Analyze the collected fraction by analytical HPLC to confirm its purity.

Visualizations

experimental_workflow start Dried Atractylodes macrocephala Rhizomes extraction Solvent Extraction (e.g., Ethanol) start->extraction partitioning Solvent Partitioning (e.g., Hexane, Ethyl Acetate) extraction->partitioning silica_gel Silica Gel Column Chromatography partitioning->silica_gel sephadex Sephadex LH-20 Chromatography silica_gel->sephadex prep_hplc Preparative HPLC sephadex->prep_hplc pure_compound Pure 8β-Methoxyatractylenolide I prep_hplc->pure_compound

Caption: A general experimental workflow for the purification of 8β-Methoxyatractylenolide I.

troubleshooting_logic start Low Purity after Prep-HPLC q1 Are there co-eluting peaks? start->q1 ans1_yes Yes q1->ans1_yes ans1_no No q1->ans1_no q2 Is there significant peak tailing? ans2_yes Yes q2->ans2_yes ans2_no No q2->ans2_no q3 Are retention times shifting? ans3_yes Yes q3->ans3_yes sol1 Optimize Mobile Phase Gradient Change Column Selectivity Reduce Sample Load ans1_yes->sol1 ans1_no->q2 sol2 Adjust Mobile Phase pH Add Competitive Base Clean Column ans2_yes->sol2 ans2_no->q3 sol3 Prepare Fresh Mobile Phase Ensure Proper Degassing Increase Column Equilibration Time ans3_yes->sol3

Caption: A troubleshooting decision tree for common HPLC purification issues.

References

Technical Support Center: 8β-Methoxyatractylenolide I Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 8β-Methoxyatractylenolide I.

Frequently Asked Questions (FAQs)

Q1: What is 8β-Methoxyatractylenolide I and from what source is it typically isolated?

A1: 8β-Methoxyatractylenolide I is a sesquiterpenoid lactone, a class of naturally occurring chemical compounds. It is primarily isolated from the rhizomes of Atractylodes macrocephala Koidz., a perennial herb used in traditional Chinese medicine.[1][2][3] This plant is also a source of other bioactive compounds, including other atractylenolides, polysaccharides, and polyacetylenes.[4]

Q2: What are the main challenges in purifying 8β-Methoxyatractylenolide I?

A2: The main challenges stem from the complexity of the plant matrix, the presence of structurally similar compounds, and the potential for degradation of the target molecule. Key challenges include:

  • Co-eluting Impurities: Structurally related sesquiterpenoid lactones (e.g., atractylenolide I, II, and III) and other compounds with similar polarity, such as polyacetylenes, are often present in the crude extract and can be difficult to separate.[4]

  • Compound Stability: Sesquiterpenoid lactones can be sensitive to pH and temperature, potentially leading to degradation during extraction and purification.

  • Low Abundance: The concentration of 8β-Methoxyatractylenolide I in the plant material may be low, requiring efficient extraction and purification methods to obtain sufficient quantities.

Q3: What are the general steps for purifying 8β-Methoxyatractylenolide I?

A3: A typical purification workflow involves:

  • Extraction: The dried and powdered rhizomes of Atractylodes macrocephala are extracted with an organic solvent.

  • Solvent Partitioning: The crude extract is partitioned between immiscible solvents to remove highly polar or non-polar impurities.

  • Column Chromatography: The enriched extract is subjected to one or more rounds of column chromatography (e.g., silica gel, Sephadex) to separate fractions containing 8β-Methoxyatractylenolide I.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): The final purification step often involves preparative HPLC to isolate 8β-Methoxyatractylenolide I to a high degree of purity.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of 8β-Methoxyatractylenolide I.

Problem Possible Cause Troubleshooting Steps
Low Yield of Crude Extract Inefficient extraction solvent or method.- Perform small-scale pilot extractions with a range of solvents (e.g., hexane, ethyl acetate, ethanol, methanol) to determine the optimal solvent. - Optimize the extraction method (e.g., maceration, Soxhlet, ultrasonic-assisted extraction) and duration.
Poor quality of plant material.- Ensure the plant material is properly identified, dried, and stored to prevent degradation of active compounds.
Co-elution of Impurities in HPLC Inadequate separation by the chromatographic system.- Optimize Mobile Phase: Adjust the solvent gradient and composition. For reverse-phase HPLC, modifying the ratio of water to organic solvent (e.g., acetonitrile, methanol) can improve resolution.[5] - Change Stationary Phase: If co-elution persists, consider a column with a different selectivity (e.g., C8 instead of C18, or a phenyl-hexyl column). - Check for Overloading: Injecting too much sample can lead to peak broadening and co-elution. Reduce the injection volume or sample concentration.[6]
Presence of structurally similar compounds.- Employ orthogonal separation techniques. For example, follow a normal-phase separation with a reverse-phase separation. - Consider two-dimensional HPLC for complex mixtures where co-elution is a significant issue.[7]
Degradation of 8β-Methoxyatractylenolide I Exposure to harsh pH or high temperatures.- Maintain a neutral or slightly acidic pH during extraction and purification. - Avoid excessive heat. Perform extractions at room temperature or under reflux at the solvent's boiling point for the shortest time necessary. Concentrate fractions using a rotary evaporator at a low temperature.
Prolonged processing time.- Streamline the purification workflow to minimize the time the compound is in solution.
Peak Tailing in HPLC Secondary interactions between the analyte and the stationary phase.- Adjust Mobile Phase pH: For silica-based columns, operating at a lower pH can suppress the ionization of silanol groups and reduce tailing. - Add a Competitive Base: For basic compounds, adding a small amount of a competitive base (e.g., triethylamine) to the mobile phase can improve peak shape. - Check for Column Contamination: Flush the column with a strong solvent to remove any adsorbed impurities.[6]
Irreproducible Retention Times in HPLC Inconsistent mobile phase composition.- Ensure accurate and consistent preparation of the mobile phase. Premixing solvents can be more reliable than online mixing. - Degas the mobile phase thoroughly to prevent bubble formation in the pump.
Column equilibration issues.- Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.

Data Presentation

The following table summarizes typical data for a multi-step purification process of sesquiterpenoid lactones from a plant extract. Note that these are representative values and actual results will vary depending on the specific experimental conditions.

Purification Step Starting Material (g) Fraction/Compound Weight (mg) Yield (%) Purity (%)
Crude Ethanol Extract100050,0005.0< 5
Ethyl Acetate Fraction5010,00020.0 (from crude)10-15
Silica Gel Column Chromatography (Fraction X)101,50015.0 (from EA fraction)40-50
Sephadex LH-20 Column Chromatography (Fraction Y)1.550033.3 (from Fraction X)70-80
Preparative HPLC0.515030.0 (from Fraction Y)> 98

Experimental Protocols

Protocol 1: General Extraction and Fractionation

  • Extraction:

    • Air-dry the rhizomes of Atractylodes macrocephala and grind them into a coarse powder.

    • Macerate the powdered rhizomes with 95% ethanol (1:10 w/v) at room temperature for 24 hours, with occasional stirring.

    • Filter the mixture and repeat the extraction process twice more.

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain the crude ethanol extract.

  • Solvent Partitioning:

    • Suspend the crude ethanol extract in water and sequentially partition with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol.

    • The ethyl acetate fraction is often enriched with sesquiterpenoid lactones. Concentrate this fraction to dryness.

Protocol 2: Column Chromatography Purification

  • Silica Gel Column Chromatography:

    • Dissolve the dried ethyl acetate fraction in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel.

    • Pack a silica gel column (200-300 mesh) with a non-polar solvent (e.g., n-hexane).

    • Load the sample onto the column and elute with a gradient of n-hexane and ethyl acetate, gradually increasing the polarity.

    • Collect fractions and monitor by Thin Layer Chromatography (TLC) or analytical HPLC to identify those containing 8β-Methoxyatractylenolide I.

  • Sephadex LH-20 Column Chromatography:

    • Pool the fractions enriched with the target compound and concentrate.

    • Dissolve the residue in methanol and apply to a Sephadex LH-20 column equilibrated with methanol.

    • Elute with methanol and collect fractions. This step helps to remove pigments and other impurities.

Protocol 3: Preparative HPLC for Final Purification

  • System: A preparative HPLC system equipped with a UV detector.

  • Column: A C18 reverse-phase preparative column (e.g., 250 x 20 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water is commonly used for the separation of sesquiterpenoid lactones.[5] A typical starting point could be a linear gradient from 30% to 70% acetonitrile in water over 40 minutes.

  • Flow Rate: Adjust the flow rate according to the column dimensions (e.g., 10-20 mL/min).

  • Detection: Monitor the elution profile at a suitable wavelength, typically around 210-220 nm for sesquiterpenoid lactones.[5]

  • Fraction Collection: Collect the peak corresponding to 8β-Methoxyatractylenolide I.

  • Purity Analysis: Analyze the collected fraction by analytical HPLC to confirm its purity.

Visualizations

experimental_workflow start Dried Atractylodes macrocephala Rhizomes extraction Solvent Extraction (e.g., Ethanol) start->extraction partitioning Solvent Partitioning (e.g., Hexane, Ethyl Acetate) extraction->partitioning silica_gel Silica Gel Column Chromatography partitioning->silica_gel sephadex Sephadex LH-20 Chromatography silica_gel->sephadex prep_hplc Preparative HPLC sephadex->prep_hplc pure_compound Pure 8β-Methoxyatractylenolide I prep_hplc->pure_compound

Caption: A general experimental workflow for the purification of 8β-Methoxyatractylenolide I.

troubleshooting_logic start Low Purity after Prep-HPLC q1 Are there co-eluting peaks? start->q1 ans1_yes Yes q1->ans1_yes ans1_no No q1->ans1_no q2 Is there significant peak tailing? ans2_yes Yes q2->ans2_yes ans2_no No q2->ans2_no q3 Are retention times shifting? ans3_yes Yes q3->ans3_yes sol1 Optimize Mobile Phase Gradient Change Column Selectivity Reduce Sample Load ans1_yes->sol1 ans1_no->q2 sol2 Adjust Mobile Phase pH Add Competitive Base Clean Column ans2_yes->sol2 ans2_no->q3 sol3 Prepare Fresh Mobile Phase Ensure Proper Degassing Increase Column Equilibration Time ans3_yes->sol3

Caption: A troubleshooting decision tree for common HPLC purification issues.

References

Technical Support Center: Scaling Up 8β-Methoxyatractylenolide I Isolation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the scaled-up isolation of 8β-Methoxyatractylenolide I. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions encountered during the experimental process.

Troubleshooting Guides

This section provides solutions to common problems that may arise during the large-scale isolation of 8β-Methoxyatractylenolide I from Atractylodes macrocephala rhizomes.

Issue Potential Cause Recommended Solution
Low Yield of Crude Extract Inefficient Extraction: The solvent may not be effectively penetrating the plant material.- Grind the rhizomes to a finer powder: This increases the surface area for solvent extraction. - Increase extraction time or temperature: Be cautious with temperature as it may degrade the target compound. A study on other sesquiterpene lactones suggests that lower temperatures (e.g., 30°C) can sometimes yield better results for the free, unconjugated forms.[1][2] - Optimize solvent-to-solid ratio: Ensure a sufficient volume of solvent is used to fully immerse the plant material.
Improper Solvent Choice: The polarity of the extraction solvent may not be optimal for 8β-Methoxyatractylenolide I.- Consider a multi-step extraction: Start with a non-polar solvent to remove fats and waxes, followed by a medium-polarity solvent like ethanol (B145695) or ethyl acetate (B1210297). Sesquiterpenoids are often successfully extracted with 95% ethanol.[3]
Low Purity of 8β-Methoxyatractylenolide I after Column Chromatography Poor Separation on Silica (B1680970) Gel: Co-elution of structurally similar compounds is common with sesquiterpenoids.- Optimize the mobile phase: A gradient elution with a solvent system like hexane-ethyl acetate or dichloromethane-methanol is often effective.[3] - Consider alternative stationary phases: Reversed-phase chromatography (e.g., C18) or specialized phases like phenyl-butyl can offer different selectivity.[2]
Column Overloading: Applying too much crude extract to the column leads to poor separation.- Reduce the amount of sample loaded: As a general rule, the sample load should be 1-5% of the stationary phase weight for flash chromatography.
Degradation of 8β-Methoxyatractylenolide I Instability on Silica Gel: Some compounds can degrade on acidic silica gel.- Use deactivated silica gel: Neutral or basic silica gel can be used to minimize degradation. - Work at lower temperatures: Performing chromatography at reduced temperatures can help preserve sensitive compounds.[4]
Prolonged Exposure to Solvents or Heat: The compound may be unstable over long periods in certain solvents or at elevated temperatures.- Minimize processing time: Expedite the extraction and purification steps. - Use rotary evaporation at low temperatures: Concentrate fractions under reduced pressure and at a temperature below 40°C.
Difficulty in Crystallization/Final Purification Presence of Minor Impurities: Even small amounts of impurities can inhibit crystallization.- Perform a final purification step: Preparative High-Performance Liquid Chromatography (Prep-HPLC) can be used to achieve high purity. - Experiment with different solvent systems for crystallization: Try various solvent combinations (e.g., hexane (B92381)/ethyl acetate, methanol/water) to induce crystallization.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting material for scaling up the isolation of 8β-Methoxyatractylenolide I?

A1: The dried rhizomes of Atractylodes macrocephala Koidz. are the primary source of 8β-Methoxyatractylenolide I and other related sesquiterpenoids.[3] It is advisable to source high-quality, authenticated plant material for consistent results.

Q2: Which extraction solvent is most effective for obtaining a high yield of sesquiterpenoids from Atractylodes macrocephala?

A2: Based on studies on the isolation of sesquiterpenoids from this plant, 95% ethanol is a commonly used and effective solvent for initial extraction.[3] Methanol has also been used successfully.[5] A subsequent liquid-liquid partition with ethyl acetate is often employed to enrich the sesquiterpenoid fraction.[3]

Q3: What are the typical yields of sesquiterpenoids from Atractylodes macrocephala?

A3: While the specific yield of 8β-Methoxyatractylenolide I is not widely reported, a study involving the extraction of 2 kg of dried rhizomes with 95% ethanol yielded 150 g of an ethyl acetate soluble extract rich in sesquiterpenoids.[3] The content of related atractylenolides I, II, and III in the dried rhizome has been reported to be in the range of 160.3–759.8 µg/g.

Q4: How can I monitor the presence of 8β-Methoxyatractylenolide I during the purification process?

A4: Thin Layer Chromatography (TLC) is a quick and effective method for monitoring the fractions during column chromatography. High-Performance Liquid Chromatography (HPLC) can be used for more precise quantification and purity assessment of the final product.

Q5: Are there any known stability issues with 8β-Methoxyatractylenolide I?

A5: While specific stability data is limited, sesquiterpene lactones, in general, can be sensitive to heat, light, and acidic or basic conditions. It is recommended to store the purified compound at low temperatures, protected from light, and in a neutral pH environment.

Experimental Protocols

Large-Scale Extraction and Partitioning

This protocol is a hypothetical scaled-up procedure based on common methods for isolating sesquiterpenoids from Atractylodes macrocephala.

  • Milling: Grind 5 kg of dried Atractylodes macrocephala rhizomes into a coarse powder.

  • Extraction: Macerate the powdered rhizomes in 50 L of 95% ethanol at room temperature for 24 hours with occasional stirring. Repeat the extraction process two more times with fresh solvent.

  • Concentration: Combine the ethanol extracts and concentrate under reduced pressure using a rotary evaporator at a temperature below 40°C to obtain a viscous residue.

  • Partitioning: Suspend the residue in 5 L of deionized water and partition with an equal volume of ethyl acetate three times.

  • Final Concentration: Combine the ethyl acetate fractions and concentrate to dryness under reduced pressure to yield the crude sesquiterpenoid-rich extract.

Silica Gel Column Chromatography
  • Column Packing: Dry pack a glass column (e.g., 10 cm diameter) with 1 kg of silica gel (100-200 mesh) in hexane.

  • Sample Loading: Dissolve 100 g of the crude extract in a minimal amount of dichloromethane (B109758) and adsorb it onto 200 g of silica gel. Allow the solvent to evaporate completely. Carefully load the dried sample-silica mixture onto the top of the packed column.

  • Elution: Elute the column with a gradient of hexane and ethyl acetate. Start with 100% hexane and gradually increase the polarity by adding ethyl acetate.

  • Fraction Collection: Collect fractions of 500 mL and monitor by TLC.

  • Pooling and Concentration: Combine the fractions containing 8β-Methoxyatractylenolide I and concentrate to yield a semi-purified product.

Visualizations

experimental_workflow cluster_extraction Extraction & Partitioning cluster_purification Purification cluster_final_purification Final Purification start Dried Atractylodes macrocephala Rhizomes (5 kg) extraction Maceration with 95% Ethanol start->extraction concentration1 Concentration (Rotary Evaporator) extraction->concentration1 partitioning Liquid-Liquid Partitioning (Water/Ethyl Acetate) concentration1->partitioning concentration2 Concentration of Ethyl Acetate Fraction partitioning->concentration2 crude_extract Crude Sesquiterpenoid Extract concentration2->crude_extract column_chromatography Silica Gel Column Chromatography crude_extract->column_chromatography fraction_collection Fraction Collection & TLC Monitoring column_chromatography->fraction_collection pooling Pooling of Positive Fractions fraction_collection->pooling concentration3 Concentration pooling->concentration3 semi_pure Semi-Pure 8β-Methoxyatractylenolide I concentration3->semi_pure prep_hplc Preparative HPLC semi_pure->prep_hplc crystallization Crystallization prep_hplc->crystallization final_product Pure 8β-Methoxyatractylenolide I crystallization->final_product

Caption: Scaled-up isolation workflow for 8β-Methoxyatractylenolide I.

troubleshooting_logic decision decision action action start Low Yield after Extraction? decision1 Is Plant Material Finely Ground? start->decision1 action1_yes Optimize Solvent & Time decision1->action1_yes Yes action1_no Grind to Finer Powder decision1->action1_no No start2 Low Purity after Column? decision2 Is the Column Overloaded? start2->decision2 action2_yes Reduce Sample Load decision2->action2_yes Yes action2_no Optimize Mobile Phase decision2->action2_no No start3 Compound Degradation? decision3 Using Acidic Silica? start3->decision3 action3_yes Use Neutral Silica & Low Temp decision3->action3_yes Yes action3_no Minimize Processing Time decision3->action3_no No

Caption: Troubleshooting decision tree for common isolation issues.

References

Technical Support Center: Scaling Up 8β-Methoxyatractylenolide I Isolation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the scaled-up isolation of 8β-Methoxyatractylenolide I. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions encountered during the experimental process.

Troubleshooting Guides

This section provides solutions to common problems that may arise during the large-scale isolation of 8β-Methoxyatractylenolide I from Atractylodes macrocephala rhizomes.

Issue Potential Cause Recommended Solution
Low Yield of Crude Extract Inefficient Extraction: The solvent may not be effectively penetrating the plant material.- Grind the rhizomes to a finer powder: This increases the surface area for solvent extraction. - Increase extraction time or temperature: Be cautious with temperature as it may degrade the target compound. A study on other sesquiterpene lactones suggests that lower temperatures (e.g., 30°C) can sometimes yield better results for the free, unconjugated forms.[1][2] - Optimize solvent-to-solid ratio: Ensure a sufficient volume of solvent is used to fully immerse the plant material.
Improper Solvent Choice: The polarity of the extraction solvent may not be optimal for 8β-Methoxyatractylenolide I.- Consider a multi-step extraction: Start with a non-polar solvent to remove fats and waxes, followed by a medium-polarity solvent like ethanol or ethyl acetate. Sesquiterpenoids are often successfully extracted with 95% ethanol.[3]
Low Purity of 8β-Methoxyatractylenolide I after Column Chromatography Poor Separation on Silica Gel: Co-elution of structurally similar compounds is common with sesquiterpenoids.- Optimize the mobile phase: A gradient elution with a solvent system like hexane-ethyl acetate or dichloromethane-methanol is often effective.[3] - Consider alternative stationary phases: Reversed-phase chromatography (e.g., C18) or specialized phases like phenyl-butyl can offer different selectivity.[2]
Column Overloading: Applying too much crude extract to the column leads to poor separation.- Reduce the amount of sample loaded: As a general rule, the sample load should be 1-5% of the stationary phase weight for flash chromatography.
Degradation of 8β-Methoxyatractylenolide I Instability on Silica Gel: Some compounds can degrade on acidic silica gel.- Use deactivated silica gel: Neutral or basic silica gel can be used to minimize degradation. - Work at lower temperatures: Performing chromatography at reduced temperatures can help preserve sensitive compounds.[4]
Prolonged Exposure to Solvents or Heat: The compound may be unstable over long periods in certain solvents or at elevated temperatures.- Minimize processing time: Expedite the extraction and purification steps. - Use rotary evaporation at low temperatures: Concentrate fractions under reduced pressure and at a temperature below 40°C.
Difficulty in Crystallization/Final Purification Presence of Minor Impurities: Even small amounts of impurities can inhibit crystallization.- Perform a final purification step: Preparative High-Performance Liquid Chromatography (Prep-HPLC) can be used to achieve high purity. - Experiment with different solvent systems for crystallization: Try various solvent combinations (e.g., hexane/ethyl acetate, methanol/water) to induce crystallization.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting material for scaling up the isolation of 8β-Methoxyatractylenolide I?

A1: The dried rhizomes of Atractylodes macrocephala Koidz. are the primary source of 8β-Methoxyatractylenolide I and other related sesquiterpenoids.[3] It is advisable to source high-quality, authenticated plant material for consistent results.

Q2: Which extraction solvent is most effective for obtaining a high yield of sesquiterpenoids from Atractylodes macrocephala?

A2: Based on studies on the isolation of sesquiterpenoids from this plant, 95% ethanol is a commonly used and effective solvent for initial extraction.[3] Methanol has also been used successfully.[5] A subsequent liquid-liquid partition with ethyl acetate is often employed to enrich the sesquiterpenoid fraction.[3]

Q3: What are the typical yields of sesquiterpenoids from Atractylodes macrocephala?

A3: While the specific yield of 8β-Methoxyatractylenolide I is not widely reported, a study involving the extraction of 2 kg of dried rhizomes with 95% ethanol yielded 150 g of an ethyl acetate soluble extract rich in sesquiterpenoids.[3] The content of related atractylenolides I, II, and III in the dried rhizome has been reported to be in the range of 160.3–759.8 µg/g.

Q4: How can I monitor the presence of 8β-Methoxyatractylenolide I during the purification process?

A4: Thin Layer Chromatography (TLC) is a quick and effective method for monitoring the fractions during column chromatography. High-Performance Liquid Chromatography (HPLC) can be used for more precise quantification and purity assessment of the final product.

Q5: Are there any known stability issues with 8β-Methoxyatractylenolide I?

A5: While specific stability data is limited, sesquiterpene lactones, in general, can be sensitive to heat, light, and acidic or basic conditions. It is recommended to store the purified compound at low temperatures, protected from light, and in a neutral pH environment.

Experimental Protocols

Large-Scale Extraction and Partitioning

This protocol is a hypothetical scaled-up procedure based on common methods for isolating sesquiterpenoids from Atractylodes macrocephala.

  • Milling: Grind 5 kg of dried Atractylodes macrocephala rhizomes into a coarse powder.

  • Extraction: Macerate the powdered rhizomes in 50 L of 95% ethanol at room temperature for 24 hours with occasional stirring. Repeat the extraction process two more times with fresh solvent.

  • Concentration: Combine the ethanol extracts and concentrate under reduced pressure using a rotary evaporator at a temperature below 40°C to obtain a viscous residue.

  • Partitioning: Suspend the residue in 5 L of deionized water and partition with an equal volume of ethyl acetate three times.

  • Final Concentration: Combine the ethyl acetate fractions and concentrate to dryness under reduced pressure to yield the crude sesquiterpenoid-rich extract.

Silica Gel Column Chromatography
  • Column Packing: Dry pack a glass column (e.g., 10 cm diameter) with 1 kg of silica gel (100-200 mesh) in hexane.

  • Sample Loading: Dissolve 100 g of the crude extract in a minimal amount of dichloromethane and adsorb it onto 200 g of silica gel. Allow the solvent to evaporate completely. Carefully load the dried sample-silica mixture onto the top of the packed column.

  • Elution: Elute the column with a gradient of hexane and ethyl acetate. Start with 100% hexane and gradually increase the polarity by adding ethyl acetate.

  • Fraction Collection: Collect fractions of 500 mL and monitor by TLC.

  • Pooling and Concentration: Combine the fractions containing 8β-Methoxyatractylenolide I and concentrate to yield a semi-purified product.

Visualizations

experimental_workflow cluster_extraction Extraction & Partitioning cluster_purification Purification cluster_final_purification Final Purification start Dried Atractylodes macrocephala Rhizomes (5 kg) extraction Maceration with 95% Ethanol start->extraction concentration1 Concentration (Rotary Evaporator) extraction->concentration1 partitioning Liquid-Liquid Partitioning (Water/Ethyl Acetate) concentration1->partitioning concentration2 Concentration of Ethyl Acetate Fraction partitioning->concentration2 crude_extract Crude Sesquiterpenoid Extract concentration2->crude_extract column_chromatography Silica Gel Column Chromatography crude_extract->column_chromatography fraction_collection Fraction Collection & TLC Monitoring column_chromatography->fraction_collection pooling Pooling of Positive Fractions fraction_collection->pooling concentration3 Concentration pooling->concentration3 semi_pure Semi-Pure 8β-Methoxyatractylenolide I concentration3->semi_pure prep_hplc Preparative HPLC semi_pure->prep_hplc crystallization Crystallization prep_hplc->crystallization final_product Pure 8β-Methoxyatractylenolide I crystallization->final_product

Caption: Scaled-up isolation workflow for 8β-Methoxyatractylenolide I.

troubleshooting_logic decision decision action action start Low Yield after Extraction? decision1 Is Plant Material Finely Ground? start->decision1 action1_yes Optimize Solvent & Time decision1->action1_yes Yes action1_no Grind to Finer Powder decision1->action1_no No start2 Low Purity after Column? decision2 Is the Column Overloaded? start2->decision2 action2_yes Reduce Sample Load decision2->action2_yes Yes action2_no Optimize Mobile Phase decision2->action2_no No start3 Compound Degradation? decision3 Using Acidic Silica? start3->decision3 action3_yes Use Neutral Silica & Low Temp decision3->action3_yes Yes action3_no Minimize Processing Time decision3->action3_no No

Caption: Troubleshooting decision tree for common isolation issues.

References

Validation & Comparative

A Comparative Guide to Atractylenolides: Unraveling the Therapeutic Potential of Sesquiterpenoid Lactones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of 8beta-Methoxyatractylenolide I and other prominent atractylenolides, namely Atractylenolide I, II, and III. These sesquiterpenoid lactones, primarily isolated from the rhizomes of Atractylodes species, have garnered significant attention for their diverse pharmacological effects. This document summarizes the available quantitative data, details relevant experimental methodologies, and visualizes the key signaling pathways involved in their mechanisms of action to aid in research and development.

Executive Summary

Atractylenolide I, II, and III have demonstrated significant anti-inflammatory and anti-cancer properties. Atractylenolide I and III are particularly potent in their anti-inflammatory and organ-protective effects, while Atractylenolide I and II show notable anti-cancer activities.[1][2] Currently, there is a significant lack of published experimental data on the biological activities of this compound, precluding a direct comparison with the other atractylenolides. This guide, therefore, focuses on the comparative analysis of Atractylenolide I, II, and III, based on available scientific literature.

Data Presentation: A Quantitative Comparison

The following tables summarize the available quantitative data on the anti-cancer and anti-inflammatory activities of Atractylenolide I, II, and III.

Table 1: Comparative Anti-Cancer Activity of Atractylenolides

CompoundCell LineAssayIC50 / Effective ConcentrationReference
Atractylenolide I HT-29 (Colon Adenocarcinoma)MTT Assay95.7 µM (48h), 57.4 µM (72h)[3]
Atractylenolide II DU145, LNCaP (Prostate Cancer)Apoptosis Assay50 µM, 100 µM[1]
Atractylenolide III A549 (Lung Carcinoma)Apoptosis Assay1-100 µM (Induces apoptosis)[4]
HUVEC (Endothelial Cells)Tube Formation Assay1-100 µM (Inhibits angiogenesis)[4]
This compound --Data not available-

Table 2: Comparative Anti-Inflammatory Activity of Atractylenolides

CompoundModelKey FindingsIC50 ValueReference
Atractylenolide I LPS-stimulated peritoneal macrophagesInhibition of TNF-α production23.1 µM[5]
LPS-stimulated peritoneal macrophagesInhibition of NO production41.0 µM[5]
Atractylenolide II LPS-stimulated RAW 264.7 macrophagesInhibition of NO production-[6]
Atractylenolide III LPS-stimulated peritoneal macrophagesInhibition of TNF-α production56.3 µM[5]
LPS-stimulated peritoneal macrophagesInhibition of NO production45.1% inhibition at 100 µM[5]
This compound -Data not available--

Signaling Pathways

The biological activities of Atractylenolide I, II, and III are mediated through the modulation of several key intracellular signaling pathways.

Atractylenolide_Signaling cluster_0 Atractylenolide I cluster_1 Atractylenolide II cluster_2 Atractylenolide III AT-I AT-I TLR4 TLR4 AT-I->TLR4 inhibits MyD88 MyD88 TLR4->MyD88 NF-kB NF-kB MyD88->NF-kB Inflammation Inflammation NF-kB->Inflammation AT-II AT-II JAK2 JAK2 AT-II->JAK2 inhibits STAT3 STAT3 JAK2->STAT3 Apoptosis Apoptosis STAT3->Apoptosis promotes AT-III AT-III MAPK MAPK AT-III->MAPK inhibits NF-kB_2 NF-kB MAPK->NF-kB_2 Inflammation_2 Inflammation NF-kB_2->Inflammation_2

Caption: Key signaling pathways modulated by Atractylenolides I, II, and III.

Experimental Protocols

This section provides an overview of the methodologies used in the cited studies to evaluate the anti-cancer and anti-inflammatory activities of the atractylenolides.

Anti-Cancer Activity Assays

1. Cell Viability (MTT) Assay (for Atractylenolide I in HT-29 cells) [3]

  • Cell Culture: Human colorectal adenocarcinoma HT-29 cells are cultured in a suitable medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified 5% CO2 atmosphere.

  • Treatment: Cells are seeded in 96-well plates and treated with various concentrations of Atractylenolide I for different time points (e.g., 24, 48, 72 hours).

  • MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan (B1609692) crystals by viable cells.

  • Data Analysis: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured using a microplate reader. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then calculated.

2. Apoptosis Assay (Annexin V-FITC/PI Staining) (for Atractylenolide II in DU145/LNCaP and Atractylenolide III in A549 cells) [4][7]

  • Cell Culture and Treatment: Prostate cancer cells (DU145, LNCaP) or lung carcinoma cells (A549) are cultured and treated with the respective atractylenolide at various concentrations.

  • Staining: After treatment, cells are harvested and stained with Annexin V-FITC (which binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane in apoptotic cells) and Propidium Iodide (PI, a fluorescent dye that stains the nucleus of late apoptotic and necrotic cells).

  • Flow Cytometry: The stained cells are analyzed by flow cytometry to quantify the percentage of early apoptotic, late apoptotic, and necrotic cells.

3. Tube Formation Assay (for Atractylenolide III in HUVECs) [4][8]

  • Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in endothelial growth medium.

  • Matrigel Coating: A basement membrane matrix (e.g., Matrigel) is coated onto the wells of a 96-well plate.

  • Treatment and Seeding: HUVECs are treated with different concentrations of Atractylenolide III and then seeded onto the Matrigel-coated wells.

  • Incubation and Visualization: The plate is incubated to allow the formation of tube-like structures. The extent of tube formation is visualized and quantified using a microscope.

Experimental_Workflow cluster_3 In Vitro Anti-Cancer Assay Workflow Cell_Culture Cancer Cell Culture Treatment Treatment with Atractylenolide Cell_Culture->Treatment Viability Cell Viability Assay (MTT) Treatment->Viability Apoptosis Apoptosis Assay (Flow Cytometry) Treatment->Apoptosis Angiogenesis Tube Formation Assay (HUVEC) Treatment->Angiogenesis Data_Analysis Data Analysis (IC50, % Apoptosis) Viability->Data_Analysis Apoptosis->Data_Analysis Angiogenesis->Data_Analysis

Caption: A generalized workflow for in vitro anti-cancer assays.

Anti-Inflammatory Activity Assays

1. Nitric Oxide (NO) Production Assay (Griess Assay) (for Atractylenolide I and II) [5][9]

  • Cell Culture: Murine macrophage cells (e.g., RAW 264.7 or primary peritoneal macrophages) are cultured in a suitable medium.

  • Treatment: Cells are pre-treated with various concentrations of the atractylenolide for a short period (e.g., 1 hour) and then stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.

  • Griess Reaction: After a 24-hour incubation, the culture supernatant is collected, and the amount of nitrite (B80452) (a stable product of NO) is measured using the Griess reagent.

  • Data Analysis: The absorbance is measured, and the concentration of nitrite is calculated from a standard curve.

2. Cytokine Production Assay (ELISA) (for Atractylenolide I and III) [5]

  • Cell Culture and Treatment: Macrophages are cultured and treated as described for the NO production assay.

  • ELISA: The levels of pro-inflammatory cytokines (e.g., TNF-α) in the culture supernatant are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

  • Data Analysis: The concentration of the cytokine is determined by comparing the absorbance to a standard curve.

Anti_Inflammatory_Workflow cluster_4 In Vitro Anti-Inflammatory Assay Workflow Macrophage_Culture Macrophage Culture LPS_Stimulation LPS Stimulation & Atractylenolide Treatment Macrophage_Culture->LPS_Stimulation NO_Assay Nitric Oxide (NO) Assay (Griess) LPS_Stimulation->NO_Assay Cytokine_Assay Cytokine Assay (ELISA) LPS_Stimulation->Cytokine_Assay Data_Analysis_Inflam Data Analysis (IC50, Cytokine Levels) NO_Assay->Data_Analysis_Inflam Cytokine_Assay->Data_Analysis_Inflam

Caption: A generalized workflow for in vitro anti-inflammatory assays.

Conclusion

Atractylenolide I, II, and III are promising natural compounds with distinct and overlapping biological activities. Atractylenolide I and III show significant potential as anti-inflammatory agents, while Atractylenolide I and II are notable for their anti-cancer effects. The lack of available data on this compound highlights a gap in the current research landscape and underscores the need for further investigation into its potential therapeutic properties. This guide provides a foundation for researchers to understand the comparative bioactivities of these atractylenolides and to inform the design of future studies aimed at elucidating their full therapeutic potential.

References

A Comparative Guide to Atractylenolides: Unraveling the Therapeutic Potential of Sesquiterpenoid Lactones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of 8beta-Methoxyatractylenolide I and other prominent atractylenolides, namely Atractylenolide I, II, and III. These sesquiterpenoid lactones, primarily isolated from the rhizomes of Atractylodes species, have garnered significant attention for their diverse pharmacological effects. This document summarizes the available quantitative data, details relevant experimental methodologies, and visualizes the key signaling pathways involved in their mechanisms of action to aid in research and development.

Executive Summary

Atractylenolide I, II, and III have demonstrated significant anti-inflammatory and anti-cancer properties. Atractylenolide I and III are particularly potent in their anti-inflammatory and organ-protective effects, while Atractylenolide I and II show notable anti-cancer activities.[1][2] Currently, there is a significant lack of published experimental data on the biological activities of this compound, precluding a direct comparison with the other atractylenolides. This guide, therefore, focuses on the comparative analysis of Atractylenolide I, II, and III, based on available scientific literature.

Data Presentation: A Quantitative Comparison

The following tables summarize the available quantitative data on the anti-cancer and anti-inflammatory activities of Atractylenolide I, II, and III.

Table 1: Comparative Anti-Cancer Activity of Atractylenolides

CompoundCell LineAssayIC50 / Effective ConcentrationReference
Atractylenolide I HT-29 (Colon Adenocarcinoma)MTT Assay95.7 µM (48h), 57.4 µM (72h)[3]
Atractylenolide II DU145, LNCaP (Prostate Cancer)Apoptosis Assay50 µM, 100 µM[1]
Atractylenolide III A549 (Lung Carcinoma)Apoptosis Assay1-100 µM (Induces apoptosis)[4]
HUVEC (Endothelial Cells)Tube Formation Assay1-100 µM (Inhibits angiogenesis)[4]
This compound --Data not available-

Table 2: Comparative Anti-Inflammatory Activity of Atractylenolides

CompoundModelKey FindingsIC50 ValueReference
Atractylenolide I LPS-stimulated peritoneal macrophagesInhibition of TNF-α production23.1 µM[5]
LPS-stimulated peritoneal macrophagesInhibition of NO production41.0 µM[5]
Atractylenolide II LPS-stimulated RAW 264.7 macrophagesInhibition of NO production-[6]
Atractylenolide III LPS-stimulated peritoneal macrophagesInhibition of TNF-α production56.3 µM[5]
LPS-stimulated peritoneal macrophagesInhibition of NO production45.1% inhibition at 100 µM[5]
This compound -Data not available--

Signaling Pathways

The biological activities of Atractylenolide I, II, and III are mediated through the modulation of several key intracellular signaling pathways.

Atractylenolide_Signaling cluster_0 Atractylenolide I cluster_1 Atractylenolide II cluster_2 Atractylenolide III AT-I AT-I TLR4 TLR4 AT-I->TLR4 inhibits MyD88 MyD88 TLR4->MyD88 NF-kB NF-kB MyD88->NF-kB Inflammation Inflammation NF-kB->Inflammation AT-II AT-II JAK2 JAK2 AT-II->JAK2 inhibits STAT3 STAT3 JAK2->STAT3 Apoptosis Apoptosis STAT3->Apoptosis promotes AT-III AT-III MAPK MAPK AT-III->MAPK inhibits NF-kB_2 NF-kB MAPK->NF-kB_2 Inflammation_2 Inflammation NF-kB_2->Inflammation_2

Caption: Key signaling pathways modulated by Atractylenolides I, II, and III.

Experimental Protocols

This section provides an overview of the methodologies used in the cited studies to evaluate the anti-cancer and anti-inflammatory activities of the atractylenolides.

Anti-Cancer Activity Assays

1. Cell Viability (MTT) Assay (for Atractylenolide I in HT-29 cells) [3]

  • Cell Culture: Human colorectal adenocarcinoma HT-29 cells are cultured in a suitable medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified 5% CO2 atmosphere.

  • Treatment: Cells are seeded in 96-well plates and treated with various concentrations of Atractylenolide I for different time points (e.g., 24, 48, 72 hours).

  • MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.

  • Data Analysis: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured using a microplate reader. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then calculated.

2. Apoptosis Assay (Annexin V-FITC/PI Staining) (for Atractylenolide II in DU145/LNCaP and Atractylenolide III in A549 cells) [4][7]

  • Cell Culture and Treatment: Prostate cancer cells (DU145, LNCaP) or lung carcinoma cells (A549) are cultured and treated with the respective atractylenolide at various concentrations.

  • Staining: After treatment, cells are harvested and stained with Annexin V-FITC (which binds to phosphatidylserine on the outer leaflet of the cell membrane in apoptotic cells) and Propidium Iodide (PI, a fluorescent dye that stains the nucleus of late apoptotic and necrotic cells).

  • Flow Cytometry: The stained cells are analyzed by flow cytometry to quantify the percentage of early apoptotic, late apoptotic, and necrotic cells.

3. Tube Formation Assay (for Atractylenolide III in HUVECs) [4][8]

  • Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in endothelial growth medium.

  • Matrigel Coating: A basement membrane matrix (e.g., Matrigel) is coated onto the wells of a 96-well plate.

  • Treatment and Seeding: HUVECs are treated with different concentrations of Atractylenolide III and then seeded onto the Matrigel-coated wells.

  • Incubation and Visualization: The plate is incubated to allow the formation of tube-like structures. The extent of tube formation is visualized and quantified using a microscope.

Experimental_Workflow cluster_3 In Vitro Anti-Cancer Assay Workflow Cell_Culture Cancer Cell Culture Treatment Treatment with Atractylenolide Cell_Culture->Treatment Viability Cell Viability Assay (MTT) Treatment->Viability Apoptosis Apoptosis Assay (Flow Cytometry) Treatment->Apoptosis Angiogenesis Tube Formation Assay (HUVEC) Treatment->Angiogenesis Data_Analysis Data Analysis (IC50, % Apoptosis) Viability->Data_Analysis Apoptosis->Data_Analysis Angiogenesis->Data_Analysis

Caption: A generalized workflow for in vitro anti-cancer assays.

Anti-Inflammatory Activity Assays

1. Nitric Oxide (NO) Production Assay (Griess Assay) (for Atractylenolide I and II) [5][9]

  • Cell Culture: Murine macrophage cells (e.g., RAW 264.7 or primary peritoneal macrophages) are cultured in a suitable medium.

  • Treatment: Cells are pre-treated with various concentrations of the atractylenolide for a short period (e.g., 1 hour) and then stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.

  • Griess Reaction: After a 24-hour incubation, the culture supernatant is collected, and the amount of nitrite (a stable product of NO) is measured using the Griess reagent.

  • Data Analysis: The absorbance is measured, and the concentration of nitrite is calculated from a standard curve.

2. Cytokine Production Assay (ELISA) (for Atractylenolide I and III) [5]

  • Cell Culture and Treatment: Macrophages are cultured and treated as described for the NO production assay.

  • ELISA: The levels of pro-inflammatory cytokines (e.g., TNF-α) in the culture supernatant are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

  • Data Analysis: The concentration of the cytokine is determined by comparing the absorbance to a standard curve.

Anti_Inflammatory_Workflow cluster_4 In Vitro Anti-Inflammatory Assay Workflow Macrophage_Culture Macrophage Culture LPS_Stimulation LPS Stimulation & Atractylenolide Treatment Macrophage_Culture->LPS_Stimulation NO_Assay Nitric Oxide (NO) Assay (Griess) LPS_Stimulation->NO_Assay Cytokine_Assay Cytokine Assay (ELISA) LPS_Stimulation->Cytokine_Assay Data_Analysis_Inflam Data Analysis (IC50, Cytokine Levels) NO_Assay->Data_Analysis_Inflam Cytokine_Assay->Data_Analysis_Inflam

Caption: A generalized workflow for in vitro anti-inflammatory assays.

Conclusion

Atractylenolide I, II, and III are promising natural compounds with distinct and overlapping biological activities. Atractylenolide I and III show significant potential as anti-inflammatory agents, while Atractylenolide I and II are notable for their anti-cancer effects. The lack of available data on this compound highlights a gap in the current research landscape and underscores the need for further investigation into its potential therapeutic properties. This guide provides a foundation for researchers to understand the comparative bioactivities of these atractylenolides and to inform the design of future studies aimed at elucidating their full therapeutic potential.

References

A Comparative Guide to the Anti-inflammatory Activity of Sesquiterpene Lactones: 8beta-Methoxyatractylenolide I and Parthenolide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-inflammatory properties of 8beta-Methoxyatractylenolide I and Parthenolide (B1678480), two prominent sesquiterpene lactones. As direct experimental data for this compound is limited, this guide utilizes data from its closely related parent compound, Atractylenolide I, as a proxy to provide a substantive comparison. This document outlines their efficacy in modulating key inflammatory mediators, details the experimental protocols for in vitro assessment, and visualizes the underlying signaling pathways.

Quantitative Comparison of Anti-inflammatory Activity

The following table summarizes the half-maximal inhibitory concentrations (IC₅₀) of Atractylenolide I and Parthenolide against various pro-inflammatory markers. Lower IC₅₀ values indicate greater potency.

CompoundInflammatory MarkerCell LineIC₅₀ (µM)
Atractylenolide I TNF-αPeritoneal Macrophages23.1[1]
Nitric Oxide (NO)Peritoneal Macrophages41.0[1]
iNOS ActivityPeritoneal Macrophages67.3[1]
IL-6RAW264.7 MacrophagesData not available
IL-1βRAW264.7 MacrophagesData not available
Parthenolide TNF-αTHP-1 Monocytes1.091[2]
Nitric Oxide (NO)THP-1 Monocytes2.175[2]
IL-6THP-1 Monocytes2.620[2]
IL-1βTHP-1 Monocytes2.594[2]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate the replication and validation of these findings.

Cell Culture and Treatment

Murine macrophage cell lines (e.g., RAW264.7) or human monocytic cells (e.g., THP-1) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium, respectively, supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained at 37°C in a humidified atmosphere with 5% CO₂. For experiments, cells are seeded in appropriate plates and allowed to adhere overnight. Test compounds (Atractylenolide I or Parthenolide) are dissolved in dimethyl sulfoxide (B87167) (DMSO) and diluted to final concentrations in the culture medium.

Cell Viability Assay (MTT Assay)

To determine the cytotoxic effects of the compounds, a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is performed.

  • Seed cells in a 96-well plate at a density of 1 x 10⁵ cells/well.

  • After 24 hours, treat the cells with various concentrations of the test compounds for another 24 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the supernatant and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the control (untreated cells).

Nitric Oxide (NO) Production Assay (Griess Assay)

The production of nitric oxide is measured by quantifying its stable metabolite, nitrite (B80452), in the culture supernatant using the Griess reagent.

  • Seed cells in a 24-well plate and treat with the test compounds for 1 hour before stimulating with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

  • Collect 100 µL of the culture supernatant.

  • Add 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.

  • Incubate for 10 minutes at room temperature.

  • Measure the absorbance at 540 nm.

  • The concentration of nitrite is determined from a sodium nitrite standard curve.

Pro-inflammatory Cytokine Measurement (ELISA)

The levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the cell culture supernatants are quantified using enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.

  • Collect the culture supernatants from cells treated as described in the NO production assay.

  • Perform the ELISA using specific capture and detection antibodies for each cytokine.

  • Measure the absorbance and calculate the cytokine concentrations based on a standard curve.

Western Blot Analysis for NF-κB Signaling Pathway

Western blotting is used to analyze the expression and phosphorylation of key proteins in the NF-κB signaling pathway.

  • After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA protein assay.

  • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour.

  • Incubate the membrane with primary antibodies against phospho-p65, p65, phospho-IκBα, IκBα, and a loading control (e.g., β-actin) overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify the band intensities using densitometry software.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the targeted signaling pathways.

G cluster_0 In Vitro Anti-inflammatory Activity Assessment A Cell Culture (e.g., RAW264.7 Macrophages) B Compound Treatment (Atractylenolide I or Parthenolide) A->B C LPS Stimulation (1 µg/mL) B->C D Cell Viability Assay (MTT) B->D Determine Non-toxic Dose E Supernatant Collection C->E F Cell Lysis C->F G NO Production Assay (Griess Reagent) E->G H Cytokine Measurement (ELISA for TNF-α, IL-6, IL-1β) E->H I Protein Quantification F->I J Western Blot Analysis (NF-κB Pathway Proteins) I->J

Experimental workflow for evaluating anti-inflammatory activity.

G cluster_0 Inhibition of NF-κB and MAPK Signaling Pathways LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 MAPK MAPK (ERK, p38, JNK) MyD88->MAPK IKK IKK Complex MyD88->IKK Nucleus Nucleus MAPK->Nucleus IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p65/p50) IkB->NFkB NFkB->Nucleus Translocation Inflammation Pro-inflammatory Gene Expression (TNF-α, IL-6, IL-1β, iNOS) Nucleus->Inflammation Atractylenolide Atractylenolide I Atractylenolide->TLR4 Inhibits Atractylenolide->MAPK Inhibits Parthenolide Parthenolide Parthenolide->IKK Inhibits

Targeted inflammatory signaling pathways.

Conclusion

Both Atractylenolide I and Parthenolide demonstrate significant anti-inflammatory activities by inhibiting the production of key inflammatory mediators.[3][4][5][6][7] Their primary mechanism of action involves the suppression of the NF-κB and MAPK signaling pathways.[4][5][6][7][8] Based on the available IC₅₀ data, Parthenolide appears to be a more potent inhibitor of TNF-α, NO, IL-6, and IL-1β production compared to Atractylenolide I.[1][2] This guide provides a foundational comparison to aid researchers in the selection and investigation of these compounds for the development of novel anti-inflammatory therapeutics.

References

A Comparative Guide to the Anti-inflammatory Activity of Sesquiterpene Lactones: 8beta-Methoxyatractylenolide I and Parthenolide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-inflammatory properties of 8beta-Methoxyatractylenolide I and Parthenolide, two prominent sesquiterpene lactones. As direct experimental data for this compound is limited, this guide utilizes data from its closely related parent compound, Atractylenolide I, as a proxy to provide a substantive comparison. This document outlines their efficacy in modulating key inflammatory mediators, details the experimental protocols for in vitro assessment, and visualizes the underlying signaling pathways.

Quantitative Comparison of Anti-inflammatory Activity

The following table summarizes the half-maximal inhibitory concentrations (IC₅₀) of Atractylenolide I and Parthenolide against various pro-inflammatory markers. Lower IC₅₀ values indicate greater potency.

CompoundInflammatory MarkerCell LineIC₅₀ (µM)
Atractylenolide I TNF-αPeritoneal Macrophages23.1[1]
Nitric Oxide (NO)Peritoneal Macrophages41.0[1]
iNOS ActivityPeritoneal Macrophages67.3[1]
IL-6RAW264.7 MacrophagesData not available
IL-1βRAW264.7 MacrophagesData not available
Parthenolide TNF-αTHP-1 Monocytes1.091[2]
Nitric Oxide (NO)THP-1 Monocytes2.175[2]
IL-6THP-1 Monocytes2.620[2]
IL-1βTHP-1 Monocytes2.594[2]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate the replication and validation of these findings.

Cell Culture and Treatment

Murine macrophage cell lines (e.g., RAW264.7) or human monocytic cells (e.g., THP-1) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium, respectively, supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained at 37°C in a humidified atmosphere with 5% CO₂. For experiments, cells are seeded in appropriate plates and allowed to adhere overnight. Test compounds (Atractylenolide I or Parthenolide) are dissolved in dimethyl sulfoxide (DMSO) and diluted to final concentrations in the culture medium.

Cell Viability Assay (MTT Assay)

To determine the cytotoxic effects of the compounds, a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is performed.

  • Seed cells in a 96-well plate at a density of 1 x 10⁵ cells/well.

  • After 24 hours, treat the cells with various concentrations of the test compounds for another 24 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the supernatant and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the control (untreated cells).

Nitric Oxide (NO) Production Assay (Griess Assay)

The production of nitric oxide is measured by quantifying its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.

  • Seed cells in a 24-well plate and treat with the test compounds for 1 hour before stimulating with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

  • Collect 100 µL of the culture supernatant.

  • Add 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.

  • Incubate for 10 minutes at room temperature.

  • Measure the absorbance at 540 nm.

  • The concentration of nitrite is determined from a sodium nitrite standard curve.

Pro-inflammatory Cytokine Measurement (ELISA)

The levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the cell culture supernatants are quantified using enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.

  • Collect the culture supernatants from cells treated as described in the NO production assay.

  • Perform the ELISA using specific capture and detection antibodies for each cytokine.

  • Measure the absorbance and calculate the cytokine concentrations based on a standard curve.

Western Blot Analysis for NF-κB Signaling Pathway

Western blotting is used to analyze the expression and phosphorylation of key proteins in the NF-κB signaling pathway.

  • After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA protein assay.

  • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour.

  • Incubate the membrane with primary antibodies against phospho-p65, p65, phospho-IκBα, IκBα, and a loading control (e.g., β-actin) overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify the band intensities using densitometry software.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the targeted signaling pathways.

G cluster_0 In Vitro Anti-inflammatory Activity Assessment A Cell Culture (e.g., RAW264.7 Macrophages) B Compound Treatment (Atractylenolide I or Parthenolide) A->B C LPS Stimulation (1 µg/mL) B->C D Cell Viability Assay (MTT) B->D Determine Non-toxic Dose E Supernatant Collection C->E F Cell Lysis C->F G NO Production Assay (Griess Reagent) E->G H Cytokine Measurement (ELISA for TNF-α, IL-6, IL-1β) E->H I Protein Quantification F->I J Western Blot Analysis (NF-κB Pathway Proteins) I->J

Experimental workflow for evaluating anti-inflammatory activity.

G cluster_0 Inhibition of NF-κB and MAPK Signaling Pathways LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 MAPK MAPK (ERK, p38, JNK) MyD88->MAPK IKK IKK Complex MyD88->IKK Nucleus Nucleus MAPK->Nucleus IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p65/p50) IkB->NFkB NFkB->Nucleus Translocation Inflammation Pro-inflammatory Gene Expression (TNF-α, IL-6, IL-1β, iNOS) Nucleus->Inflammation Atractylenolide Atractylenolide I Atractylenolide->TLR4 Inhibits Atractylenolide->MAPK Inhibits Parthenolide Parthenolide Parthenolide->IKK Inhibits

Targeted inflammatory signaling pathways.

Conclusion

Both Atractylenolide I and Parthenolide demonstrate significant anti-inflammatory activities by inhibiting the production of key inflammatory mediators.[3][4][5][6][7] Their primary mechanism of action involves the suppression of the NF-κB and MAPK signaling pathways.[4][5][6][7][8] Based on the available IC₅₀ data, Parthenolide appears to be a more potent inhibitor of TNF-α, NO, IL-6, and IL-1β production compared to Atractylenolide I.[1][2] This guide provides a foundational comparison to aid researchers in the selection and investigation of these compounds for the development of novel anti-inflammatory therapeutics.

References

Unraveling the Biological Targets of 8beta-Methoxyatractylenolide I: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the biological activities of 8beta-Methoxyatractylenolide I and established inhibitors of Dihydrofolate Reductase (DHFR). While DHFR was initially investigated as a potential target for this compound, current research has not validated this interaction. This document, therefore, shifts focus to compare the known anti-cancer effects and associated signaling pathways of Atractylenolide I, a closely related compound, with those of well-characterized DHFR inhibitors. This analysis is intended for researchers, scientists, and drug development professionals.

Executive Summary

This compound is a natural compound with demonstrated anti-inflammatory and anti-tumor properties. This guide explores its biological targets by comparing its activities with a class of well-known anti-cancer agents, the DHFR inhibitors. The data presented herein suggests that the anti-cancer effects of Atractylenolide I, a compound structurally similar to this compound, are likely mediated through the inhibition of key signaling pathways such as NF-κB, JAK2/STAT3, and PI3K/AKT/mTOR, rather than direct DHFR inhibition. In contrast, drugs like Methotrexate, Pralatrexate, and Trimethoprim exert their cytotoxic effects primarily through the direct inhibition of DHFR, leading to the disruption of nucleotide synthesis.

Comparative Analysis of Biological Activity

The following tables summarize the quantitative data on the biological activity of Atractylenolide I and the selected DHFR inhibitors.

Table 1: Cytotoxic Activity of Atractylenolide I on Cancer Cell Lines

CompoundCell LineAssay TypeIC50 (µM)Incubation Time (h)
Atractylenolide IMCF-7 (Breast Cancer)MTT Assay251.25 ± 27.4024
212.44 ± 18.7648
172.49 ± 18.3272
Atractylenolide IMDA-MB-231 (Breast Cancer)MTT Assay164.13 ± 17.9024
139.21 ± 17.6748
105.68 ± 10.5872

Data for Atractylenolide I is presented as a proxy for this compound due to the limited availability of specific data for the latter.[1]

Table 2: Inhibitory Activity of Comparator Drugs against Dihydrofolate Reductase (DHFR)

CompoundTargetAssay TypeIC50Ki
MethotrexateHuman DHFREnzymatic Assay0.12 ± 0.07 µM3.4 pM
PralatrexateHuman DHFREnzymatic Assay-13.4 pM
TrimethoprimBacterial DHFREnzymatic Assay20.4 nM (for E. coli)0.165 nM (for E. coli)
TrimethoprimHuman DHFREnzymatic Assay55.26 µM-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and a general experimental workflow for target validation.

DHFR_Inhibition_Pathway cluster_folate_cycle Folate Metabolism DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF DHFR Purines_Thymidylate Purines & Thymidylate THF->Purines_Thymidylate One-Carbon Transfer DNA Synthesis DNA Synthesis Purines_Thymidylate->DNA Synthesis DHFR_Inhibitor DHFR Inhibitor (e.g., Methotrexate) DHFR_Inhibitor->DHF Inhibits Cell Proliferation Cell Proliferation DNA Synthesis->Cell Proliferation

Caption: The DHFR inhibition pathway, illustrating how inhibitors block the synthesis of nucleotides required for cell proliferation.

Atractylenolide_I_Pathway cluster_tlr4 TLR4/NF-κB Pathway cluster_jak_stat JAK/STAT Pathway cluster_pi3k_akt PI3K/AKT Pathway Atractylenolide_I Atractylenolide I TLR4 TLR4 Atractylenolide_I->TLR4 Inhibits JAK2 JAK2 Atractylenolide_I->JAK2 Inhibits PI3K PI3K Atractylenolide_I->PI3K Inhibits NFkB NF-κB TLR4->NFkB Inflammation & Proliferation Inflammation & Proliferation NFkB->Inflammation & Proliferation STAT3 STAT3 JAK2->STAT3 Gene Transcription\n(Proliferation, Survival) Gene Transcription (Proliferation, Survival) STAT3->Gene Transcription\n(Proliferation, Survival) AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Protein Synthesis & Cell Growth Protein Synthesis & Cell Growth mTOR->Protein Synthesis & Cell Growth

Caption: Known signaling pathways inhibited by Atractylenolide I, leading to its anti-cancer effects.[1][2][3][4][5]

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Biological Assays cluster_analysis Data Analysis Cell_Culture Cancer Cell Culture Compound_Treatment Treat cells with This compound & Comparator Cell_Culture->Compound_Treatment Viability_Assay Cell Viability Assay (e.g., MTT) Compound_Treatment->Viability_Assay Enzyme_Assay Target Enzyme Assay (e.g., DHFR inhibition) Compound_Treatment->Enzyme_Assay Pathway_Analysis Western Blot / qPCR for Signaling Pathway Proteins Compound_Treatment->Pathway_Analysis IC50_Determination Determine IC50 values Viability_Assay->IC50_Determination Enzyme_Assay->IC50_Determination Comparative_Analysis Compare efficacy and mechanism of action IC50_Determination->Comparative_Analysis Pathway_Analysis->Comparative_Analysis

Caption: A generalized experimental workflow for comparing the biological activity of a test compound with a known inhibitor.

Detailed Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay for IC50 Determination

This protocol is used to assess the cytotoxic effects of a compound on adherent cancer cell lines.

Materials:

  • 96-well plates

  • Cancer cell line of interest

  • Complete culture medium

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.[1]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the diluted compound solutions (e.g., 0, 25, 50, 100, 200 µM) and incubate for 24, 48, or 72 hours.[1]

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.[1]

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 10 minutes.[1]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 2: Dihydrofolate Reductase (DHFR) Inhibition Assay

This colorimetric assay measures the activity of DHFR by monitoring the decrease in absorbance at 340 nm as NADPH is oxidized to NADP+.

Materials:

  • 96-well UV-transparent plates

  • Purified human DHFR enzyme

  • DHFR assay buffer (e.g., 50 mM Tris-HCl, 50 mM NaCl, pH 7.5)

  • Dihydrofolate (DHF) substrate solution

  • NADPH solution

  • Test inhibitor (e.g., this compound) and positive control (e.g., Methotrexate)

  • Microplate reader capable of kinetic measurements at 340 nm

Procedure:

  • Reagent Preparation: Prepare stock solutions of DHFR, DHF, NADPH, and test compounds in the assay buffer.

  • Assay Setup: In a 96-well plate, add the assay buffer, the test inhibitor at various concentrations (or vehicle control), and the DHFR enzyme.

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Start the reaction by adding the DHF substrate to all wells.

  • Kinetic Measurement: Immediately begin measuring the decrease in absorbance at 340 nm every 15-30 seconds for 10-20 minutes.

  • Data Analysis: Calculate the rate of the reaction (slope of the linear portion of the absorbance vs. time curve). Determine the percent inhibition for each inhibitor concentration relative to the enzyme control. The IC50 value is calculated by plotting the percent inhibition against the log of the inhibitor concentration.

Conclusion

The available evidence suggests that this compound and its related compounds exert their anti-cancer effects through the modulation of multiple signaling pathways crucial for cancer cell proliferation, survival, and inflammation, including the NF-κB, JAK/STAT, and PI3K/AKT pathways. This contrasts with the mechanism of classical DHFR inhibitors, which directly target nucleotide metabolism. Further research is warranted to definitively identify the direct molecular targets of this compound and to fully elucidate its therapeutic potential. The experimental protocols and comparative data provided in this guide offer a framework for such future investigations.

References

Unraveling the Biological Targets of 8beta-Methoxyatractylenolide I: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the biological activities of 8beta-Methoxyatractylenolide I and established inhibitors of Dihydrofolate Reductase (DHFR). While DHFR was initially investigated as a potential target for this compound, current research has not validated this interaction. This document, therefore, shifts focus to compare the known anti-cancer effects and associated signaling pathways of Atractylenolide I, a closely related compound, with those of well-characterized DHFR inhibitors. This analysis is intended for researchers, scientists, and drug development professionals.

Executive Summary

This compound is a natural compound with demonstrated anti-inflammatory and anti-tumor properties. This guide explores its biological targets by comparing its activities with a class of well-known anti-cancer agents, the DHFR inhibitors. The data presented herein suggests that the anti-cancer effects of Atractylenolide I, a compound structurally similar to this compound, are likely mediated through the inhibition of key signaling pathways such as NF-κB, JAK2/STAT3, and PI3K/AKT/mTOR, rather than direct DHFR inhibition. In contrast, drugs like Methotrexate, Pralatrexate, and Trimethoprim exert their cytotoxic effects primarily through the direct inhibition of DHFR, leading to the disruption of nucleotide synthesis.

Comparative Analysis of Biological Activity

The following tables summarize the quantitative data on the biological activity of Atractylenolide I and the selected DHFR inhibitors.

Table 1: Cytotoxic Activity of Atractylenolide I on Cancer Cell Lines

CompoundCell LineAssay TypeIC50 (µM)Incubation Time (h)
Atractylenolide IMCF-7 (Breast Cancer)MTT Assay251.25 ± 27.4024
212.44 ± 18.7648
172.49 ± 18.3272
Atractylenolide IMDA-MB-231 (Breast Cancer)MTT Assay164.13 ± 17.9024
139.21 ± 17.6748
105.68 ± 10.5872

Data for Atractylenolide I is presented as a proxy for this compound due to the limited availability of specific data for the latter.[1]

Table 2: Inhibitory Activity of Comparator Drugs against Dihydrofolate Reductase (DHFR)

CompoundTargetAssay TypeIC50Ki
MethotrexateHuman DHFREnzymatic Assay0.12 ± 0.07 µM3.4 pM
PralatrexateHuman DHFREnzymatic Assay-13.4 pM
TrimethoprimBacterial DHFREnzymatic Assay20.4 nM (for E. coli)0.165 nM (for E. coli)
TrimethoprimHuman DHFREnzymatic Assay55.26 µM-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and a general experimental workflow for target validation.

DHFR_Inhibition_Pathway cluster_folate_cycle Folate Metabolism DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF DHFR Purines_Thymidylate Purines & Thymidylate THF->Purines_Thymidylate One-Carbon Transfer DNA Synthesis DNA Synthesis Purines_Thymidylate->DNA Synthesis DHFR_Inhibitor DHFR Inhibitor (e.g., Methotrexate) DHFR_Inhibitor->DHF Inhibits Cell Proliferation Cell Proliferation DNA Synthesis->Cell Proliferation

Caption: The DHFR inhibition pathway, illustrating how inhibitors block the synthesis of nucleotides required for cell proliferation.

Atractylenolide_I_Pathway cluster_tlr4 TLR4/NF-κB Pathway cluster_jak_stat JAK/STAT Pathway cluster_pi3k_akt PI3K/AKT Pathway Atractylenolide_I Atractylenolide I TLR4 TLR4 Atractylenolide_I->TLR4 Inhibits JAK2 JAK2 Atractylenolide_I->JAK2 Inhibits PI3K PI3K Atractylenolide_I->PI3K Inhibits NFkB NF-κB TLR4->NFkB Inflammation & Proliferation Inflammation & Proliferation NFkB->Inflammation & Proliferation STAT3 STAT3 JAK2->STAT3 Gene Transcription\n(Proliferation, Survival) Gene Transcription (Proliferation, Survival) STAT3->Gene Transcription\n(Proliferation, Survival) AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Protein Synthesis & Cell Growth Protein Synthesis & Cell Growth mTOR->Protein Synthesis & Cell Growth

Caption: Known signaling pathways inhibited by Atractylenolide I, leading to its anti-cancer effects.[1][2][3][4][5]

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Biological Assays cluster_analysis Data Analysis Cell_Culture Cancer Cell Culture Compound_Treatment Treat cells with This compound & Comparator Cell_Culture->Compound_Treatment Viability_Assay Cell Viability Assay (e.g., MTT) Compound_Treatment->Viability_Assay Enzyme_Assay Target Enzyme Assay (e.g., DHFR inhibition) Compound_Treatment->Enzyme_Assay Pathway_Analysis Western Blot / qPCR for Signaling Pathway Proteins Compound_Treatment->Pathway_Analysis IC50_Determination Determine IC50 values Viability_Assay->IC50_Determination Enzyme_Assay->IC50_Determination Comparative_Analysis Compare efficacy and mechanism of action IC50_Determination->Comparative_Analysis Pathway_Analysis->Comparative_Analysis

Caption: A generalized experimental workflow for comparing the biological activity of a test compound with a known inhibitor.

Detailed Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay for IC50 Determination

This protocol is used to assess the cytotoxic effects of a compound on adherent cancer cell lines.

Materials:

  • 96-well plates

  • Cancer cell line of interest

  • Complete culture medium

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.[1]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the diluted compound solutions (e.g., 0, 25, 50, 100, 200 µM) and incubate for 24, 48, or 72 hours.[1]

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.[1]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 10 minutes.[1]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 2: Dihydrofolate Reductase (DHFR) Inhibition Assay

This colorimetric assay measures the activity of DHFR by monitoring the decrease in absorbance at 340 nm as NADPH is oxidized to NADP+.

Materials:

  • 96-well UV-transparent plates

  • Purified human DHFR enzyme

  • DHFR assay buffer (e.g., 50 mM Tris-HCl, 50 mM NaCl, pH 7.5)

  • Dihydrofolate (DHF) substrate solution

  • NADPH solution

  • Test inhibitor (e.g., this compound) and positive control (e.g., Methotrexate)

  • Microplate reader capable of kinetic measurements at 340 nm

Procedure:

  • Reagent Preparation: Prepare stock solutions of DHFR, DHF, NADPH, and test compounds in the assay buffer.

  • Assay Setup: In a 96-well plate, add the assay buffer, the test inhibitor at various concentrations (or vehicle control), and the DHFR enzyme.

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Start the reaction by adding the DHF substrate to all wells.

  • Kinetic Measurement: Immediately begin measuring the decrease in absorbance at 340 nm every 15-30 seconds for 10-20 minutes.

  • Data Analysis: Calculate the rate of the reaction (slope of the linear portion of the absorbance vs. time curve). Determine the percent inhibition for each inhibitor concentration relative to the enzyme control. The IC50 value is calculated by plotting the percent inhibition against the log of the inhibitor concentration.

Conclusion

The available evidence suggests that this compound and its related compounds exert their anti-cancer effects through the modulation of multiple signaling pathways crucial for cancer cell proliferation, survival, and inflammation, including the NF-κB, JAK/STAT, and PI3K/AKT pathways. This contrasts with the mechanism of classical DHFR inhibitors, which directly target nucleotide metabolism. Further research is warranted to definitively identify the direct molecular targets of this compound and to fully elucidate its therapeutic potential. The experimental protocols and comparative data provided in this guide offer a framework for such future investigations.

References

A Comparative Analysis of 8β-Methoxyatractylenolide I and Standard Anti-Inflammatory Drugs

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of anti-inflammatory drug discovery, natural products continue to be a vital source of novel bioactive compounds. One such compound of interest is 8β-Methoxyatractylenolide I, a sesquiterpenoid lactone. This guide provides a comparative overview of 8β-Methoxyatractylenolide I against two widely used anti-inflammatory drugs: the non-steroidal anti-inflammatory drug (NSAID) Ibuprofen and the corticosteroid Dexamethasone. This analysis is intended for researchers, scientists, and professionals in drug development, offering a synthesis of available experimental data to delineate the mechanisms of action and potential therapeutic standing of this emerging natural compound.

Note on an Important Clarification: Direct experimental data for 8β-Methoxyatractylenolide I is limited in the public domain. Therefore, this guide draws upon published research for the closely related and well-studied parent compounds, Atractylenolide I and Atractylenolide III, to infer the potential properties of 8β-Methoxyatractylenolide I. The structural similarity suggests that their biological activities are likely to be comparable.

Mechanism of Action: A Tale of Three Pathways

The anti-inflammatory effects of these compounds are rooted in their distinct interactions with cellular signaling pathways.

8β-Methoxyatractylenolide I (Inferred from Atractylenolide I & III): Atractylenolides primarily exert their anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators.[1][2] This is achieved through the suppression of key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[2][3][4][5] Some atractylenolides, like Atractylenolide III, have also been shown to modulate the Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) and AMP-activated protein kinase (AMPK) pathways.[4][6] By inhibiting these pathways, atractylenolides effectively reduce the expression of inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and enzymes like inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2).[1][2]

Ibuprofen: As a non-selective COX inhibitor, Ibuprofen's mechanism is well-established.[1][2][7][8] It works by blocking the active site of both COX-1 and COX-2 enzymes. This prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, fever, and inflammation.[1][2]

Dexamethasone: This potent synthetic glucocorticoid operates on a genomic level.[5][9] After binding to its cytosolic glucocorticoid receptor, the complex translocates to the nucleus. Here, it upregulates the expression of anti-inflammatory proteins and downregulates the expression of pro-inflammatory genes by interfering with transcription factors like NF-κB and Activator protein 1 (AP-1).[9]

Quantitative Comparison of Anti-Inflammatory Activity

The following table summarizes the available quantitative data for the inhibitory effects of Atractylenolide I and III, providing a basis for comparison with the established profiles of Ibuprofen and Dexamethasone.

ParameterAtractylenolide IAtractylenolide IIIIbuprofenDexamethasone
Target Pathway(s) NF-κB, MAPK[3][5]NF-κB, MAPK, JAK/STAT, AMPK[2][4][6]COX-1, COX-2[1][2][7][8]Glucocorticoid Receptor, NF-κB, AP-1[9]
Inhibition of TNF-α IC50: 23.1 µM (in LPS-stimulated peritoneal macrophages)[1]Dose-dependent reduction (50 µM and 100 µM)[2]Indirectly reduces prostaglandin-mediated inflammationPotent inhibitor of expression
Inhibition of NO Production IC50: 67.3 µM (iNOS activity in LPS-stimulated peritoneal macrophages)[1]Dose-dependent reduction (50 µM and 100 µM)[2]Not a primary mechanismPotent inhibitor of iNOS expression
Inhibition of PGE2 Production -Dose-dependent reduction (50 µM and 100 µM)[2]Potent inhibitor via COX inhibitionPotent inhibitor of COX-2 expression
Inhibition of IL-6 Production -Dose-dependent reduction (50 µM and 100 µM)[2]Indirectly reduces inflammatory responsePotent inhibitor of expression

Signaling Pathway Diagrams

To visualize the mechanisms of action, the following diagrams illustrate the key signaling pathways modulated by these compounds.

Atractylenolide I Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK (p38, ERK, JNK) TLR4->MAPK Activates IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates Atractylenolide Atractylenolide I/III Atractylenolide->MAPK Inhibits Atractylenolide->IKK Inhibits Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS, COX-2) NFkB_nuc->Genes Induces

Figure 1: Inferred inhibitory action of Atractylenolides on NF-κB and MAPK signaling pathways.

Ibuprofen_Mechanism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_effects Physiological Effects Arachidonic_Acid Arachidonic Acid COX1_2 COX-1 / COX-2 Arachidonic_Acid->COX1_2 Prostaglandins Prostaglandins COX1_2->Prostaglandins Converts to Inflammation Pain, Fever, Inflammation Prostaglandins->Inflammation Mediates Ibuprofen Ibuprofen Ibuprofen->COX1_2 Inhibits

Figure 2: Mechanism of action of Ibuprofen via inhibition of COX enzymes.

Dexamethasone_Mechanism cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Dexamethasone Dexamethasone GR Glucocorticoid Receptor (GR) Dexamethasone->GR Binds to Dexa_GR Dexamethasone-GR Complex GR->Dexa_GR Dexa_GR_nuc Dexamethasone-GR Complex Dexa_GR->Dexa_GR_nuc Translocates GRE Glucocorticoid Response Elements (GREs) Dexa_GR_nuc->GRE Binds to Pro_Inflammatory_TFs Pro-inflammatory Transcription Factors (NF-κB, AP-1) Dexa_GR_nuc->Pro_Inflammatory_TFs Inhibits Anti_Inflammatory_Genes Anti-inflammatory Gene Transcription (e.g., Annexin A1) GRE->Anti_Inflammatory_Genes Upregulates Pro_Inflammatory_Genes Pro-inflammatory Gene Transcription Pro_Inflammatory_TFs->Pro_Inflammatory_Genes Induces Experimental_Workflow cluster_invitro In Vitro Anti-Inflammatory Assay Workflow cluster_assays 4. Assays A 1. Cell Culture (e.g., RAW 264.7 macrophages) B 2. Pre-treatment with 8β-Methoxyatractylenolide I A->B C 3. Stimulation with LPS B->C D1 Griess Assay (NO measurement) C->D1 D2 ELISA (TNF-α, IL-6, PGE2) C->D2 D3 Western Blot (NF-κB, MAPK pathways) C->D3 E 5. Data Analysis and IC50 Determination D1->E D2->E D3->E

References

A Comparative Analysis of 8β-Methoxyatractylenolide I and Standard Anti-Inflammatory Drugs

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of anti-inflammatory drug discovery, natural products continue to be a vital source of novel bioactive compounds. One such compound of interest is 8β-Methoxyatractylenolide I, a sesquiterpenoid lactone. This guide provides a comparative overview of 8β-Methoxyatractylenolide I against two widely used anti-inflammatory drugs: the non-steroidal anti-inflammatory drug (NSAID) Ibuprofen and the corticosteroid Dexamethasone. This analysis is intended for researchers, scientists, and professionals in drug development, offering a synthesis of available experimental data to delineate the mechanisms of action and potential therapeutic standing of this emerging natural compound.

Note on an Important Clarification: Direct experimental data for 8β-Methoxyatractylenolide I is limited in the public domain. Therefore, this guide draws upon published research for the closely related and well-studied parent compounds, Atractylenolide I and Atractylenolide III, to infer the potential properties of 8β-Methoxyatractylenolide I. The structural similarity suggests that their biological activities are likely to be comparable.

Mechanism of Action: A Tale of Three Pathways

The anti-inflammatory effects of these compounds are rooted in their distinct interactions with cellular signaling pathways.

8β-Methoxyatractylenolide I (Inferred from Atractylenolide I & III): Atractylenolides primarily exert their anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators.[1][2] This is achieved through the suppression of key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[2][3][4][5] Some atractylenolides, like Atractylenolide III, have also been shown to modulate the Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) and AMP-activated protein kinase (AMPK) pathways.[4][6] By inhibiting these pathways, atractylenolides effectively reduce the expression of inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and enzymes like inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2).[1][2]

Ibuprofen: As a non-selective COX inhibitor, Ibuprofen's mechanism is well-established.[1][2][7][8] It works by blocking the active site of both COX-1 and COX-2 enzymes. This prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, fever, and inflammation.[1][2]

Dexamethasone: This potent synthetic glucocorticoid operates on a genomic level.[5][9] After binding to its cytosolic glucocorticoid receptor, the complex translocates to the nucleus. Here, it upregulates the expression of anti-inflammatory proteins and downregulates the expression of pro-inflammatory genes by interfering with transcription factors like NF-κB and Activator protein 1 (AP-1).[9]

Quantitative Comparison of Anti-Inflammatory Activity

The following table summarizes the available quantitative data for the inhibitory effects of Atractylenolide I and III, providing a basis for comparison with the established profiles of Ibuprofen and Dexamethasone.

ParameterAtractylenolide IAtractylenolide IIIIbuprofenDexamethasone
Target Pathway(s) NF-κB, MAPK[3][5]NF-κB, MAPK, JAK/STAT, AMPK[2][4][6]COX-1, COX-2[1][2][7][8]Glucocorticoid Receptor, NF-κB, AP-1[9]
Inhibition of TNF-α IC50: 23.1 µM (in LPS-stimulated peritoneal macrophages)[1]Dose-dependent reduction (50 µM and 100 µM)[2]Indirectly reduces prostaglandin-mediated inflammationPotent inhibitor of expression
Inhibition of NO Production IC50: 67.3 µM (iNOS activity in LPS-stimulated peritoneal macrophages)[1]Dose-dependent reduction (50 µM and 100 µM)[2]Not a primary mechanismPotent inhibitor of iNOS expression
Inhibition of PGE2 Production -Dose-dependent reduction (50 µM and 100 µM)[2]Potent inhibitor via COX inhibitionPotent inhibitor of COX-2 expression
Inhibition of IL-6 Production -Dose-dependent reduction (50 µM and 100 µM)[2]Indirectly reduces inflammatory responsePotent inhibitor of expression

Signaling Pathway Diagrams

To visualize the mechanisms of action, the following diagrams illustrate the key signaling pathways modulated by these compounds.

Atractylenolide I Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK (p38, ERK, JNK) TLR4->MAPK Activates IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates Atractylenolide Atractylenolide I/III Atractylenolide->MAPK Inhibits Atractylenolide->IKK Inhibits Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS, COX-2) NFkB_nuc->Genes Induces

Figure 1: Inferred inhibitory action of Atractylenolides on NF-κB and MAPK signaling pathways.

Ibuprofen_Mechanism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_effects Physiological Effects Arachidonic_Acid Arachidonic Acid COX1_2 COX-1 / COX-2 Arachidonic_Acid->COX1_2 Prostaglandins Prostaglandins COX1_2->Prostaglandins Converts to Inflammation Pain, Fever, Inflammation Prostaglandins->Inflammation Mediates Ibuprofen Ibuprofen Ibuprofen->COX1_2 Inhibits

Figure 2: Mechanism of action of Ibuprofen via inhibition of COX enzymes.

Dexamethasone_Mechanism cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Dexamethasone Dexamethasone GR Glucocorticoid Receptor (GR) Dexamethasone->GR Binds to Dexa_GR Dexamethasone-GR Complex GR->Dexa_GR Dexa_GR_nuc Dexamethasone-GR Complex Dexa_GR->Dexa_GR_nuc Translocates GRE Glucocorticoid Response Elements (GREs) Dexa_GR_nuc->GRE Binds to Pro_Inflammatory_TFs Pro-inflammatory Transcription Factors (NF-κB, AP-1) Dexa_GR_nuc->Pro_Inflammatory_TFs Inhibits Anti_Inflammatory_Genes Anti-inflammatory Gene Transcription (e.g., Annexin A1) GRE->Anti_Inflammatory_Genes Upregulates Pro_Inflammatory_Genes Pro-inflammatory Gene Transcription Pro_Inflammatory_TFs->Pro_Inflammatory_Genes Induces Experimental_Workflow cluster_invitro In Vitro Anti-Inflammatory Assay Workflow cluster_assays 4. Assays A 1. Cell Culture (e.g., RAW 264.7 macrophages) B 2. Pre-treatment with 8β-Methoxyatractylenolide I A->B C 3. Stimulation with LPS B->C D1 Griess Assay (NO measurement) C->D1 D2 ELISA (TNF-α, IL-6, PGE2) C->D2 D3 Western Blot (NF-κB, MAPK pathways) C->D3 E 5. Data Analysis and IC50 Determination D1->E D2->E D3->E

References

Cross-Validation of Analytical Methods for 8beta-Methoxyatractylenolide I Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of bioactive compounds is critical in drug discovery and development. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for the quantification of 8beta-Methoxyatractylenolide I, a sesquiterpenoid lactone with potential therapeutic properties found in Rhizoma Atractylodis Macrocephalae. The information presented is a synthesis of validated methods for atractylenolides and structurally similar compounds to aid in methodological selection and cross-validation.

Comparison of Analytical Method Performance

The choice of an analytical method for quantifying this compound depends on factors such as the sample matrix, required sensitivity, and the specific goals of the analysis. Below is a summary of typical validation parameters for HPLC and LC-MS/MS methods, compiled from studies on atractylenolides.[1][2]

Validation ParameterHigh-Performance Liquid Chromatography (HPLC)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Linearity (R²) ≥ 0.999≥ 0.99
Limit of Detection (LOD) ~0.005 µg/mLLow ng/mL to pg/mL range
Limit of Quantification (LOQ) ~0.018 µg/mLLow ng/mL range
Accuracy (Recovery %) 95.0 - 105.0%85 - 115%
Precision (RSD %) < 3%< 15%

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical results. The following sections outline typical experimental protocols for HPLC and LC-MS/MS based on established methods for the analysis of atractylenolides.

High-Performance Liquid Chromatography (HPLC)

This method is suitable for the quantification of this compound in herbal extracts and pharmaceutical formulations.[1]

  • Instrumentation: HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of methanol (B129727) and water is commonly used. A typical gradient might start at 70% methanol.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 220 nm.[3]

  • Sample Preparation:

    • Accurately weigh the sample (e.g., powdered plant material).

    • Extract with a suitable solvent such as methanol or ethanol (B145695) using ultrasonication.

    • Filter the extract through a 0.45 µm syringe filter before injection.

  • Standard Preparation: Prepare a stock solution of this compound standard in methanol and create a series of dilutions to generate a calibration curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high selectivity and sensitivity, making it ideal for the analysis of this compound in complex biological matrices.[4][5]

  • Instrumentation: LC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).[6]

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B52724) or methanol (B).[4][6]

  • Flow Rate: 0.3 - 0.4 mL/min.[6]

  • Mass Spectrometer Parameters:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • Specific precursor and product ion transitions for this compound would need to be determined.

  • Sample Preparation:

    • For plasma samples, perform protein precipitation with methanol or acetonitrile.[5]

    • Vortex and centrifuge the sample.

    • Collect the supernatant and inject it into the LC-MS/MS system.

  • Standard Preparation: Prepare a stock solution of this compound and an appropriate internal standard in a suitable solvent. Create a series of dilutions in the blank matrix to generate a calibration curve.

Visualizing the Workflow

The following diagrams illustrate the general experimental workflow for method comparison and a conceptual signaling pathway for future investigation.

Experimental Workflow for Analytical Method Comparison cluster_sample Sample Preparation cluster_hplc HPLC Analysis cluster_lcms LC-MS/MS Analysis cluster_validation Cross-Validation Sample Sample containing This compound Extraction Solvent Extraction Sample->Extraction Filtration Filtration / Purification Extraction->Filtration HPLC_inj HPLC Injection Filtration->HPLC_inj LCMS_inj LC-MS/MS Injection Filtration->LCMS_inj HPLC_sep Chromatographic Separation HPLC_inj->HPLC_sep HPLC_det UV Detection HPLC_sep->HPLC_det HPLC_data Data Acquisition (Chromatogram) HPLC_det->HPLC_data Quant Quantification HPLC_data->Quant LCMS_sep Chromatographic Separation LCMS_inj->LCMS_sep LCMS_ion Ionization (ESI) LCMS_sep->LCMS_ion LCMS_mass Mass Analysis (MRM) LCMS_ion->LCMS_mass LCMS_data Data Acquisition (Mass Spectrum) LCMS_mass->LCMS_data LCMS_data->Quant Compare Comparison of Validation Parameters (Accuracy, Precision, etc.) Quant->Compare Report Final Report Compare->Report Conceptual Signaling Pathway Investigation Compound This compound Target Molecular Target (e.g., Receptor, Enzyme) Compound->Target Binding/Modulation Pathway Downstream Signaling Pathway Target->Pathway Activation/Inhibition Response Cellular Response (e.g., Anti-inflammatory) Pathway->Response

References

Cross-Validation of Analytical Methods for 8beta-Methoxyatractylenolide I Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of bioactive compounds is critical in drug discovery and development. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for the quantification of 8beta-Methoxyatractylenolide I, a sesquiterpenoid lactone with potential therapeutic properties found in Rhizoma Atractylodis Macrocephalae. The information presented is a synthesis of validated methods for atractylenolides and structurally similar compounds to aid in methodological selection and cross-validation.

Comparison of Analytical Method Performance

The choice of an analytical method for quantifying this compound depends on factors such as the sample matrix, required sensitivity, and the specific goals of the analysis. Below is a summary of typical validation parameters for HPLC and LC-MS/MS methods, compiled from studies on atractylenolides.[1][2]

Validation ParameterHigh-Performance Liquid Chromatography (HPLC)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Linearity (R²) ≥ 0.999≥ 0.99
Limit of Detection (LOD) ~0.005 µg/mLLow ng/mL to pg/mL range
Limit of Quantification (LOQ) ~0.018 µg/mLLow ng/mL range
Accuracy (Recovery %) 95.0 - 105.0%85 - 115%
Precision (RSD %) < 3%< 15%

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical results. The following sections outline typical experimental protocols for HPLC and LC-MS/MS based on established methods for the analysis of atractylenolides.

High-Performance Liquid Chromatography (HPLC)

This method is suitable for the quantification of this compound in herbal extracts and pharmaceutical formulations.[1]

  • Instrumentation: HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of methanol and water is commonly used. A typical gradient might start at 70% methanol.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 220 nm.[3]

  • Sample Preparation:

    • Accurately weigh the sample (e.g., powdered plant material).

    • Extract with a suitable solvent such as methanol or ethanol using ultrasonication.

    • Filter the extract through a 0.45 µm syringe filter before injection.

  • Standard Preparation: Prepare a stock solution of this compound standard in methanol and create a series of dilutions to generate a calibration curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high selectivity and sensitivity, making it ideal for the analysis of this compound in complex biological matrices.[4][5]

  • Instrumentation: LC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).[6]

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile or methanol (B).[4][6]

  • Flow Rate: 0.3 - 0.4 mL/min.[6]

  • Mass Spectrometer Parameters:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • Specific precursor and product ion transitions for this compound would need to be determined.

  • Sample Preparation:

    • For plasma samples, perform protein precipitation with methanol or acetonitrile.[5]

    • Vortex and centrifuge the sample.

    • Collect the supernatant and inject it into the LC-MS/MS system.

  • Standard Preparation: Prepare a stock solution of this compound and an appropriate internal standard in a suitable solvent. Create a series of dilutions in the blank matrix to generate a calibration curve.

Visualizing the Workflow

The following diagrams illustrate the general experimental workflow for method comparison and a conceptual signaling pathway for future investigation.

Experimental Workflow for Analytical Method Comparison cluster_sample Sample Preparation cluster_hplc HPLC Analysis cluster_lcms LC-MS/MS Analysis cluster_validation Cross-Validation Sample Sample containing This compound Extraction Solvent Extraction Sample->Extraction Filtration Filtration / Purification Extraction->Filtration HPLC_inj HPLC Injection Filtration->HPLC_inj LCMS_inj LC-MS/MS Injection Filtration->LCMS_inj HPLC_sep Chromatographic Separation HPLC_inj->HPLC_sep HPLC_det UV Detection HPLC_sep->HPLC_det HPLC_data Data Acquisition (Chromatogram) HPLC_det->HPLC_data Quant Quantification HPLC_data->Quant LCMS_sep Chromatographic Separation LCMS_inj->LCMS_sep LCMS_ion Ionization (ESI) LCMS_sep->LCMS_ion LCMS_mass Mass Analysis (MRM) LCMS_ion->LCMS_mass LCMS_data Data Acquisition (Mass Spectrum) LCMS_mass->LCMS_data LCMS_data->Quant Compare Comparison of Validation Parameters (Accuracy, Precision, etc.) Quant->Compare Report Final Report Compare->Report Conceptual Signaling Pathway Investigation Compound This compound Target Molecular Target (e.g., Receptor, Enzyme) Compound->Target Binding/Modulation Pathway Downstream Signaling Pathway Target->Pathway Activation/Inhibition Response Cellular Response (e.g., Anti-inflammatory) Pathway->Response

References

Replicating In Vitro Studies of Sesquiterpene Lactones: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Comparative Analysis of In Vitro Anti-Inflammatory Activity

The following table summarizes the key in vitro anti-inflammatory activities of Atractylenolide I, Parthenolide (B1678480), and Dexamethasone (B1670325). This data provides a quantitative basis for comparing the potency and efficacy of these compounds in cellular models of inflammation.

CompoundTarget/AssayCell TypeIC50 / Effective ConcentrationKey Findings
Atractylenolide I Nitric Oxide (NO) ProductionLPS-stimulated RAW 264.7 MacrophagesNot specified in available literatureInhibits NO production
TNF-α ProductionLPS-stimulated RAW 264.7 MacrophagesNot specified in available literatureInhibits TNF-α production
IL-6 ProductionLPS-stimulated RAW 264.7 MacrophagesNot specified in available literatureInhibits IL-6 production
Parthenolide NF-κB ActivationIL-1β and/or TNF-stimulated 16HBE & IB-3 cellsNot specified in available literatureInhibits IκBα degradation and NF-κB activation[1]
IL-8 SecretionIL-1β and/or TNF-stimulated 16HBE & IB-3 cellsNot specified in available literatureSignificantly inhibits IL-8 secretion[1]
IκB Kinase (IKK) ActivityIn vitro kinase assayNot specified in available literatureDirectly binds to and inhibits IKKβ[2]
Dexamethasone Pro-inflammatory Cytokines (TNF, IL-1α, IL-1β)LPS-stimulated DUSP1-/- mouse macrophagesImpaired inhibition in DUSP1-/- cellsInhibition of several pro-inflammatory genes is dependent on DUSP1[3]
COX-2 ExpressionLPS-stimulated DUSP1-/- mouse macrophagesImpaired inhibition in DUSP1-/- cellsInhibition of COX-2 is dependent on DUSP1[3]
JNK & p38 MAPK PhosphorylationLPS-stimulated DUSP1-/- mouse macrophagesAbrogated inhibition in DUSP1-/- cellsInhibition of JNK and p38 MAPK is dependent on DUSP1[3]

Detailed Experimental Protocols

To ensure reproducibility, this section provides detailed methodologies for key in vitro anti-inflammatory assays.

Cell Culture and Treatment
  • Cell Line: RAW 264.7 murine macrophage cell line is a commonly used model for in vitro inflammation studies.

  • Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, and maintained at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: For experiments, cells are seeded in appropriate culture plates and allowed to adhere overnight. The following day, cells are pre-treated with various concentrations of the test compound (e.g., Atractylenolide I, Parthenolide, Dexamethasone) for a specified period (e.g., 1-2 hours) before stimulation with an inflammatory agent like Lipopolysaccharide (LPS).

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay quantifies the concentration of nitrite (B80452), a stable and soluble breakdown product of NO.

  • Principle: The Griess reagent converts nitrite into a colored azo compound, the absorbance of which can be measured spectrophotometrically.

  • Procedure:

    • Collect the cell culture supernatant after treatment and stimulation.

    • Add an equal volume of Griess reagent (typically a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) to the supernatant in a 96-well plate.

    • Incubate the plate at room temperature for 10-15 minutes, protected from light.

    • Measure the absorbance at approximately 540 nm using a microplate reader.

    • Calculate the nitrite concentration using a sodium nitrite standard curve.

Cytokine Quantification (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is used to measure the concentration of specific cytokines like TNF-α and IL-6 in the cell culture supernatant.

  • Principle: This assay utilizes a pair of antibodies specific to the target cytokine. One antibody is coated on the plate to capture the cytokine, and the other is linked to an enzyme to detect the captured cytokine. The addition of a substrate results in a color change proportional to the amount of cytokine present.

  • Procedure:

    • Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., anti-mouse TNF-α).

    • Block non-specific binding sites with a blocking buffer (e.g., BSA in PBS).

    • Add cell culture supernatants and standards to the wells and incubate.

    • Wash the plate and add a biotinylated detection antibody.

    • Wash the plate and add an enzyme-linked avidin (B1170675) (e.g., streptavidin-HRP).

    • Wash the plate and add a substrate solution (e.g., TMB).

    • Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength.

    • Calculate the cytokine concentration from the standard curve.

Cell Viability Assay (MTT Assay)

It is crucial to assess whether the observed anti-inflammatory effects are due to the compound's activity or simply due to cytotoxicity.

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can convert the yellow MTT into a purple formazan (B1609692) product.

  • Procedure:

    • After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Remove the medium and dissolve the formazan crystals in a solubilization solution (e.g., DMSO or isopropanol).

    • Measure the absorbance at approximately 570 nm.

    • Cell viability is expressed as a percentage of the untreated control.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams illustrate the key signaling pathways involved in inflammation and a typical experimental workflow for screening anti-inflammatory compounds.

G Simplified NF-κB Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) Nucleus->Inflammatory_Genes Induces Parthenolide Parthenolide Parthenolide->IKK Inhibits

Caption: Simplified NF-κB signaling pathway activated by LPS.

G General Experimental Workflow cluster_0 Cell Culture cluster_1 Treatment & Stimulation cluster_2 Data Collection & Analysis Seed_Cells Seed RAW 264.7 cells Adherence Allow cells to adhere overnight Seed_Cells->Adherence Pretreat Pre-treat with Test Compound (e.g., 8β-Methoxyatractylenolide I) Adherence->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate Collect_Supernatant Collect Supernatant Stimulate->Collect_Supernatant Perform_MTT Perform MTT Assay on Cells Stimulate->Perform_MTT Griess_Assay Griess Assay (NO) Collect_Supernatant->Griess_Assay ELISA ELISA (TNF-α, IL-6) Collect_Supernatant->ELISA Data_Analysis Data Analysis Griess_Assay->Data_Analysis ELISA->Data_Analysis Perform_MTT->Data_Analysis

Caption: General workflow for in vitro anti-inflammatory screening.

References

Replicating In Vitro Studies of Sesquiterpene Lactones: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Comparative Analysis of In Vitro Anti-Inflammatory Activity

The following table summarizes the key in vitro anti-inflammatory activities of Atractylenolide I, Parthenolide, and Dexamethasone. This data provides a quantitative basis for comparing the potency and efficacy of these compounds in cellular models of inflammation.

CompoundTarget/AssayCell TypeIC50 / Effective ConcentrationKey Findings
Atractylenolide I Nitric Oxide (NO) ProductionLPS-stimulated RAW 264.7 MacrophagesNot specified in available literatureInhibits NO production
TNF-α ProductionLPS-stimulated RAW 264.7 MacrophagesNot specified in available literatureInhibits TNF-α production
IL-6 ProductionLPS-stimulated RAW 264.7 MacrophagesNot specified in available literatureInhibits IL-6 production
Parthenolide NF-κB ActivationIL-1β and/or TNF-stimulated 16HBE & IB-3 cellsNot specified in available literatureInhibits IκBα degradation and NF-κB activation[1]
IL-8 SecretionIL-1β and/or TNF-stimulated 16HBE & IB-3 cellsNot specified in available literatureSignificantly inhibits IL-8 secretion[1]
IκB Kinase (IKK) ActivityIn vitro kinase assayNot specified in available literatureDirectly binds to and inhibits IKKβ[2]
Dexamethasone Pro-inflammatory Cytokines (TNF, IL-1α, IL-1β)LPS-stimulated DUSP1-/- mouse macrophagesImpaired inhibition in DUSP1-/- cellsInhibition of several pro-inflammatory genes is dependent on DUSP1[3]
COX-2 ExpressionLPS-stimulated DUSP1-/- mouse macrophagesImpaired inhibition in DUSP1-/- cellsInhibition of COX-2 is dependent on DUSP1[3]
JNK & p38 MAPK PhosphorylationLPS-stimulated DUSP1-/- mouse macrophagesAbrogated inhibition in DUSP1-/- cellsInhibition of JNK and p38 MAPK is dependent on DUSP1[3]

Detailed Experimental Protocols

To ensure reproducibility, this section provides detailed methodologies for key in vitro anti-inflammatory assays.

Cell Culture and Treatment
  • Cell Line: RAW 264.7 murine macrophage cell line is a commonly used model for in vitro inflammation studies.

  • Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, and maintained at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: For experiments, cells are seeded in appropriate culture plates and allowed to adhere overnight. The following day, cells are pre-treated with various concentrations of the test compound (e.g., Atractylenolide I, Parthenolide, Dexamethasone) for a specified period (e.g., 1-2 hours) before stimulation with an inflammatory agent like Lipopolysaccharide (LPS).

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay quantifies the concentration of nitrite, a stable and soluble breakdown product of NO.

  • Principle: The Griess reagent converts nitrite into a colored azo compound, the absorbance of which can be measured spectrophotometrically.

  • Procedure:

    • Collect the cell culture supernatant after treatment and stimulation.

    • Add an equal volume of Griess reagent (typically a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant in a 96-well plate.

    • Incubate the plate at room temperature for 10-15 minutes, protected from light.

    • Measure the absorbance at approximately 540 nm using a microplate reader.

    • Calculate the nitrite concentration using a sodium nitrite standard curve.

Cytokine Quantification (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is used to measure the concentration of specific cytokines like TNF-α and IL-6 in the cell culture supernatant.

  • Principle: This assay utilizes a pair of antibodies specific to the target cytokine. One antibody is coated on the plate to capture the cytokine, and the other is linked to an enzyme to detect the captured cytokine. The addition of a substrate results in a color change proportional to the amount of cytokine present.

  • Procedure:

    • Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., anti-mouse TNF-α).

    • Block non-specific binding sites with a blocking buffer (e.g., BSA in PBS).

    • Add cell culture supernatants and standards to the wells and incubate.

    • Wash the plate and add a biotinylated detection antibody.

    • Wash the plate and add an enzyme-linked avidin (e.g., streptavidin-HRP).

    • Wash the plate and add a substrate solution (e.g., TMB).

    • Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength.

    • Calculate the cytokine concentration from the standard curve.

Cell Viability Assay (MTT Assay)

It is crucial to assess whether the observed anti-inflammatory effects are due to the compound's activity or simply due to cytotoxicity.

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can convert the yellow MTT into a purple formazan product.

  • Procedure:

    • After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Remove the medium and dissolve the formazan crystals in a solubilization solution (e.g., DMSO or isopropanol).

    • Measure the absorbance at approximately 570 nm.

    • Cell viability is expressed as a percentage of the untreated control.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams illustrate the key signaling pathways involved in inflammation and a typical experimental workflow for screening anti-inflammatory compounds.

G Simplified NF-κB Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) Nucleus->Inflammatory_Genes Induces Parthenolide Parthenolide Parthenolide->IKK Inhibits

Caption: Simplified NF-κB signaling pathway activated by LPS.

G General Experimental Workflow cluster_0 Cell Culture cluster_1 Treatment & Stimulation cluster_2 Data Collection & Analysis Seed_Cells Seed RAW 264.7 cells Adherence Allow cells to adhere overnight Seed_Cells->Adherence Pretreat Pre-treat with Test Compound (e.g., 8β-Methoxyatractylenolide I) Adherence->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate Collect_Supernatant Collect Supernatant Stimulate->Collect_Supernatant Perform_MTT Perform MTT Assay on Cells Stimulate->Perform_MTT Griess_Assay Griess Assay (NO) Collect_Supernatant->Griess_Assay ELISA ELISA (TNF-α, IL-6) Collect_Supernatant->ELISA Data_Analysis Data Analysis Griess_Assay->Data_Analysis ELISA->Data_Analysis Perform_MTT->Data_Analysis

Caption: General workflow for in vitro anti-inflammatory screening.

References

In Vivo Efficacy of Atractylenolide I: A Comparative Analysis in Inflammatory Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo efficacy of atractylenolide I, a significant bioactive compound isolated from Atractylodes macrocephala, in a chronic inflammatory model. Due to the limited availability of direct in vivo data for 8beta-Methoxyatractylenolide I, this guide focuses on the closely related and well-studied atractylenolide I. The data presented here, derived from a Freund's complete adjuvant (FCA)-induced mouse air pouch model, offers valuable insights into its anti-inflammatory and anti-angiogenic properties. For comparative purposes, the efficacy of standard anti-inflammatory drugs, dexamethasone (B1670325) and indomethacin, in similar models is also presented.

Comparative Efficacy of Anti-Inflammatory Agents

The following table summarizes the in vivo efficacy of atractylenolide I in comparison to standard anti-inflammatory drugs in rodent models of inflammation. Atractylenolide I demonstrates a potent inhibitory effect on angiogenesis, a key process in chronic inflammation.

CompoundAnimal ModelKey Efficacy ParametersDosageEfficacy
Atractylenolide I FCA-induced mouse air pouchInhibition of vascular indexID₅₀: 15.15 mg/kgPotent inhibition of in vivo angiogenesis.
Inhibition of microvessel outgrowth (ex vivo)ID₅₀: 3.89 µg/mlSignificant inhibition of angiogenesis.
Inhibition of inflammatory mediators (NO, TNF-α, IL-1β, IL-6, VEGF, PlGF)Dose-dependentSignificant reduction in pro-inflammatory and angiogenic factors.
Dexamethasone Ovalbumin-induced mouse air pouchInhibition of eosinophil accumulation50 µ g/mouse s.c.~70% inhibition.[1]
CFA-induced arthritis in ratsReduction in paw circumference0.3 and 1 mg/kg i.p.No significant difference compared to CFA control in one study.
Indomethacin Carrageenan-induced rat paw edemaInhibition of edema1 mg/kg i.p.Effective inhibition.
CFA-induced arthritis in ratsInhibition of edema1 mg/kg i.p. (twice daily)14 ± 2% inhibition (free) vs. 35 ± 2% (nanocapsules).[2][3]
Inhibition of TNF-α and IL-61 mg/kg i.p. (twice daily)83 ± 8% and 84 ± 11% inhibition respectively (nanocapsules).[2][3]

Experimental Protocols

Detailed methodologies for the key in vivo experiments are provided below to facilitate reproducibility and further investigation.

Freund's Complete Adjuvant (FCA)-Induced Mouse Air Pouch Model for Atractylenolide I
  • Animal Model: Male Kunming mice.

  • Air Pouch Induction: Subcutaneous injection of 5 mL of sterile air into the dorsum of the mice to create an air pouch.

  • Inflammation Induction: Three days after air pouch creation, 1 mL of FCA is injected into the pouch to induce a chronic inflammatory response with significant angiogenesis.

  • Treatment: Atractylenolide I is administered orally at various doses.

  • Endpoint Measurement:

    • Vascular Index: After a set treatment period, the mice are sacrificed, and the air pouch tissue is excised. The vascularity of the pouch is assessed and quantified.

    • Inflammatory Mediator Analysis: The exudate from the air pouch is collected to measure the levels of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), interleukin-6 (IL-6), vascular endothelial growth factor (VEGF), and placental growth factor (PlGF) using appropriate assay kits (e.g., ELISA).

Ex Vivo Mouse Aortic Ring Assay
  • Aortic Ring Preparation: Thoracic aortas are excised from mice, cleaned of periadventitial fat, and cut into 1 mm thick rings.

  • Co-culture System: The aortic rings are embedded in a collagen gel in a 48-well plate and co-cultured with peritoneal macrophages stimulated with lipopolysaccharide (LPS).

  • Treatment: Atractylenolide I is added to the culture medium at different concentrations.

  • Endpoint Measurement: The extent of microvessel outgrowth from the aortic rings is observed and quantified under a microscope.

Visualizing the Mechanism of Action

The following diagrams illustrate the proposed signaling pathway of inflammation and the experimental workflow.

G Proposed Anti-Inflammatory and Anti-Angiogenic Signaling Pathway of Atractylenolide I cluster_inflammation Inflammatory Response cluster_angiogenesis Angiogenesis LPS LPS Macrophages Macrophages LPS->Macrophages FCA FCA FCA->Macrophages TNF_alpha TNF-α Macrophages->TNF_alpha releases IL_1beta IL-1β Macrophages->IL_1beta releases IL_6 IL-6 Macrophages->IL_6 releases NO NO Macrophages->NO releases VEGF VEGF Macrophages->VEGF releases PlGF PlGF Macrophages->PlGF releases Atractylenolide_I Atractylenolide I Atractylenolide_I->Macrophages inhibits Atractylenolide_I->TNF_alpha Atractylenolide_I->IL_1beta Atractylenolide_I->IL_6 Atractylenolide_I->NO Atractylenolide_I->VEGF Atractylenolide_I->PlGF Angiogenesis_outcome Angiogenesis (Microvessel Formation) TNF_alpha->Angiogenesis_outcome IL_1beta->Angiogenesis_outcome IL_6->Angiogenesis_outcome VEGF->Angiogenesis_outcome PlGF->Angiogenesis_outcome

Caption: Atractylenolide I inhibits inflammation and angiogenesis.

G Experimental Workflow for In Vivo Validation start Start air_pouch Induce Air Pouch in Mice start->air_pouch fca_injection Inject FCA into Air Pouch air_pouch->fca_injection treatment Administer Atractylenolide I or Vehicle fca_injection->treatment sacrifice Sacrifice Mice treatment->sacrifice exudate_collection Collect Air Pouch Exudate sacrifice->exudate_collection tissue_collection Excise Air Pouch Tissue sacrifice->tissue_collection mediator_analysis Analyze Inflammatory Mediators (TNF-α, IL-1β, IL-6, NO, VEGF, PlGF) exudate_collection->mediator_analysis vascular_analysis Assess Vascular Index tissue_collection->vascular_analysis end End mediator_analysis->end vascular_analysis->end

Caption: In vivo experimental workflow.

References

In Vivo Efficacy of Atractylenolide I: A Comparative Analysis in Inflammatory Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo efficacy of atractylenolide I, a significant bioactive compound isolated from Atractylodes macrocephala, in a chronic inflammatory model. Due to the limited availability of direct in vivo data for 8beta-Methoxyatractylenolide I, this guide focuses on the closely related and well-studied atractylenolide I. The data presented here, derived from a Freund's complete adjuvant (FCA)-induced mouse air pouch model, offers valuable insights into its anti-inflammatory and anti-angiogenic properties. For comparative purposes, the efficacy of standard anti-inflammatory drugs, dexamethasone and indomethacin, in similar models is also presented.

Comparative Efficacy of Anti-Inflammatory Agents

The following table summarizes the in vivo efficacy of atractylenolide I in comparison to standard anti-inflammatory drugs in rodent models of inflammation. Atractylenolide I demonstrates a potent inhibitory effect on angiogenesis, a key process in chronic inflammation.

CompoundAnimal ModelKey Efficacy ParametersDosageEfficacy
Atractylenolide I FCA-induced mouse air pouchInhibition of vascular indexID₅₀: 15.15 mg/kgPotent inhibition of in vivo angiogenesis.
Inhibition of microvessel outgrowth (ex vivo)ID₅₀: 3.89 µg/mlSignificant inhibition of angiogenesis.
Inhibition of inflammatory mediators (NO, TNF-α, IL-1β, IL-6, VEGF, PlGF)Dose-dependentSignificant reduction in pro-inflammatory and angiogenic factors.
Dexamethasone Ovalbumin-induced mouse air pouchInhibition of eosinophil accumulation50 µ g/mouse s.c.~70% inhibition.[1]
CFA-induced arthritis in ratsReduction in paw circumference0.3 and 1 mg/kg i.p.No significant difference compared to CFA control in one study.
Indomethacin Carrageenan-induced rat paw edemaInhibition of edema1 mg/kg i.p.Effective inhibition.
CFA-induced arthritis in ratsInhibition of edema1 mg/kg i.p. (twice daily)14 ± 2% inhibition (free) vs. 35 ± 2% (nanocapsules).[2][3]
Inhibition of TNF-α and IL-61 mg/kg i.p. (twice daily)83 ± 8% and 84 ± 11% inhibition respectively (nanocapsules).[2][3]

Experimental Protocols

Detailed methodologies for the key in vivo experiments are provided below to facilitate reproducibility and further investigation.

Freund's Complete Adjuvant (FCA)-Induced Mouse Air Pouch Model for Atractylenolide I
  • Animal Model: Male Kunming mice.

  • Air Pouch Induction: Subcutaneous injection of 5 mL of sterile air into the dorsum of the mice to create an air pouch.

  • Inflammation Induction: Three days after air pouch creation, 1 mL of FCA is injected into the pouch to induce a chronic inflammatory response with significant angiogenesis.

  • Treatment: Atractylenolide I is administered orally at various doses.

  • Endpoint Measurement:

    • Vascular Index: After a set treatment period, the mice are sacrificed, and the air pouch tissue is excised. The vascularity of the pouch is assessed and quantified.

    • Inflammatory Mediator Analysis: The exudate from the air pouch is collected to measure the levels of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), interleukin-6 (IL-6), vascular endothelial growth factor (VEGF), and placental growth factor (PlGF) using appropriate assay kits (e.g., ELISA).

Ex Vivo Mouse Aortic Ring Assay
  • Aortic Ring Preparation: Thoracic aortas are excised from mice, cleaned of periadventitial fat, and cut into 1 mm thick rings.

  • Co-culture System: The aortic rings are embedded in a collagen gel in a 48-well plate and co-cultured with peritoneal macrophages stimulated with lipopolysaccharide (LPS).

  • Treatment: Atractylenolide I is added to the culture medium at different concentrations.

  • Endpoint Measurement: The extent of microvessel outgrowth from the aortic rings is observed and quantified under a microscope.

Visualizing the Mechanism of Action

The following diagrams illustrate the proposed signaling pathway of inflammation and the experimental workflow.

G Proposed Anti-Inflammatory and Anti-Angiogenic Signaling Pathway of Atractylenolide I cluster_inflammation Inflammatory Response cluster_angiogenesis Angiogenesis LPS LPS Macrophages Macrophages LPS->Macrophages FCA FCA FCA->Macrophages TNF_alpha TNF-α Macrophages->TNF_alpha releases IL_1beta IL-1β Macrophages->IL_1beta releases IL_6 IL-6 Macrophages->IL_6 releases NO NO Macrophages->NO releases VEGF VEGF Macrophages->VEGF releases PlGF PlGF Macrophages->PlGF releases Atractylenolide_I Atractylenolide I Atractylenolide_I->Macrophages inhibits Atractylenolide_I->TNF_alpha Atractylenolide_I->IL_1beta Atractylenolide_I->IL_6 Atractylenolide_I->NO Atractylenolide_I->VEGF Atractylenolide_I->PlGF Angiogenesis_outcome Angiogenesis (Microvessel Formation) TNF_alpha->Angiogenesis_outcome IL_1beta->Angiogenesis_outcome IL_6->Angiogenesis_outcome VEGF->Angiogenesis_outcome PlGF->Angiogenesis_outcome

Caption: Atractylenolide I inhibits inflammation and angiogenesis.

G Experimental Workflow for In Vivo Validation start Start air_pouch Induce Air Pouch in Mice start->air_pouch fca_injection Inject FCA into Air Pouch air_pouch->fca_injection treatment Administer Atractylenolide I or Vehicle fca_injection->treatment sacrifice Sacrifice Mice treatment->sacrifice exudate_collection Collect Air Pouch Exudate sacrifice->exudate_collection tissue_collection Excise Air Pouch Tissue sacrifice->tissue_collection mediator_analysis Analyze Inflammatory Mediators (TNF-α, IL-1β, IL-6, NO, VEGF, PlGF) exudate_collection->mediator_analysis vascular_analysis Assess Vascular Index tissue_collection->vascular_analysis end End mediator_analysis->end vascular_analysis->end

Caption: In vivo experimental workflow.

References

Comparative Analysis of 8beta-Methoxyatractylenolide I from Diverse Botanical Sources

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of 8beta-Methoxyatractylenolide I Sourced from Various Atractylodes Species, Supported by Experimental Data.

Introduction

This compound, also widely known as Atractylenolide I, is a sesquiterpene lactone that stands out as a significant bioactive constituent isolated from the rhizomes of plants belonging to the Atractylodes genus. Traditionally used in Chinese medicine, these plants, particularly Atractylodes macrocephala and Atractylodes japonica, are recognized for their therapeutic properties, including anti-inflammatory, anti-cancer, and immunomodulatory effects. This guide provides a comparative analysis of this compound derived from different botanical sources, focusing on its abundance and biological performance based on available experimental data. The concentration and potential efficacy of this compound can exhibit variations depending on the plant species and its geographical origin, making a comparative understanding crucial for research and drug development.

Data Presentation: Quantitative Analysis of this compound

The yield of this compound is a critical factor for consideration in its extraction for research and pharmaceutical applications. The content of this compound has been quantified in different Atractylodes species, with notable variations observed.

Botanical SourceCompound NamePart UsedAnalytical MethodMean Content (mg/g of dry weight)Reference
Atractylodes japonicaAtractylenolide IRhizomeUPLC/ion-trap MSVaries (e.g., 0.16 - 0.78)[1][2]
Atractylodes macrocephalaAtractylenolide IRhizomeLC-IT-MSNot explicitly quantified in comparative studies[3]

Note: Direct comparative studies quantifying this compound across a wide range of Atractylodes species and geographical locations using standardized methodologies are limited. The data presented is collated from individual studies and should be interpreted with consideration of the different analytical techniques and sample origins.

Performance Analysis: Anti-inflammatory Activity

The anti-inflammatory properties of this compound have been a key area of investigation. Experimental data from studies on the compound isolated from Atractylodes macrocephala provides insight into its performance.

BioassayTargetCell Line/ModelIC₅₀ Value (µM)Reference
Inhibition of TNF-α productionTumor Necrosis Factor-alphaLPS-stimulated peritoneal macrophages23.1[4]
Inhibition of NO productionNitric OxideLPS-stimulated peritoneal macrophages41.0[4]

Note: The provided biological activity data for this compound is derived from a study where the compound was isolated from Atractylodes macrocephala. There is a lack of publicly available studies that directly compare the biological performance of purified this compound from different botanical sources (e.g., A. macrocephala vs. A. japonica). Such a comparative analysis would be invaluable in determining if the source of the compound influences its therapeutic efficacy.

Experimental Protocols

To ensure the reproducibility and validity of the presented data, detailed experimental methodologies are crucial. Below are summaries of the key experimental protocols typically employed in the analysis of this compound.

Isolation and Purification of this compound

A generalized workflow for the extraction and purification of this compound from Atractylodes rhizomes is as follows:

Start Dried Rhizomes of Atractylodes sp. Extraction Extraction with Organic Solvent (e.g., ethanol (B145695), methanol) Start->Extraction Concentration Concentration of Crude Extract Extraction->Concentration Partition Liquid-Liquid Partition (e.g., with ethyl acetate) Concentration->Partition Chromatography Column Chromatography (e.g., silica (B1680970) gel) Partition->Chromatography Purification Preparative HPLC Chromatography->Purification End Purified this compound Purification->End

Isolation and Purification Workflow

Protocol Details:

  • Extraction: The dried and powdered rhizomes of the Atractylodes species are typically extracted with an organic solvent like ethanol or methanol (B129727) at room temperature.

  • Concentration: The resulting extract is concentrated under reduced pressure to yield a crude extract.

  • Partitioning: The crude extract is then suspended in water and partitioned with a solvent such as ethyl acetate (B1210297) to separate compounds based on their polarity.

  • Column Chromatography: The ethyl acetate fraction is subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate) to isolate fractions containing the target compound.

  • Preparative HPLC: The enriched fractions are further purified using preparative high-performance liquid chromatography (HPLC) to obtain this compound of high purity.

In Vitro Anti-inflammatory Activity Assay (Inhibition of NO and TNF-α)

The following protocol outlines the general steps for assessing the anti-inflammatory activity of this compound.

Start Macrophage Cell Culture (e.g., RAW 264.7) Pretreatment Pre-treatment with This compound Start->Pretreatment Stimulation Stimulation with LPS Pretreatment->Stimulation Incubation Incubation (e.g., 24 hours) Stimulation->Incubation Supernatant Collection of Cell Supernatant Incubation->Supernatant NO_Assay Nitric Oxide (NO) Assay (Griess Reagent) Supernatant->NO_Assay TNF_Assay TNF-α Assay (ELISA) Supernatant->TNF_Assay End Determination of IC50 Values NO_Assay->End TNF_Assay->End

Anti-inflammatory Assay Workflow

Protocol Details:

  • Cell Culture: Murine macrophage cells (e.g., RAW 264.7 or primary peritoneal macrophages) are cultured in a suitable medium.

  • Pre-treatment: Cells are pre-treated with various concentrations of this compound for a specific period (e.g., 1 hour).

  • Stimulation: The cells are then stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.

  • Incubation: The cells are incubated for a defined period (e.g., 24 hours).

  • Measurement of NO Production: The amount of nitric oxide in the cell culture supernatant is determined using the Griess reagent.

  • Measurement of TNF-α Production: The concentration of TNF-α in the supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA) kit.

  • Data Analysis: The half-maximal inhibitory concentration (IC₅₀) values are calculated to determine the potency of the compound.

Signaling Pathway

This compound exerts its anti-inflammatory effects by modulating key intracellular signaling pathways. A primary mechanism involves the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway, a critical regulator of inflammatory responses.

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB phosphorylates & degrades NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus translocates to Transcription Gene Transcription Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, etc.) Transcription->Cytokines Atractylenolide This compound Atractylenolide->IKK Inhibits

Inhibition of the NF-κB Signaling Pathway

Conclusion

This compound is a promising bioactive compound with well-documented anti-inflammatory properties. While its presence has been confirmed in several Atractylodes species, there is a clear variation in its concentration depending on the botanical source. The performance data, primarily from Atractylodes macrocephala-derived compound, demonstrates potent inhibition of key inflammatory mediators.

A significant gap in the current body of research is the lack of direct comparative studies on the biological activity of this compound isolated from different sources. Such studies would be instrumental for researchers and drug development professionals in selecting the optimal botanical source for obtaining this compound with the highest purity and desired therapeutic efficacy. Future research should focus on head-to-head comparisons of the compound from various Atractylodes species and geographical origins to fully elucidate the impact of the source on its performance.

References

Comparative Analysis of 8beta-Methoxyatractylenolide I from Diverse Botanical Sources

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of 8beta-Methoxyatractylenolide I Sourced from Various Atractylodes Species, Supported by Experimental Data.

Introduction

This compound, also widely known as Atractylenolide I, is a sesquiterpene lactone that stands out as a significant bioactive constituent isolated from the rhizomes of plants belonging to the Atractylodes genus. Traditionally used in Chinese medicine, these plants, particularly Atractylodes macrocephala and Atractylodes japonica, are recognized for their therapeutic properties, including anti-inflammatory, anti-cancer, and immunomodulatory effects. This guide provides a comparative analysis of this compound derived from different botanical sources, focusing on its abundance and biological performance based on available experimental data. The concentration and potential efficacy of this compound can exhibit variations depending on the plant species and its geographical origin, making a comparative understanding crucial for research and drug development.

Data Presentation: Quantitative Analysis of this compound

The yield of this compound is a critical factor for consideration in its extraction for research and pharmaceutical applications. The content of this compound has been quantified in different Atractylodes species, with notable variations observed.

Botanical SourceCompound NamePart UsedAnalytical MethodMean Content (mg/g of dry weight)Reference
Atractylodes japonicaAtractylenolide IRhizomeUPLC/ion-trap MSVaries (e.g., 0.16 - 0.78)[1][2]
Atractylodes macrocephalaAtractylenolide IRhizomeLC-IT-MSNot explicitly quantified in comparative studies[3]

Note: Direct comparative studies quantifying this compound across a wide range of Atractylodes species and geographical locations using standardized methodologies are limited. The data presented is collated from individual studies and should be interpreted with consideration of the different analytical techniques and sample origins.

Performance Analysis: Anti-inflammatory Activity

The anti-inflammatory properties of this compound have been a key area of investigation. Experimental data from studies on the compound isolated from Atractylodes macrocephala provides insight into its performance.

BioassayTargetCell Line/ModelIC₅₀ Value (µM)Reference
Inhibition of TNF-α productionTumor Necrosis Factor-alphaLPS-stimulated peritoneal macrophages23.1[4]
Inhibition of NO productionNitric OxideLPS-stimulated peritoneal macrophages41.0[4]

Note: The provided biological activity data for this compound is derived from a study where the compound was isolated from Atractylodes macrocephala. There is a lack of publicly available studies that directly compare the biological performance of purified this compound from different botanical sources (e.g., A. macrocephala vs. A. japonica). Such a comparative analysis would be invaluable in determining if the source of the compound influences its therapeutic efficacy.

Experimental Protocols

To ensure the reproducibility and validity of the presented data, detailed experimental methodologies are crucial. Below are summaries of the key experimental protocols typically employed in the analysis of this compound.

Isolation and Purification of this compound

A generalized workflow for the extraction and purification of this compound from Atractylodes rhizomes is as follows:

Start Dried Rhizomes of Atractylodes sp. Extraction Extraction with Organic Solvent (e.g., ethanol, methanol) Start->Extraction Concentration Concentration of Crude Extract Extraction->Concentration Partition Liquid-Liquid Partition (e.g., with ethyl acetate) Concentration->Partition Chromatography Column Chromatography (e.g., silica gel) Partition->Chromatography Purification Preparative HPLC Chromatography->Purification End Purified this compound Purification->End

Isolation and Purification Workflow

Protocol Details:

  • Extraction: The dried and powdered rhizomes of the Atractylodes species are typically extracted with an organic solvent like ethanol or methanol at room temperature.

  • Concentration: The resulting extract is concentrated under reduced pressure to yield a crude extract.

  • Partitioning: The crude extract is then suspended in water and partitioned with a solvent such as ethyl acetate to separate compounds based on their polarity.

  • Column Chromatography: The ethyl acetate fraction is subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate) to isolate fractions containing the target compound.

  • Preparative HPLC: The enriched fractions are further purified using preparative high-performance liquid chromatography (HPLC) to obtain this compound of high purity.

In Vitro Anti-inflammatory Activity Assay (Inhibition of NO and TNF-α)

The following protocol outlines the general steps for assessing the anti-inflammatory activity of this compound.

Start Macrophage Cell Culture (e.g., RAW 264.7) Pretreatment Pre-treatment with This compound Start->Pretreatment Stimulation Stimulation with LPS Pretreatment->Stimulation Incubation Incubation (e.g., 24 hours) Stimulation->Incubation Supernatant Collection of Cell Supernatant Incubation->Supernatant NO_Assay Nitric Oxide (NO) Assay (Griess Reagent) Supernatant->NO_Assay TNF_Assay TNF-α Assay (ELISA) Supernatant->TNF_Assay End Determination of IC50 Values NO_Assay->End TNF_Assay->End

Anti-inflammatory Assay Workflow

Protocol Details:

  • Cell Culture: Murine macrophage cells (e.g., RAW 264.7 or primary peritoneal macrophages) are cultured in a suitable medium.

  • Pre-treatment: Cells are pre-treated with various concentrations of this compound for a specific period (e.g., 1 hour).

  • Stimulation: The cells are then stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.

  • Incubation: The cells are incubated for a defined period (e.g., 24 hours).

  • Measurement of NO Production: The amount of nitric oxide in the cell culture supernatant is determined using the Griess reagent.

  • Measurement of TNF-α Production: The concentration of TNF-α in the supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA) kit.

  • Data Analysis: The half-maximal inhibitory concentration (IC₅₀) values are calculated to determine the potency of the compound.

Signaling Pathway

This compound exerts its anti-inflammatory effects by modulating key intracellular signaling pathways. A primary mechanism involves the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway, a critical regulator of inflammatory responses.

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB phosphorylates & degrades NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus translocates to Transcription Gene Transcription Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, etc.) Transcription->Cytokines Atractylenolide This compound Atractylenolide->IKK Inhibits

Inhibition of the NF-κB Signaling Pathway

Conclusion

This compound is a promising bioactive compound with well-documented anti-inflammatory properties. While its presence has been confirmed in several Atractylodes species, there is a clear variation in its concentration depending on the botanical source. The performance data, primarily from Atractylodes macrocephala-derived compound, demonstrates potent inhibition of key inflammatory mediators.

A significant gap in the current body of research is the lack of direct comparative studies on the biological activity of this compound isolated from different sources. Such studies would be instrumental for researchers and drug development professionals in selecting the optimal botanical source for obtaining this compound with the highest purity and desired therapeutic efficacy. Future research should focus on head-to-head comparisons of the compound from various Atractylodes species and geographical origins to fully elucidate the impact of the source on its performance.

References

Structure-activity relationship of 8beta-Methoxyatractylenolide I analogs

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search for studies on the structure-activity relationship (SAR) of 8beta-Methoxyatractylenolide I analogs, specific research detailing the synthesis and comparative biological evaluation of a series of these analogs could not be located. The available literature primarily focuses on the parent compounds, Atractylenolide I and Atractylenolide III, isolated from Atractylodes macrocephala.[1][2]

This guide, therefore, provides a summary of the known biological activities of the parent atractylenolides and outlines the general experimental protocols used to evaluate the anti-inflammatory and cytotoxic effects of sesquiterpene lactones. This information can serve as a foundational resource for researchers interested in synthesizing and evaluating novel this compound analogs.

Biological Activities of Parent Atractylenolides

Atractylenolide I and Atractylenolide III have demonstrated notable anti-inflammatory and anti-cancer properties.[1][2] Their biological effects are attributed to the modulation of key signaling pathways involved in inflammation and cell proliferation.

Table 1: Summary of Reported Biological Activities of Atractylenolide I and III

CompoundBiological ActivityReported IC₅₀ ValuesCell Line/ModelSignaling Pathway(s) ImplicatedReference
Atractylenolide I Anti-inflammatory23.1 µM (TNF-α inhibition)LPS-stimulated peritoneal macrophagesTLR4/MyD88/NF-κB, PI3K/Akt, MAPK[1][3]
41.0 µM (NO production inhibition)LPS-stimulated peritoneal macrophagesiNOS inhibition[3]
Anti-cancerNot specifiedVarious cancer cell lines (colon, gastric, lung, etc.)PI3K/Akt, JAK2/STAT3, TLR4/MyD88/NF-κB, Notch, ERK/GSK3β[1]
Atractylenolide III Anti-inflammatory56.3 µM (TNF-α inhibition)LPS-stimulated peritoneal macrophagesTLR4/NF-κB, PI3K/Akt, MAPK, JAK2/STAT3, FPR1/Nrf2, AMPK/SIRT1/PGC-1α[1][3]
45.1% inhibition at 100 µM (NO production)LPS-stimulated peritoneal macrophagesiNOS inhibition[3]
Anti-cancerNo significant inhibitionLeukemia cell lines (HL-60, P-388)Not specified[4]

Key Signaling Pathways

The anti-inflammatory effects of Atractylenolide I and III are primarily mediated through the inhibition of the NF-κB signaling pathway. In response to inflammatory stimuli like lipopolysaccharide (LPS), the TLR4 receptor is activated, leading to a cascade that results in the activation of NF-κB. Activated NF-κB then translocates to the nucleus and promotes the transcription of pro-inflammatory cytokines such as TNF-α and IL-6, as well as the enzyme inducible nitric oxide synthase (iNOS), which produces nitric oxide (NO). Atractylenolide I and III have been shown to suppress this pathway, thereby reducing the production of these inflammatory mediators.[1][3]

G Simplified NF-κB Signaling Pathway in Inflammation cluster_0 Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) NFkB_active Active NF-κB NFkB->NFkB_active Releases Nucleus Nucleus NFkB_active->Nucleus Translocates to Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) Nucleus->Genes Induces Transcription Atractylenolide Atractylenolide I & III Atractylenolide->IKK Inhibits Atractylenolide->NFkB_active Inhibits Translocation

Caption: Simplified overview of the NF-κB signaling pathway and points of inhibition by Atractylenolide I and III.

Experimental Protocols

The evaluation of the anti-inflammatory and cytotoxic activity of novel this compound analogs would typically involve the following assays:

In Vitro Anti-inflammatory Activity Assay

Objective: To determine the ability of the compounds to inhibit the production of inflammatory mediators in cultured macrophages.

Cell Line: Murine macrophage cell line (e.g., RAW 264.7) or primary peritoneal macrophages.

Methodology:

  • Cell Culture: Macrophages are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Cells are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.

  • Compound Treatment: Cells are pre-treated with various concentrations of the test compounds for 1-2 hours.

  • Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture.

  • Incubation: The cells are incubated for a specified period (e.g., 24 hours).

  • Measurement of Inflammatory Mediators:

    • Nitric Oxide (NO) Production: The concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

    • Pro-inflammatory Cytokine Production (TNF-α, IL-6): The levels of cytokines in the supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

G Workflow for In Vitro Anti-inflammatory Assay start Start culture Culture Macrophages (e.g., RAW 264.7) start->culture seed Seed cells in 96-well plates culture->seed treat Pre-treat with Test Compounds seed->treat stimulate Stimulate with LPS treat->stimulate incubate Incubate for 24h stimulate->incubate collect Collect Supernatant incubate->collect griess Griess Assay (NO measurement) collect->griess elisa ELISA (TNF-α, IL-6 measurement) collect->elisa end End griess->end elisa->end

Caption: Experimental workflow for assessing the in vitro anti-inflammatory activity of test compounds.

In Vitro Cytotoxicity Assay

Objective: To determine the concentration at which the compounds exhibit toxicity to cells, which is crucial for interpreting the anti-inflammatory data and for assessing anti-cancer potential.

Cell Lines: Various cancer cell lines (e.g., HL-60 for leukemia, P-388 for leukemia) and a non-cancerous cell line to assess selectivity.[4]

Methodology (MTT Assay):

  • Cell Seeding: Cells are seeded in 96-well plates and allowed to adhere (for adherent cells) or stabilize.

  • Compound Treatment: Cells are treated with a range of concentrations of the test compounds.

  • Incubation: The plates are incubated for a defined period (e.g., 12, 24, or 48 hours).[4]

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or a specialized buffer).

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is proportional to the number of viable cells.

  • Data Analysis: The half-maximal inhibitory concentration (IC₅₀) is calculated, representing the concentration of the compound that causes a 50% reduction in cell viability.

Future Directions

The development of novel this compound analogs presents a promising avenue for the discovery of new anti-inflammatory and anti-cancer agents. Future research should focus on the synthesis of a library of analogs with modifications at various positions of the molecule to establish a clear structure-activity relationship. Key modifications could include alterations to the methoxy (B1213986) group, the lactone ring, and other substituents on the sesquiterpene backbone. The systematic evaluation of these analogs using the described experimental protocols will be essential for identifying lead compounds with improved potency and selectivity.

References

Structure-activity relationship of 8beta-Methoxyatractylenolide I analogs

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search for studies on the structure-activity relationship (SAR) of 8beta-Methoxyatractylenolide I analogs, specific research detailing the synthesis and comparative biological evaluation of a series of these analogs could not be located. The available literature primarily focuses on the parent compounds, Atractylenolide I and Atractylenolide III, isolated from Atractylodes macrocephala.[1][2]

This guide, therefore, provides a summary of the known biological activities of the parent atractylenolides and outlines the general experimental protocols used to evaluate the anti-inflammatory and cytotoxic effects of sesquiterpene lactones. This information can serve as a foundational resource for researchers interested in synthesizing and evaluating novel this compound analogs.

Biological Activities of Parent Atractylenolides

Atractylenolide I and Atractylenolide III have demonstrated notable anti-inflammatory and anti-cancer properties.[1][2] Their biological effects are attributed to the modulation of key signaling pathways involved in inflammation and cell proliferation.

Table 1: Summary of Reported Biological Activities of Atractylenolide I and III

CompoundBiological ActivityReported IC₅₀ ValuesCell Line/ModelSignaling Pathway(s) ImplicatedReference
Atractylenolide I Anti-inflammatory23.1 µM (TNF-α inhibition)LPS-stimulated peritoneal macrophagesTLR4/MyD88/NF-κB, PI3K/Akt, MAPK[1][3]
41.0 µM (NO production inhibition)LPS-stimulated peritoneal macrophagesiNOS inhibition[3]
Anti-cancerNot specifiedVarious cancer cell lines (colon, gastric, lung, etc.)PI3K/Akt, JAK2/STAT3, TLR4/MyD88/NF-κB, Notch, ERK/GSK3β[1]
Atractylenolide III Anti-inflammatory56.3 µM (TNF-α inhibition)LPS-stimulated peritoneal macrophagesTLR4/NF-κB, PI3K/Akt, MAPK, JAK2/STAT3, FPR1/Nrf2, AMPK/SIRT1/PGC-1α[1][3]
45.1% inhibition at 100 µM (NO production)LPS-stimulated peritoneal macrophagesiNOS inhibition[3]
Anti-cancerNo significant inhibitionLeukemia cell lines (HL-60, P-388)Not specified[4]

Key Signaling Pathways

The anti-inflammatory effects of Atractylenolide I and III are primarily mediated through the inhibition of the NF-κB signaling pathway. In response to inflammatory stimuli like lipopolysaccharide (LPS), the TLR4 receptor is activated, leading to a cascade that results in the activation of NF-κB. Activated NF-κB then translocates to the nucleus and promotes the transcription of pro-inflammatory cytokines such as TNF-α and IL-6, as well as the enzyme inducible nitric oxide synthase (iNOS), which produces nitric oxide (NO). Atractylenolide I and III have been shown to suppress this pathway, thereby reducing the production of these inflammatory mediators.[1][3]

G Simplified NF-κB Signaling Pathway in Inflammation cluster_0 Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) NFkB_active Active NF-κB NFkB->NFkB_active Releases Nucleus Nucleus NFkB_active->Nucleus Translocates to Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) Nucleus->Genes Induces Transcription Atractylenolide Atractylenolide I & III Atractylenolide->IKK Inhibits Atractylenolide->NFkB_active Inhibits Translocation

Caption: Simplified overview of the NF-κB signaling pathway and points of inhibition by Atractylenolide I and III.

Experimental Protocols

The evaluation of the anti-inflammatory and cytotoxic activity of novel this compound analogs would typically involve the following assays:

In Vitro Anti-inflammatory Activity Assay

Objective: To determine the ability of the compounds to inhibit the production of inflammatory mediators in cultured macrophages.

Cell Line: Murine macrophage cell line (e.g., RAW 264.7) or primary peritoneal macrophages.

Methodology:

  • Cell Culture: Macrophages are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Cells are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.

  • Compound Treatment: Cells are pre-treated with various concentrations of the test compounds for 1-2 hours.

  • Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture.

  • Incubation: The cells are incubated for a specified period (e.g., 24 hours).

  • Measurement of Inflammatory Mediators:

    • Nitric Oxide (NO) Production: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

    • Pro-inflammatory Cytokine Production (TNF-α, IL-6): The levels of cytokines in the supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

G Workflow for In Vitro Anti-inflammatory Assay start Start culture Culture Macrophages (e.g., RAW 264.7) start->culture seed Seed cells in 96-well plates culture->seed treat Pre-treat with Test Compounds seed->treat stimulate Stimulate with LPS treat->stimulate incubate Incubate for 24h stimulate->incubate collect Collect Supernatant incubate->collect griess Griess Assay (NO measurement) collect->griess elisa ELISA (TNF-α, IL-6 measurement) collect->elisa end End griess->end elisa->end

Caption: Experimental workflow for assessing the in vitro anti-inflammatory activity of test compounds.

In Vitro Cytotoxicity Assay

Objective: To determine the concentration at which the compounds exhibit toxicity to cells, which is crucial for interpreting the anti-inflammatory data and for assessing anti-cancer potential.

Cell Lines: Various cancer cell lines (e.g., HL-60 for leukemia, P-388 for leukemia) and a non-cancerous cell line to assess selectivity.[4]

Methodology (MTT Assay):

  • Cell Seeding: Cells are seeded in 96-well plates and allowed to adhere (for adherent cells) or stabilize.

  • Compound Treatment: Cells are treated with a range of concentrations of the test compounds.

  • Incubation: The plates are incubated for a defined period (e.g., 12, 24, or 48 hours).[4]

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or a specialized buffer).

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is proportional to the number of viable cells.

  • Data Analysis: The half-maximal inhibitory concentration (IC₅₀) is calculated, representing the concentration of the compound that causes a 50% reduction in cell viability.

Future Directions

The development of novel this compound analogs presents a promising avenue for the discovery of new anti-inflammatory and anti-cancer agents. Future research should focus on the synthesis of a library of analogs with modifications at various positions of the molecule to establish a clear structure-activity relationship. Key modifications could include alterations to the methoxy group, the lactone ring, and other substituents on the sesquiterpene backbone. The systematic evaluation of these analogs using the described experimental protocols will be essential for identifying lead compounds with improved potency and selectivity.

References

Benchmarking 8beta-Methoxyatractylenolide I Against Industry-Standard Anti-Inflammatory Drugs

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of anti-inflammatory drug discovery, novel compounds are continually evaluated for their potential to offer improved efficacy and safety profiles over existing therapies. This guide provides a comprehensive comparison of 8beta-Methoxyatractylenolide I, a bioactive sesquiterpenoid lactone, against two industry-standard non-steroidal anti-inflammatory drugs (NSAIDs): Ibuprofen, a widely used non-selective cyclooxygenase (COX) inhibitor, and Celecoxib, a selective COX-2 inhibitor. This analysis is supported by experimental data on their mechanisms of action and inhibitory activities, offering valuable insights for drug development professionals.

Mechanism of Action: A Tale of Two Pathways

The primary anti-inflammatory mechanism of this compound diverges significantly from that of traditional NSAIDs. While NSAIDs primarily target the cyclooxygenase (COX) enzymes to inhibit prostaglandin (B15479496) synthesis, this compound exerts its effects by modulating the Toll-like receptor 4 (TLR4) signaling pathway and subsequently inhibiting the activation of the nuclear factor-kappa B (NF-κB) transcription factor.

This compound: This compound has been shown to inhibit the production of several key pro-inflammatory and angiogenic factors, including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6)[1]. Its mechanism is centered on the suppression of the TLR4/NF-κB signaling cascade, a critical pathway in the inflammatory response.

Ibuprofen: As a non-selective COX inhibitor, Ibuprofen blocks the activity of both COX-1 and COX-2 enzymes[2]. The inhibition of COX-2 is responsible for its anti-inflammatory, analgesic, and antipyretic effects, while the inhibition of the constitutively expressed COX-1 can lead to undesirable gastrointestinal side effects[2].

Celecoxib: This drug is a selective inhibitor of the COX-2 enzyme. This selectivity is intended to reduce the gastrointestinal adverse effects associated with non-selective NSAIDs by sparing the protective functions of COX-1 in the stomach lining[3][4].

Quantitative Comparison of Inhibitory Activities

The following tables summarize the available quantitative data on the inhibitory activities of this compound, Ibuprofen, and Celecoxib. It is important to note that direct comparisons of IC50 values should be made with caution, as experimental conditions can vary between studies.

Table 1: Inhibition of Pro-inflammatory Mediators

CompoundMediatorCell LineIC50 Value (µM)
This compoundTNF-αPeritoneal Macrophages23.1[5]
This compoundNitric Oxide (NO)Peritoneal Macrophages41.0[5]
IbuprofenNitric Oxide (NO)RAW 264.7 CellsSignificant inhibition at 200µM & 400µM[6]
CelecoxibTNF-α-Potent inhibition of TNFα-induced NF-κB activation[7]

Table 2: Inhibition of Cyclooxygenase (COX) Enzymes

CompoundEnzymeIC50 Value (µM)
IbuprofenCOX-12.9 - 13[2][8]
COX-21.1 - 370[2][8]
CelecoxibCOX-115 - 82[4][9]
COX-20.04 - 6.8[3][9][10]

Signaling Pathway Diagrams

The distinct mechanisms of action of this compound and the industry-standard NSAIDs are visualized in the following diagrams.

G cluster_0 This compound Pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates IKK IKK MyD88->IKK activates IκBα IκBα IKK->IκBα phosphorylates NF-κB (p65/p50) NF-κB (p65/p50) IκBα->NF-κB (p65/p50) releases Nucleus Nucleus NF-κB (p65/p50)->Nucleus translocates Pro-inflammatory Genes (TNF-α, IL-6, iNOS) Pro-inflammatory Genes (TNF-α, IL-6, iNOS) Nucleus->Pro-inflammatory Genes (TNF-α, IL-6, iNOS) activates transcription This compound This compound This compound->TLR4 inhibits

Caption: Inhibition of the TLR4/NF-κB signaling pathway by this compound.

G cluster_1 NSAID (Ibuprofen & Celecoxib) Pathway Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid Phospholipase A2 COX-1 (constitutive) COX-1 (constitutive) Arachidonic Acid->COX-1 (constitutive) COX-2 (inducible) COX-2 (inducible) Arachidonic Acid->COX-2 (inducible) Prostaglandins (PGE2, etc.) Prostaglandins (PGE2, etc.) COX-1 (constitutive)->Prostaglandins (PGE2, etc.) COX-2 (inducible)->Prostaglandins (PGE2, etc.) Inflammation, Pain, Fever Inflammation, Pain, Fever Prostaglandins (PGE2, etc.)->Inflammation, Pain, Fever Gastric Mucosa Protection, Platelet Aggregation Gastric Mucosa Protection, Platelet Aggregation Prostaglandins (PGE2, etc.)->Gastric Mucosa Protection, Platelet Aggregation Ibuprofen Ibuprofen Ibuprofen->COX-1 (constitutive) inhibits Ibuprofen->COX-2 (inducible) inhibits Celecoxib Celecoxib Celecoxib->COX-2 (inducible) selectively inhibits

References

Benchmarking 8beta-Methoxyatractylenolide I Against Industry-Standard Anti-Inflammatory Drugs

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of anti-inflammatory drug discovery, novel compounds are continually evaluated for their potential to offer improved efficacy and safety profiles over existing therapies. This guide provides a comprehensive comparison of 8beta-Methoxyatractylenolide I, a bioactive sesquiterpenoid lactone, against two industry-standard non-steroidal anti-inflammatory drugs (NSAIDs): Ibuprofen, a widely used non-selective cyclooxygenase (COX) inhibitor, and Celecoxib, a selective COX-2 inhibitor. This analysis is supported by experimental data on their mechanisms of action and inhibitory activities, offering valuable insights for drug development professionals.

Mechanism of Action: A Tale of Two Pathways

The primary anti-inflammatory mechanism of this compound diverges significantly from that of traditional NSAIDs. While NSAIDs primarily target the cyclooxygenase (COX) enzymes to inhibit prostaglandin synthesis, this compound exerts its effects by modulating the Toll-like receptor 4 (TLR4) signaling pathway and subsequently inhibiting the activation of the nuclear factor-kappa B (NF-κB) transcription factor.

This compound: This compound has been shown to inhibit the production of several key pro-inflammatory and angiogenic factors, including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6)[1]. Its mechanism is centered on the suppression of the TLR4/NF-κB signaling cascade, a critical pathway in the inflammatory response.

Ibuprofen: As a non-selective COX inhibitor, Ibuprofen blocks the activity of both COX-1 and COX-2 enzymes[2]. The inhibition of COX-2 is responsible for its anti-inflammatory, analgesic, and antipyretic effects, while the inhibition of the constitutively expressed COX-1 can lead to undesirable gastrointestinal side effects[2].

Celecoxib: This drug is a selective inhibitor of the COX-2 enzyme. This selectivity is intended to reduce the gastrointestinal adverse effects associated with non-selective NSAIDs by sparing the protective functions of COX-1 in the stomach lining[3][4].

Quantitative Comparison of Inhibitory Activities

The following tables summarize the available quantitative data on the inhibitory activities of this compound, Ibuprofen, and Celecoxib. It is important to note that direct comparisons of IC50 values should be made with caution, as experimental conditions can vary between studies.

Table 1: Inhibition of Pro-inflammatory Mediators

CompoundMediatorCell LineIC50 Value (µM)
This compoundTNF-αPeritoneal Macrophages23.1[5]
This compoundNitric Oxide (NO)Peritoneal Macrophages41.0[5]
IbuprofenNitric Oxide (NO)RAW 264.7 CellsSignificant inhibition at 200µM & 400µM[6]
CelecoxibTNF-α-Potent inhibition of TNFα-induced NF-κB activation[7]

Table 2: Inhibition of Cyclooxygenase (COX) Enzymes

CompoundEnzymeIC50 Value (µM)
IbuprofenCOX-12.9 - 13[2][8]
COX-21.1 - 370[2][8]
CelecoxibCOX-115 - 82[4][9]
COX-20.04 - 6.8[3][9][10]

Signaling Pathway Diagrams

The distinct mechanisms of action of this compound and the industry-standard NSAIDs are visualized in the following diagrams.

G cluster_0 This compound Pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates IKK IKK MyD88->IKK activates IκBα IκBα IKK->IκBα phosphorylates NF-κB (p65/p50) NF-κB (p65/p50) IκBα->NF-κB (p65/p50) releases Nucleus Nucleus NF-κB (p65/p50)->Nucleus translocates Pro-inflammatory Genes (TNF-α, IL-6, iNOS) Pro-inflammatory Genes (TNF-α, IL-6, iNOS) Nucleus->Pro-inflammatory Genes (TNF-α, IL-6, iNOS) activates transcription This compound This compound This compound->TLR4 inhibits

Caption: Inhibition of the TLR4/NF-κB signaling pathway by this compound.

G cluster_1 NSAID (Ibuprofen & Celecoxib) Pathway Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid Phospholipase A2 COX-1 (constitutive) COX-1 (constitutive) Arachidonic Acid->COX-1 (constitutive) COX-2 (inducible) COX-2 (inducible) Arachidonic Acid->COX-2 (inducible) Prostaglandins (PGE2, etc.) Prostaglandins (PGE2, etc.) COX-1 (constitutive)->Prostaglandins (PGE2, etc.) COX-2 (inducible)->Prostaglandins (PGE2, etc.) Inflammation, Pain, Fever Inflammation, Pain, Fever Prostaglandins (PGE2, etc.)->Inflammation, Pain, Fever Gastric Mucosa Protection, Platelet Aggregation Gastric Mucosa Protection, Platelet Aggregation Prostaglandins (PGE2, etc.)->Gastric Mucosa Protection, Platelet Aggregation Ibuprofen Ibuprofen Ibuprofen->COX-1 (constitutive) inhibits Ibuprofen->COX-2 (inducible) inhibits Celecoxib Celecoxib Celecoxib->COX-2 (inducible) selectively inhibits

References

Safety Operating Guide

Navigating the Safe Disposal of 8beta-Methoxyatractylenolide I: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed protocol for the safe disposal of 8beta-Methoxyatractylenolide I, a sesquiterpene lactone. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on general guidelines for the handling and disposal of cytotoxic and hazardous chemicals.

Core Principle: Treat as Hazardous Waste

Given that many sesquiterpene lactones exhibit cytotoxic properties, this compound should be handled and disposed of as a hazardous chemical waste.[1][2][3][4][5] This approach ensures the highest level of safety for laboratory personnel and the environment.

Personal Protective Equipment (PPE) and Handling Precautions

When handling this compound, especially during disposal procedures, adherence to strict safety protocols is mandatory. Appropriate PPE must be worn to prevent skin contact, inhalation, and ingestion.[6][7][8][9]

PPE CategoryItemSpecification
Hand Protection GlovesNitrile or other chemically resistant gloves. Double-gloving is recommended.
Eye Protection Safety Goggles/GlassesChemical splash goggles or safety glasses with side shields.
Body Protection Laboratory CoatStandard laboratory coat, preferably disposable or designated for hazardous waste handling.
Respiratory Protection Fume HoodAll handling and preparation for disposal should be conducted in a certified chemical fume hood.

Step-by-Step Disposal Protocol

The disposal of this compound should follow a clear and systematic process to minimize risk.

  • Waste Identification and Segregation:

    • All materials contaminated with this compound, including unused compound, solutions, contaminated labware (e.g., pipette tips, vials), and personal protective equipment (PPE), must be segregated as hazardous chemical waste.[10][11][12][13]

    • Do not mix this waste with non-hazardous laboratory trash.

  • Containerization:

    • Use a designated, leak-proof, and sealable hazardous waste container.[10][12][14]

    • The container must be compatible with the chemical nature of the waste. For solid waste, a sturdy, sealed bag or a wide-mouth plastic container is suitable. For liquid waste, use a screw-cap container, ensuring it is not overfilled (a maximum of 80% capacity is recommended).

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

    • Include the date of waste generation and the name of the responsible researcher or laboratory.

  • Storage:

    • Store the sealed and labeled waste container in a designated and secure satellite accumulation area within the laboratory.[14]

    • This area should be away from general laboratory traffic and clearly marked.

  • Disposal Request:

    • Contact your institution's Environmental Health and Safety (EHS) department or the designated hazardous waste management provider to arrange for pickup and disposal.

    • Follow all institutional procedures for waste manifest and pickup scheduling.

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste.

Disposal Workflow for this compound start Waste Generation (this compound) assess Assess Waste Type (Solid, Liquid, Contaminated PPE) start->assess segregate Segregate as Hazardous Waste assess->segregate containerize Select Appropriate Waste Container segregate->containerize label Label Container Correctly (Name, Date, Hazard) containerize->label store Store in Designated Satellite Accumulation Area label->store request Request Disposal via Institutional EHS store->request end Waste Disposed request->end

Disposal Workflow for this compound

Disclaimer: The information provided in this guide is intended for trained laboratory professionals. Always consult your institution's specific safety and waste disposal guidelines and the relevant Safety Data Sheets for any chemicals used. In the absence of a specific SDS for this compound, treating it with the precautions outlined for cytotoxic and hazardous compounds is a prudent and responsible course of action.

References

Navigating the Safe Disposal of 8beta-Methoxyatractylenolide I: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed protocol for the safe disposal of 8beta-Methoxyatractylenolide I, a sesquiterpene lactone. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on general guidelines for the handling and disposal of cytotoxic and hazardous chemicals.

Core Principle: Treat as Hazardous Waste

Given that many sesquiterpene lactones exhibit cytotoxic properties, this compound should be handled and disposed of as a hazardous chemical waste.[1][2][3][4][5] This approach ensures the highest level of safety for laboratory personnel and the environment.

Personal Protective Equipment (PPE) and Handling Precautions

When handling this compound, especially during disposal procedures, adherence to strict safety protocols is mandatory. Appropriate PPE must be worn to prevent skin contact, inhalation, and ingestion.[6][7][8][9]

PPE CategoryItemSpecification
Hand Protection GlovesNitrile or other chemically resistant gloves. Double-gloving is recommended.
Eye Protection Safety Goggles/GlassesChemical splash goggles or safety glasses with side shields.
Body Protection Laboratory CoatStandard laboratory coat, preferably disposable or designated for hazardous waste handling.
Respiratory Protection Fume HoodAll handling and preparation for disposal should be conducted in a certified chemical fume hood.

Step-by-Step Disposal Protocol

The disposal of this compound should follow a clear and systematic process to minimize risk.

  • Waste Identification and Segregation:

    • All materials contaminated with this compound, including unused compound, solutions, contaminated labware (e.g., pipette tips, vials), and personal protective equipment (PPE), must be segregated as hazardous chemical waste.[10][11][12][13]

    • Do not mix this waste with non-hazardous laboratory trash.

  • Containerization:

    • Use a designated, leak-proof, and sealable hazardous waste container.[10][12][14]

    • The container must be compatible with the chemical nature of the waste. For solid waste, a sturdy, sealed bag or a wide-mouth plastic container is suitable. For liquid waste, use a screw-cap container, ensuring it is not overfilled (a maximum of 80% capacity is recommended).

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

    • Include the date of waste generation and the name of the responsible researcher or laboratory.

  • Storage:

    • Store the sealed and labeled waste container in a designated and secure satellite accumulation area within the laboratory.[14]

    • This area should be away from general laboratory traffic and clearly marked.

  • Disposal Request:

    • Contact your institution's Environmental Health and Safety (EHS) department or the designated hazardous waste management provider to arrange for pickup and disposal.

    • Follow all institutional procedures for waste manifest and pickup scheduling.

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste.

Disposal Workflow for this compound start Waste Generation (this compound) assess Assess Waste Type (Solid, Liquid, Contaminated PPE) start->assess segregate Segregate as Hazardous Waste assess->segregate containerize Select Appropriate Waste Container segregate->containerize label Label Container Correctly (Name, Date, Hazard) containerize->label store Store in Designated Satellite Accumulation Area label->store request Request Disposal via Institutional EHS store->request end Waste Disposed request->end

Disposal Workflow for this compound

Disclaimer: The information provided in this guide is intended for trained laboratory professionals. Always consult your institution's specific safety and waste disposal guidelines and the relevant Safety Data Sheets for any chemicals used. In the absence of a specific SDS for this compound, treating it with the precautions outlined for cytotoxic and hazardous compounds is a prudent and responsible course of action.

References

Personal protective equipment for handling 8beta-Methoxyatractylenolide I

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for the handling and disposal of 8beta-Methoxyatractylenolide I, intended for researchers, scientists, and drug development professionals. Adherence to these procedures is essential to ensure personal safety and minimize environmental contamination.

Hazard Identification and Precautions

Primary Hazards:

  • Acute Oral Toxicity: May be harmful if swallowed.[1]

  • Skin Irritation: May cause skin irritation.[1]

  • Serious Eye Damage: May cause serious eye damage.[1]

  • Aquatic Toxicity: May be very toxic to aquatic life with long-lasting effects.[1]

Due to these potential hazards, the use of appropriate personal protective equipment (PPE) and adherence to strict handling protocols are mandatory.

Personal Protective Equipment (PPE) Requirements

The following table summarizes the required PPE for handling this compound, based on general guidelines for hazardous chemicals.

Body PartRequired PPESpecifications and Use
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Ensure gloves have long cuffs and are tucked under the sleeves of the lab coat.[1]
Eyes/Face Safety goggles or face shieldTightly fitting safety goggles are essential. A full-face shield should be used when there is a significant risk of splashing.[1]
Body Lab coat or coverallsA protective suit or lab coat should be worn to prevent skin contact.
Respiratory Respirator (if necessary)A government-approved respirator is necessary when working in areas with inadequate ventilation or when there is a risk of inhaling vapors or mists.

Operational Plan for PPE Usage

A systematic approach to the use of PPE is crucial for its effectiveness. The following workflow outlines the logical selection and procedural steps for donning and doffing PPE.

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE don1 1. Lab Coat/Coveralls don2 2. Respirator (if needed) don1->don2 don3 3. Goggles/Face Shield don2->don3 don4 4. Gloves (over cuffs) don3->don4 finish End Handling Procedure don4->finish Proceed with work doff1 1. Gloves doff2 2. Goggles/Face Shield doff1->doff2 doff3 3. Lab Coat/Coveralls doff2->doff3 doff4 4. Respirator (if used) doff3->doff4 start Start Handling Procedure start->don1 finish->doff1

PPE Donning and Doffing Workflow

Experimental Protocol: Emergency Procedures

In the event of exposure, follow these immediate steps:

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and immediately call a poison center or doctor.[1]

  • Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water or a shower. If skin irritation occurs, get medical advice.[1]

  • Ingestion: If swallowed, rinse the mouth. Call a poison center or doctor if you feel unwell.[1]

  • Inhalation: Move the person to fresh air.

Chemical Spill Response Workflow

In the event of a spill, evacuate the area and follow the established spill response protocol.

Spill_Response spill Spill Occurs evacuate 1. Evacuate Immediate Area spill->evacuate ppe 2. Don Appropriate PPE (incl. respiratory protection) evacuate->ppe contain 3. Contain the Spill ppe->contain clean 4. Clean and Decontaminate contain->clean dispose 5. Dispose of Waste clean->dispose report 6. Report the Incident dispose->report

Chemical Spill Response Workflow

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental harm.[1]

  • Waste Collection: All waste contaminated with this compound, including unused product, contaminated PPE, and cleaning materials, must be collected in a designated, labeled, and sealed container.[1]

  • Disposal Vendor: Dispose of chemical waste through a licensed and approved hazardous waste disposal company. Follow all local, state, and federal regulations for hazardous waste disposal.

References

Personal protective equipment for handling 8beta-Methoxyatractylenolide I

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for the handling and disposal of 8beta-Methoxyatractylenolide I, intended for researchers, scientists, and drug development professionals. Adherence to these procedures is essential to ensure personal safety and minimize environmental contamination.

Hazard Identification and Precautions

Primary Hazards:

  • Acute Oral Toxicity: May be harmful if swallowed.[1]

  • Skin Irritation: May cause skin irritation.[1]

  • Serious Eye Damage: May cause serious eye damage.[1]

  • Aquatic Toxicity: May be very toxic to aquatic life with long-lasting effects.[1]

Due to these potential hazards, the use of appropriate personal protective equipment (PPE) and adherence to strict handling protocols are mandatory.

Personal Protective Equipment (PPE) Requirements

The following table summarizes the required PPE for handling this compound, based on general guidelines for hazardous chemicals.

Body PartRequired PPESpecifications and Use
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Ensure gloves have long cuffs and are tucked under the sleeves of the lab coat.[1]
Eyes/Face Safety goggles or face shieldTightly fitting safety goggles are essential. A full-face shield should be used when there is a significant risk of splashing.[1]
Body Lab coat or coverallsA protective suit or lab coat should be worn to prevent skin contact.
Respiratory Respirator (if necessary)A government-approved respirator is necessary when working in areas with inadequate ventilation or when there is a risk of inhaling vapors or mists.

Operational Plan for PPE Usage

A systematic approach to the use of PPE is crucial for its effectiveness. The following workflow outlines the logical selection and procedural steps for donning and doffing PPE.

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE don1 1. Lab Coat/Coveralls don2 2. Respirator (if needed) don1->don2 don3 3. Goggles/Face Shield don2->don3 don4 4. Gloves (over cuffs) don3->don4 finish End Handling Procedure don4->finish Proceed with work doff1 1. Gloves doff2 2. Goggles/Face Shield doff1->doff2 doff3 3. Lab Coat/Coveralls doff2->doff3 doff4 4. Respirator (if used) doff3->doff4 start Start Handling Procedure start->don1 finish->doff1

PPE Donning and Doffing Workflow

Experimental Protocol: Emergency Procedures

In the event of exposure, follow these immediate steps:

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and immediately call a poison center or doctor.[1]

  • Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water or a shower. If skin irritation occurs, get medical advice.[1]

  • Ingestion: If swallowed, rinse the mouth. Call a poison center or doctor if you feel unwell.[1]

  • Inhalation: Move the person to fresh air.

Chemical Spill Response Workflow

In the event of a spill, evacuate the area and follow the established spill response protocol.

Spill_Response spill Spill Occurs evacuate 1. Evacuate Immediate Area spill->evacuate ppe 2. Don Appropriate PPE (incl. respiratory protection) evacuate->ppe contain 3. Contain the Spill ppe->contain clean 4. Clean and Decontaminate contain->clean dispose 5. Dispose of Waste clean->dispose report 6. Report the Incident dispose->report

Chemical Spill Response Workflow

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental harm.[1]

  • Waste Collection: All waste contaminated with this compound, including unused product, contaminated PPE, and cleaning materials, must be collected in a designated, labeled, and sealed container.[1]

  • Disposal Vendor: Dispose of chemical waste through a licensed and approved hazardous waste disposal company. Follow all local, state, and federal regulations for hazardous waste disposal.

References

×

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.